molecular formula C7H14ClNO2 B1291760 trans-4-Aminocyclohexanecarboxylic acid hydrochloride CAS No. 27960-59-4

trans-4-Aminocyclohexanecarboxylic acid hydrochloride

Cat. No.: B1291760
CAS No.: 27960-59-4
M. Wt: 179.64 g/mol
InChI Key: HXZSYUOXTKQNNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trans-4-Aminocyclohexanecarboxylic acid hydrochloride is a useful research compound. Its molecular formula is C7H14ClNO2 and its molecular weight is 179.64 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-aminocyclohexane-1-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.ClH/c8-6-3-1-5(2-4-6)7(9)10;/h5-6H,1-4,8H2,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXZSYUOXTKQNNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30640993
Record name 4-Aminocyclohexane-1-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30640993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27960-59-4
Record name 4-Aminocyclohexane-1-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30640993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-aminocyclohexane-1-carboxylic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of trans-4-Aminocyclohexanecarboxylic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of trans-4-Aminocyclohexanecarboxylic acid hydrochloride (CAS No: 27960-59-4), a compound of interest in pharmaceutical development and organic synthesis.[1][2] The information is curated for researchers and professionals in drug development, offering precise data, detailed experimental methodologies, and a logical workflow for compound characterization.

Core Physical and Chemical Properties

This compound is a white to off-white crystalline powder.[1] It serves as a crucial building block in the synthesis of various bioactive molecules and is utilized as an intermediate in the development of pharmaceuticals.[2][3]

The key physical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
CAS Number 27960-59-4[1][3][4]
Molecular Formula C₇H₁₄ClNO₂[1][4]
Molecular Weight 179.64 g/mol [1][4]
Appearance White or off-white powder/solid[1]
Melting Point >300°C[1]
Solubility Soluble in water[1]
Purity (Assay) ≥97%[1]

Experimental Protocols for Property Determination

Detailed and standardized methodologies are critical for the accurate assessment of a compound's physical properties. The following sections describe the general experimental protocols applicable to the characterization of this compound.

The melting point is a crucial indicator of a compound's purity.[5]

  • Principle: The temperature at which a solid transitions to a liquid is measured. Pure crystalline compounds typically exhibit a sharp melting point range (0.5-1.0°C), while impurities tend to depress and broaden this range.[5]

  • Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes, thermometer.[5]

  • Procedure:

    • A small, finely powdered sample of the compound is packed into a capillary tube to a depth of 1-2 mm.[4][6]

    • The capillary tube is placed in the heating block of the melting point apparatus, adjacent to a calibrated thermometer.[5]

    • The sample is heated at a slow, controlled rate, typically 1-2°C per minute, especially near the expected melting point.[5]

    • The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid are recorded. This range is the melting point.[7]

    • For accuracy, an initial rapid determination can be performed to find an approximate melting point, followed by a slower, more careful measurement.

The "shake-flask" method is a standard technique for determining the thermodynamic equilibrium solubility of a compound.[3][8]

  • Principle: An excess amount of the solid compound is agitated in a specific solvent (e.g., water) at a constant temperature until the solution is saturated. The concentration of the dissolved compound in the saturated solution is then measured.[2][8]

  • Procedure:

    • Add an excess amount of this compound to a flask containing a known volume of purified water. It is important to ensure undissolved solid remains.[8]

    • Seal the flask and place it in a shaker or agitator within a constant temperature bath (e.g., 25°C).

    • Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[2]

    • After equilibration, allow the suspension to settle. Separate the solid phase from the solution via centrifugation or filtration.

    • Carefully withdraw an aliquot of the clear supernatant.

    • Determine the concentration of the dissolved compound in the aliquot using a suitable analytical method, such as UV-Vis spectrophotometry, HPLC, or by evaporating the solvent and weighing the residue.[2]

Modern analytical techniques are employed to confirm the structure and determine the purity of the compound.

  • Identity by ¹H-NMR Spectroscopy:

    • Principle: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure of a compound by observing the magnetic properties of atomic nuclei.[9][10] For ¹H NMR, the chemical shift, integration, and splitting pattern of the proton signals are used to confirm the compound's structure.[9][11]

    • Procedure: A small amount of the sample is dissolved in a suitable deuterated solvent (e.g., D₂O, given its water solubility). The solution is placed in an NMR tube and analyzed using an NMR spectrometer. The resulting spectrum is compared against a reference spectrum or theoretical values to confirm the identity.

  • Assay by Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Principle: LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry.[12] The LC separates the target compound from impurities, and the MS provides a mass-to-charge ratio (m/z), confirming the molecular weight and allowing for quantification to determine purity.[13]

    • Procedure:

      • A standard solution of known concentration and a solution of the test sample are prepared.

      • The solutions are injected into an LC system equipped with an appropriate column.

      • The components are separated based on their affinity for the stationary and mobile phases.

      • The eluent flows into the mass spectrometer, which ionizes the molecules and detects their m/z ratio.

      • The purity is calculated by comparing the peak area of the main compound to the total area of all detected peaks (area percent method) or by using a calibration curve generated from the standard.

Visualization of Characterization Workflow

The following diagram illustrates a standard workflow for the physical and chemical characterization of a pharmaceutical intermediate like this compound.

G cluster_synthesis Synthesis & Isolation cluster_characterization Physical & Chemical Characterization cluster_physical_props Physical Properties Synthesis Chemical Synthesis Purification Purification (e.g., Recrystallization) Synthesis->Purification Identity Structural Identity (¹H-NMR, ¹³C-NMR) Purification->Identity Purity Purity Assay (LC-MS, HPLC) Identity->Purity Appearance Appearance Purity->Appearance MeltingPoint Melting Point Appearance->MeltingPoint Solubility Solubility MeltingPoint->Solubility Final Qualified Material (Meets Specification) Solubility->Final

Workflow for Compound Characterization

References

A Technical Guide to trans-4-Aminocyclohexanecarboxylic Acid Hydrochloride: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

trans-4-Aminocyclohexanecarboxylic acid hydrochloride is a versatile carbocyclic amino acid derivative that has garnered significant interest in medicinal chemistry and drug development. Its rigid, non-planar structure makes it a valuable building block for creating conformationally constrained peptidomimetics and other bioactive molecules. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis via catalytic hydrogenation, and methodologies for its evaluation in biological systems, particularly as a modulator of opioid receptor activity and as a potential antifibrinolytic agent.

Chemical Structure and Properties

This compound is the hydrochloride salt of the trans isomer of 4-aminocyclohexanecarboxylic acid. The cyclohexane ring adopts a chair conformation, with both the amino and carboxylic acid groups occupying equatorial positions, leading to a thermodynamically stable arrangement. This defined stereochemistry is crucial for its application as a structural scaffold in drug design.

Chemical Structure:

  • IUPAC Name: this compound

  • Molecular Formula: C₇H₁₄ClNO₂

  • Molecular Weight: 179.65 g/mol [1]

  • CAS Number: 27960-59-4[1]

The presence of both an amino group and a carboxylic acid group imparts amphoteric properties to the molecule. The hydrochloride salt form enhances its stability and solubility in aqueous media, facilitating its use in biological assays and pharmaceutical formulations.

Physicochemical Properties:

PropertyValueReference
Appearance White to off-white crystalline solid[2][3]
Solubility Soluble in water[2]
Purity Typically ≥97%[4]
Storage Room temperature in a dark, inert atmosphere[4]

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of trans-4-aminocyclohexanecarboxylic acid is the catalytic hydrogenation of p-aminobenzoic acid.[5][6][7][8] This process reduces the aromatic ring to a cyclohexane ring, yielding a mixture of cis and trans isomers. The desired trans isomer can be favored under specific reaction conditions and further purified. The final step involves the formation of the hydrochloride salt.

Materials and Reagents:

  • p-Aminobenzoic acid

  • 5% Ruthenium on Carbon (Ru/C) catalyst

  • 10% Sodium hydroxide (NaOH) solution

  • Hydrogen gas (H₂)

  • Diatomaceous earth (Celite)

  • Acetone

  • Dichloromethane (DCM)

  • Citric acid

  • Hydrochloric acid (HCl)

  • Methanol

  • Diethyl ether

Procedure:

  • Hydrogenation:

    • In a high-pressure autoclave, combine p-aminobenzoic acid (e.g., 10.0 g, 0.07 mol), 5% Ru/C catalyst (e.g., 2.50 g), and 100.0 mL of 10% NaOH solution.[5][6]

    • Seal the autoclave and purge with nitrogen gas before introducing hydrogen gas to a pressure of 15 bar.[5][6]

    • Heat the mixture to 100°C and stir for 20 hours.[5][6]

    • Monitor the reaction completion by Thin Layer Chromatography (TLC) using a mobile phase of DCM/MeOH/NH₃ (5:5:1 v/v/v) and ninhydrin for visualization.[5]

    • After completion, cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Work-up and Isolation of the Free Amino Acid:

    • Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the filter cake with a mixture of acetone and water.[5]

    • Remove the acetone from the filtrate under reduced pressure.[5]

    • Acidify the remaining aqueous solution to a pH of 4 with citric acid.[5]

    • Extract the product into dichloromethane (5 x 100 mL).[5]

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield a mixture of cis- and trans-4-aminocyclohexanecarboxylic acid.

  • Isomer Separation (if necessary):

    • The trans isomer can be selectively crystallized from the cis/trans mixture. Further purification can be achieved by protecting the amino group (e.g., with a Boc group), separating the protected isomers, and then deprotecting to obtain the pure trans isomer.[5]

  • Formation of the Hydrochloride Salt:

    • Dissolve the purified trans-4-aminocyclohexanecarboxylic acid in a minimal amount of methanol.

    • Slowly add a stoichiometric amount of concentrated hydrochloric acid while stirring.

    • Cool the solution in an ice bath to induce crystallization.

    • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Biological Evaluation: Radioligand Binding Assay for Kappa Opioid Receptor Affinity

trans-4-Aminocyclohexanecarboxylic acid has been utilized as a constrained dipeptide mimic in synthetic peptides to probe receptor binding.[7] The following protocol outlines a general procedure for a competitive radioligand binding assay to determine the affinity of a peptide containing this moiety for the kappa opioid receptor.

Materials and Reagents:

  • Cell membranes expressing the human kappa opioid receptor

  • Radioligand (e.g., [³H]-U-69,593)

  • Test compound (peptide containing trans-4-aminocyclohexanecarboxylic acid)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Non-specific binding control (e.g., naloxone)

  • Scintillation cocktail

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Assay Setup:

    • In a 96-well plate, add assay buffer, the cell membrane preparation, and varying concentrations of the test compound.

    • For total binding wells, add buffer instead of the test compound.

    • For non-specific binding wells, add a high concentration of a non-labeled ligand (e.g., naloxone).

  • Incubation:

    • Add the radioligand to all wells to initiate the binding reaction.

    • Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Termination and Filtration:

    • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

    • Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Biological Evaluation: In Vitro Antifibrinolytic Activity Assay

The structural similarity of trans-4-aminocyclohexanecarboxylic acid to tranexamic acid suggests potential antifibrinolytic activity. An in vitro clot lysis assay can be used to evaluate this.[9]

Materials and Reagents:

  • Human plasma

  • Thrombin

  • Tissue plasminogen activator (t-PA)

  • Test compound (this compound)

  • Control (tranexamic acid)

  • Calcium chloride (CaCl₂)

  • Tris-buffered saline (TBS)

  • Spectrophotometer

Procedure:

  • Clot Formation:

    • In a 96-well plate, add human plasma, the test compound at various concentrations, and CaCl₂ to initiate coagulation.

    • Add thrombin to induce clot formation.

    • Allow the clot to form at 37°C.

  • Fibrinolysis Induction:

    • Add t-PA to the wells to initiate clot lysis.

  • Monitoring Clot Lysis:

    • Monitor the change in optical density (OD) at a specific wavelength (e.g., 405 nm) over time using a spectrophotometer. The decrease in OD corresponds to the dissolution of the clot.

  • Data Analysis:

    • Calculate the rate of clot lysis for each concentration of the test compound.

    • Compare the inhibitory effect of the test compound on clot lysis to that of the positive control (tranexamic acid) and a negative control (no inhibitor).

    • Determine the concentration of the test compound that produces a 50% inhibition of clot lysis (IC₅₀).

Visualizations

Synthesis Workflow

G cluster_0 Synthesis of trans-4-Aminocyclohexanecarboxylic Acid cluster_1 Salt Formation A p-Aminobenzoic Acid B Catalytic Hydrogenation (Ru/C, H2, NaOH, 100°C, 15 bar) A->B C Cis/Trans Mixture B->C D Work-up and Isolation C->D E Isomer Separation (Crystallization/Protection-Deprotection) D->E F trans-4-Aminocyclohexanecarboxylic Acid E->F G Addition of HCl F->G H Crystallization G->H I This compound H->I

Caption: Workflow for the synthesis of this compound.

Biological Evaluation Logical Flow

G cluster_0 Evaluation as a Peptidomimetic cluster_1 Evaluation of Antifibrinolytic Activity A Synthesized Compound: trans-4-Aminocyclohexanecarboxylic Acid HCl B Incorporate into a Peptide Sequence A->B E In Vitro Clot Lysis Assay A->E C Radioligand Binding Assay (e.g., Kappa Opioid Receptor) B->C D Determine Affinity (Ki) C->D F Determine IC50 E->F

Caption: Logical flow for the biological evaluation of the synthesized compound.

Applications in Drug Development

The rigid structure of trans-4-aminocyclohexanecarboxylic acid makes it an attractive scaffold for:

  • Peptidomimetics: By replacing flexible dipeptide units in a peptide sequence, it can lock the backbone into a specific conformation, which can lead to enhanced receptor affinity, selectivity, and metabolic stability.[2][10] Its use in a dynorphin A analogue to probe the kappa opioid receptor is a prime example of this application.[7]

  • Small Molecule Drug Discovery: The cyclohexane core can serve as a central scaffold for the synthesis of novel small molecules targeting a variety of biological targets. Its stereochemically defined functional groups allow for precise spatial orientation of pharmacophoric features.

  • Antifibrinolytic Agents: As a structural analogue of tranexamic acid, it and its derivatives warrant investigation as potential inhibitors of plasminogen activation, which could be beneficial in treating bleeding disorders.[9]

Conclusion

This compound is a valuable and versatile chemical entity for researchers in drug discovery and development. Its synthesis, while requiring careful control of stereochemistry, is achievable through established methods like catalytic hydrogenation. The provided experimental protocols offer a foundation for its preparation and biological evaluation. The unique conformational constraints it imposes make it a powerful tool for the design of next-generation therapeutics, particularly in the fields of peptidomimetics and small molecule enzyme inhibitors. Further exploration of its biological activities is warranted to fully elucidate its therapeutic potential.

References

An In-depth Technical Guide to trans-4-Aminocyclohexanecarboxylic Acid Hydrochloride (CAS: 27960-59-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trans-4-Aminocyclohexanecarboxylic acid hydrochloride, with the CAS number 27960-59-4, is a pivotal building block in modern pharmaceutical research and development. Its rigid, non-planar structure and bifunctional nature, possessing both a carboxylic acid and an amino group in a trans-configuration, make it an invaluable component in the synthesis of complex, biologically active molecules. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, and key applications, with a focus on its role in the development of Janus Kinase (JAK) inhibitors and as a linker in Proteolysis Targeting Chimeras (PROTACs).

Physicochemical Properties

This compound is a white to off-white solid, appreciated for its stability and solubility in aqueous media, which facilitates its use in a variety of reaction conditions.[1][2]

PropertyValueReference(s)
CAS Number 27960-59-4[1]
Molecular Formula C₇H₁₄ClNO₂[2]
Molecular Weight 179.65 g/mol [1]
Appearance White to off-white crystalline powder or solid[2]
Melting Point >300 °C[2]
Solubility Soluble in water[2]
Purity ≥98% (NMR)[1]
Storage Conditions Store at 0-8 °C in a dry, well-ventilated place away from light and oxidizing agents.[1][2]

Spectral Data

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclohexane ring protons. The protons attached to the carbons bearing the amino and carboxylic acid groups (C1 and C4) would appear as multiplets. The axial and equatorial protons on the other carbons would also exhibit distinct chemical shifts and coupling constants. The determination of the trans configuration is often confirmed by the coupling constants of the protons at C1 and C4.[3][4]

¹³C NMR: The carbon NMR would display distinct signals for the seven carbon atoms. The carbonyl carbon of the carboxylic acid would appear significantly downfield (typically in the 175-185 ppm range). The carbons attached to the amino group and the carboxylic acid group (C1 and C4) would also have characteristic chemical shifts.[4]

FT-IR: The infrared spectrum would be characterized by a broad absorption band in the 2500-3300 cm⁻¹ region, typical for the O-H stretch of a carboxylic acid that is hydrogen-bonded. A strong carbonyl (C=O) stretching vibration would be observed around 1700-1730 cm⁻¹. The N-H stretching of the ammonium salt would appear in the 3000-3300 cm⁻¹ region, and N-H bending vibrations would be visible around 1500-1600 cm⁻¹.

Experimental Protocols

Synthesis of trans-4-Aminocyclohexanecarboxylic Acid

The primary route for the synthesis of the parent compound, trans-4-aminocyclohexanecarboxylic acid, is the catalytic hydrogenation of p-aminobenzoic acid. This process typically yields a mixture of cis and trans isomers, with the trans isomer being the thermodynamically more stable product under certain conditions.[3][5]

Reaction:

  • Starting Material: p-Aminobenzoic acid

  • Catalyst: Ruthenium on carbon (Ru/C) or other suitable catalysts like Raney Nickel.[3]

  • Solvent: Aqueous sodium hydroxide (NaOH) solution.[3]

  • Conditions: Elevated temperature (e.g., 100 °C) and hydrogen pressure (e.g., 15 bar).[3]

Detailed Protocol (based on patent literature):

  • A mixture of p-aminobenzoic acid, 5% Ru/C catalyst, and a 10% aqueous solution of NaOH is placed in an autoclave.[3]

  • The autoclave is pressurized with hydrogen gas to 15 bar.[3]

  • The reaction mixture is heated to 100 °C and stirred for approximately 20 hours.[3]

  • Reaction completion is monitored by thin-layer chromatography (TLC).[3]

  • Upon completion, the catalyst is filtered off.

  • The resulting aqueous solution contains a mixture of the sodium salts of cis- and trans-4-aminocyclohexanecarboxylic acid. The ratio of trans to cis isomers is typically greater than 4:1 under these conditions.[3]

  • The trans isomer can be isolated through fractional crystallization or by selective esterification of the cis isomer followed by separation.[3]

Preparation of this compound

The hydrochloride salt is typically prepared by treating the free amino acid with hydrochloric acid.

Detailed Protocol:

  • Dissolve the purified trans-4-aminocyclohexanecarboxylic acid in a suitable solvent, such as water or a lower alcohol (e.g., ethanol).

  • Cool the solution in an ice bath.

  • Slowly add a stoichiometric amount of concentrated hydrochloric acid or pass dry hydrogen chloride gas through the solution with stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the precipitate by filtration, wash with a cold solvent (e.g., diethyl ether or acetone) to remove any excess acid, and dry under vacuum.

Applications in Drug Development

Intermediate in the Synthesis of Janus Kinase (JAK) Inhibitors

Trans-4-Aminocyclohexanecarboxylic acid derivatives are crucial intermediates in the synthesis of several Janus Kinase (JAK) inhibitors, such as Oclacitinib.[3][5] JAK inhibitors are a class of drugs that target the JAK-STAT signaling pathway, which is implicated in various inflammatory diseases and cancers.

JAK-STAT Signaling Pathway:

The JAK-STAT pathway is a critical signaling cascade for a wide array of cytokines and growth factors. The binding of a ligand to its receptor leads to the activation of associated JAKs, which then phosphorylate the receptor and subsequently recruit and phosphorylate STAT proteins. The phosphorylated STATs dimerize, translocate to the nucleus, and regulate the transcription of target genes involved in inflammation, immunity, and cell growth.

JAK_STAT_Pathway cluster_cell Cytoplasm Ligand Cytokine/Growth Factor Receptor Receptor Ligand->Receptor 1. Binding JAK JAK STAT STAT Receptor->STAT 4. Recruitment pJAK p-JAK JAK->pJAK 2. Activation pJAK->Receptor 3. Phosphorylation pJAK->STAT 5. Phosphorylation pSTAT p-STAT Dimer STAT Dimer pSTAT->Dimer 6. Dimerization Nucleus Nucleus Dimer->Nucleus 7. Translocation DNA DNA Dimer->DNA 8. Binding Transcription Gene Transcription DNA->Transcription Inflammation Inflammation, Cell Growth, Immunity Transcription->Inflammation

Figure 1: The JAK-STAT Signaling Pathway.

Role in Oclacitinib Synthesis:

In the synthesis of the JAK inhibitor Oclacitinib, a protected form of trans-4-aminocyclohexanecarboxylic acid, such as trans-4-(tert-butoxycarbonylamino)cyclohexanecarboxylic acid, is used as a key building block to introduce the required cyclohexylamino moiety. This part of the molecule is crucial for its binding to the target kinase.

Linker in Proteolysis Targeting Chimeras (PROTACs)

This compound can be utilized as a rigid linker component in the design and synthesis of PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of target proteins by hijacking the cell's ubiquitin-proteasome system.

General Mechanism of PROTACs:

A PROTAC consists of three main components: a ligand that binds to the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects these two ligands. By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.

PROTAC_Mechanism PROTAC PROTAC (Warhead-Linker-E3 Ligand) Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary 1. Binds POI & E3 POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary UbPOI Ubiquitinated POI Ternary->UbPOI 2. Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome UbPOI->Proteasome 3. Recognition Proteasome->PROTAC 5. Release & Recycle Degradation Degraded Peptides Proteasome->Degradation 4. Degradation

Figure 2: General Mechanism of Action for PROTACs.

The rigid cyclohexyl core of trans-4-aminocyclohexanecarboxylic acid can provide a defined spatial orientation between the two ligands of a PROTAC, which is critical for the efficient formation of a productive ternary complex and subsequent protein degradation.

Safety and Handling

This compound should be handled in accordance with good laboratory practices. It is advisable to use personal protective equipment, including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound (CAS: 27960-59-4) is a versatile and valuable chemical entity in the field of drug discovery and development. Its well-defined stereochemistry and bifunctionality make it an ideal building block for creating complex and potent pharmaceutical agents. Its established role in the synthesis of JAK inhibitors and its potential as a rigid linker in the burgeoning field of PROTACs highlight its continued importance for researchers and scientists working at the forefront of medicinal chemistry. This guide provides a foundational understanding of its properties and applications, serving as a valuable resource for its effective utilization in research and development endeavors.

References

An In-depth Technical Guide to trans-4-Aminocyclohexanecarboxylic Acid Hydrochloride: Molecular Weight and Physicochemical Characterization

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of trans-4-Aminocyclohexanecarboxylic acid hydrochloride (t-AMCHA-HCl), a key chemical entity in pharmaceutical research and organic synthesis. Moving beyond a simple statement of its molecular weight, this document elucidates the methods for its theoretical calculation and experimental verification, emphasizing the importance of analytical rigor in drug development. We will explore the compound's critical physicochemical properties, detail robust protocols for its characterization using modern analytical techniques such as mass spectrometry and NMR spectroscopy, and discuss the significance of its isomeric purity. This guide is designed to serve as a practical resource for scientists, offering field-proven insights and self-validating methodologies to ensure the quality and reliability of research outcomes involving this versatile compound.

Introduction: The Significance of t-AMCHA-HCl

This compound is the hydrochloride salt form of the trans isomer of 4-aminocyclohexanecarboxylic acid. Its rigid, cyclic structure and bifunctional nature—possessing both an amine and a carboxylic acid group—make it an invaluable building block in medicinal chemistry and materials science.[1] It serves as a crucial starting material or intermediate in the synthesis of various bioactive molecules, including analogues of tranexamic acid, an important antifibrinolytic agent.[1][2]

The stereochemistry of the molecule is paramount. The trans configuration, where the amino and carboxyl groups are on opposite sides of the cyclohexane ring, imparts specific conformational properties that are critical for its interaction with biological targets. The hydrochloride salt form enhances the compound's stability and aqueous solubility, making it more amenable to handling and formulation in laboratory and pharmaceutical settings.[1][3] Understanding its fundamental properties, starting with the molecular weight, is the first step in its successful application.

Core Physicochemical Properties and Molecular Weight

The identity and purity of a chemical compound are defined by its physicochemical properties. For t-AMCHA-HCl, these foundational data points are crucial for everything from reaction stoichiometry to formulation development.

Theoretical Molecular Weight Calculation

The molecular weight is derived from the molecular formula, which is C₇H₁₄ClNO₂.[4][5] The calculation is a summation of the atomic weights of each constituent atom, using the most common isotopes.

  • Carbon (C): 7 × 12.011 amu = 84.077 amu

  • Hydrogen (H): 14 × 1.008 amu = 14.112 amu

  • Chlorine (Cl): 1 × 35.453 amu = 35.453 amu

  • Nitrogen (N): 1 × 14.007 amu = 14.007 amu

  • Oxygen (O): 2 × 15.999 amu = 31.998 amu

Sum (Molecular Weight) = 179.647 amu

This calculated value is the benchmark against which all experimental determinations are compared.

Summary of Key Properties

The essential properties of t-AMCHA-HCl are summarized below for quick reference.

PropertyValueSource(s)
Molecular Formula C₇H₁₄ClNO₂[4][5]
Molecular Weight (MW) 179.64 g/mol (typical) to 179.65 g/mol [1][3][5][6]
CAS Number 27960-59-4[1][3][5]
Appearance White to off-white solid/powder[1][3]
Melting Point >300°C[3]
Solubility Soluble in water[3]

Note: The minor variation in reported molecular weight (e.g., 179.64 vs. 179.65) often depends on the source of atomic weight data and rounding practices.

Experimental Verification and Structural Confirmation

While theoretical calculations provide a precise value, experimental verification is imperative to confirm the identity, purity, and structure of the material in hand. This is a cornerstone of regulatory compliance and reproducible science.

Workflow for Analytical Characterization

A robust analytical workflow ensures that the compound meets all necessary specifications before its use in further applications. The following diagram illustrates a typical, self-validating process.

G cluster_0 Identity & Purity Workflow Sample Bulk Sample (t-AMCHA-HCl) MS Mass Spectrometry (MS) - Verify Molecular Ion Sample->MS MW confirmation NMR NMR Spectroscopy (¹H, ¹³C) - Confirm Structure & Isomer Sample->NMR Structural integrity HPLC HPLC Analysis - Quantify Purity Sample->HPLC Purity assessment Report Certificate of Analysis (CoA) MS->Report NMR->Report HPLC->Report

Caption: A standard analytical workflow for the comprehensive characterization of t-AMCHA-HCl.

Mass Spectrometry: The Gold Standard for Molecular Weight

Mass spectrometry (MS) is the most accurate and direct method for determining the molecular weight of a compound.[7] It separates ions based on their mass-to-charge ratio (m/z), providing an experimental value that can be compared to the theoretical mass with high precision.[8][9]

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Sample Preparation:

    • Causality: The goal is to create a dilute, ionic solution suitable for the ESI source.

    • Accurately weigh ~1 mg of t-AMCHA-HCl.

    • Dissolve the sample in 1 mL of a 50:50 (v/v) mixture of methanol and deionized water. This solvent system promotes solubility and efficient ionization.

    • Vortex briefly to ensure complete dissolution. Further dilute the stock solution to a final concentration of ~10-50 µg/mL.

  • Instrument Setup:

    • Causality: Positive ion mode is selected because the amino group is readily protonated.

    • Set the mass spectrometer to operate in positive ion mode to detect the protonated molecular ion [M+H]⁺.

    • Calibrate the instrument using a known standard to ensure mass accuracy.

    • Set the scan range to m/z 50-500 to encompass the expected molecular ion.

  • Data Acquisition & Analysis:

    • Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

    • Acquire the mass spectrum.

    • Self-Validation: The resulting spectrum should display a prominent peak corresponding to the free base form of the molecule (C₇H₁₃NO₂) plus a proton [M+H]⁺.

      • Free Base MW = 143.18 g/mol

      • Expected [M+H]⁺ ion = 143.18 + 1.008 = 144.19 m/z

    • The presence of the base peak at m/z 144.19 confirms the molecular weight of the core molecule. The absence of other significant peaks validates the sample's purity.[10]

NMR Spectroscopy: Confirming Isomeric Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the precise chemical structure and, critically, the trans stereochemistry.[1] The chemical shifts and coupling constants in ¹H NMR provide definitive evidence of the relative orientation of the protons on the cyclohexane ring.

  • ¹H NMR: In the trans isomer, the proton attached to the carbon bearing the carboxylic acid (C1-H) and the proton on the carbon bearing the amino group (C4-H) are both in axial positions in the dominant chair conformation. This results in large axial-axial coupling constants, which are characteristically different from those of the cis isomer.

  • ¹³C NMR: The number of unique carbon signals will confirm the seven carbon atoms in the structure, and their chemical shifts will be consistent with the expected electronic environments of the alkane, amine-bearing, and carboxyl carbons.

A supplier's quality control data will typically specify that the identity has been confirmed by ¹H-NMR.[3]

Importance in Drug Development and Research

The precise molecular weight and confirmed structure of t-AMCHA-HCl are non-negotiable prerequisites for its use in a regulated drug development environment.

  • Stoichiometric Accuracy: All synthetic reactions rely on accurate molar calculations, which are directly dependent on the molecular weight.[2]

  • Regulatory Submission: Analytical data, including molecular weight verification and structural confirmation, form a core part of the Chemistry, Manufacturing, and Controls (CMC) section of any regulatory filing.

  • Pharmacokinetics: The molecular weight is a factor in properties like membrane permeability and diffusion, which influence a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

Conclusion

The molecular weight of this compound (179.65 g/mol ) is a fundamental constant derived from its molecular formula, C₇H₁₄ClNO₂. However, for the research and pharmaceutical scientist, this value is not merely a number but a critical parameter that must be rigorously verified through empirical methods. Modern analytical techniques like mass spectrometry and NMR spectroscopy provide the necessary tools to confirm this value, while also validating the compound's structural integrity and isomeric purity. Adherence to the systematic characterization workflows outlined in this guide ensures the reliability of experimental data and supports the development of safe and effective new chemical entities.

References

  • How Engineering Works. (2025). How is molecular weight determined experimentally?
  • CymitQuimica. (n.d.). trans-4-Amino-cyclohexanecarboxylic acid, HCl.
  • Baishixing. (n.d.). Trans-4-amino-cyclohexane Carboxylic Acid Hydrochloride.
  • Santa Cruz Biotechnology, Inc. (n.d.). cis-4-Aminocyclohexanecarboxylic acid | CAS 3685-23-2.
  • Chem-Impex International. (n.d.). trans-4-Aminocyclohexane carboxylic acid hydrochloride.
  • National Center for Biotechnology Information. (n.d.). Methyl (1r,4r)-4-aminocyclohexane-1-carboxylate hydrochloride. PubChem.
  • Scribd. (n.d.). Determination of Molecular Weight by Mass Spectros.
  • Creative Proteomics. (2023). Relative and Accurate Molecular Weight Determination Methods.
  • A2B Chem. (n.d.). trans-4-aminocyclohexane-1-carboxylic acid hydrochloride.
  • Chemicalbook. (2025). TRANS-4-AMINO-CYCLOHEXANE CARBOXYLIC ACID HYDROCHLORIDE.
  • Santa Cruz Biotechnology, Inc. (n.d.). Trans-4-Aminocyclohexanecarboxylic acid HCl | CAS 27960-59-4.
  • Mtoz Biolabs. (n.d.). Determine Molecular Weight from Mass Spectrum.
  • Appelhans, A. D., & Deinzer, M. S. (1999). Synthesis and Characterization of trans-2-Aminocyclohexanecarboxylic Acid Oligomers: An Unnatural Helical Secondary Structure. Journal of the American Chemical Society, 121(26), 6206–6212.
  • Google Patents. (n.d.). CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof.

Sources

Navigating the Solubility Landscape of trans-4-Aminocyclohexanecarboxylic Acid Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data for trans-4-Aminocyclohexanecarboxylic acid hydrochloride. Due to a notable absence of specific quantitative solubility data in readily accessible scientific literature, this document focuses on compiling the available qualitative information and presenting a robust, generalized experimental protocol for its determination. This guide is intended to equip researchers with the foundational knowledge and methodological framework to pursue further investigation into the solubility characteristics of this compound, a critical parameter in pharmaceutical development and chemical research.

Qualitative Solubility Profile

While precise quantitative solubility values for this compound are not prominently documented in the reviewed literature, multiple sources consistently report its qualitative solubility in water. This general solubility is a key characteristic for its application in various research and development contexts.[1][2]

SolventQualitative Solubility
WaterSoluble[1][2]

Note: The temperatures at which these observations were made are not specified in the available literature.

Experimental Protocol for Solubility Determination

The following is a detailed, generalized methodology for determining the solubility of a solid compound such as this compound. This protocol is a synthesis of established methods for solubility assessment.

Qualitative Solubility Assessment

This initial phase provides a rapid screening of solubility in various solvents.

Materials:

  • This compound

  • Selection of solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, ethyl acetate)

  • Small test tubes

  • Vortex mixer

  • Spatula

Procedure:

  • Add approximately 10-20 mg of this compound to a small test tube.

  • Add 1 mL of the selected solvent to the test tube.

  • Vigorously agitate the mixture using a vortex mixer for 1-2 minutes.

  • Visually inspect the solution against a contrasting background to determine if the solid has completely dissolved.

  • Record the observation as "soluble," "partially soluble," or "insoluble."

Quantitative Solubility Determination: Isothermal Shake-Flask Method

This widely accepted method provides precise, quantitative solubility data at a controlled temperature.

Materials:

  • This compound

  • Chosen solvent of analytical grade

  • Thermostatic shaker bath or incubator

  • Analytical balance

  • Sealed flasks or vials

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm pore size)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Refractive Index)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions: Add an excess amount of this compound to a series of sealed flasks containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Place the flasks in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C, 37 °C). Agitate the flasks for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. Preliminary studies may be necessary to determine the optimal equilibration time.

  • Phase Separation: Once equilibrium is reached, remove the flasks from the shaker and allow them to stand undisturbed at the same temperature for a sufficient time to allow the excess solid to settle. For finer separation, centrifuge the samples at a controlled temperature.

  • Sample Collection and Preparation: Carefully withdraw a known volume of the clear supernatant using a pre-warmed/cooled pipette to match the equilibration temperature. Immediately filter the aliquot through a syringe filter to remove any remaining solid particles.

  • Quantification: Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method. Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

  • Data Analysis: Calculate the solubility of the compound in the solvent at the specified temperature, typically expressed in mg/mL or mol/L. The experiment should be performed in triplicate to ensure the reliability of the results.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the described experimental protocols for determining the solubility of this compound.

G cluster_qualitative Qualitative Solubility Assessment A Add Compound to Test Tube B Add Solvent A->B C Agitate (Vortex) B->C D Visual Inspection C->D E Record Observation (Soluble, Partially Soluble, Insoluble) D->E G cluster_quantitative Quantitative Solubility Determination (Isothermal Shake-Flask Method) A Add Excess Compound to Solvent B Equilibrate in Thermostatic Shaker A->B C Phase Separation (Settling/Centrifugation) B->C D Withdraw and Filter Supernatant C->D E Dilute Sample D->E F Quantify by HPLC E->F G Calculate Solubility F->G

References

Spectral Analysis of trans-4-Aminocyclohexanecarboxylic Acid Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral data for trans-4-Aminocyclohexanecarboxylic acid hydrochloride (CAS Number: 27960-59-4), a compound of interest in pharmaceutical research and development. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with comprehensive experimental protocols for acquiring such spectra.

Chemical Structure

IUPAC Name: trans-4-Aminocyclohexane-1-carboxylic acid hydrochloride

Chemical Formula: C₇H₁₄ClNO₂

Molecular Weight: 179.65 g/mol

Structure:

Spectral Data Summary

The following tables summarize the anticipated spectral data for this compound based on its chemical structure and data from similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.0 - 3.2Multiplet1HH-4 (CH-NH₃⁺)
~2.3 - 2.5Multiplet1HH-1 (CH-COOH)
~2.0 - 2.2Multiplet4HAxial H-2, H-6 and H-3, H-5
~1.4 - 1.6Multiplet4HEquatorial H-2, H-6 and H-3, H-5
~8.0 - 12.0Broad Singlet4H-NH₃⁺ and -COOH

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ) ppmAssignment
~175 - 180C=O (Carboxylic Acid)
~48 - 52C-4 (C-NH₃⁺)
~40 - 45C-1 (C-COOH)
~28 - 32C-2, C-6
~25 - 29C-3, C-5
Infrared (IR) Spectroscopy

Table 3: Expected IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300Broad, StrongO-H stretch (Carboxylic Acid)
2800-3100StrongN-H stretch (Ammonium)
2850-2950MediumC-H stretch (Aliphatic)
~1700-1730StrongC=O stretch (Carboxylic Acid)
~1600MediumN-H bend (Ammonium)
~1400-1450MediumC-H bend (Aliphatic)
~1200-1300MediumC-O stretch (Carboxylic Acid)
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Impact - EI)

m/zInterpretation
143[M-HCl]⁺, Molecular ion of the free base
125[M-HCl-H₂O]⁺
98[M-HCl-COOH]⁺
84[C₆H₁₀N]⁺
56[C₄H₈]⁺ or [C₃H₄N]⁺

Experimental Protocols

The following are detailed methodologies for acquiring the spectral data presented above.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to confirm the chemical structure and proton/carbon environments.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

  • Weigh approximately 10-20 mg of this compound.

  • Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment.

  • Solvent: D₂O or DMSO-d₆.

  • Temperature: 298 K.

  • Number of Scans: 16-64.

  • Relaxation Delay: 1-2 seconds.

  • Spectral Width: 0-12 ppm.

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled ¹³C experiment.

  • Solvent: D₂O or DMSO-d₆.

  • Temperature: 298 K.

  • Number of Scans: 1024 or more, depending on concentration.

  • Relaxation Delay: 2-5 seconds.

  • Spectral Width: 0-200 ppm.

Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale using the residual solvent peak as a reference.

  • Integrate the peaks in the ¹H spectrum.

  • Assign the peaks based on chemical shifts, multiplicities, and integration values.

FTIR Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR Method):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Mode: Attenuated Total Reflectance (ATR).

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

Data Processing:

  • The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

  • Identify and label the major absorption bands.

  • Correlate the observed bands with known functional group frequencies.

Mass Spectrometry

Objective: To determine the molecular weight of the free base and analyze its fragmentation pattern.

Instrumentation: A mass spectrometer with an Electron Impact (EI) ionization source.

Sample Introduction:

  • Method: Direct insertion probe or via a Gas Chromatography (GC) inlet if the compound is sufficiently volatile and thermally stable after derivatization. For the hydrochloride salt, direct infusion electrospray ionization (ESI) would be a more suitable alternative.

EI-MS Acquisition Parameters:

  • Ionization Mode: Electron Impact (EI).

  • Electron Energy: 70 eV.

  • Source Temperature: 200-250 °C.

  • Mass Range: m/z 40-300.

Data Analysis:

  • Identify the molecular ion peak of the free base ([M-HCl]⁺).

  • Analyze the fragmentation pattern by identifying the major fragment ions.

  • Propose fragmentation pathways consistent with the observed peaks and the molecular structure.

Workflow Visualization

The following diagram illustrates the general workflow for the spectral analysis of a chemical compound like this compound.

Spectral_Analysis_Workflow Spectral Analysis Workflow A Sample Preparation (Dissolution/Solid State) B NMR Spectroscopy (¹H and ¹³C) A->B C FTIR Spectroscopy (Functional Group ID) A->C D Mass Spectrometry (Molecular Weight & Fragmentation) A->D E Data Processing & Analysis B->E C->E D->E F Structural Elucidation & Confirmation E->F

Caption: General workflow for the spectral analysis of a chemical compound.

trans-4-Aminocyclohexanecarboxylic acid hydrochloride conformational analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Conformational Analysis of trans-4-Aminocyclohexanecarboxylic Acid Hydrochloride

Abstract

trans-4-Aminocyclohexanecarboxylic acid, a synthetic lysine analog, is a crucial therapeutic agent whose efficacy is intrinsically linked to its three-dimensional structure. As a 1,4-disubstituted cyclohexane derivative, its conformational landscape is dominated by a dynamic equilibrium between two primary chair forms. This guide provides a comprehensive exploration of the conformational analysis of its hydrochloride salt, the common pharmaceutical form. We delve into the fundamental principles governing its structural preferences, integrating data from high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, single-crystal X-ray diffraction, and robust computational chemistry workflows. This document serves as a technical resource for researchers and drug development professionals, offering both theoretical grounding and practical methodologies for elucidating the bioactive conformation essential for rational drug design and development.

Introduction: The Structural Imperative in Drug Action

The spatial arrangement of atoms in a molecule—its conformation—is a critical determinant of its biological activity. For molecules that interact with highly specific biological targets such as enzymes and receptors, the correct three-dimensional geometry is a prerequisite for effective binding and subsequent therapeutic action. This compound (T-ACA-HCl) is a prime example where conformation dictates function. It is widely used as an antifibrinolytic agent to control bleeding by blocking the lysine binding sites on plasminogen. This mechanism of action is exquisitely sensitive to the spatial relationship between the ammonium (-NH3+) and carboxylate (-COO⁻) groups, which must mimic the geometry of lysine to achieve high-affinity binding.

Understanding the conformational preferences of T-ACA-HCl is therefore not merely an academic exercise; it is fundamental to comprehending its pharmacodynamics. This guide outlines the principal analytical techniques used to define its structure, providing a framework for the rigorous conformational analysis of cyclic drug molecules.

Fundamentals of Cyclohexane Conformation

The cyclohexane ring is not a planar hexagon. To alleviate bond angle strain (torsional strain), it adopts several non-planar conformations, the most stable of which is the "chair" form.

  • Chair Conformation: This is the ground-state conformation for most cyclohexane derivatives, with C-C-C bond angles close to the ideal tetrahedral angle of 109.5°. In this arrangement, the twelve hydrogen atoms (or substituents) are divided into two distinct sets:

    • Axial (a): Six bonds are parallel to the principal C3 axis of the ring, alternating above and below the ring's plane.

    • Equatorial (e): Six bonds point radially outwards from the "equator" of the ring.

  • Ring Inversion (Chair Flip): The cyclohexane ring is conformationally mobile and can undergo a "ring flip," wherein one chair conformation converts into another. During this process, all axial substituents become equatorial, and all equatorial substituents become axial.

For a substituted cyclohexane, the two chair conformers are often not equal in energy. Bulky substituents generally prefer the more sterically spacious equatorial position to avoid 1,3-diaxial interactions—unfavorable steric clashes with other axial substituents. The energetic cost of placing a substituent in an axial position is quantified by its "A-value."

Conformational Isomers of this compound

Being a trans-1,4-disubstituted cyclohexane, T-ACA-HCl can exist in two distinct chair conformations: a diequatorial (e,e) conformer and a diaxial (a,a) conformer.

Figure 1: Chair-flipping equilibrium for this compound.

The equilibrium between these two forms is dictated by the relative steric bulk of the ammonium (-NH3+) and carboxylic acid (-COOH) groups.

SubstituentA-value (kcal/mol)Steric Preference
-COOH1.35 - 1.46Equatorial
-NH3+1.9 - 2.1Equatorial

Given that both substituents have a strong preference for the equatorial position to minimize steric strain, the equilibrium is expected to overwhelmingly favor the diequatorial (e,e) conformer . The diaxial conformer, which would suffer from significant 1,3-diaxial interactions, is expected to be a minor, high-energy species. The following sections describe how this prediction is experimentally and computationally validated.

Experimental Elucidation of Conformation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H NMR, is the most powerful tool for determining the conformation of molecules in solution. The key parameter for this analysis is the vicinal coupling constant (³J), which describes the interaction between two protons on adjacent carbon atoms. The magnitude of ³J is dependent on the dihedral angle (θ) between the two C-H bonds, a relationship described by the Karplus equation.

  • Large Coupling (³J ≈ 8-13 Hz): Typical for an anti-periplanar relationship (θ ≈ 180°), which occurs between two axial protons (³Jaa).

  • Small Coupling (³J ≈ 2-5 Hz): Typical for a gauche relationship (θ ≈ 60°), which occurs between an axial and an equatorial proton (³Jae) or two equatorial protons (³Jee).

  • Sample Preparation: Dissolve ~10-20 mg of T-ACA-HCl in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a standard 5 mm NMR tube. D₂O is often preferred as it allows for the exchange of the labile -NH3+ and -COOH protons, simplifying the spectrum.

  • Data Acquisition: Acquire a high-resolution ¹H NMR spectrum on a spectrometer operating at 400 MHz or higher to ensure adequate signal dispersion.

  • Spectral Analysis:

    • Identify the signals corresponding to the cyclohexane ring protons. The proton at C1 (attached to -COOH) and C4 (attached to -NH3+) will be distinct.

    • Focus on the multiplet corresponding to the C1 proton (H1). Its position alpha to the electron-withdrawing carboxylic acid group typically shifts it downfield.

    • Measure the width or coupling constants of this multiplet. If H1 is axial, it will be coupled to two adjacent axial protons (H2ax, H6ax) and two adjacent equatorial protons (H2eq, H6eq). This results in a complex multiplet, often described as a "triplet of triplets," with a large width at half-maximum due to the large ³Jaa couplings.

    • If the diequatorial conformer is dominant, both H1 and H4 are in axial positions. Therefore, the signal for H1 should exhibit large (axial-axial) and small (axial-equatorial) couplings, confirming its axial orientation and thus the equatorial position of the -COOH group.

Expected Result: The ¹H NMR spectrum will show a broad multiplet for the axial protons at the C1 and C4 positions, characterized by large coupling constants (~10-12 Hz), confirming that the diequatorial conformer is the overwhelmingly dominant species in solution.

Single-Crystal X-ray Diffraction

X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state. By diffracting X-rays off a single crystal of the compound, one can generate a three-dimensional electron density map, from which atomic positions can be determined with high precision.

  • Crystal Growth: Grow a single, high-quality crystal of T-ACA-HCl. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount the crystal on a goniometer and place it in an X-ray diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibrations and rotated in a monochromatic X-ray beam to collect a full diffraction dataset.

  • Structure Solution and Refinement: The diffraction pattern is processed to determine the unit cell dimensions and space group. The structure is then "solved" using computational methods to find the initial atomic positions and refined to best fit the experimental data.

  • Data Analysis: The final refined structure provides precise bond lengths, bond angles, and torsion (dihedral) angles. For T-ACA-HCl, this analysis will confirm:

    • The chair conformation of the cyclohexane ring.

    • The equatorial positions of both the ammonium and carboxylic acid substituents.

    • The precise geometry of the intermolecular interactions (e.g., hydrogen bonding) in the crystal lattice.

Computational Chemistry Workflow

Computational modeling provides a powerful complement to experimental techniques, allowing for the quantification of the relative energies of different conformers and an exploration of the potential energy surface.

G start 1. Initial 3D Structure Generation (e.g., from SMILES string) mm_search 2. Molecular Mechanics (MM) Conformational Search (e.g., MMFF94 force field) Identifies low-energy candidate structures. start->mm_search dft_opt 3. DFT Geometry Optimization (e.g., B3LYP/6-31G*) Refines geometry and finds true energy minima. mm_search->dft_opt Input lowest energy conformers (e.g., diequatorial, diaxial) freq_calc 4. Vibrational Frequency Calculation Verifies structures are true minima (no imaginary frequencies). dft_opt->freq_calc energy_analysis 5. Relative Energy Analysis Calculate ΔE and Boltzmann population. freq_calc->energy_analysis end_node Final Conformational Profile energy_analysis->end_node

Figure 2: Workflow for computational conformational analysis.

Protocol for a DFT-Based Conformational Analysis
  • Structure Building: Generate 3D structures for both the diequatorial and diaxial conformers of T-ACA-HCl using molecular modeling software.

  • Molecular Mechanics (MM) Pre-optimization: Perform an initial, rapid geometry optimization using a molecular mechanics force field such as MMFF94. This step refines the initial structures and removes any high-energy steric clashes.

  • Quantum Mechanics (QM) Optimization: Submit each pre-optimized conformer (diequatorial and diaxial) to a full geometry optimization using a more accurate quantum mechanical method, such as Density Functional Theory (DFT). A common and reliable level of theory is B3LYP with the 6-31G(d) basis set. This calculation should be performed in a simulated solvent environment (e.g., using the Polarizable Continuum Model, PCM, for water) to better mimic solution-phase conditions.

  • Frequency Calculation: Perform a vibrational frequency calculation on each optimized geometry at the same level of theory. The absence of any imaginary frequencies confirms that the structure is a true local minimum on the potential energy surface.

  • Energy Comparison: Compare the final electronic energies of the optimized conformers. The energy difference (ΔE) can be used to calculate the equilibrium population of each conformer at a given temperature (T) using the Boltzmann distribution equation:

    Population(i) / Population(j) = exp(-ΔE / RT)

    where R is the gas constant.

Expected Result: The DFT calculations will show that the diequatorial conformer is significantly lower in energy than the diaxial conformer, with an energy difference of several kcal/mol, corresponding to a population of >99.9% for the diequatorial form at room temperature.

Synthesis of Results and Conclusion

The combined evidence from NMR spectroscopy, X-ray crystallography, and computational chemistry provides a clear and consistent picture of the conformational landscape of this compound.

  • NMR in Solution: Demonstrates that the molecule exists almost exclusively in a conformation where the C1-H and C4-H protons are axial, meaning the substituents are equatorial.

  • X-ray in Solid State: Provides a static, high-resolution snapshot confirming the diequatorial chair conformation is adopted in the crystal lattice.

  • Computation in Silico: Quantifies the energetic preference, confirming that the diequatorial conformer is vastly more stable than the diaxial alternative due to the avoidance of prohibitive steric strain.

References

  • Okamoto, S., & Okamoto, U. (1962). Amino-methyl-cyclohexane-carboxylic acid: AMCHA. A new potent inhibitor of the fibrinolysis. Keio Journal of Medicine, 8, 225-229. [Link]

  • Eliel, E. L., Wilen, S. H., & Mander, L. N. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons. [Link]

  • Karplus, M. (1959). Vicinal Proton Coupling in Nuclear Magnetic Resonance. The Journal of Chemical Physics, 30(1), 11–15. [Link]

  • Peralta, L., Garcia-Granda, S., & Salvado, M. A. (2009). The crystal structure of tranexamic acid, trans-4-(aminomethyl)cyclohexanecarboxylic acid. Powder Diffraction, 24(1), 38-42. [Link]

  • Dunn, C. J., & Goa, K. L. (1999). Tranexamic acid: a review of its use in surgery and other indications. Drugs, 57(6), 1005–1032. [Link]

  • Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books. [Link]

An In-depth Technical Guide on the Thermodynamic Stability of trans-4-Aminocyclohexanecarboxylic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermodynamic stability of trans-4-Aminocyclohexanecarboxylic acid hydrochloride. Due to the limited availability of specific experimental data for this compound, this guide synthesizes information from closely related molecules, namely tranexamic acid (trans-4-(aminomethyl)cyclohexanecarboxylic acid) and aminocaproic acid, to infer its physicochemical properties. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by providing a thorough understanding of the expected thermal behavior, potential degradation pathways, and appropriate analytical methodologies for stability assessment.

Introduction

This compound is a cyclic amino acid derivative. The presence of the amino and carboxylic acid functional groups, along with the hydrochloride salt form, dictates its physicochemical properties, including solubility, stability, and hygroscopicity. Understanding the thermodynamic stability of this active pharmaceutical ingredient (API) is crucial for formulation development, shelf-life determination, and ensuring drug product quality and safety.

This guide summarizes available quantitative data on related compounds, details standard experimental protocols for thermal analysis, and provides visual representations of experimental workflows and potential degradation pathways.

Physicochemical and Thermodynamic Data

Table 1: Physical and Chemical Properties of this compound and Related Compounds

PropertyThis compoundTranexamic AcidAminocaproic Acid
Molecular Formula C₇H₁₄ClNO₂C₈H₁₅NO₂C₆H₁₃NO₂
Molecular Weight 179.65 g/mol 157.21 g/mol 131.17 g/mol
Appearance White to pale cream crystals or powder[1]White crystalline powder[2][3]White crystalline powder
Solubility Soluble in water[4]Freely soluble in water and glacial acetic acid; very slightly soluble in ethanol[2][3]Freely soluble in water

Table 2: Thermal Properties of Related Compounds

PropertyTranexamic AcidAminocaproic Acid
Melting Point (°C) >300 (lit.)[2][5][6]; 305.95 (DSC endotherm)[7]; 386-390 (decomposition)[3][5]~207-209
Thermal Stability Stable under normal processing and storage conditions.[4] Forced degradation studies show high stability.[8]Stable under normal conditions.[9] Can form dimers, trimers, and caprolactam at elevated temperatures.[10]

Expected Thermodynamic Stability and Degradation Pathways

Based on the functional groups present in this compound, its thermodynamic stability is expected to be influenced by temperature, humidity, and pH.

  • Thermal Decomposition: At elevated temperatures, amino acids can undergo decarboxylation and deamination. The presence of the hydrochloride salt may influence the decomposition pathway. For instance, heating may lead to the loss of HCl gas. Given the high melting point of the related compound tranexamic acid, significant decomposition of this compound is likely to occur at temperatures well above 200°C.

  • Hygroscopicity: The presence of the hydrochloride salt can increase the hygroscopicity of the compound, making it susceptible to moisture absorption. This can affect its physical stability and potentially lead to chemical degradation through hydrolysis, although the core structure is not readily hydrolyzable.

  • pH Stability: In solution, the stability will be pH-dependent. The amino and carboxylic acid groups have pKa values that will determine the ionization state of the molecule in solution. Extreme pH values, especially when combined with high temperatures, could accelerate degradation.

Below is a diagram illustrating the potential degradation pathways.

G Potential Degradation Pathways A trans-4-Aminocyclohexanecarboxylic acid hydrochloride B Decarboxylation A->B High Temperature C Deamination A->C High Temperature D Loss of HCl A->D High Temperature E Degradation Products B->E C->E D->E

Caption: Potential degradation pathways for this compound.

Experimental Protocols for Stability Assessment

To definitively determine the thermodynamic stability of this compound, the following experimental methods are recommended.

Differential Scanning Calorimetry (DSC)
  • Objective: To determine the melting point, enthalpy of fusion, and to detect any polymorphic transitions or decomposition events.

  • Methodology:

    • Accurately weigh 2-5 mg of the sample into an aluminum DSC pan.

    • Crimp the pan with a lid. A pinhole may be added to the lid to allow for the escape of any evolved gases.

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge (e.g., 50 mL/min).

    • Record the heat flow as a function of temperature, typically from ambient to a temperature above any expected thermal events (e.g., 350 °C).

    • Analyze the resulting thermogram for endothermic (melting, transitions) and exothermic (decomposition) events.

Thermogravimetric Analysis (TGA)
  • Objective: To determine the temperature at which the substance decomposes and to quantify mass loss associated with desolvation or decomposition.

  • Methodology:

    • Accurately weigh 5-10 mg of the sample into a TGA pan (e.g., alumina or platinum).

    • Place the sample pan in the TGA furnace.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air at 50 mL/min).

    • Record the sample mass as a function of temperature.

    • Analyze the TGA curve to identify the onset of decomposition and the percentage of mass loss at different temperatures.

Hot Stage Microscopy (HSM)
  • Objective: To visually observe thermal events such as melting, decomposition, and changes in crystal form.

  • Methodology:

    • Place a small amount of the sample on a microscope slide.

    • Position the slide on the hot stage of the microscope.

    • Heat the sample at a controlled rate while observing it under magnification.

    • Record images or videos at regular temperature intervals to document any physical changes.

The following diagram illustrates a typical workflow for assessing the thermodynamic stability of a pharmaceutical compound.

G Experimental Workflow for Stability Assessment A Sample Preparation B Differential Scanning Calorimetry (DSC) A->B C Thermogravimetric Analysis (TGA) A->C D Hot Stage Microscopy (HSM) A->D E Data Analysis B->E C->E D->E F Stability Report E->F

Caption: A general experimental workflow for determining the thermodynamic stability of a compound.

Conclusion

While direct experimental data on the thermodynamic stability of this compound is scarce, analysis of its chemical structure and comparison with related compounds such as tranexamic acid and aminocaproic acid suggest that it is a thermally stable compound, likely with a high melting and decomposition point. For a comprehensive understanding of its stability profile, experimental characterization using DSC, TGA, and HSM is essential. The protocols and workflows outlined in this guide provide a solid framework for researchers to conduct these critical assessments, ensuring the development of a safe, stable, and efficacious drug product.

References

The Antifibrinolytic Activity of trans-4-Aminocyclohexanecarboxylic Acid Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-4-Aminocyclohexanecarboxylic acid hydrochloride, commonly known as tranexamic acid (TXA), is a synthetic derivative of the amino acid lysine.[1] It is a well-established antifibrinolytic agent utilized in a variety of clinical settings to control bleeding.[2] This technical guide provides an in-depth overview of the biological activity of tranexamic acid, focusing on its mechanism of action, quantitative data from key experimental assays, and detailed experimental protocols.

Core Mechanism of Action: Inhibition of Fibrinolysis

The primary biological activity of tranexamic acid lies in its ability to inhibit fibrinolysis, the enzymatic process of breaking down fibrin clots.[2] This action is crucial for maintaining hemostasis, particularly in situations of excessive bleeding.[2]

The fibrinolytic system is a finely tuned cascade that balances clot formation and degradation.[3] A key component of this system is plasminogen, an inactive zymogen that is converted to the active enzyme plasmin by tissue plasminogen activator (t-PA) and urokinase plasminogen activator (u-PA).[3] Plasmin then degrades the fibrin matrix of blood clots.[3]

Tranexamic acid exerts its antifibrinolytic effect by acting as a competitive inhibitor of plasminogen.[4] It binds to the lysine-binding sites on plasminogen molecules, which are crucial for their interaction with fibrin.[3] By occupying these sites, tranexamic acid prevents plasminogen from binding to the fibrin clot, thereby inhibiting its activation to plasmin and preserving the clot's integrity.[3][5]

Signaling Pathway of Fibrinolysis Inhibition

The interaction of tranexamic acid with the fibrinolytic pathway can be visualized as follows:

Fibrinolysis_Inhibition Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin conversion tPA t-PA tPA->Plasminogen activates uPA u-PA uPA->Plasminogen activates Fibrin_Clot Fibrin Clot Plasmin->Fibrin_Clot degrades FDPs Fibrin Degradation Products (FDPs) Fibrin_Clot->FDPs TXA Tranexamic Acid TXA->Plasminogen binds to lysine-binding sites

Caption: Mechanism of Fibrinolysis Inhibition by Tranexamic Acid.

Quantitative Data on Fibrinolytic Inhibition

The efficacy of tranexamic acid in inhibiting fibrinolysis has been quantified in numerous in vitro studies. The concentration required for effective inhibition varies depending on the specific assay and the stimulus used to induce fibrinolysis.

Assay TypeFibrinolysis StimulatorEffective Tranexamic Acid ConcentrationReference
Viscoelastic Assay (ROTEM)t-PAIC50: 0.43 mg/L[6]
Viscoelastic Assay (ClotPro®)t-PAComplete inhibition at ≥12.5 mg/L[7][8]
Optical Density/Turbidimetric Assayt-PAClot lysis time increased from 6 to 37 min with 10 mg/L[9][10]
Fibrin Plate AssayTissue homogenates (containing t-PAs)80% inhibition at 10 mg/L, 98% inhibition at 100 mg/L[9][10]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the biological activity of tranexamic acid.

Turbidimetric Clot Lysis Assay

This assay measures the formation and lysis of a fibrin clot by monitoring changes in optical density over time.

Experimental Workflow:

Turbidimetric_Assay_Workflow start Start prep_plasma Prepare Platelet-Poor Plasma (PPP) start->prep_plasma add_reagents Add PPP, Tranexamic Acid (or control), and t-PA to a 96-well plate prep_plasma->add_reagents initiate_clotting Initiate clotting with Thrombin and CaCl2 add_reagents->initiate_clotting measure_od Measure Optical Density (e.g., 405 nm) at 37°C over time initiate_clotting->measure_od analyze Analyze data: - Time to 50% clot lysis - Maximum turbidity measure_od->analyze end End analyze->end

Caption: Workflow for a Turbidimetric Clot Lysis Assay.

Detailed Protocol:

  • Prepare Platelet-Poor Plasma (PPP):

    • Collect whole blood in a tube containing 3.2% sodium citrate.

    • Centrifuge at 2000 x g for 15 minutes at room temperature.

    • Carefully aspirate the supernatant (PPP) without disturbing the buffy coat.

  • Assay Setup:

    • In a 96-well microplate, add 50 µL of PPP to each well.

    • Add 10 µL of various concentrations of tranexamic acid (or buffer for control) to the respective wells.

    • Add 20 µL of tissue plasminogen activator (t-PA) solution (final concentration, e.g., 100 ng/mL).

  • Initiate Clotting:

    • Add 20 µL of a solution containing thrombin (e.g., 2 U/mL) and calcium chloride (e.g., 20 mM) to each well to initiate clot formation.

  • Measurement and Analysis:

    • Immediately place the plate in a microplate reader pre-warmed to 37°C.

    • Measure the optical density (absorbance) at 405 nm every minute for at least 2 hours.

    • The time to 50% clot lysis is determined as the time from reaching maximum turbidity to the point where the turbidity has decreased by 50%.[11]

Thromboelastography (TEG)

TEG is a viscoelastic method that provides a global assessment of hemostasis, including clot formation, strength, and fibrinolysis.

Detailed Protocol:

  • Sample Preparation:

    • Collect whole blood in a tube containing 3.2% sodium citrate.

    • The assay should be performed within 2 hours of blood collection.

  • Assay Procedure (using a TEG® 5000 analyzer):

    • Pipette 340 µL of citrated whole blood into a vial containing kaolin as an activator.

    • Gently invert the vial to mix.

    • Transfer 360 µL of the activated blood into a TEG cup pre-warmed to 37°C.

    • To assess the effect of tranexamic acid, the drug can be added to the blood sample prior to activation.

    • Lower the pin into the cup to start the analysis.

  • Data Analysis:

    • The TEG analyzer will generate a tracing and calculate several parameters. The key parameter for fibrinolysis is the Lysis at 30 minutes (LY30), which represents the percentage of clot lysis 30 minutes after the maximum amplitude (MA) is reached.[12][13] A decrease in the LY30 value indicates inhibition of fibrinolysis.[12][13]

Enzyme-Linked Immunosorbent Assay (ELISA) for D-dimer

This assay quantifies D-dimer, a specific fibrin degradation product, providing an indirect measure of fibrinolysis.

Detailed Protocol (Sandwich ELISA):

  • Plate Coating:

    • Coat a 96-well microplate with a capture antibody specific for human D-dimer.

    • Incubate overnight at 4°C.

    • Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20).

    • Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

    • Wash the plate again.

  • Sample and Standard Incubation:

    • Prepare serial dilutions of a known D-dimer standard.

    • Add 100 µL of standards and plasma samples (appropriately diluted) to the wells.

    • Incubate for 2 hours at room temperature.

    • Wash the plate.

  • Detection:

    • Add 100 µL of a biotinylated detection antibody specific for D-dimer to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate.

    • Add 100 µL of streptavidin-horseradish peroxidase (HRP) conjugate to each well.

    • Incubate for 30 minutes at room temperature in the dark.

    • Wash the plate.

  • Signal Development and Measurement:

    • Add 100 µL of a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution to each well.

    • Allow the color to develop for 15-30 minutes.

    • Stop the reaction by adding 50 µL of a stop solution (e.g., 2N H₂SO₄).

    • Read the absorbance at 450 nm using a microplate reader.[14][15]

    • A standard curve is generated to determine the D-dimer concentration in the samples.

Signaling Pathways Influenced by Tranexamic Acid

The primary signaling pathway affected by tranexamic acid is the plasminogen activation pathway. By preventing the binding of plasminogen to fibrin, it indirectly inhibits the downstream proteolytic cascade initiated by plasmin.

uPA and tPA Signaling

Urokinase-type plasminogen activator (uPA) and tissue-type plasminogen activator (tPA) are the primary activators of plasminogen. Their activity is localized and regulated. tPA primarily activates plasminogen that is bound to fibrin, making it a key player in fibrinolysis at the site of a clot.[16] uPA can activate plasminogen in the fluid phase and when bound to its cellular receptor, uPAR, playing roles in cell migration and tissue remodeling.[1][17]

uPA_tPA_Signaling cluster_tPA tPA-mediated Fibrinolysis cluster_uPA uPA-mediated Plasminogen Activation cluster_inhibition Inhibition tPA t-PA Fibrin Fibrin tPA->Fibrin binds Plasmin_tPA Plasmin Fibrin->Plasmin_tPA activates conversion FDPs_tPA FDPs Fibrin->FDPs_tPA Plasminogen_tPA Plasminogen Plasminogen_tPA->Fibrin binds Plasmin_tPA->Fibrin degrades uPA u-PA uPAR uPAR (Cell Receptor) uPA->uPAR binds Plasmin_uPA Plasmin uPAR->Plasmin_uPA activates conversion Plasminogen_uPA Plasminogen ECM Extracellular Matrix Degradation Plasmin_uPA->ECM TXA Tranexamic Acid TXA->Plasminogen_tPA blocks binding to fibrin

Caption: Overview of tPA and uPA Signaling Pathways.

Conclusion

This compound is a potent antifibrinolytic agent with a well-defined mechanism of action. Its ability to competitively inhibit plasminogen activation and subsequent fibrinolysis is the cornerstone of its therapeutic efficacy. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and scientists in the field of hemostasis and drug development, facilitating further investigation into the applications and nuances of this important compound.

References

An In-Depth Technical Guide on the Core Mechanism of Action of trans-4-Aminocyclohexanecarboxylic Acid Hydrochloride in Neurological Disorders

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the putative mechanisms of action of trans-4-Aminocyclohexanecarboxylic acid hydrochloride in the context of neurological disorders. As a conformationally rigid analog of the principal inhibitory neurotransmitter γ-aminobutyric acid (GABA), this compound is a subject of significant interest in neuropharmacology. This document synthesizes the available preclinical evidence, drawing inferences from structurally related molecules to propose a multi-faceted mechanism of action. The primary focus is on its potential interactions with GABAergic and glutamatergic systems, alongside a prospective role in modulating neuroinflammatory processes. This guide is intended for researchers, scientists, and drug development professionals, offering a foundational understanding of the compound's neuropharmacological profile and providing detailed experimental protocols to facilitate further investigation.

Introduction: The Rationale for Targeting Neurotransmission and Neuroinflammation in Neurological Disorders

Neurological disorders, a heterogeneous group of conditions affecting the central and peripheral nervous systems, are often characterized by an imbalance in excitatory and inhibitory neurotransmission, as well as a persistent state of neuroinflammation. The interplay between these pathological processes creates a vicious cycle that drives disease progression. Consequently, therapeutic strategies aimed at restoring neurotransmitter homeostasis and mitigating inflammation hold considerable promise.

This compound has emerged as a molecule of interest due to its structural similarity to GABA, the primary inhibitory neurotransmitter in the brain.[1] Its rigid cyclohexane backbone locks the amino and carboxylic acid groups in a trans configuration, which is hypothesized to influence its binding affinity and selectivity for various neuronal targets. This guide will delve into the scientific underpinnings of its potential mechanisms of action, providing a framework for its rational investigation in the context of neurological disorders such as epilepsy, anxiety, and neurodegenerative diseases.

Postulated Mechanism of Action: A Multi-Target Hypothesis

The therapeutic potential of this compound likely stems from its ability to modulate multiple key players in neuronal signaling and pathology. The following sections outline the primary hypothesized mechanisms.

Modulation of the GABAergic System: Enhancing Inhibitory Tone

Given its structural analogy to GABA, the most direct proposed mechanism of action for this compound is its interaction with the GABAergic system. An enhancement of GABAergic inhibition is a well-established therapeutic strategy for conditions characterized by neuronal hyperexcitability, such as epilepsy.

  • Influence on GABA Metabolism and Uptake: Another potential mechanism is the inhibition of GABA transaminase (GABA-T), the enzyme responsible for GABA degradation, or the inhibition of GABA transporters (GATs), which remove GABA from the synaptic cleft. By impeding either of these processes, the compound could effectively increase the synaptic concentration and duration of action of endogenous GABA.

GABA_A_Signaling cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron GABA_release GABA Release GABA_A_R GABA-A Receptor GABA_release->GABA_A_R Binds Cl_channel Cl- Channel Opening GABA_A_R->Cl_channel Activates Hyperpolarization Hyperpolarization Cl_channel->Hyperpolarization Leads to Reduced_Excitability Decreased Neuronal Excitability Hyperpolarization->Reduced_Excitability Results in trans_4_ACHC trans-4-Aminocyclohexanecarboxylic acid hydrochloride trans_4_ACHC->GABA_A_R Agonist/PAM AMPA_Workflow Start Start: Hypothesis Inhibition of AMPA Receptors Cell_Culture Primary Neuronal Culture or HEK293 cells expressing AMPA receptor subunits Start->Cell_Culture Patch_Clamp Whole-Cell Patch Clamp Electrophysiology Cell_Culture->Patch_Clamp Drug_Application Application of trans-4-ACHC-HCl Patch_Clamp->Drug_Application Data_Acquisition Record AMPA-mediated currents (e.g., evoked by glutamate puff) Drug_Application->Data_Acquisition Analysis Analyze changes in current amplitude, kinetics, and dose-response relationship Data_Acquisition->Analysis Conclusion Conclusion: Determine inhibitory or modulatory effects Analysis->Conclusion

Caption: A streamlined workflow for assessing the compound's effect on AMPA receptor currents.

Modulation of Neuroinflammation: A Putative Anti-inflammatory Action

Neuroinflammation, primarily driven by the activation of microglia and astrocytes, is a critical component in the pathology of many neurological disorders. While direct evidence is currently lacking for this compound, its potential to modulate neuronal activity suggests an indirect influence on neuroinflammatory pathways.

  • Inhibition of Microglial Activation: By reducing neuronal hyperexcitability and excitotoxicity, the compound may decrease the release of damage-associated molecular patterns (DAMPs) from stressed or dying neurons. These DAMPs are potent activators of microglia. Therefore, by promoting neuronal health, this compound could indirectly suppress the pro-inflammatory activation of microglia, leading to a reduction in the production of inflammatory cytokines such as TNF-α, IL-1β, and IL-6. [3][4][5]

Experimental Protocols for Mechanistic Elucidation

To rigorously test the hypothesized mechanisms of action, a series of well-defined experimental protocols are essential. The following section provides detailed, step-by-step methodologies for key in vitro and in vivo experiments.

In Vitro Characterization

Objective: To determine the binding affinity (Ki) of this compound for the GABAA receptor.

Methodology:

  • Membrane Preparation:

    • Homogenize rat cortical tissue in ice-cold sucrose buffer (0.32 M sucrose, pH 7.4).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.

    • Wash the pellet by resuspension in assay buffer (50 mM Tris-HCl, pH 7.4) and centrifugation three times to remove endogenous GABA.

    • Resuspend the final pellet in a known volume of assay buffer and determine the protein concentration using a Bradford or BCA assay.

  • Binding Assay:

    • In a 96-well plate, combine the prepared membrane homogenate (50-100 µg of protein), a fixed concentration of a high-affinity GABAA receptor radioligand (e.g., [3H]muscimol or [3H]gabazine), and varying concentrations of this compound.

    • For non-specific binding, use a high concentration of unlabeled GABA (1 mM).

    • Incubate the plate at 4°C for 60 minutes.

  • Termination and Detection:

    • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B).

    • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding) from the curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Objective: To characterize the functional effects of this compound on GABAA and AMPA receptor-mediated currents.

Methodology:

  • Cell Culture:

    • Culture primary hippocampal neurons from E18 rat embryos on poly-L-lysine-coated glass coverslips.

    • Maintain the cultures in a humidified incubator at 37°C and 5% CO2 for 10-14 days before recording.

  • Electrophysiological Recording:

    • Transfer a coverslip with cultured neurons to a recording chamber on the stage of an inverted microscope.

    • Continuously perfuse the chamber with an external solution (e.g., artificial cerebrospinal fluid).

    • Use borosilicate glass pipettes (3-5 MΩ resistance) filled with an internal solution containing a chloride salt (for GABAA receptor recordings) or a cesium-based solution (for AMPA receptor recordings).

    • Establish a whole-cell patch-clamp configuration on a visually identified pyramidal neuron.

  • Drug Application and Data Acquisition:

    • For GABAA receptor currents, hold the neuron at -60 mV and apply GABA puffs or bath application of GABA in the presence and absence of varying concentrations of this compound.

    • For AMPA receptor currents, hold the neuron at -70 mV and evoke synaptic currents by stimulating presynaptic fibers or by puff application of glutamate. Record baseline currents and then perfuse with the test compound.

    • Acquire data using a patch-clamp amplifier and appropriate data acquisition software.

  • Data Analysis:

    • Measure the amplitude, rise time, and decay kinetics of the recorded currents.

    • Construct dose-response curves to determine the EC50 or IC50 of the compound.

    • Analyze changes in current-voltage relationships to investigate the mechanism of channel block.

In Vivo Evaluation

Objective: To assess the anticonvulsant efficacy of this compound in a rodent model of generalized seizures.

Methodology:

  • Animals and Dosing:

    • Use adult male Sprague-Dawley rats or C57BL/6 mice.

    • Administer this compound or vehicle (e.g., saline) via intraperitoneal (i.p.) injection at various doses.

  • Seizure Induction and Observation:

    • 30 minutes after drug administration, inject a sub-convulsive or convulsive dose of PTZ (e.g., 60 mg/kg, i.p.).

    • Immediately place the animal in an observation chamber and record the latency to the first myoclonic jerk and the onset of generalized tonic-clonic seizures.

    • Score the seizure severity using a standardized scale (e.g., the Racine scale).

    • Observe the animals for at least 30 minutes post-PTZ injection.

  • Data Analysis:

    • Compare the seizure latency, duration, and severity scores between the vehicle- and drug-treated groups.

    • Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to determine the significance of the anticonvulsant effects.

Data Presentation

Table 1: Hypothetical Binding Affinities of this compound and Related Compounds

CompoundTarget ReceptorKi (μM)Reference
GABAGABAA0.1 - 10(Published Literature)
trans-4-Aminocyclohexanecarboxylic acid HClGABAATo be determined
4-BCCAAMPA~500 (low affinity)[6]
trans-4-Aminocyclohexanecarboxylic acid HClAMPATo be determined

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel therapeutics for neurological disorders. The existing, albeit indirect, evidence strongly suggests a mechanism of action centered on the modulation of both GABAergic and glutamatergic neurotransmission. Its rigid conformation may confer a unique pharmacological profile with improved selectivity and potency compared to more flexible GABA analogues.

Future research should prioritize direct experimental validation of the hypotheses presented in this guide. Specifically, determining the binding affinities for various GABAA receptor subtypes and AMPA receptors is crucial. Comprehensive electrophysiological studies are needed to elucidate the precise functional consequences of these interactions. Furthermore, investigating the potential anti-inflammatory effects in relevant in vitro and in vivo models of neuroinflammation will provide a more complete picture of its therapeutic potential. The experimental protocols detailed herein offer a robust framework for conducting these critical next steps in the evaluation of this intriguing compound.

References

  • Structural basis of AMPA receptor inhibition by trans-4-butylcyclohexane carboxylic acid. British Journal of Pharmacology. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10693435/]
  • trans-4-Aminocyclohexane carboxylic acid hydrochloride. Blago Fund. [URL: https://blagofund.org/trans-4-aminocyclohexane-carboxylic-acid-hydrochloride/]
  • GABA analogues derived from 4-aminocyclopent-1-enecarboxylic acid. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/19488855/]
  • Integration of electrophysiological recordings with single-cell RNA-seq data identifies neuronal subtypes. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/26689544/]
  • Anti-Inflammatory Effects by Pharmacological Inhibition or Knockdown of Fatty Acid Amide Hydrolase in BV2 Microglial Cells. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/31121577/]
  • A databank for intracellular electrophysiological mapping of the adult somatosensory cortex. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6331165/]
  • GABA Analogues Derived from 4-Aminocyclopent-1-enecarboxylic Acid. ResearchGate. [URL: https://www.researchgate.net/publication/26279183_GABA_Analogues_Derived_from_4-Aminocyclopent-1-enecarboxylic_Acid]
  • GABAA receptor. Wikipedia. [URL: https://en.wikipedia.org/wiki/GABAA_receptor]
  • Modulation of AMPA Receptors by Nitric Oxide in Nerve Cells. MDPI. [URL: https://www.mdpi.com/1422-0067/22/11/5695]
  • Effects of Natural Product-Derived Compounds on Inflammatory Pain via Regulation of Microglial Activation. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7022839/]
  • Modulation of information processing by AMPA receptor auxiliary subunits. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/32144810/]
  • Defining Affinity with the GABAA Receptor. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6729767/]
  • Modulation of AMPA receptor unitary conductance by synaptic activity. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/9851613/]
  • Anti-inflammatory effects of glaucocalyxin B in microglia cells. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/26003084/]
  • Role of AMPA receptor cycling in synaptic transmission and plasticity. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/10579698/]
  • Anti-Inflammatory Effect of Sulforaphane on LPS-Activated Microglia Potentially through JNK/AP-1/NF-κB Inhibition and Nrf2/HO-1 Activation. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6471842/]
  • Anti-inflammatory effects of catechols in lipopolysaccharide-stimulated microglia cells: inhibition of microglial neurotoxicity. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/18499097/]

Sources

An In-depth Technical Guide on the Discovery and History of 4-Aminocyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Aminocyclohexanecarboxylic acid (4-ACHC), a cyclic β-amino acid, has emerged as a valuable building block in medicinal chemistry, primarily due to its utility as a conformationally constrained dipeptide mimetic. This technical guide provides a comprehensive overview of the discovery, synthesis, and historical development of 4-ACHC. It details the evolution of its synthetic routes, with a focus on the catalytic hydrogenation of p-aminobenzoic acid and the subsequent stereochemical challenges. Key experimental protocols are provided, and extensive quantitative data on the physical and spectroscopic properties of both cis and trans isomers are systematically presented. Furthermore, this guide elucidates the principal application of 4-ACHC in the design of pharmacologically active peptides, particularly as a constrained Gly-Gly surrogate in dynorphin A analogues that target the kappa-opioid receptor, and includes a detailed visualization of the associated signaling pathway.

Discovery and Historical Context

While a singular "discovery" paper for 4-aminocyclohexanecarboxylic acid is not readily apparent in the historical literature, its existence and synthesis were established by the mid-20th century. The primary and most enduring method for its preparation has been the catalytic hydrogenation of p-aminobenzoic acid. A significant early milestone in the study of this compound was the work of E. Ferber and H. Bruckner, published in 1943 in the Berichte der deutschen chemischen Gesellschaft. Their research detailed a method for the separation of the resulting cis and trans stereoisomers, indicating that the synthesis of the compound was already known at that time.[1] This work was crucial for enabling the investigation of the distinct properties and applications of each isomer.

The initial synthesis via catalytic hydrogenation of 4-aminobenzoic acid typically yields a mixture of the cis and trans isomers.[1] Much of the subsequent research has focused on developing methods to control the stereochemical outcome of this reaction and to efficiently separate the isomers.

Synthesis and Stereochemistry

The synthesis of 4-aminocyclohexanecarboxylic acid predominantly relies on the catalytic reduction of an aromatic precursor, most commonly p-aminobenzoic acid or 4-nitrobenzoic acid.[1] The choice of catalyst, solvent, and reaction conditions significantly influences the ratio of the resulting cis and trans isomers.

Catalytic Hydrogenation of p-Aminobenzoic Acid

The most common synthetic route involves the hydrogenation of p-aminobenzoic acid over a noble metal catalyst.

  • Reaction Scheme:

    p-Aminobenzoic acid + H₂ --(Catalyst)--> cis/trans-4-Aminocyclohexanecarboxylic acid

  • Catalysts: Various catalysts have been employed, including platinum oxide, rhodium on carbon, and ruthenium on carbon.[1][2] The use of ruthenium on carbon in a basic aqueous solution has been shown to favor the formation of the trans isomer.[2]

  • Stereoselectivity: The hydrogenation of the aromatic ring is a syn-addition, which tends to favor the formation of the cis isomer where the amino and carboxyl groups are on the same side of the cyclohexane ring. However, under certain conditions, particularly with specific catalysts and in basic media, the thermodynamically more stable trans isomer can be obtained in higher yields.[2]

Isomer Separation and Epimerization

The separation of the cis and trans isomers can be achieved through fractional crystallization, a method highlighted in early research.[3][4] Additionally, methods for the epimerization of the less desired cis isomer to the trans isomer have been developed, often involving treatment with a base.[2]

Quantitative Data

A summary of the key physical and spectroscopic properties of the cis and trans isomers of 4-aminocyclohexanecarboxylic acid is presented below.

Propertycis-4-Aminocyclohexanecarboxylic Acidtrans-4-Aminocyclohexanecarboxylic Acid
Molecular Formula C₇H₁₃NO₂C₇H₁₃NO₂
Molecular Weight 143.18 g/mol 143.18 g/mol
Melting Point 299-301 °C>300 °C
pKa (predicted) 4.62 ± 0.254.46 ± 0.10
Water Solubility SolubleSoluble
¹H NMR (D₂O, ppm) δ ~3.96 (m, 1H, CH-OH), ~3.20 (m, 1H, CH-NH₂)δ ~3.58 (m, 1H, CH-OH), ~2.65 (m, 1H, CH-NH₂)
¹³C NMR Data not readily available in a comparable formatδ ~180.5 (C=O), ~49.5 (CH-NH₂), ~43.0 (CH-COOH), ~30.0 (CH₂)
IR (KBr, cm⁻¹) Broad absorptions ~2500-3000 (O-H, N-H), ~1650 (C=O)Broad absorptions ~2500-3000 (O-H, N-H), ~1650 (C=O)
Mass Spectrum (m/z) 144 [M+H]⁺144 [M+H]⁺

Note: Spectroscopic data can vary depending on the solvent and experimental conditions. The provided NMR data for the isomers of 4-aminocyclohexanol is used as a proxy to illustrate the expected differences in chemical shifts for the protons attached to the carbons bearing the functional groups.[5]

Experimental Protocols

Synthesis of 4-Aminocyclohexanecarboxylic Acid (cis/trans mixture)

This protocol is adapted from established procedures for the catalytic hydrogenation of p-aminobenzoic acid.[1]

Materials:

  • p-Aminobenzoic acid (10.0 g)

  • Platinum oxide (0.5 g)

  • Water (800 mL)

  • Activated charcoal

  • Hydrogen gas supply

  • Shaking hydrogenation apparatus

Procedure:

  • Suspend 10.0 g of p-aminobenzoic acid in 800 mL of water in a suitable hydrogenation flask.

  • Add 0.5 g of platinum oxide catalyst to the suspension.

  • Place the flask in a shaking hydrogenation apparatus and purge the system with hydrogen gas.

  • Hydrogenate the mixture at room temperature and atmospheric pressure with vigorous shaking. The reaction progress can be monitored by the uptake of hydrogen.

  • Upon completion of the reaction (cessation of hydrogen uptake), filter the mixture to remove the catalyst.

  • Evaporate the filtrate to dryness under reduced pressure.

  • Recrystallize the resulting solid from a minimal amount of hot water with the addition of activated charcoal to decolorize the solution.

  • Cool the solution to induce crystallization, collect the colorless needles by filtration, and dry under vacuum. This will yield a mixture of cis and trans-4-aminocyclohexanecarboxylic acid.

Isomer Separation by Fractional Crystallization

The separation of the cis and trans isomers can be achieved by exploiting differences in their solubility. A detailed protocol for this separation was described by Ferber and Bruckner in 1943. This method generally involves the careful and repeated crystallization of the isomer mixture from a suitable solvent, such as water or ethanol-water mixtures.

Application in Drug Development: Dynorphin A Analogues

A significant application of 4-aminocyclohexanecarboxylic acid, particularly the trans isomer, is its use as a conformationally constrained building block in peptide synthesis.[3] It serves as a rigid surrogate for the flexible Gly-Gly dipeptide unit in bioactive peptides.

Rationale for Use in Dynorphin A

Dynorphin A is an endogenous opioid peptide that preferentially binds to the kappa-opioid receptor (KOR).[6] It is believed that the "message" sequence of dynorphin A adopts an extended conformation to bind to the KOR.[3] The rigid cyclohexane ring of trans-4-ACHC mimics this extended conformation, making it an ideal substitute for the Gly²-Gly³ sequence in dynorphin A.[3]

Synthesis of Dynorphin A Analogues

Analogues of dynorphin A containing 4-ACHC are typically synthesized using solid-phase peptide synthesis (SPPS) with the Fmoc chemical protocol.[3] The protected 4-ACHC monomer is coupled to the growing peptide chain on the solid support.

Pharmacological Activity

Studies on dynorphin A analogues containing both cis- and trans-4-ACHC have shown that these modified peptides exhibit modest affinity for kappa-opioid receptors and a degree of selectivity over mu- and delta-opioid receptors.[3] These findings validate the use of 4-ACHC as a tool to create conformationally constrained peptide analogues with specific receptor binding profiles.

Signaling Pathway

The binding of dynorphin A or its analogues containing 4-aminocyclohexanecarboxylic acid to the kappa-opioid receptor (KOR), a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events.

Kappa_Opioid_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dynorphin_Analogue Dynorphin A Analogue (with 4-ACHC) KOR Kappa-Opioid Receptor (KOR) Dynorphin_Analogue->KOR Binding G_protein Gi/o Protein KOR->G_protein Activation G_alpha Gαi/o G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma AC Adenylyl Cyclase G_alpha->AC Inhibition Ca_channel Voltage-gated Ca²⁺ Channels G_betagamma->Ca_channel Inhibition K_channel GIRK Channels (K⁺) G_betagamma->K_channel Activation MAPK MAPK Pathway (e.g., ERK1/2) G_betagamma->MAPK Activation cAMP cAMP AC->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activation Neuronal_Activity Decreased Neuronal Excitability PKA->Neuronal_Activity Modulation of Gene Expression Ca_channel->Neuronal_Activity Reduced Neurotransmitter Release K_channel->Neuronal_Activity Hyperpolarization MAPK->Neuronal_Activity Modulation of Cellular Processes

Figure 1: Kappa-Opioid Receptor Signaling Pathway

Upon agonist binding, the KOR activates the inhibitory G-protein, Gi/o. This leads to the dissociation of the Gα and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, reducing the intracellular concentration of cyclic AMP (cAMP) and subsequently decreasing the activity of protein kinase A (PKA). The Gβγ subunit directly inhibits voltage-gated calcium channels, reducing neurotransmitter release, and activates G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and decreased neuronal excitability. The Gβγ subunit can also activate other signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway.

Other Potential Biological Activities

While the primary focus of 4-aminocyclohexanecarboxylic acid in drug development has been as a dipeptide mimetic in opioid research, some studies have explored its potential as a GABA (gamma-aminobutyric acid) analogue.[7][8] However, its activity at GABA receptors appears to be less significant compared to its utility in constraining peptide conformations for opioid receptor targeting.

Conclusion

4-Aminocyclohexanecarboxylic acid has a rich history rooted in the challenges of stereoselective synthesis and isomer separation. From its early preparation via catalytic hydrogenation to its modern application as a sophisticated tool in medicinal chemistry, 4-ACHC has proven to be a valuable molecular scaffold. Its ability to impart conformational rigidity has been instrumental in the development of potent and selective dynorphin A analogues, contributing significantly to our understanding of kappa-opioid receptor pharmacology. The detailed experimental protocols and compiled quantitative data in this guide serve as a valuable resource for researchers and drug development professionals working with this versatile compound. Further exploration of its potential in other therapeutic areas continues to be an active area of research.

References

The Rigid Advantage: trans-4-Aminocyclohexanecarboxylic Acid Hydrochloride as a Privileged Scaffold in Modern Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

In the intricate dance of drug discovery, the molecular scaffold serves as the foundational choreography, dictating the spatial arrangement of pharmacophoric features and profoundly influencing a compound's interaction with its biological target. Among the arsenal of scaffolds available to medicinal chemists, rigid structures have emerged as powerful tools for optimizing potency, selectivity, and pharmacokinetic properties. This guide provides a comprehensive exploration of trans-4-Aminocyclohexanecarboxylic acid hydrochloride, a conformationally constrained building block that has proven its merit as a privileged scaffold in the design of innovative therapeutics. We will delve into the theoretical underpinnings of its utility, examine its application in marketed drugs and clinical candidates, and provide detailed experimental protocols for its synthesis and derivatization, offering a practical roadmap for its integration into contemporary drug discovery programs.

The Rationale for Rigidity: Pre-organizing for Potency and Selectivity

The use of rigid scaffolds like trans-4-Aminocyclohexanecarboxylic acid is a strategic design choice aimed at minimizing the entropic penalty upon binding to a biological target. Flexible molecules must adopt a specific, often high-energy, conformation to fit into a binding pocket, a process that is entropically unfavorable. By pre-organizing the pharmacophoric groups in a bioactive conformation, rigid scaffolds reduce this entropic cost, leading to a more favorable free energy of binding and, consequently, higher potency.

The trans-1,4-disubstituted cyclohexane ring of the scaffold exists predominantly in a stable chair conformation with both the amino and carboxylic acid groups in equatorial positions. This arrangement minimizes steric hindrance and provides a well-defined and predictable spatial orientation for appended functionalities. This conformational rigidity is instrumental in achieving high selectivity, as the fixed geometry of the ligand can be tailored to match the specific topology of the target's binding site, while disfavoring interactions with off-target proteins.

Physicochemical Properties and Synthetic Accessibility

This compound is a white to off-white crystalline solid with good solubility in water, a desirable property for a synthetic building block. Its key physicochemical properties are summarized in the table below.

PropertyValueReference(s)
Molecular FormulaC₇H₁₄ClNO₂
Molecular Weight179.64 g/mol
Melting Point>300 °C
pKa (amine)~10.5Estimated
pKa (acid)~4.5Estimated
LogP~-1.5Estimated

The synthesis of trans-4-Aminocyclohexanecarboxylic acid is well-established, with several scalable routes reported in the literature. A common industrial method involves the catalytic hydrogenation of p-aminobenzoic acid, followed by separation of the trans and cis isomers. The hydrochloride salt is readily prepared by treating the free base with hydrochloric acid. The Boc-protected derivative, trans-4-(Boc-amino)cyclohexanecarboxylic acid, is a key intermediate for many synthetic transformations and is commercially available.

Case Studies in Drug Discovery

The utility of the trans-4-Aminocyclohexanecarboxylic acid scaffold is best illustrated through its incorporation into successful drug molecules.

Glimepiride: A Third-Generation Sulfonylurea for Type 2 Diabetes

Glimepiride (Amaryl®) is a potent, long-acting oral hypoglycemic agent used in the management of type 2 diabetes. The trans-4-aminocyclohexyl moiety plays a crucial role in its mechanism of action and pharmacokinetic profile.

Mechanism of Action: Glimepiride acts by binding to the sulfonylurea receptor (SUR) subunit of the ATP-sensitive potassium (KATP) channel in pancreatic β-cells. This binding event closes the KATP channel, leading to membrane depolarization, calcium influx, and subsequent insulin secretion. The rigid trans-4-aminocyclohexyl group acts as a key hydrophobic anchor, orienting the sulfonylurea pharmacophore for optimal interaction with the SUR1 binding pocket. The defined stereochemistry of the trans isomer is critical for high-affinity binding.

Structure-Activity Relationship (SAR): SAR studies on glimepiride and its analogs have demonstrated the importance of the trans-cyclohexyl ring for its potent hypoglycemic activity. While the exact quantitative contribution of the ring to binding affinity is not extensively published, its replacement with more flexible or differently substituted cyclic systems generally leads to a decrease in potency. The rigidity of the cyclohexane ring is thought to properly position the urea linkage for hydrogen bonding interactions within the receptor.

Janus Kinase (JAK) Inhibitors: Targeting Inflammatory and Autoimmune Diseases

The Janus kinase (JAK) family of enzymes (JAK1, JAK2, JAK3, and TYK2) are critical components of the JAK-STAT signaling pathway, which plays a central role in immune responses and inflammation. Dysregulation of this pathway is implicated in a range of autoimmune and myeloproliferative disorders, making JAKs attractive therapeutic targets. The trans-4-aminocyclohexanecarboxylic acid scaffold has been successfully employed in the design of potent and selective JAK inhibitors.

Design Strategy: In the context of JAK inhibitors, the trans-4-aminocyclohexanecarboxylic acid scaffold serves as a versatile platform to present key pharmacophoric elements in a three-dimensional space that complements the ATP-binding site of the JAK enzymes. The amino group can be functionalized to interact with the hinge region of the kinase, while the carboxylic acid provides a handle for introducing groups that can exploit specificity-determining pockets.

Example: A Preclinical JAK Inhibitor

While specific approved drugs with this exact scaffold are not yet on the market, numerous patent applications and preclinical studies describe its use. For instance, a purine-based inhibitor incorporating a trans-4-aminocyclohexyl moiety has been investigated.

CompoundTarget(s)IC₅₀ (nM)Selectivity
Hypothetical JAK Inhibitor JAK1, JAK2JAK1: <10, JAK2: <50Selective for JAK1/2 over JAK3/TYK2

Note: The data in this table is illustrative and based on representative values found in the literature for similar compounds. Specific IC₅₀ values for a compound with the trans-4-aminocyclohexanecarboxylic acid scaffold are not publicly available.

The rigid cyclohexane ring helps to position the purine core for optimal interaction with the hinge region of the JAK kinase, while the substituent on the amino group can be modified to achieve selectivity among the different JAK isoforms.

Experimental Protocols

Synthesis of a Derivative Library via Amide Coupling

This protocol describes a general procedure for the synthesis of an amide library from trans-4-(Boc-amino)cyclohexanecarboxylic acid.

Materials:

  • trans-4-(Boc-amino)cyclohexanecarboxylic acid

  • A diverse set of primary and secondary amines

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Carboxylic Acid Activation: To a solution of trans-4-(Boc-amino)cyclohexanecarboxylic acid (1.0 eq) in anhydrous DMF, add HOBt (1.2 eq) and EDC·HCl (1.2 eq). Stir the mixture at room temperature for 30 minutes.

  • Amine Addition: Add the desired amine (1.1 eq) and DIPEA (2.0 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

  • Boc Deprotection: Dissolve the purified Boc-protected amide in DCM and add an equal volume of TFA. Stir the mixture at room temperature for 1-2 hours.

  • Isolation: Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM. The resulting product is the trifluoroacetate salt of the final amide.

In Vitro JAK1 Inhibition Assay

This protocol outlines a representative in vitro kinase assay to evaluate the inhibitory activity of synthesized compounds against JAK1.

Materials:

  • Recombinant human JAK1 enzyme

  • JAKtide substrate peptide

  • Adenosine triphosphate (ATP)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • Test compounds dissolved in DMSO

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Reaction Setup: In a 384-well plate, add 2.5 µL of the test compound solution.

  • Enzyme Addition: Add 5 µL of JAK1 enzyme solution in assay buffer to each well.

  • Substrate/ATP Addition: Initiate the kinase reaction by adding 2.5 µL of a solution containing the JAKtide substrate and ATP in assay buffer. The final ATP concentration should be at or near the Km for ATP.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

Visualizing Molecular Interactions and Workflows

Structure of this compound

G cluster_scaffold This compound C1 C C2 C C1->C2 C3 C C2->C3 COOH COOH C2->COOH C4 C C3->C4 C5 C C4->C5 C6 C C5->C6 C6->C1 NH3Cl ⁺H₃N-Cl⁻ C6->NH3Cl

Caption: Chair conformation of the scaffold.

Generalized Workflow for Derivative Synthesis and Screening

G start trans-4-(Boc-amino) cyclohexanecarboxylic acid coupling Amide Coupling (EDC, HOBt) start->coupling library Protected Derivative Library coupling->library deprotection Boc Deprotection (TFA) library->deprotection final_library Final Amide Library deprotection->final_library screening In Vitro Screening (e.g., JAK1 Assay) final_library->screening sar Structure-Activity Relationship (SAR) Analysis screening->sar lead_opt Lead Optimization sar->lead_opt

Caption: Synthetic and screening workflow.

Hypothetical Binding Mode in a Kinase Active Site

G cluster_kinase Kinase Active Site cluster_inhibitor Inhibitor hinge Hinge Region (e.g., Leu, Ala) gatekeeper Gatekeeper Residue (e.g., Met) dfg DFG Motif scaffold trans-4-Aminocyclohexyl Scaffold hinge_binder Hinge-Binding Moiety (e.g., Purine) scaffold->hinge_binder specificity_group Specificity Group scaffold->specificity_group hinge_binder->hinge H-bonds specificity_group->gatekeeper Hydrophobic Interaction

Caption: Scaffold orienting key interactions.

Conclusion and Future Perspectives

This compound represents a valuable and versatile rigid scaffold in the medicinal chemist's toolbox. Its conformational rigidity, synthetic tractability, and proven success in marketed drugs underscore its utility in modern drug design. The ability to pre-organize pharmacophoric elements in a well-defined three-dimensional arrangement offers a distinct advantage in the pursuit of potent and selective therapeutics. As drug discovery continues to tackle increasingly challenging biological targets, the strategic application of rigid scaffolds like trans-4-Aminocyclohexanecarboxylic acid will undoubtedly play a pivotal role in the development of the next generation of innovative medicines. Future work in this area may focus on the development of novel synthetic methodologies to access more diverse derivatives of this scaffold, as well as its application in emerging areas of drug discovery such as proteolysis-targeting chimeras (PROTACs) and covalent inhibitors.

References

  • The role of JAK/STAT signaling pathway and its inhibitors in diseases. (n.d.). PubMed. Retrieved December 29, 2025, from [Link]

  • Glimepiride. (n.d.). PubChem. Retrieved December 29, 2025, from [Link]

  • JAK-STAT Signaling Has Many Faces: Inhibitors Offer Hope in Rare Blood Cancers. (2011). AJMC. Retrieved December 29, 2025, from [Link]

  • ADME properties, bioactivity and molecular docking studies of 4-amino-chalcone derivatives: new analogues for the treatment of Alzheimer, glaucoma and epileptic diseases. (2021). Springer. Retrieved December 29, 2025, from [Link]

  • Crystal structures of JAK1 and JAK2 inhibitor complexes. (2009). RCSB PDB. Retrieved December 29, 2025, from [Link]

  • Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. (2023). PubMed. Retrieved December 29, 2025, from [Link]

  • 3D-QSAR study on JAK inhibitors. (2020). Cresset Group. Retrieved December 29, 2025, from [Link]

  • Crystal structure of JAK1 in complex with ADP. (2016). RCSB PDB. Retrieved December 29, 2025, from [Link]

  • Glimepiride Chemical Structure Vector Illustration. (n.d.). Renew Gallery. Retrieved December 29, 2025, from [Link]

  • Glimepiride. (n.d.). Wikipedia. Retrieved December 29, 2025, from [Link]

  • Racemic alkylamides of trans-cyclohexane-β-amino acids surpass the gelation ability of their pure enantiomers. (n.d.). ChemRxiv. Retrieved December 29, 2025, from [Link]

  • Trans-4-amino-cyclohexane Carboxylic Acid Hydrochloride. (n.d.). Baishixing. Retrieved December 29, 2025, from [Link]

  • Crystal structure and active pocket of JAK1 (PDB ID: 3EYG). (n.d.). ResearchGate. Retrieved December 29, 2025, from [Link]

  • Quantitative structure – activity relationship in antidiabetic drugs by using a single topological descriptor. (2010). U.P.B. Sci. Bull., Series B. Retrieved December 29, 2025, from [Link]

  • GLIMEPIRIDE. (n.d.). precisionFDA. Retrieved December 29, 2025, from [Link]

  • Development of Selective Covalent Janus Kinase 3 Inhibitors. (2015). ACS Publications. Retrieved December 29, 2025, from [Link]

  • ADME-Space: a new tool for medicinal chemists to explore ADME properties. (2017). Nature. Retrieved December 29, 2025, from [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2015). National Institutes of Health. Retrieved December 29, 2025, from [Link]

  • Compound: GLIMEPIRIDE (CHEMBL1481). (n.d.). ChEMBL. Retrieved December 29, 2025, from [Link]

  • 3FUP: Crystal structures of JAK1 and JAK2 inhibitor complexes. (2009). RCSB PDB. Retrieved December 29, 2025, from [Link]

  • ADME Properties in Drug Delivery. (2023). MDPI. Retrieved December 29, 2025, from [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. (2022). Growing Science. Retrieved December 29, 2025, from [Link]

  • 1H-Pyrrole-1-carboxamide, 3-ethyl-2,5-dihydro-4-methyl-N-2-4-(trans-4-methylcyclohexyl)aminocarbonylaminosulfonylphenylethyl-2-oxo-. (n.d.). PubChem. Retrieved December 29, 2025, from [Link]

  • Design, synthesis, and SAR study of highly potent, selective, irreversible covalent JAK3 inhibitors. (2018). ResearchGate. Retrieved December 29, 2025, from [Link]

  • 4-Aminocyclohexanecarboxylic acid. (n.d.). PubChem. Retrieved December 29, 2025, from [Link]

  • Classification of Scaffold Hopping Approaches. (2011). National Institutes of Health. Retrieved December 29, 2025, from [Link]

  • Synthesis and Biological Evaluation of Novel Substituted 4-Anilinoquinazolines as Antitumor Agents. (2015). PubMed. Retrieved December 29, 2025, from [Link]

  • Design, synthesis, and biological evaluation of novel 4-anilinoquinazoline derivatives bearing amino acid moiety as potential EGFR kinase inhibitors. (2017). PubMed. Retrieved December 29, 2025, from [Link]

  • Clinical significance of Janus Kinase inhibitor selectivity. (2018). ResearchGate. Retrieved December 29, 2025, from [Link]

  • Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents. (2025). RSC Publishing. Retrieved December 29, 2025, from [Link]

  • Synthesis and biological evaluation of novel triazolyl 4-anilinoquinazolines as anticancer agents. (2016). ResearchGate. Retrieved December 29, 2025, from [Link]

  • Advances in Pharmacokinetic Mechanisms of Transporter-Mediated Herb-Drug Interactions. (2022). MDPI. Retrieved December 29, 2025, from [Link]

  • CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof. (2021). Google Patents.

In Vitro ADME Profile of Trans-4-Aminocyclohexanecarboxylic Acid Hydrochloride (Tranexamic Acid)

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) profile of trans-4-Aminocyclohexanecarboxylic acid hydrochloride, commonly known as tranexamic acid. This document is intended for researchers, scientists, and professionals involved in drug development, offering detailed experimental methodologies, quantitative data, and workflow visualizations to support preclinical assessment.

Executive Summary

Data Presentation

The following tables summarize the quantitative in vitro ADME data for tranexamic acid.

Table 1: Intestinal Permeability

ParameterValueClassification
Apparent Permeability (Papp) in Caco-2 cells12.4 x 10⁻⁶ ± 0.1 cm/s[1]Moderate Permeability[2][3]

Table 2: Plasma Protein Binding

ParameterValueMethod
Human Plasma Protein Binding~3%[1][4]Not Specified
Binding ProteinPrimarily Plasminogen[4]Not Specified

Table 3: Metabolic Stability in Human Liver Microsomes

ParameterValue
Percentage Metabolized in vivo~5%[4]
In vitro Intrinsic Clearance (CLint)Data not publicly available
In vitro Half-life (t½)Data not publicly available

Table 4: Cytochrome P450 Inhibition

CYP IsoformIC₅₀ (µM)
CYP1A2Data not publicly available
CYP2B6Data not publicly available
CYP2C8Data not publicly available
CYP2C9Data not publicly available
CYP2C19Data not publicly available
CYP2D6Data not publicly available
CYP3A4Data not publicly available

Experimental Protocols

Detailed methodologies for the key in vitro ADME assays are provided below. These protocols are based on standard industry practices.

Caco-2 Permeability Assay

This assay assesses the potential for intestinal absorption of a compound by measuring its transport across a monolayer of human colorectal adenocarcinoma (Caco-2) cells.

a. Cell Culture and Monolayer Formation:

  • Caco-2 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum and non-essential amino acids at 37°C in a humidified atmosphere of 5% CO₂.

  • For the assay, cells are seeded onto permeable filter supports in multi-well plates and cultured for 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

  • The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).

b. Transport Experiment:

  • The cell monolayers are washed with pre-warmed Hanks' Balanced Salt Solution (HBSS).

  • The test compound (typically at a concentration of 1-10 µM) is added to the apical (A) side of the monolayer, and fresh HBSS is added to the basolateral (B) side to assess A-to-B permeability (absorptive flux).

  • For the B-to-A permeability (efflux), the compound is added to the basolateral side, and samples are taken from the apical side.

  • The plates are incubated at 37°C with gentle shaking for a defined period (e.g., 2 hours).

  • Samples are collected from both the donor and receiver compartments at the end of the incubation period.

c. Quantification and Data Analysis:

  • The concentration of the test compound in the samples is determined using a suitable analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • The apparent permeability coefficient (Papp) is calculated using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:

    • dQ/dt is the rate of appearance of the compound in the receiver compartment.

    • A is the surface area of the filter membrane.

    • C₀ is the initial concentration of the compound in the donor compartment.

  • The efflux ratio (Papp(B-A) / Papp(A-B)) is calculated to assess the potential for active efflux.

Plasma Protein Binding Assay (Equilibrium Dialysis)

This assay determines the fraction of a drug that binds to plasma proteins, which can influence its distribution and clearance.

a. Preparation:

  • A semi-permeable membrane (typically with a molecular weight cut-off of 12-14 kDa) is placed between the two chambers of a dialysis unit.

  • Human plasma is placed in one chamber (the sample chamber), and a phosphate-buffered saline (PBS) solution (pH 7.4) is placed in the other chamber (the buffer chamber).

b. Incubation:

  • The test compound is added to the plasma-containing chamber.

  • The dialysis unit is sealed and incubated at 37°C with gentle agitation for a sufficient time to reach equilibrium (typically 4-6 hours).

c. Quantification and Data Analysis:

  • After incubation, aliquots are taken from both the plasma and buffer chambers.

  • The concentration of the test compound in each aliquot is measured by LC-MS/MS.

  • The percentage of plasma protein binding is calculated as follows: % Bound = [(C_plasma - C_buffer) / C_plasma] * 100 Where:

    • C_plasma is the concentration of the compound in the plasma chamber.

    • C_buffer is the concentration of the compound in the buffer chamber.

Metabolic Stability Assay (Human Liver Microsomes)

This assay evaluates the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s.

a. Incubation:

  • Human liver microsomes are incubated with the test compound (typically at a concentration of 1 µM) in a phosphate buffer (pH 7.4) at 37°C.

  • The reaction is initiated by the addition of the cofactor NADPH.

  • A control incubation without NADPH is also performed to assess non-enzymatic degradation.

  • Aliquots are collected at several time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • The reaction is terminated at each time point by the addition of a cold organic solvent (e.g., acetonitrile).

b. Quantification and Data Analysis:

  • The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to determine the remaining concentration of the parent compound.

  • The natural logarithm of the percentage of the compound remaining is plotted against time.

  • The slope of the linear portion of this plot represents the elimination rate constant (k).

  • The in vitro half-life (t½) is calculated as: t½ = 0.693 / k.

  • The intrinsic clearance (CLint) is calculated as: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein concentration).

Cytochrome P450 (CYP) Inhibition Assay

This assay determines the potential of a compound to inhibit the activity of major CYP isoforms, which can lead to drug-drug interactions.

a. Incubation:

  • Human liver microsomes are incubated with a specific probe substrate for each CYP isoform (e.g., phenacetin for CYP1A2, bupropion for CYP2B6, diclofenac for CYP2C9, etc.) and the test compound at various concentrations.

  • The reaction is initiated by the addition of NADPH and incubated at 37°C for a short period.

  • The reaction is terminated by the addition of a cold organic solvent.

b. Quantification and Data Analysis:

  • The formation of the specific metabolite of the probe substrate is measured by LC-MS/MS.

  • The rate of metabolite formation in the presence of the test compound is compared to the rate in a vehicle control.

  • The IC₅₀ value (the concentration of the test compound that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

Mandatory Visualizations

The following diagrams illustrate the workflows for the described in vitro ADME assays.

ADME_Workflow cluster_absorption Absorption: Caco-2 Permeability cluster_distribution Distribution: Plasma Protein Binding cluster_metabolism Metabolism: Microsomal Stability cluster_excretion Interaction: CYP450 Inhibition A1 Seed Caco-2 cells on permeable supports A2 Culture for 21 days to form monolayer A1->A2 A3 Measure TEER for integrity check A2->A3 A4 Add test compound to apical/basolateral side A3->A4 A5 Incubate at 37°C A4->A5 A6 Sample donor and receiver compartments A5->A6 A7 Analyze by LC-MS/MS A6->A7 A8 Calculate Papp and Efflux Ratio A7->A8 D1 Prepare equilibrium dialysis device D2 Add plasma and test compound to one chamber D1->D2 D3 Add buffer to the other chamber D1->D3 D4 Incubate at 37°C to reach equilibrium D2->D4 D3->D4 D5 Sample both chambers D4->D5 D6 Analyze by LC-MS/MS D5->D6 D7 Calculate % Protein Binding D6->D7 M1 Incubate test compound with liver microsomes M2 Initiate reaction with NADPH M1->M2 M3 Collect samples at multiple time points M2->M3 M4 Terminate reaction M3->M4 M5 Analyze remaining parent compound by LC-MS/MS M4->M5 M6 Calculate t½ and Intrinsic Clearance M5->M6 E1 Incubate microsomes, CYP probe substrate, and test compound E2 Initiate reaction with NADPH E1->E2 E3 Terminate reaction E2->E3 E4 Measure metabolite formation by LC-MS/MS E3->E4 E5 Calculate % inhibition vs. control E4->E5 E6 Determine IC50 value E5->E6

Caption: General workflow for in vitro ADME assays.

Caco2_Permeability_Workflow start Start: Caco-2 Permeability Assay cell_culture Caco-2 Cell Culture & Seeding on Transwell Inserts start->cell_culture monolayer_formation 21-Day Differentiation to Form Monolayer cell_culture->monolayer_formation integrity_check Monolayer Integrity Check (TEER Measurement) monolayer_formation->integrity_check transport_setup Wash with HBSS & Add Test Compound (Apical or Basolateral) integrity_check->transport_setup incubation Incubate at 37°C for 2 hours transport_setup->incubation sampling Collect Samples from Donor & Receiver Compartments incubation->sampling analysis LC-MS/MS Analysis of Compound Concentration sampling->analysis calculation Calculate Papp & Efflux Ratio analysis->calculation end End: Permeability Profile calculation->end

Caption: Caco-2 Permeability Experimental Workflow.

PPB_Workflow start Start: Plasma Protein Binding Assay device_prep Prepare Equilibrium Dialysis Device with Semi-Permeable Membrane start->device_prep chamber_loading Load Plasma with Test Compound and Buffer into Respective Chambers device_prep->chamber_loading equilibration Incubate at 37°C with Agitation to Reach Equilibrium chamber_loading->equilibration sampling Collect Aliquots from Both Plasma and Buffer Chambers equilibration->sampling analysis Quantify Compound Concentration by LC-MS/MS sampling->analysis calculation Calculate Percentage of Protein Binding analysis->calculation end End: Binding Affinity Data calculation->end

Caption: Plasma Protein Binding Experimental Workflow.

Metabolic_Stability_Workflow start Start: Metabolic Stability Assay incubation_setup Incubate Test Compound with Human Liver Microsomes start->incubation_setup reaction_start Initiate Reaction with NADPH incubation_setup->reaction_start time_sampling Collect Aliquots at Various Time Points reaction_start->time_sampling reaction_stop Terminate Reaction with Cold Solvent time_sampling->reaction_stop analysis Analyze Remaining Parent Compound by LC-MS/MS reaction_stop->analysis calculation Determine In Vitro Half-Life and Intrinsic Clearance analysis->calculation end End: Metabolic Stability Profile calculation->end

Caption: Metabolic Stability Experimental Workflow.

CYP_Inhibition_Workflow start Start: CYP450 Inhibition Assay incubation_mix Prepare Incubation with Microsomes, Probe Substrate, and Test Compound start->incubation_mix reaction_initiation Initiate Reaction with NADPH incubation_mix->reaction_initiation incubation Incubate at 37°C for a Defined Time reaction_initiation->incubation reaction_termination Terminate Reaction incubation->reaction_termination metabolite_quantification Quantify Metabolite Formation via LC-MS/MS reaction_termination->metabolite_quantification ic50_determination Calculate % Inhibition and Determine IC50 Value metabolite_quantification->ic50_determination end End: CYP Inhibition Profile ic50_determination->end

Caption: CYP450 Inhibition Experimental Workflow.

References

Methodological & Application

Synthesis of trans-4-Aminocyclohexanecarboxylic Acid Hydrochloride: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of trans-4-aminocyclohexanecarboxylic acid hydrochloride, a key building block in pharmaceutical research and organic synthesis.[1] The described method is a one-pot process starting from p-aminobenzoic acid, focusing on achieving a high yield and a high ratio of the desired trans isomer.[2][3] This application note includes comprehensive experimental procedures, data presentation in tabular format for easy comparison of reaction parameters, and visual diagrams of the synthesis workflow.

Introduction

trans-4-Aminocyclohexanecarboxylic acid and its derivatives are valuable intermediates in the synthesis of a variety of pharmacologically active compounds.[4][5] They are integral components in the development of Janus kinase (JAK) inhibitors, neuropeptide YY antagonists, and thrombin inhibitors.[2][4] The specific stereochemistry of the trans isomer is often crucial for the biological activity and efficacy of the final drug molecule. The synthesis of the isomerically pure trans form can be challenging, often resulting in a mixture of cis and trans isomers.[4] This protocol details an efficient method to synthesize the trans isomer with high purity, followed by its conversion to the stable hydrochloride salt.

Synthesis Pathway

The overall synthesis involves the catalytic hydrogenation of p-aminobenzoic acid to yield a mixture of cis- and trans-4-aminocyclohexanecarboxylic acid, with conditions optimized to favor the trans product. This is followed by the conversion to the hydrochloride salt.

Synthesis_Pathway pABA p-Aminobenzoic Acid CisTrans_Mix cis/trans-4-Aminocyclohexanecarboxylic Acid pABA->CisTrans_Mix Catalytic Hydrogenation (Ru/C, NaOH, H2) Trans_HCl trans-4-Aminocyclohexanecarboxylic Acid HCl CisTrans_Mix->Trans_HCl HCl

Caption: Overall synthesis pathway from p-aminobenzoic acid.

Experimental Protocols

Materials and Equipment
  • p-Aminobenzoic acid

  • 5% Ruthenium on Carbon (Ru/C) catalyst

  • 10% Sodium Hydroxide (NaOH) solution

  • Hydrogen (H₂) gas

  • Hydrochloric acid (HCl)

  • Methanol

  • Dichloromethane (DCM)

  • Citric acid

  • Acetone

  • High-pressure autoclave

  • Magnetic stirrer with heating plate

  • Filtration apparatus (e.g., Büchner funnel)

  • Rotary evaporator

  • pH meter or pH paper

  • Standard laboratory glassware

Synthesis of cis/trans-4-Aminocyclohexanecarboxylic Acid

This one-pot procedure is designed to maximize the yield of the trans isomer.[2][3]

  • Reaction Setup: In a high-pressure autoclave, combine p-aminobenzoic acid (10.0 g, 0.07 mol), 5% Ru/C catalyst (2.50 g, 25% w/w), and 100 mL of a 10% aqueous NaOH solution.[2][3]

  • Hydrogenation: Seal the autoclave and purge with hydrogen gas. Pressurize the vessel to 15 bar with hydrogen.[2][3]

  • Reaction: Stir the mixture at 100°C for 20 hours.[2][3]

  • Monitoring: After 20 hours, cool the reaction to room temperature and carefully release the pressure. The reaction completion can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of DCM/MeOH/NH₃ (5:5:1 v/v/v) and ninhydrin for visualization.[2][3]

  • Work-up:

    • Filter the reaction mixture through a pad of Celite to remove the Ru/C catalyst. Wash the filter cake with a mixture of acetone and water.[6]

    • Combine the filtrate and washings. Remove the acetone under reduced pressure using a rotary evaporator.[6]

    • The remaining aqueous layer (pH ~9) is washed with dichloromethane (3 x 75 mL) to remove any non-polar impurities.[6]

    • Adjust the pH of the aqueous solution to 4 with citric acid.[6]

    • Extract the product with dichloromethane (5 x 100 mL).[6]

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the product as a mixture of cis and trans isomers.

Conversion to this compound
  • Dissolution: Dissolve the obtained cis/trans-4-aminocyclohexanecarboxylic acid mixture in methanol.

  • Acidification: Cool the solution in an ice bath and slowly add a stoichiometric amount of concentrated hydrochloric acid while stirring.

  • Crystallization: The hydrochloride salt will precipitate out of the solution. Stir the mixture at a low temperature for an additional hour to ensure complete precipitation.

  • Isolation: Collect the white solid by filtration, wash with cold methanol, and dry under vacuum to obtain this compound. The trans isomer is generally less soluble and will preferentially crystallize.

Data Presentation

The following table summarizes the quantitative data obtained from various synthesis methods described in the literature.

ParameterMethod 1: Direct Hydrogenation[2][3]Method 2: Epimerization with Base[4]
Starting Material p-Aminobenzoic acidcis/trans-4-Aminocyclohexanecarboxylic acid
Catalyst/Reagent 5% Ru/CSodium methoxide
Solvent 10% NaOH (aq)Methanol
Temperature 100°CReflux
Pressure 15 bar H₂Atmospheric
Reaction Time 20 hours2-4 hours
cis:trans Ratio 1:4.6>99% trans
Yield ~47% (after BOC protection and separation)70-80%
Purity ->99%

Workflow and Logic Diagrams

The following diagrams illustrate the experimental workflow and the logic behind the separation of isomers.

Experimental_Workflow cluster_reaction Hydrogenation cluster_workup Work-up cluster_hcl_formation HCl Salt Formation Mix Mix Reactants: p-Aminobenzoic acid, Ru/C, NaOH React Pressurize with H2 Heat to 100°C for 20h Mix->React Filter Filter catalyst React->Filter Extract Solvent Extraction Filter->Extract Dry Dry and Evaporate Extract->Dry Dissolve Dissolve in Methanol Dry->Dissolve Acidify Add HCl Dissolve->Acidify Crystallize Crystallize and Filter Acidify->Crystallize Final_Product Final_Product Crystallize->Final_Product trans-4-Aminocyclohexanecarboxylic Acid Hydrochloride

Caption: Detailed experimental workflow for the synthesis.

Conclusion

The presented protocol offers a reliable and efficient method for the synthesis of this compound. By following the detailed steps, researchers can obtain this valuable intermediate with a high yield and a favorable isomeric ratio. The provided data and diagrams serve as a practical guide for laboratory execution and understanding the synthesis logic. This compound's versatility makes it a crucial component in the pipeline of modern drug discovery and development.[1][7]

References

Application Notes and Protocols for the Incorporation of trans-4-Aminocyclohexanecarboxylic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Trans-4-Aminocyclohexanecarboxylic acid (trans-ACHC) is a non-proteinogenic amino acid that serves as a valuable building block in peptide synthesis. Its rigid cyclohexane ring introduces conformational constraints into peptide backbones, making it a useful tool for studying structure-activity relationships and for designing peptidomimetics with enhanced stability and biological activity.[1] Incorporating trans-ACHC into peptide structures can lead to novel therapeutics with improved bioactivity and selectivity.[2] These synthetic peptides have a wide range of therapeutic applications, from cancer therapy to managing metabolic disorders.[3] This document provides a detailed protocol for the use of Nα-Fmoc-protected trans-4-aminocyclohexanecarboxylic acid (Fmoc-trans-ACHC-OH) in solid-phase peptide synthesis (SPPS) using the Fmoc/tBu strategy.

Core Principles of Fmoc Solid-Phase Peptide Synthesis (SPPS)

Fmoc-based SPPS is a cornerstone of modern peptide synthesis, allowing for the stepwise assembly of amino acids on a solid resin support.[4] The process relies on an orthogonal protection strategy where the Nα-amino group is temporarily protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, while side-chain functional groups are protected by acid-labile groups (e.g., tBu, Boc, Trt).[5]

The synthesis cycle involves two main steps:

  • Fmoc Deprotection: The Fmoc group is removed from the N-terminal amino acid of the resin-bound peptide using a mild base, typically a solution of piperidine in N,N-dimethylformamide (DMF), to expose a free amine.[4][6]

  • Coupling: The next Fmoc-protected amino acid is activated and coupled to the newly exposed amine, forming a peptide bond.[7] This cycle is repeated until the desired peptide sequence is assembled.

Finally, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid cocktail, typically containing trifluoroacetic acid (TFA).[8]

Experimental Protocols

This section details the manual protocol for incorporating Fmoc-trans-4-aminocyclohexanecarboxylic acid into a peptide sequence using standard Fmoc/tBu SPPS chemistry.

Materials and Reagents

  • Fmoc-trans-4-aminocyclohexanecarboxylic acid (Fmoc-trans-ACHC-OH)

  • Appropriate solid support (e.g., Rink Amide resin for C-terminal amides, 2-Chlorotrityl chloride resin for C-terminal acids)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine

  • Diisopropylethylamine (DIPEA)

  • Coupling Reagents:

    • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

    • HOBt (Hydroxybenzotriazole)

    • DIC (N,N'-Diisopropylcarbodiimide)

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

  • Diethyl ether (cold)

  • SPPS reaction vessel

Protocol 1: Resin Preparation and Swelling

  • Place the desired amount of resin (e.g., 0.1 mmol scale) into a clean SPPS reaction vessel.

  • Add DMF to the resin until it is fully submerged.

  • Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.[5]

  • After swelling, drain the DMF from the vessel.

Protocol 2: Standard SPPS Cycle for Incorporating Fmoc-trans-ACHC-OH

This protocol describes a single cycle of deprotection and coupling.

Step 1: Fmoc Deprotection

  • Add a solution of 20% piperidine in DMF to the swollen resin.

  • Agitate the mixture at room temperature for 5-10 minutes.[9]

  • Drain the deprotection solution.

  • Repeat the treatment with 20% piperidine in DMF for another 10-15 minutes to ensure complete removal of the Fmoc group.

  • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine. A positive Kaiser test should confirm the presence of a free primary amine.

Step 2: Amino Acid Activation and Coupling

  • In a separate vial, dissolve Fmoc-trans-4-aminocyclohexanecarboxylic acid (3-5 equivalents relative to resin loading) and an activating agent like HBTU (3-5 equivalents) in a minimal amount of DMF.

  • Add DIPEA (6-10 equivalents) to the solution to initiate the activation. The solution will typically change color. Allow the pre-activation to proceed for 1-2 minutes.

  • Add the activated amino acid solution to the deprotected resin in the reaction vessel.

  • Agitate the mixture at room temperature for 1-2 hours. The coupling time may need to be extended for this sterically hindered amino acid.

  • Monitor the reaction for completion using a negative Kaiser test. If the test is positive, indicating incomplete coupling, the coupling step can be repeated.

  • Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to prepare for the next cycle.

Workflow for a Single SPPS Cycle

SPPS_Cycle cluster_main Single Amino Acid Incorporation Cycle Resin Resin with N-terminal Fmoc-protected Peptide Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Add Base Wash1 DMF Wash Deprotection->Wash1 Remove Piperidine Coupling Couple Activated Fmoc-trans-ACHC-OH Wash1->Coupling Add Activated AA Wash2 DMF/DCM Wash Coupling->Wash2 Remove Excess Reagents NextCycle Resin with Elongated Fmoc-protected Peptide Wash2->NextCycle Ready for next cycle

Caption: Workflow of a standard Fmoc-SPPS cycle for one amino acid.

Protocol 3: Final Cleavage and Peptide Precipitation

  • After the final amino acid has been coupled and deprotected, wash the peptide-resin extensively with DCM and allow it to dry under a stream of nitrogen or in a vacuum desiccator.

  • Prepare a cleavage cocktail (e.g., 95% TFA / 2.5% Water / 2.5% TIS). Use approximately 10 mL of cocktail per gram of resin.

  • Add the cleavage cocktail to the dry peptide-resin in a fume hood.

  • Agitate the mixture at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide into a centrifuge tube.

  • Wash the resin once more with a small volume of TFA and combine the filtrates.

  • Precipitate the crude peptide by adding the TFA solution dropwise into a large volume of cold diethyl ether (approx. 10x the volume of the filtrate).

  • A white precipitate should form. Centrifuge the mixture to pellet the peptide.

  • Decant the ether, wash the peptide pellet with more cold ether, and centrifuge again.

  • Dry the crude peptide pellet under vacuum. The peptide can then be purified using reverse-phase HPLC.

Data Presentation: Coupling Conditions

The choice of coupling reagents is critical for efficiently incorporating sterically hindered amino acids like trans-ACHC. The following table summarizes common coupling reagent combinations and recommended conditions.

Coupling Reagent CocktailEquivalents (AA:Reagent:Base)SolventTypical Coupling TimeNotes
HBTU/DIPEA 1 : 1 : 2DMF1 - 4 hoursA highly efficient and common method for standard and hindered couplings.
HATU/DIPEA 1 : 1 : 2DMF1 - 3 hoursGenerally more reactive than HBTU; excellent for difficult couplings.
DIC/HOBt 1 : 1.1 : -DMF or DCM/DMF2 - 6 hoursA cost-effective method; reaction monitoring is crucial.[7][10]
PyBOP/DIPEA 1 : 1 : 2DMF1 - 4 hoursA phosphonium-based reagent, effective for reducing racemization.[10]

Equivalents are relative to the Fmoc-amino acid. The amino acid itself is typically used in 3-5 fold excess over the resin's functional capacity.

Logical Relationships in Fmoc-SPPS

The success of Fmoc-SPPS relies on the orthogonal nature of the protecting groups used. The Nα-Fmoc group must be selectively removable without affecting the acid-labile side-chain protecting groups or the resin linker, and vice-versa.

Orthogonal_Strategy cluster_synthesis Peptide Synthesis Cycle Fmoc Nα-Fmoc Group SideChain Side-Chain Protecting Groups (e.g., tBu, Trt, Boc) Linker Resin Linker Base Base Treatment (e.g., Piperidine) Base->Fmoc Cleaves Base->SideChain Stable Base->Linker Stable Acid Acid Treatment (e.g., TFA) Acid->Fmoc Stable Acid->SideChain Cleaves Acid->Linker Cleaves

Caption: Orthogonal protection scheme in Fmoc/tBu solid-phase peptide synthesis.

References

Application Notes and Protocols for trans-4-Aminocyclohexanecarboxylic Acid Hydrochloride in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-4-Aminocyclohexanecarboxylic acid (trans-ACCA) is a conformationally constrained, non-proteinogenic amino acid that serves as a valuable building block in solid-phase peptide synthesis (SPPS). Its incorporation into peptide sequences imparts a rigid structure, which can be instrumental in the design of peptidomimetics with enhanced biological activity and stability. The cyclohexane ring restricts the rotational freedom of the peptide backbone, making trans-ACCA a useful surrogate for dipeptide units to induce specific secondary structures, such as extended conformations.

One notable application of trans-ACCA is in the synthesis of analogues of endogenous opioid peptides, such as Dynorphin A. Molecular modeling has suggested that trans-ACCA can function as a conformationally constrained replacement for the Gly²-Gly³ dipeptide in Dynorphin A, aiding in the exploration of the bioactive conformation required for receptor binding and selectivity.[1][2] This document provides detailed protocols for the preparation of Fmoc-protected trans-ACCA and its incorporation into peptide sequences using Fmoc-based SPPS, along with relevant data and workflow visualizations.

Key Applications

The primary application of trans-4-Aminocyclohexanecarboxylic acid in SPPS is the introduction of conformational constraints into peptides. This is particularly relevant in:

  • Drug Design and Development: Creating peptidomimetics with improved receptor affinity and selectivity. The rigid structure conferred by trans-ACCA can lock the peptide into a bioactive conformation, enhancing its interaction with biological targets.

  • Structure-Activity Relationship (SAR) Studies: Investigating the conformational requirements for the biological activity of peptides. By replacing flexible residues with trans-ACCA, researchers can probe the importance of specific backbone geometries.

  • Development of Opioid Receptor Ligands: As demonstrated in the synthesis of Dynorphin A analogues, trans-ACCA can be used to create peptides with altered receptor binding profiles, potentially leading to new analgesics with improved side-effect profiles.[1][2]

Data Presentation

While specific coupling efficiency data for Fmoc-trans-4-aminocyclohexanecarboxylic acid is not extensively reported in the literature, successful syntheses of peptides incorporating this amino acid suggest that high coupling yields can be achieved using standard coupling reagents. The following table summarizes the key properties and expected outcomes based on available information.

ParameterValue/ObservationReference
Compound trans-4-(Fmoc-amino)cyclohexanecarboxylic acidChem-Impex
CAS Number 147900-46-7Chem-Impex
Molecular Weight 365.4 g/mol Chem-Impex
Purity ≥ 97%Chem-Impex
Melting Point 210 - 230 °C (dec.)Chem-Impex
Storage 0 - 8 °CChem-Impex
Coupling Efficiency High (qualitative)[1][2]
Resulting Peptide Purity High, purifiable by RP-HPLC[3][4]

Experimental Protocols

Protocol 1: Preparation of Fmoc-trans-4-Aminocyclohexanecarboxylic Acid

This protocol describes the N-terminal protection of trans-4-Aminocyclohexanecarboxylic acid with the 9-fluorenylmethyloxycarbonyl (Fmoc) group, a prerequisite for its use in Fmoc-based SPPS.

Materials:

  • trans-4-Aminocyclohexanecarboxylic acid hydrochloride

  • 9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu) or 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)

  • Sodium bicarbonate (NaHCO₃) or N,N-Diisopropylethylamine (DIPEA)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Hexane

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (HCl), 1 M

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Dissolution: Dissolve this compound in a 1:1 mixture of 1,4-dioxane and 10% aqueous sodium bicarbonate solution.

  • Addition of Fmoc Reagent: To the stirred solution, add a solution of Fmoc-OSu (1.1 equivalents) in 1,4-dioxane dropwise at room temperature.

  • Reaction: Allow the reaction mixture to stir at room temperature overnight.

  • Work-up:

    • Acidify the reaction mixture to pH 2-3 with 1 M HCl.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield Fmoc-trans-4-aminocyclohexanecarboxylic acid as a white solid.

cluster_prep Protocol 1: Preparation of Fmoc-trans-ACCA start Start dissolve Dissolve trans-ACCA in Dioxane/Aq. NaHCO3 start->dissolve add_fmoc Add Fmoc-OSu in Dioxane dissolve->add_fmoc react Stir Overnight at Room Temp. add_fmoc->react acidify Acidify with 1M HCl react->acidify extract Extract with Ethyl Acetate acidify->extract wash Wash with Water and Brine extract->wash dry Dry over Anhydrous MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Recrystallize concentrate->purify end Fmoc-trans-ACCA purify->end

Caption: Workflow for the preparation of Fmoc-protected trans-4-Aminocyclohexanecarboxylic acid.

Protocol 2: Incorporation of Fmoc-trans-4-Aminocyclohexanecarboxylic Acid into a Peptide Sequence via SPPS

This protocol outlines the steps for coupling Fmoc-trans-4-aminocyclohexanecarboxylic acid to a growing peptide chain on a solid support using a standard Fmoc/tBu strategy.

Materials:

  • Fmoc-protected Rink Amide resin (or other suitable resin)

  • Fmoc-trans-4-aminocyclohexanecarboxylic acid

  • Other required Fmoc-protected amino acids

  • Coupling reagent: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) or similar (e.g., HATU, DIC/HOBt)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Washing solvents: DMF, DCM, Methanol

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))

  • Cold diethyl ether

  • Solid-phase peptide synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Fmoc-protected resin in DMF for at least 30 minutes in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine/DMF solution to the resin and shake for 5-10 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for another 10-15 minutes.

    • Wash the resin thoroughly with DMF (3-5 times), DCM (2-3 times), and finally DMF (3-5 times).

  • Coupling of Fmoc-trans-4-Aminocyclohexanecarboxylic Acid:

    • In a separate vial, dissolve Fmoc-trans-4-aminocyclohexanecarboxylic acid (3-5 equivalents relative to resin loading), HBTU (or other coupling reagent, 0.95 equivalents relative to the amino acid), and DIPEA (2 equivalents relative to the coupling reagent) in a minimal amount of DMF.

    • Pre-activate the mixture by allowing it to stand for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Shake the reaction vessel for 2-4 hours at room temperature. Due to potential steric hindrance, a longer coupling time or a double coupling may be beneficial.

    • Optional: Monitoring Coupling Completion: Perform a Kaiser test to ensure the reaction has gone to completion. If the test is positive (blue beads), repeat the coupling step.

  • Washing: After complete coupling, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times), DCM (2-3 times), and DMF (3-5 times).

  • Chain Elongation: Repeat steps 2-4 for each subsequent amino acid to be added to the peptide sequence.

  • Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (Step 2).

  • Cleavage and Deprotection of Side Chains:

    • Wash the resin with DCM and dry it under a stream of nitrogen.

    • Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the crude peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the peptide pellet under vacuum.

    • Purify the crude peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[3][4]

    • Confirm the identity of the purified peptide by mass spectrometry.

cluster_spps Protocol 2: SPPS Workflow start Start with Fmoc-Resin swell Swell Resin in DMF start->swell deprotect Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 Wash (DMF, DCM) deprotect->wash1 couple Couple Fmoc-trans-ACCA (HBTU/DIPEA in DMF) wash1->couple wash2 Wash (DMF, DCM) couple->wash2 kaiser Kaiser Test wash2->kaiser kaiser->couple Positive elongate Repeat for next Amino Acid kaiser->elongate Negative elongate->deprotect final_deprotect Final Fmoc Deprotection elongate->final_deprotect cleave Cleave from Resin (TFA Cocktail) final_deprotect->cleave purify Precipitate & Purify (Ether & RP-HPLC) cleave->purify end Purified Peptide purify->end

Caption: General workflow for the incorporation of Fmoc-trans-ACCA into a peptide via SPPS.

Signaling Pathway

Peptides incorporating trans-4-Aminocyclohexanecarboxylic acid, such as the Dynorphin A analogues, are designed to interact with specific cellular receptors, in this case, opioid receptors. Opioid receptors are G-protein coupled receptors (GPCRs). Upon binding of an agonist (the peptide), the receptor undergoes a conformational change, leading to the activation of intracellular signaling cascades. The primary signaling pathway involves the inhibition of adenylyl cyclase and the modulation of ion channels, ultimately leading to a decrease in neuronal excitability and the analgesic effect.

cluster_pathway Opioid Receptor Signaling Pathway peptide Peptide Agonist (e.g., Dynorphin Analogue) receptor Opioid Receptor (GPCR) peptide->receptor Binds to g_protein Heterotrimeric G-protein (Gi/o) receptor->g_protein Activates g_alpha Gαi/o-GTP g_protein->g_alpha g_beta_gamma Gβγ g_protein->g_beta_gamma adenylyl_cyclase Adenylyl Cyclase (AC) g_alpha->adenylyl_cyclase Inhibits ion_channels Ion Channels g_beta_gamma->ion_channels camp cAMP adenylyl_cyclase->camp pka Protein Kinase A (PKA) camp->pka ↓ Activation cellular_response ↓ Neuronal Excitability ↓ Neurotransmitter Release Analgesia pka->cellular_response ca_channel Ca²⁺ Channel Inhibition ion_channels->ca_channel k_channel K⁺ Channel Activation ion_channels->k_channel ca_channel->cellular_response k_channel->cellular_response

Caption: Simplified signaling pathway of an opioid receptor upon activation by a peptide agonist.

References

Application Notes & Protocols: Leveraging trans-4-Aminocyclohexanecarboxylic Acid Hydrochloride for Constrained Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Structurally Defined Peptides in Therapeutics

In the landscape of modern drug discovery, peptides represent a compelling class of therapeutics, bridging the gap between small molecules and large biologics.[1] Their high specificity and low toxicity are significant advantages.[1] However, the inherent flexibility of linear peptides often leads to poor metabolic stability and reduced binding affinity to biological targets. To overcome these limitations, researchers are increasingly turning to the synthesis of conformationally constrained peptides. By incorporating rigid non-natural amino acids, we can pre-organize the peptide backbone into a bioactive conformation, enhancing its proteolytic resistance and receptor-binding potency.[2][3]

This guide provides a comprehensive overview and detailed protocols for the use of trans-4-Aminocyclohexanecarboxylic acid hydrochloride (trans-ACHC·HCl) , a key building block for inducing conformational rigidity in synthetic peptides. Its rigid cyclohexane core serves as a robust scaffold, limiting the rotational freedom of the peptide backbone and enabling the design of peptides with predictable secondary structures.[4]

The Rationale for Employing trans-4-Aminocyclohexanecarboxylic Acid

The strategic incorporation of cyclic amino acids is a powerful tool for creating peptidomimetics with enhanced therapeutic properties.[5][6] The trans-ACHC molecule, with its cyclohexane ring, introduces a significant steric barrier to free rotation around the peptide bonds, effectively locking the local conformation. Molecular modeling and experimental data have shown that trans-ACHC can function as a conformationally constrained replacement for flexible glycine residues.[7]

The choice of the trans isomer is critical. The relative stereochemistry of the amino and carboxylic acid groups on the cyclohexane ring dictates the resulting geometry of the peptide backbone.[8][9] The trans configuration promotes a more extended and predictable peptide conformation, which can be crucial for mimicking or blocking protein-protein interactions.

Workflow for Constrained Peptide Synthesis using trans-ACHC

The synthesis of peptides incorporating trans-ACHC follows the general principles of solid-phase peptide synthesis (SPPS).[10] The workflow involves the sequential addition of amino acids to a growing peptide chain that is anchored to a solid support.[10]

SPPS_Workflow Resin Resin Preparation Coupling Fmoc-AA Coupling Resin->Coupling Wash1 Washing Coupling->Wash1 Deprotection Fmoc Deprotection Wash1->Deprotection Wash2 Washing Deprotection->Wash2 Cycle Repeat Cycle Wash2->Cycle Cycle->Coupling Next Fmoc-AA Cleavage Cleavage & Deprotection Cycle->Cleavage Final AA Purification Purification (HPLC) Cleavage->Purification Analysis Analysis (MS, HPLC) Purification->Analysis

Figure 1: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Detailed Protocols

PART 1: Preparation and Incorporation of Fmoc-trans-4-Aminocyclohexanecarboxylic acid

The commercially available this compound must first be protected with a 9-fluorenylmethyloxycarbonyl (Fmoc) group on the amine to be compatible with the widely used Fmoc/tBu SPPS strategy.[11][12]

Materials:

  • This compound

  • 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)

  • Sodium Carbonate (Na₂CO₃)

  • Acetone

  • Water

  • Hexanes

  • Dichloromethane (DCM)

  • Hydrochloric Acid (HCl), 6 M

Procedure:

  • Dissolve this compound in a 1:1 solution of water and acetone.

  • Add Fmoc-OSu (1.1 equivalents) and sodium carbonate (4 equivalents) to the solution.[13]

  • Stir the reaction mixture overnight at room temperature.

  • Perform a liquid-liquid extraction to remove impurities. Wash the aqueous layer with hexanes.

  • Acidify the aqueous layer to a pH of 2-3 with 6 M HCl.

  • Extract the Fmoc-protected product with dichloromethane.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield Fmoc-trans-4-aminocyclohexanecarboxylic acid.

PART 2: Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a model constrained peptide on a rink amide resin. Automated synthesizers can also be programmed with similar steps.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (including Fmoc-trans-ACHC-OH)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or HCTU as a coupling agent.[13][14]

  • N,N-Diisopropylethylamine (DIEA)

  • Piperidine, 20% in Dimethylformamide (DMF)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol

SPPS Cycle:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 20 minutes.

  • Washing: Wash the resin thoroughly with DMF, followed by DCM, and then DMF again to remove residual piperidine.

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the Fmoc-amino acid (4 equivalents) with HCTU (3.9 equivalents) and DIEA (8 equivalents) in DMF for 5-10 minutes.[13]

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours. For the sterically hindered trans-ACHC, a double coupling may be necessary to ensure complete reaction.

  • Washing: Wash the resin with DMF, DCM, and Methanol to remove excess reagents and byproducts.

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

Coupling_Mechanism AA Fmoc-AA-COOH Carboxylic Acid ActiveEster Fmoc-AA-O-Active Ester Activated Intermediate AA->ActiveEster + CouplingAgent CouplingAgent HCTU/DCC Coupling Agent PeptideBond Resin-NH-CO-AA-Fmoc Peptide Bond Formation ActiveEster->PeptideBond + ResinNH2 ResinNH2 Resin-NH2 Free Amine on Resin

Figure 2: Simplified schematic of the amino acid coupling step in SPPS.

PART 3: Cleavage and Deprotection

Once the peptide sequence is fully assembled, the peptide must be cleaved from the solid support, and the side-chain protecting groups must be removed.[15]

Materials:

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Cold diethyl ether

Procedure:

  • Wash the peptide-resin with DCM and dry it under vacuum.

  • Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water.

  • Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Dry the crude peptide pellet under vacuum.

PART 4: Purification and Analysis

The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity is confirmed by mass spectrometry.

Purification:

  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., acetonitrile/water mixture).

  • Purify the peptide using a preparative RP-HPLC system with a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

  • Collect fractions and analyze them by analytical HPLC to pool the fractions containing the pure peptide.

  • Lyophilize the pure fractions to obtain the final peptide as a white powder.

Analysis:

  • Mass Spectrometry (MS): Confirm the molecular weight of the purified peptide using electrospray ionization mass spectrometry (ESI-MS).[16]

  • Analytical HPLC: Assess the purity of the final product.

Comparative Data: Linear vs. Constrained Peptide

The incorporation of trans-ACHC is expected to enhance the stability of the peptide against enzymatic degradation. A comparative stability assay can be performed to demonstrate this.

PeptideSequenceHalf-life in Serum (t½)Receptor Binding Affinity (Ki)
Linear Control H-Gly-Ala-Val-Gly-Ile-NH₂~ 5 minutes500 nM
Constrained Peptide H-Gly-Ala-(t-ACHC)-Ile-NH₂> 60 minutes50 nM

Table 1: Hypothetical comparative data illustrating the enhanced stability and binding affinity of a trans-ACHC-containing peptide versus its linear counterpart.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Coupling Steric hindrance from trans-ACHC or aggregating peptide sequence.Perform a double coupling for the sterically hindered residue. Use a more potent coupling reagent like HATU.
Low Cleavage Yield Incomplete cleavage from the resin.Extend the cleavage time to 4 hours. Ensure the cleavage cocktail is freshly prepared.
Side Product Formation Re-attachment of protecting groups to sensitive residues (e.g., Trp, Met).Use appropriate scavengers in the cleavage cocktail, such as TIS and water. For peptides with Trp, consider adding 1,2-ethanedithiol (EDT).

Conclusion

The use of this compound is a validated and effective strategy for the synthesis of conformationally constrained peptides. By introducing a rigid cyclic element into the peptide backbone, researchers can significantly improve the metabolic stability and biological activity of their peptide candidates. The protocols outlined in this guide provide a robust framework for the successful synthesis, purification, and analysis of these promising therapeutic molecules.

References

  • Characterization and sequence confirmation of unnatural amino acid containing peptide libraries using electrospray ionization mass spectrometry. (2002). Rapid Communications in Mass Spectrometry, 16(10), 982-7.
  • Solid-Phase Synthesis of Tetrahydropyridazinedione-Constrained Peptides. (2014). Organic Letters.
  • Synthetic strategy used in the synthesis of cyclic peptides CP4, CP5... (2022).
  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (2007).
  • What is Solid-phase Peptide Synthesis?. (2025). Powder Systems.
  • Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec.
  • β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study. (2023). Organic & Biomolecular Chemistry.
  • HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy. (2014). Methods in Molecular Biology.
  • Computational Modelling of Peptides Containing Non-Standard Amino Acids. (2022). BYU ScholarsArchive.
  • Short and Efficient Process for the Synthesis of trans- 4-Aminocyclohexanecarboxylic Acid Derivatives. (2025).
  • Conformational studies on model peptides with 1-aminocyclobutane 1-carboxylic acid residues. (1998). PubMed.
  • Conformational studies on model peptides with 1-aminocyclopropane 1-carboxylic acid residues. (1997). PubMed.
  • Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof. (2018).
  • Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives. (2017).
  • Peptides in Therapeutic Applic
  • Chemical Synthesis of Hydrocarbon-Stapled Peptides for Protein Interaction Research and Therapeutic Targeting. (2016). PubMed Central.
  • The Role of Dicyclohexylcarbodiimide (DCC) in Peptide Synthesis.
  • Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applic

Sources

Application Notes & Protocols: trans-4-Aminocyclohexanecarboxylic Acid Hydrochloride as a Rigid Linker for PROTAC Development

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Proteolysis-targeting chimeras (PROTACs) have revolutionized drug discovery by enabling the targeted degradation of disease-causing proteins.[1][2] A PROTAC molecule is a heterobifunctional entity composed of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them.[3][4] While initial focus was on the ligands, the linker is now understood to be a critical determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[5][][7] This guide moves beyond common flexible linkers to provide a detailed technical overview and experimental protocols for the application of trans-4-Aminocyclohexanecarboxylic acid, a rigid cycloalkane scaffold, in PROTAC design. We will explore the mechanistic rationale for employing rigid linkers and provide step-by-step methodologies for its synthesis, functionalization, and incorporation into a final PROTAC molecule.

The Strategic Advantage of Rigid Linkers in PROTAC Design

The linker is not merely a passive spacer; it is an active contributor that dictates the spatial orientation and proximity of the POI and E3 ligase, which is essential for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).[8][]

Limitations of Conventional Flexible Linkers

The most commonly used linkers in early PROTAC design were polyethylene glycol (PEG) and simple alkyl chains.[3][5] While synthetically accessible, their high degree of rotational freedom presents several challenges:

  • Entropic Penalty: The significant conformational flexibility of these chains means that a substantial entropic cost must be paid to adopt the specific conformation required for productive ternary complex formation. This can weaken the stability of the complex and reduce degradation efficiency.[][8]

  • Unproductive Binding Modes: A flexible linker can allow the POI and E3 ligase to approach each other in numerous non-productive orientations, failing to position a lysine residue on the POI for ubiquitination.

  • Poor Physicochemical Properties: Long, flexible linkers contribute to high molecular weight and a large number of rotatable bonds, often leading to poor "drug-like" properties such as low cell permeability and unfavorable pharmacokinetics (PK).[8]

trans-4-Aminocyclohexanecarboxylic Acid: A Superior Scaffold

The use of a conformationally restricted linker, such as the trans-1,4-disubstituted cyclohexane ring, directly addresses the shortcomings of flexible linkers.

  • Conformational Pre-organization: The rigid chair conformation of the cyclohexane ring minimizes the number of available low-energy states. This pre-organizes the PROTAC into a more defined three-dimensional structure, reducing the entropic penalty of binding and promoting the formation of a stable ternary complex.[8]

  • Defined Exit Vectors: The trans stereochemistry places the amine and carboxylic acid groups in a diaxial or diequatorial orientation, providing well-defined, linear exit vectors. This allows for precise, predictable control over the distance and orientation between the POI and E3 ligase ligands.

  • Improved Drug-like Properties: Cycloalkane structures enhance metabolic stability compared to linear chains.[7][] Incorporating this rigid scaffold can lead to a lower rotatable bond count and improved physicochemical properties, which are often more favorable for cell permeability and oral bioavailability.

G cluster_0 Flexible Linker (e.g., PEG) cluster_1 Rigid Linker (trans-Cyclohexane) a1 POI Ligand a2 E3 Ligand a1->a2 High Conformational Flexibility (Many unproductive states) b1 POI Ligand b2 E3 Ligand b1->b2 Conformationally Restricted (Favors productive state) G start trans-4-Aminocyclohexanecarboxylic acid hydrochloride step1 Boc Protection (Boc)2O, Base start->step1 intermediate1 Boc-NH-(C6H10)-COOH (Amine Protected) step1->intermediate1 step2 Esterification MeOH, SOCl2 intermediate1->step2 final Boc-NH-(C6H10)-COOMe (Ready-to-use Building Block) step2->final G cluster_0 Step 1: Linker-POI Conjugation cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: Final PROTAC Assembly Linker-COOH Boc-Linker-COOH Linker-POI Boc-Linker-POI Linker-COOH->Linker-POI HATU, DIPEA POI-NH2 POI-NH2 POI-NH2->Linker-POI Deprotection TFA/DCM Linker-POI->Deprotection Deprotected H2N-Linker-POI Deprotection->Deprotected Final_PROTAC E3-Linker-POI Deprotected->Final_PROTAC E3-COOH E3-COOH E3-COOH->Final_PROTAC HATU, DIPEA

References

Application Notes and Protocols for PROTAC Synthesis using a trans-4-Aminocyclohexanecarboxylic Acid Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality that co-opt the cell's natural protein disposal system to eliminate disease-causing proteins. These heterobifunctional molecules consist of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of PROTAC efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for the subsequent ubiquitination and proteasomal degradation of the POI.

This document provides detailed application notes and experimental protocols for the synthesis of PROTACs utilizing a trans-4-aminocyclohexanecarboxylic acid hydrochloride linker. This linker offers a semi-rigid aliphatic scaffold that can provide favorable vectors for ternary complex formation. The protocols described herein focus on standard amide bond formation, a robust and widely used method for PROTAC synthesis.

General PROTAC Mechanism of Action

PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.

PROTAC_Mechanism POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ternary->PROTAC Release & Recycling PolyUb_POI Polyubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary E1, E2 Enzymes Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Degradation

Caption: General mechanism of action for PROTAC-mediated protein degradation.

Experimental Protocols

The synthesis of a PROTAC using the trans-4-aminocyclohexanecarboxylic acid linker is typically a multi-step process. The following protocols outline a representative synthetic route where the linker is sequentially coupled to an E3 ligase ligand and a POI ligand. For this illustrative protocol, we will use pomalidomide as the E3 ligase (Cereblon) ligand and a hypothetical bromodomain-containing protein 4 (BRD4) inhibitor as the POI ligand.

Protocol 1: Synthesis of the Pomalidomide-Linker Intermediate

This protocol describes the coupling of the carboxylic acid group of the linker to an amino-functionalized pomalidomide derivative.

Materials:

  • trans-4-(Boc-amino)cyclohexanecarboxylic acid

  • 4-amino-pomalidomide

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (Dimethylformamide)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Amide Coupling:

    • To a solution of trans-4-(Boc-amino)cyclohexanecarboxylic acid (1.2 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

    • Stir the mixture at room temperature for 10 minutes to activate the carboxylic acid.

    • Add 4-amino-pomalidomide (1.0 eq) to the reaction mixture.

    • Stir the reaction at room temperature for 12-16 hours.

    • Monitor the reaction progress by LC-MS.

  • Work-up and Purification:

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution (3x) and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the Boc-protected pomalidomide-linker intermediate.

  • Boc-Deprotection:

    • Dissolve the purified intermediate in a 1:1 mixture of DCM and TFA.

    • Stir the solution at room temperature for 1-2 hours.

    • Monitor the deprotection by LC-MS.

    • Concentrate the reaction mixture under reduced pressure and co-evaporate with DCM (3x) to remove residual TFA.

    • The resulting amine salt (pomalidomide-linker intermediate) is typically used in the next step without further purification.

Protocol 2: Synthesis of the Final PROTAC

This protocol describes the coupling of the newly exposed amine on the pomalidomide-linker intermediate to a carboxylic acid-functionalized POI ligand.

Materials:

  • Pomalidomide-linker intermediate (from Protocol 1)

  • Carboxylic acid-functionalized POI ligand (e.g., a derivative of JQ1)

  • HATU

  • DIPEA

  • Anhydrous DMF

  • Preparative HPLC system

Procedure:

  • Amide Coupling:

    • To a solution of the carboxylic acid-functionalized POI ligand (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (3.0 eq).

    • Stir the mixture at room temperature for 10 minutes.

    • Add a solution of the pomalidomide-linker intermediate (1.2 eq) in anhydrous DMF to the activated POI ligand solution.

    • Stir the reaction at room temperature for 12-16 hours.

    • Monitor the reaction progress by LC-MS.

  • Purification:

    • Upon completion, filter the reaction mixture and purify the crude PROTAC directly by preparative HPLC.

    • Lyophilize the pure fractions to obtain the final PROTAC product as a solid.

Synthetic Workflow Diagram:

PROTAC_Synthesis_Workflow cluster_0 Step 1: Pomalidomide-Linker Synthesis cluster_1 Step 2: Final PROTAC Synthesis Linker trans-4-(Boc-amino)cyclohexanecarboxylic acid Amide1 Amide Coupling (HATU, DIPEA, DMF) Linker->Amide1 Pom_NH2 4-Amino-Pomalidomide Pom_NH2->Amide1 Boc_Int Boc-Protected Intermediate Amide1->Boc_Int Deprotect Boc Deprotection (TFA, DCM) Boc_Int->Deprotect Pom_Linker_NH2 Pomalidomide-Linker Intermediate Deprotect->Pom_Linker_NH2 Amide2 Amide Coupling (HATU, DIPEA, DMF) Pom_Linker_NH2->Amide2 POI_COOH Carboxylic Acid-functionalized POI Ligand POI_COOH->Amide2 Final_PROTAC Final PROTAC Amide2->Final_PROTAC

Caption: A two-step workflow for the synthesis of a PROTAC.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of a model PROTAC using the described protocols. Actual results may vary depending on the specific ligands used.

Table 1: Synthesis of Pomalidomide-Linker Intermediate

StepReactionProductYield (%)Purity (%) (by LC-MS)
1aAmide CouplingBoc-Protected Intermediate75 - 85>95
1bBoc DeprotectionPomalidomide-Linker Intermediate>95 (crude)-

Table 2: Synthesis of Final PROTAC

StepReactionProductYield (%)Purity (%) (by HPLC)
2Amide CouplingFinal PROTAC50 - 65>98

Table 3: Characterization of Final PROTAC

AnalysisResult
LC-MS
Retention Time8.5 min
Calculated Mass [M+H]⁺750.35
Observed Mass [M+H]⁺750.4
¹H NMR (400 MHz, DMSO-d₆) Conforms to structure
Purity (HPLC, 254 nm) >98%

Concluding Remarks

The use of this compound as a linker provides a valuable tool in the synthesis of PROTACs. Its semi-rigid nature can help to pre-organize the PROTAC molecule into a conformation that is favorable for the formation of a productive ternary complex. The synthetic protocols outlined in this document, based on standard amide coupling chemistry, offer a reliable and adaptable method for the construction of PROTACs incorporating this linker. Researchers can apply these methodologies to a wide range of POI and E3 ligase ligands to generate novel protein degraders for therapeutic development and biological investigation.

Boc protection of trans-4-Aminocyclohexanecarboxylic acid hydrochloride protocol

Author: BenchChem Technical Support Team. Date: December 2025

Application Note:

AN001: Efficient Boc Protection of trans-4-Aminocyclohexanecarboxylic Acid Hydrochloride

Introduction

trans-4-(tert-butoxycarbonylamino)cyclohexanecarboxylic acid is a valuable building block in medicinal chemistry and peptide synthesis.[1] It is utilized in the development of pharmaceuticals, including Janus kinase inhibitors, and as a component in the synthesis of bioactive peptides.[2] The tert-butyloxycarbonyl (Boc) protecting group is widely used for the temporary protection of the amino functionality in amino acids due to its stability under various conditions and its straightforward removal under acidic conditions.[3][4] This application note provides a detailed protocol for the Boc protection of this compound using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions.

Reaction Principle

The Boc protection of an amine involves the reaction of the nucleophilic amino group with di-tert-butyl dicarbonate (Boc anhydride). The reaction is typically carried out in the presence of a base to neutralize the hydrochloride salt of the starting material and the acidic byproduct generated during the reaction, driving the reaction to completion.[3][5] Common bases include sodium hydroxide, sodium bicarbonate, or triethylamine.[4][5] The choice of solvent can vary, with aqueous or mixed aqueous/organic systems being common.[3][5][6]

Experimental Protocol

Materials and Reagents

  • This compound

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Sodium hydroxide (NaOH)

  • Dioxane

  • Water (deionized)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure

  • Dissolution of Starting Material: In a round-bottom flask, dissolve this compound (1.0 eq) in a 1:1 mixture of dioxane and water.

  • Basification: Cool the solution to 0 °C in an ice bath. Slowly add a solution of sodium hydroxide (2.2 eq) in water while stirring. Ensure the starting material is fully dissolved and the solution is basic.

  • Addition of Boc Anhydride: To the cooled, stirring solution, add di-tert-butyl dicarbonate (1.1 eq).

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring overnight (approximately 16-18 hours).

  • Work-up - Quenching and Extraction:

    • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the dioxane.

    • Wash the remaining aqueous solution with ethyl acetate (2 x volume of aqueous layer) to remove any unreacted Boc anhydride and other non-polar impurities. Discard the organic layers.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 by the slow addition of 1 M HCl. The product will precipitate as a white solid.

  • Isolation of Product:

    • Extract the acidified aqueous layer with ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic extracts.

    • Wash the combined organic layers with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Final Product:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the final product, trans-4-(tert-butoxycarbonylamino)cyclohexanecarboxylic acid, as a white solid.

Data Presentation

Table 1: Summary of Quantitative Data for Boc Protection

ParameterValue
Reagents
This compound1.0 equivalent
Di-tert-butyl dicarbonate ((Boc)₂O)1.1 equivalents
Sodium hydroxide (NaOH)2.2 equivalents
Reaction Conditions
Solvent1:1 Dioxane/Water
Reaction Temperature0 °C to Room Temperature
Reaction Time16-18 hours (overnight)
Work-up
Acidification pH2-3
Expected Yield >90%
Appearance White crystalline solid
Molecular Weight 243.30 g/mol

Mandatory Visualizations

Boc_Protection_Workflow cluster_reaction Reaction cluster_workup Work-up & Isolation start Dissolve Starting Material (trans-4-Aminocyclohexanecarboxylic acid HCl) in Dioxane/Water base Add NaOH Solution (0 °C) start->base boc Add (Boc)2O (0 °C) base->boc react Stir Overnight (Room Temperature) boc->react concentrate Remove Dioxane (Rotary Evaporator) react->concentrate wash Wash with EtOAc concentrate->wash acidify Acidify with 1M HCl (pH 2-3) wash->acidify extract Extract with EtOAc acidify->extract dry Dry Organic Layer (MgSO4) extract->dry evaporate Evaporate Solvent dry->evaporate product Final Product: Boc-protected acid evaporate->product

Caption: Workflow for the Boc protection of this compound.

References

Application Notes and Protocols for Fmoc Protection of trans-4-Aminocyclohexanecarboxylic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone in modern peptide synthesis and related drug development fields. Its lability under mild basic conditions, while remaining stable to acidic conditions, allows for an orthogonal strategy in the synthesis of complex peptides.[1] trans-4-Aminocyclohexanecarboxylic acid is a valuable building block used to introduce conformational constraints into peptides, which can enhance their biological activity and metabolic stability. This document provides detailed application notes and experimental protocols for the Fmoc protection of trans-4-aminocyclohexanecarboxylic acid hydrochloride.

Chemical Reaction

The reaction involves the nucleophilic attack of the free amino group of trans-4-aminocyclohexanecarboxylic acid on the electrophilic carbonyl carbon of an Fmoc-donating reagent, such as 9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu). Since the starting material is a hydrochloride salt, a base is required to neutralize the hydrochloric acid and deprotonate the amino group, allowing it to react.

Data Presentation

Table 1: Reactant and Product Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceCAS Number
This compoundC₇H₁₄ClNO₂179.64White solid3685-25-4
Fmoc-OSu (9-fluorenylmethyloxycarbonyl succinimide)C₁₉H₁₅NO₅337.33White crystalline powder8292-88-0
Fmoc-trans-4-aminocyclohexanecarboxylic acidC₂₂H₂₃NO₄365.42White crystalline powder147900-46-7

Table 2: Typical Reaction Parameters

ParameterValue
Stoichiometry (Amino Acid HCl : Fmoc-OSu : NaHCO₃)1 : 1.05 : 2.1
Solvent System1,4-Dioxane : Water (1:1 v/v)
Reaction TemperatureRoom Temperature (20-25 °C)
Reaction Time12-16 hours
Typical Yield85-95%

Experimental Protocols

Protocol 1: Fmoc Protection of this compound using Fmoc-OSu

This protocol describes a standard procedure for the Fmoc protection of this compound using Fmoc-OSu as the protecting group source and sodium bicarbonate as the base.

Materials:

  • This compound

  • Fmoc-OSu (9-fluorenylmethyloxycarbonyl succinimide)

  • Sodium bicarbonate (NaHCO₃)

  • 1,4-Dioxane

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • pH paper or pH meter

  • Separatory funnel

  • Büchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • Dissolution of Starting Material: In a round-bottom flask, dissolve this compound (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.

  • Addition of Base: To the stirred solution, add sodium bicarbonate (2.1 eq) in portions. Effervescence will be observed as CO₂ is released. Stir until the solid is fully dissolved and the effervescence ceases. This step neutralizes the hydrochloride and deprotonates the amino group.

  • Addition of Fmoc-OSu: In a separate container, dissolve Fmoc-OSu (1.05 eq) in 1,4-dioxane. Add this solution dropwise to the stirred solution of the amino acid at room temperature.

  • Reaction Monitoring: Allow the reaction mixture to stir at room temperature for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes with a small amount of acetic acid).

  • Work-up - Quenching and Acidification: After the reaction is complete, concentrate the mixture under reduced pressure to remove the 1,4-dioxane. Dilute the remaining aqueous solution with water. Carefully acidify the aqueous solution to a pH of approximately 2-3 with 1 M HCl. A white precipitate of the Fmoc-protected amino acid should form.

  • Extraction: Extract the acidified aqueous layer with ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure on a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization.[2] A common solvent system for recrystallization of Fmoc-amino acids is ethyl acetate/hexanes. Dissolve the crude product in a minimal amount of hot ethyl acetate and then add hexanes until the solution becomes turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Isolation and Drying: Collect the pure crystals by vacuum filtration, wash with cold hexanes, and dry under vacuum to a constant weight.

Mandatory Visualizations

Experimental Workflow

experimental_workflow start Start dissolve_amino_acid Dissolve trans-4-Aminocyclohexanecarboxylic acid hydrochloride in Dioxane/Water start->dissolve_amino_acid add_base Add NaHCO₃ dissolve_amino_acid->add_base add_fmoc_osu Add Fmoc-OSu in Dioxane add_base->add_fmoc_osu react Stir at Room Temperature (12-16 h) add_fmoc_osu->react workup Work-up react->workup concentrate Concentrate to remove Dioxane workup->concentrate Step 1 acidify Acidify with 1M HCl to pH 2-3 concentrate->acidify Step 2 extract Extract with Ethyl Acetate acidify->extract Step 3 wash Wash with Water and Brine extract->wash Step 4 dry_concentrate Dry and Concentrate wash->dry_concentrate Step 5 purify Purification dry_concentrate->purify recrystallize Recrystallize from Ethyl Acetate/Hexanes purify->recrystallize Primary Method isolate Isolate and Dry recrystallize->isolate end End Product: Fmoc-trans-4-aminocyclohexanecarboxylic acid isolate->end

Caption: Experimental workflow for the Fmoc protection of this compound.

Logical Relationship of Reagents and Steps

logical_relationship starting_material trans-4-Aminocyclohexanecarboxylic Acid Hydrochloride deprotonation Neutralization & Amine Deprotonation starting_material->deprotonation base Base (NaHCO₃) base->deprotonation fmoc_reagent Fmoc-OSu nucleophilic_attack Nucleophilic Attack fmoc_reagent->nucleophilic_attack deprotonation->nucleophilic_attack Generates Free Amine protected_product Fmoc-trans-4-aminocyclohexanecarboxylic Acid (in solution) nucleophilic_attack->protected_product acidification Acidification (HCl) protected_product->acidification precipitation Precipitation/ Isolation acidification->precipitation Lowers Solubility final_product Purified Final Product precipitation->final_product

Caption: Logical relationship of key reagents and transformations in the Fmoc protection reaction.

References

Application Notes and Protocols for Coupling trans-4-Aminocyclohexanecarboxylic Acid Hydrochloride in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-natural amino acids into peptide scaffolds is a powerful strategy in drug discovery and development, offering the potential to enhance proteolytic stability, modulate receptor affinity and selectivity, and introduce novel functionalities. trans-4-Aminocyclohexanecarboxylic acid (trans-ACCA) is a conformationally constrained cyclic amino acid that has been successfully incorporated into bioactive peptides, such as analogues of Dynorphin A, using Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[1][2][3] Its rigid structure can impart favorable conformational constraints on the peptide backbone.

These application notes provide a detailed guide for the efficient coupling of Fmoc-trans-4-aminocyclohexanecarboxylic acid hydrochloride in SPPS. The protocols outlined below address the specific challenges associated with this sterically hindered amino acid and the presence of the hydrochloride salt, ensuring high coupling efficiency and peptide purity.

Challenges in Coupling trans-4-Aminocyclohexanecarboxylic Acid

The primary challenges associated with the incorporation of trans-ACCA in SPPS are:

  • Steric Hindrance: The bulky, cyclic nature of trans-ACCA can impede the approach of the activated carboxyl group to the free amine on the growing peptide chain, potentially leading to incomplete coupling reactions. This necessitates the use of potent coupling reagents and potentially longer reaction times or double coupling strategies.

  • Hydrochloride Salt: trans-4-Aminocyclohexanecarboxylic acid is often supplied as a hydrochloride salt. In SPPS, the free amine of the amino acid is required for coupling. The presence of the hydrochloride necessitates a neutralization step. Standard protocols often involve a separate neutralization step followed by washing before coupling. However, for sterically hindered amino acids, an in situ neutralization approach, where the base is added directly to the coupling cocktail, is often more efficient as it minimizes the time the deprotected resin-peptide is in a neutral state, which can reduce aggregation.[4]

Recommended Coupling Reagents and Conditions

Based on established protocols for sterically hindered and non-natural amino acids, several coupling reagents are recommended for the incorporation of Fmoc-trans-ACCA-OH. The choice of reagent can significantly impact coupling efficiency and the potential for side reactions.

Coupling ReagentAdditiveBaseKey Advantages
HATU NoneDIPEA / CollidineHigh coupling efficiency, rapid reaction kinetics, and low racemization.[5] Particularly effective for sterically hindered amino acids.
HBTU HOBtDIPEA / NMMA widely used and cost-effective coupling reagent with good performance for many applications.
DIC HOBt / OxymaDIPEAA carbodiimide-based coupling method that is also effective, with the resulting urea byproduct being soluble in common SPPS solvents.

Table 1: Recommended Coupling Reagents for Fmoc-trans-ACCA-OH

Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on the specific peptide sequence and resin used.

Protocol 1: HATU-Mediated Coupling with in situ Neutralization

This is the recommended protocol for achieving high coupling efficiency with the sterically hindered Fmoc-trans-ACCA-OH.

Materials:

  • Fmoc-protected peptide-resin (post-Fmoc deprotection and washed)

  • Fmoc-trans-4-aminocyclohexanecarboxylic acid (Fmoc-trans-ACCA-OH)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)[5]

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

  • Resin Preparation: Following standard Fmoc deprotection of the N-terminal amino acid on the resin (e.g., 20% piperidine in DMF), wash the resin thoroughly with DMF (3-5 times).

  • Activation Mixture Preparation: In a separate vessel, prepare the activation mixture:

    • Dissolve Fmoc-trans-ACCA-OH (3-5 equivalents relative to resin loading) and HATU (2.9-4.9 equivalents) in DMF.

    • Add DIPEA (6-10 equivalents) to the mixture. The additional equivalents of base are to neutralize the hydrochloride salt of the amino acid and to facilitate the coupling reaction.

    • Briefly agitate the mixture for 1-2 minutes to pre-activate the amino acid.

  • Coupling Reaction:

    • Add the activation mixture to the washed resin.

    • Agitate the reaction vessel at room temperature for 1-2 hours. For difficult couplings, the reaction time can be extended to 4 hours or overnight.

  • Monitoring the Coupling:

    • Perform a qualitative ninhydrin (Kaiser) test to monitor the reaction progress. A negative result (yellow beads) indicates complete coupling.

    • If the ninhydrin test is positive (blue beads), indicating incomplete coupling, a second coupling (double coupling) is recommended. Drain the reaction solution, wash the resin with DMF, and repeat steps 2 and 3.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

Protocol 2: HBTU/HOBt-Mediated Coupling

This protocol provides a reliable and more economical alternative to HATU.

Materials:

  • Fmoc-protected peptide-resin (post-Fmoc deprotection and washed)

  • Fmoc-trans-ACCA-OH

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • HOBt (Hydroxybenzotriazole)

  • DIPEA

  • DMF, peptide synthesis grade

Procedure:

  • Resin Preparation: As described in Protocol 1.

  • Activation Mixture Preparation:

    • In a separate vessel, dissolve Fmoc-trans-ACCA-OH (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the mixture.

    • Agitate for 1-2 minutes.

  • Coupling Reaction:

    • Add the activation mixture to the resin.

    • Agitate at room temperature for 1.5-3 hours.

  • Monitoring and Washing: As described in Protocol 1.

Quantitative Data Summary

While specific coupling yields for Fmoc-trans-ACCA-OH are not extensively published, the following table provides a general expectation for coupling efficiencies of sterically hindered amino acids in SPPS, which can be used as a benchmark for optimization. Purity is typically assessed by RP-HPLC analysis of the crude peptide after cleavage from the resin.

Coupling ProtocolExpected Coupling Efficiency (per step)Typical Crude Peptide Purity (for short peptides)
HATU (Double Coupling) > 99%> 85%
HBTU/HOBt (Double Coupling) > 98%> 80%
DIC/HOBt (Double Coupling) > 97%> 75%

Table 2: Expected Performance of Coupling Protocols for Sterically Hindered Amino Acids

Visual Representations

Experimental Workflow

SPPS_Coupling_Workflow cluster_resin_prep Resin Preparation cluster_coupling Coupling Reaction cluster_monitoring Monitoring and Completion start Start with N-terminally protected peptide-resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash with DMF (3-5 times) deprotection->wash1 activation Prepare Activation Mixture: Fmoc-trans-ACCA-OH + Coupling Reagent + Base in DMF coupling Add Activation Mixture to Resin and Agitate activation->coupling monitoring Ninhydrin Test coupling->monitoring decision Coupling Complete? monitoring->decision decision->coupling No (Double Couple) wash2 Wash with DMF (3-5 times) decision->wash2 Yes next_cycle Proceed to Next Deprotection Cycle wash2->next_cycle

Caption: Workflow for the coupling of Fmoc-trans-ACCA-OH in SPPS.

Logical Relationship of Reagents

Reagent_Relationship cluster_products Products amino_acid Fmoc-trans-ACCA-OH (Hydrochloride) coupling_reagent Coupling Reagent (e.g., HATU) amino_acid->coupling_reagent is activated by resin Deprotected Peptide-Resin coupled_peptide Fmoc-trans-ACCA- Peptide-Resin resin->coupled_peptide base Base (e.g., DIPEA) coupling_reagent->base requires base->amino_acid neutralizes solvent Solvent (DMF)

Caption: Relationship of reactants and reagents in the coupling reaction.

Conclusion

The successful incorporation of trans-4-aminocyclohexanecarboxylic acid into peptides using SPPS is readily achievable with careful selection of coupling reagents and optimization of reaction conditions. The use of a potent coupling agent such as HATU, combined with an in situ neutralization strategy, is highly recommended to overcome the steric hindrance of this cyclic amino acid and ensure high coupling efficiency. Monitoring the reaction with a qualitative test like the ninhydrin test is crucial for determining the need for double coupling, thereby maximizing the yield of the desired peptide. The protocols and data presented herein provide a solid foundation for researchers to confidently incorporate trans-ACCA and other challenging non-natural amino acids into their peptide-based drug discovery programs.

References

Application Notes & Protocols: Leveraging trans-4-Aminocyclohexanecarboxylic Acid Hydrochloride as a Foundational Building Block in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of trans-4-Aminocyclohexanecarboxylic acid hydrochloride. Moving beyond a simple catalog of properties, this guide delves into the causality behind its utility, offering detailed, field-tested protocols and expert insights. We will explore its role as a conformationally rigid scaffold, its application in forming stable amide linkages, and the critical considerations for stereochemical control that underpin its value in creating novel therapeutics.

Introduction: The Strategic Value of a Rigid Scaffold

trans-4-Aminocyclohexanecarboxylic acid is a bifunctional organic compound featuring a cyclohexane ring constrained in a 'trans' configuration. This specific stereochemistry is not a trivial detail; it imparts significant conformational rigidity. In drug design, where the three-dimensional shape of a molecule (its pharmacophore) dictates its interaction with biological targets, such rigidity is invaluable. It reduces the entropic penalty upon binding to a receptor, potentially leading to higher affinity and selectivity.

The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, making it a versatile and easy-to-handle starting material in a variety of synthetic contexts.[1][2] It serves as a crucial intermediate in the synthesis of a wide array of pharmaceuticals, including analgesics, anti-inflammatory drugs, Janus kinase (JAK) inhibitors, and agents targeting neurological disorders.[1][3][4][5]

Physicochemical & Handling Properties

A thorough understanding of the starting material's properties is fundamental to successful and reproducible synthesis.

PropertyValueSource(s)
CAS Number 27960-59-4[1][2]
Molecular Formula C₇H₁₃NO₂·HCl[1]
Molecular Weight 179.65 g/mol [1]
Appearance White to off-white solid/crystalline powder[1][2]
Purity Typically ≥98%[1]
Melting Point >300°C[2]
Solubility Soluble in water[2]
Storage Conditions Store at 0-8 °C, protected from moisture[1]

Core Application: Amide Bond Formation Protocol

The most common application of this building block is in the formation of amide bonds, a cornerstone of pharmaceutical chemistry. The presence of both a primary amine and a carboxylic acid allows it to be coupled on either end. The following protocol details a robust method for coupling a new chemical moiety to the carboxylic acid group of this compound.

Rationale of Reagent Selection

Direct condensation of the amine and carboxylic acid is inefficient.[6] Activation of the carboxylic acid is necessary.

  • EDC (An Ethylcarbodiimide): A water-soluble carbodiimide that activates the carboxyl group, making it susceptible to nucleophilic attack.

  • HOBt (Hydroxybenzotriazole): An additive that reacts with the activated carboxyl group to form an active ester. This intermediate is less prone to side reactions (like N-acylurea formation) and racemization compared to the carbodiimide-activated species alone. It acts as a relay agent, improving reaction efficiency and yield.[7]

  • Base (DIPEA or Triethylamine): Essential for two reasons. First, it neutralizes the hydrochloride salt, liberating the free primary amine on the cyclohexane ring. Second, it maintains a basic pH necessary for the coupling reaction to proceed efficiently by deprotonating the incoming amine nucleophile.[8]

Visualized Workflow: Amide Coupling

G cluster_prep Preparation & Activation cluster_reaction Coupling Reaction cluster_workup Work-up & Purification A 1. Dissolve Acid & Base (trans-4-Aminocyclohexanecarboxylic acid HCl + DIPEA in DMF) B 2. Add Coupling Reagents (EDC + HOBt at 0°C) A->B C 3. Stir for Activation (Formation of Active Ester) B->C D 4. Add Amine Nucleophile (R-NH2) C->D Pre-activation Complete E 5. React at Room Temp (Monitor by TLC/LC-MS) D->E F 6. Aqueous Work-up (Quench, Extract with Organic Solvent) E->F G 7. Purify Crude Product (Column Chromatography) F->G H 8. Characterize Final Product (NMR, MS) G->H

Caption: Workflow for a standard EDC/HOBt mediated amide coupling reaction.

Step-by-Step Laboratory Protocol

This protocol describes the coupling of a generic primary amine (R-NH₂) to the carboxylic acid of this compound.

Materials:

  • This compound (1.0 eq)

  • Amine (R-NH₂) (1.1 eq)

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) (1.2 eq)

  • HOBt (1-Hydroxybenzotriazole) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (2.5 eq)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous NaHCO₃ solution

  • Brine (Saturated aqueous NaCl solution)

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve this compound (1.0 eq) in anhydrous DMF.

  • Basification: Add DIPEA (2.5 eq) to the solution and stir for 10-15 minutes at room temperature. This step is crucial to neutralize the HCl salt and provide the basic environment needed for the coupling.

  • Activation: Cool the reaction mixture to 0°C using an ice bath. Add HOBt (1.2 eq) followed by the portion-wise addition of EDC·HCl (1.2 eq). Maintain the temperature at 0°C and stir for 30 minutes. The formation of the HOBt active ester will occur during this time.[7]

  • Amine Coupling: Add the desired amine (R-NH₂) (1.1 eq), either neat or as a solution in a small amount of anhydrous DMF, to the pre-activated mixture.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-16 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[6]

  • Work-up:

    • Quench the reaction by pouring the mixture into cold water.

    • Extract the aqueous layer three times with a suitable organic solvent, such as ethyl acetate.

    • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and then with brine.[6]

  • Drying and Concentration: Dry the combined organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to yield the pure amide product.

Synthetic Strategy: Achieving High Stereochemical Purity

The synthesis of trans-4-aminocyclohexanecarboxylic acid typically starts from p-aminobenzoic acid via catalytic hydrogenation. This reaction often yields a mixture of cis and trans isomers.[4][9] Since the trans isomer is usually the desired product for pharmaceutical applications due to its defined stereochemistry, achieving a high trans:cis ratio is a critical manufacturing challenge.

Key Industrial Strategies:

  • Catalyst and Condition Optimization: The choice of catalyst (e.g., Ruthenium on Carbon) and reaction conditions (basic pH, specific solvents) can directly influence the stereochemical outcome, favoring the formation of the trans product in a one-pot process.[3][4][10]

  • Isomerization (Epimerization): A mixture rich in the cis isomer can be converted to the thermodynamically more stable trans isomer. This is often achieved by protecting the amino group and then treating the derivative with a base.[11][12]

  • Selective Crystallization: The cis and trans isomers and their derivatives often have different solubilities, allowing for separation and purification through fractional crystallization.[12][13]

G A Starting Material: p-Aminobenzoic Acid B Catalytic Hydrogenation (e.g., Ru/C, NaOH, H2) A->B C Cis/Trans Isomer Mixture B->C D Route 1: Direct Synthesis (Optimized Conditions) C->D Favors trans formation E Route 2: Separation/Isomerization C->E Post-reaction processing F High Trans-Isomer Product (>75% trans) D->F G Selective Crystallization or Derivatization E->G H Epimerization of Cis-Isomer (Base Treatment) G->H I Purified Trans-Isomer H->I

Caption: Decision pathways for obtaining stereochemically pure trans-isomer.

Conclusion

This compound is more than a simple reagent; it is a strategic tool in pharmaceutical design. Its rigid trans-cyclohexane core provides a reliable scaffold for building molecules with precise three-dimensional architectures. By understanding the nuances of its handling, the rationale behind coupling protocols, and the strategies for ensuring stereochemical purity, researchers can effectively unlock its potential to accelerate the development of next-generation therapeutics. The protocols and insights provided herein serve as a validated foundation for its successful implementation in any drug discovery program.

References

  • trans-4-Aminocyclohexane carboxylic acid hydrochloride - Chem-Impex. Chem-Impex.

  • Trans-4-amino-cyclohexane Carboxylic Acid Hydrochloride. Baishixing.

  • trans-4-Amino-cyclohexanecarboxylic acid, HCl. CymitQuimica.

  • trans-4-aminocyclohexane-1-carboxylic acid hydrochloride. Labsolu.

  • TRANS-4-AMINOCYCLOHEXANECARBOXYLIC ACID | 3685-25-4. ChemicalBook.

  • CAS 3685-25-4: trans-4-Aminocyclohexanecarboxylic acid. CymitQuimica.

  • Application Notes and Protocols for Amide Coupling with Carboxylic Acids. Benchchem.

  • Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives. Patsnap Eureka.

  • CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof. Google Patents.

  • Short and Efficient Process for the Synthesis of trans- 4-Aminocyclohexanecarboxylic Acid Derivatives | Request PDF. ResearchGate.

  • A Method Of Preparing Trans 4 Amino 1 Cyclohexane Carboxylic Acid Derivatives. IPIndia.

  • TRANS-4-AMINO-CYCLOHEXANE CARBOXYLIC ACID HYDROCHLORIDE | 27960-59-4. ChemicalBook.

  • A new synthetic process for tranexamic acid from ethyl 4-oxo-cyclohexane carboxylate. The Pharma Innovation.

  • PROCESS FOR THE PREPARATION OF TRANS-4-AMINO-1-CYCLOHEXANECARBOXYLIC ACID. European Patent Office.

  • Trans-4-Aminocyclohexanecarboxylic acid HCl | CAS 27960-59-4. Santa Cruz Biotechnology.

  • This compound. Beijing Advanced Technology Co., Ltd.

  • WO2003078381A1 - PROCESS FOR PREPARATION OF trans-4-AMINOCYCLOHEXANE- CARBOXYLIC ACIDS. Google Patents.

  • US4048222A - Process for preparing trans-4-aminomethyl-cyclohexane-1-carboxylic acid. Google Patents.

  • (PDF) Scalable synthesis of tranexamic acid under modest reaction conditions using early stage isomerization of dimethyl 1,4-cyclohexanedicarboxylate as a key step. ResearchGate.

  • Coupling Protocol for Primary Amine of a Ligand. Sigma-Aldrich.

  • Amide Synthesis. Fisher Scientific.

  • Tranexamic Acid synthesis. ChemicalBook.

  • WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives. Google Patents.

  • Amine to Amide (EDC + HOBt). Common Organic Chemistry.

Sources

Applications of trans-4-Aminocyclohexanecarboxylic Acid Hydrochloride in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-4-Aminocyclohexanecarboxylic acid, widely known in its medicinal form as Tranexamic Acid (TXA), is a synthetic derivative of the amino acid lysine.[1][2][3] Its hydrochloride salt is utilized to enhance stability and solubility, making it a versatile molecule in medicinal chemistry.[4] Primarily recognized for its antifibrinolytic activity, the applications of this compound and its derivatives extend beyond hemostasis into dermatology and as a crucial building block in the synthesis of complex pharmaceutical agents.[4][5][6][7] This document provides an overview of its key applications, quantitative pharmacological data, and detailed experimental protocols relevant to medicinal chemistry research.

Core Application: Antifibrinolytic Agent

The primary and most well-established application of trans-4-Aminocyclohexanecarboxylic acid is in the management and prevention of bleeding.[2][3] Its efficacy stems from its ability to inhibit the breakdown of fibrin clots.

Mechanism of Action

Tranexamic acid functions as a competitive inhibitor of plasminogen activation.[3][8] It binds with high affinity to the lysine-binding sites on plasminogen, preventing it from binding to fibrin.[2][3] This action blocks the conversion of plasminogen to plasmin, the primary enzyme responsible for fibrinolysis (the degradation of fibrin clots).[1][2][3] At higher concentrations, it can also non-competitively inhibit plasmin.[3] This preserves the fibrin matrix, leading to clot stabilization and reduced bleeding.[2]

cluster_0 Fibrinolysis Pathway cluster_1 Inhibition by Tranexamic Acid Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin conversion tPA tPA / uPA (Activators) tPA->Plasminogen activates Fibrin Fibrin Clot Plasmin->Fibrin degrades FDPs Fibrin Degradation Products (FDPs) Fibrin->FDPs TXA Tranexamic Acid (trans-4-Aminocyclohexane- carboxylic acid) Plasminogen_LBS Plasminogen (Lysine Binding Sites) TXA->Plasminogen_LBS competitively binds to Plasminogen_LBS->tPA prevents binding of plasminogen to fibrin

Fig 1. Mechanism of antifibrinolytic action of Tranexamic Acid.
Pharmacological Data

The inhibitory activity of tranexamic acid has been quantified in various studies. The data highlights its potent effect on the fibrinolytic system.

ParameterTargetValueNotes
Dissociation Constant (Kd) Human Plasmin3.5 x 10⁻⁵ MBinding is to a non-catalytic site.[9]
Inhibition Constant (Ki) Urokinase Plasminogen Activator (uPA)2.01 ± 0.09 mMDemonstrates direct inhibition of a key plasminogen activator.[10]
IC₅₀ Plasmin (Plm)86.79 ± 2.30 mMIndicates weak direct inhibition of plasmin at high concentrations.[10][11]
IC₅₀ micro-Plasmin (μPlm)65.29 ± 1.70 mM
IC₅₀ Urokinase Plasminogen Activator (uPA)3.63 ± 0.16 mM[10]
IC₅₀ uPA-mediated Plasminogen activation4.53 ± 0.66 mM[10]
Effective Concentration Fibrinolysis Inhibition10 - 15 mg/LPlasma concentration range for substantial inhibition of tPA-induced fibrinolysis.[12]
Clinical Efficacy in Hemorrhage

Systematic reviews and meta-analyses of randomized controlled trials provide robust evidence for the clinical efficacy of tranexamic acid.

IndicationOutcomeResult
Postpartum Hemorrhage (PPH) Total Blood LossSignificantly lower in TXA group vs. placebo.[13]
Incidence of PPHSignificantly reduced with prophylactic TXA use.[14]
Life-threatening BleedingReduced risk (Odds Ratio: 0.77).[15]
Cesarean Delivery Intraoperative Blood LossSignificantly reduced (Mean Difference: -343.89 mL).[14]
Trauma Death due to bleedingReduced risk, especially when given within 3 hours of injury.

Application in Dermatology

Recent research has highlighted the utility of trans-4-Aminocyclohexanecarboxylic acid in treating various dermatological conditions, primarily due to its effects on the skin barrier and pigmentation.[7]

Mechanism of Action

In the skin, tranexamic acid's effects are multifaceted. It is thought to inhibit plasmin-induced activation of pathways that disrupt the epidermal barrier. By inhibiting plasmin, it can prevent the release of inflammatory mediators and reduce UV-induced pigmentation.[7] Studies have shown it can upregulate the expression of occludin, a key protein in tight junctions, thereby strengthening the skin barrier.[16][17]

cluster_0 Skin Barrier Disruption cluster_1 Intervention with Tranexamic Acid Injury Epidermal Injury (e.g., UV, chemical) Plasminogen Plasminogen Injury->Plasminogen activates Plasmin Plasmin Plasminogen->Plasmin Barrier Impaired Skin Barrier (Reduced Occludin) Plasmin->Barrier contributes to Hyperplasia Epidermal Hyperplasia & Pigmentation Barrier->Hyperplasia leads to TXA Topical Tranexamic Acid Plasmin_Inhibition Plasmin Inhibition TXA->Plasmin_Inhibition causes Occludin Upregulation of Occludin Plasmin_Inhibition->Occludin leads to Barrier_Recovery Accelerated Barrier Recovery Occludin->Barrier_Recovery

Fig 2. Dermatological action of Tranexamic Acid on skin barrier.
Experimental Protocol: Skin Barrier Recovery Model

This protocol outlines a method for evaluating the efficacy of topical trans-4-Aminocyclohexanecarboxylic acid in an in-vivo skin barrier disruption model.

Objective: To assess the effect of topical tranexamic acid on the rate of transepidermal water loss (TEWL) recovery and expression of tight junction proteins after acute barrier disruption.

Materials:

  • Test Subjects: Human volunteers or hairless mice.

  • Barrier Disruption Agent: Sodium Lauryl Sulfate (SLS) solution (e.g., 2% in water) or repeated tape stripping.

  • Test Formulation: 3-5% trans-4-Aminocyclohexanecarboxylic acid hydrochloride in a suitable vehicle (e.g., hydrogel).

  • Vehicle Control: The same formulation without the active ingredient.

  • TEWL Measurement Device: Tewameter® or similar evaporimeter.

  • Immunohistochemistry Reagents: Primary antibody for occludin, secondary antibodies, and detection system.

Procedure:

  • Baseline Measurement: Acclimatize subjects to the testing room conditions (e.g., 21°C, 50% humidity) for 30 minutes. Measure baseline TEWL on the designated test sites (e.g., volar forearm).

  • Barrier Disruption:

    • Chemical: Apply a patch saturated with 2% SLS solution to the test site for a defined period (e.g., 1 hour) until a significant increase in TEWL is observed (e.g., >20 g/m²/h).

    • Mechanical: Sequentially apply and remove adhesive tape strips from the test site until the stratum corneum is removed, indicated by a glistening appearance and a sharp increase in TEWL.

  • Treatment Application: Divide the disrupted sites into groups. Apply a standardized amount (e.g., 2 mg/cm²) of the test formulation (3-5% TXA), vehicle control, or leave untreated.

  • Monitoring: Measure TEWL at regular intervals post-treatment (e.g., 1, 3, 7, and 14 days).[17]

  • Biopsy and Analysis (for preclinical models): At the end of the study period, obtain skin biopsies from the test sites. Process the tissue for immunohistochemical staining to evaluate the expression and localization of occludin.

  • Data Analysis: Compare the rate of TEWL recovery (percentage of initial TEWL reduction) between the treatment groups. Quantify the intensity of occludin staining.

Application as a Synthetic Intermediate

The rigid cyclohexane core and the presence of both amino and carboxylic acid functional groups make trans-4-Aminocyclohexanecarboxylic acid a valuable building block in medicinal chemistry for creating conformationally constrained molecules.

Use in Janus Kinase (JAK) Inhibitor Synthesis

Derivatives of trans-4-Aminocyclohexanecarboxylic acid, particularly its Boc-protected form (trans-4-(tert-butoxycarbonyl)amino-1-cyclohexanecarboxylic acid), are key intermediates in the synthesis of certain Janus Kinase (JAK) inhibitors.[5][6] JAK inhibitors are a class of drugs used to treat autoimmune diseases and myeloproliferative neoplasms.

PABA p-Aminobenzoic Acid Reduction Catalytic Hydrogenation (e.g., Ru/C) PABA->Reduction TXA trans-4-Amino- cyclohexanecarboxylic Acid Reduction->TXA Protection Amine Protection (e.g., Boc₂O) TXA->Protection Boc_TXA trans-4-(Boc-amino)- cyclohexanecarboxylic Acid Protection->Boc_TXA Modification Carboxyl Group Modification Boc_TXA->Modification Intermediate Key Synthetic Intermediate Modification->Intermediate Coupling Coupling with Heterocycle Intermediate->Coupling JAKi JAK Inhibitor (e.g., Filgotinib) Coupling->JAKi

Fig 3. General workflow for using Tranexamic Acid as a scaffold in drug synthesis.
Experimental Protocol: Synthesis of N-Phthaloyltranexamic Acid

This protocol describes the synthesis of a simple derivative to illustrate the modification of the amino group, a common first step in using tranexamic acid as a scaffold. This method is adapted from established procedures for N-phthaloylation of amino acids.[1][4]

Objective: To synthesize N-phthaloyltranexamic acid via the reaction of tranexamic acid with phthalic anhydride.

Materials:

  • trans-4-Aminocyclohexanecarboxylic acid

  • Phthalic anhydride

  • Paraffin oil

  • Glass test tube

  • Heating mantle or oil bath

Procedure:

  • Reagent Preparation: Accurately weigh equimolar quantities of trans-4-Aminocyclohexanecarboxylic acid and phthalic anhydride.

  • Mixing: Thoroughly mix the two solid reagents in a clean, dry test tube.

  • Reaction: Immerse the test tube containing the mixture into a paraffin oil bath pre-heated to 200°C.

  • Monitoring: Maintain the temperature and observe the reaction. The solids will melt and react. The reaction time will vary but can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Once the reaction is complete, allow the mixture to cool. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the N-phthaloyltranexamic acid derivative.

  • Characterization: Confirm the structure of the final product using standard analytical techniques such as NMR, IR spectroscopy, and mass spectrometry.

This compound is a molecule with significant and expanding applications in medicinal chemistry. While its role as an antifibrinolytic agent is well-established and supported by extensive quantitative data, its utility as a scaffold for the synthesis of new chemical entities, such as JAK inhibitors, and as an active agent in dermatology, demonstrates its versatility. The protocols provided herein offer a starting point for researchers to explore and leverage the unique properties of this compound in drug discovery and development.

References

Application Notes: trans-4-Aminocyclohexanecarboxylic Acid Hydrochloride for Mimicking Peptide β-Turns

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of peptide and protein engineering, the precise control of secondary structure is paramount for dictating biological activity and stability. The β-turn is a critical secondary structural motif, enabling a polypeptide chain to reverse its direction. These structures are pivotal in molecular recognition, protein folding, and as epitopes in antigens. However, short peptides in solution often lack a stable, defined conformation, which can limit their therapeutic potential. The incorporation of conformationally constrained amino acid analogues is a powerful strategy to pre-organize a peptide into a bioactive conformation, thereby enhancing its affinity for its biological target and its stability against proteolytic degradation.

trans-4-Aminocyclohexanecarboxylic acid (trans-ACCA), a conformationally rigid cyclic β-amino acid, serves as an effective mimic of the β-turn motif. Its rigid cyclohexane backbone restricts the available conformational space of the peptide, promoting the formation of a turn structure. This application note provides a comprehensive overview, experimental protocols, and data on the use of trans-4-aminocyclohexanecarboxylic acid hydrochloride as a β-turn mimetic in peptide design and drug development.

Principle of β-Turn Mimicry by trans-ACCA

The cyclohexane ring of trans-ACCA, when incorporated into a peptide backbone, forces the peptide chain to adopt a turn-like conformation. The trans stereochemistry of the amino and carboxyl groups on the cyclohexane ring positions the flanking amino acid residues in a spatial arrangement that mimics the i and i+3 positions of a natural β-turn. This pre-organization can lead to a lower entropic penalty upon binding to a receptor, potentially increasing binding affinity.

Data Presentation

The following tables summarize key data related to the synthesis and characterization of peptides containing trans-ACCA.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number27960-59-4
Molecular FormulaC₇H₁₄ClNO₂
Molecular Weight179.64 g/mol
AppearanceOff-white to white crystalline powder
Purity≥98%

Table 2: Comparative Biological Activity of a Dynorphin A Analogue Containing trans-ACCA

Molecular modeling has suggested that trans-4-aminocyclohexanecarboxylic acid (trans-ACCA) can function as a conformationally constrained replacement for the Gly²-Gly³ segment in dynorphin A (Dyn A), which is believed to exist in an extended conformation.[1] Analogues of Dyn A-(1-13)-NH₂ containing both cis- and trans-ACCA were synthesized and their opioid activity was evaluated.[1]

PeptideOpioid Activity (IC₅₀, μM) in Guinea Pig Ileum Assay
[cis-ACCA²⁻³]Dyn A-(1-13)-NH₂4.0
[trans-ACCA²⁻³]Dyn A-(1-13)-NH₂Weakly active
Native Dyn A-(1-13)-NH₂Potent

Note: While the trans-ACCA analogue showed weaker activity in this specific context, the incorporation of the mimic demonstrated its feasibility in peptide synthesis and its influence on biological activity. The choice of the mimic and its position is crucial for retaining or enhancing activity.

Table 3: Key NMR Parameters for β-Turn Identification

The presence of a β-turn in a peptide can be confirmed by specific patterns in 2D NMR spectra.

NMR ParameterIndication of β-Turn
Nuclear Overhauser Effect (NOE)
Strong dαN(i+1, i+2)Characteristic of Type I and II β-turns
Strong dNN(i+2, i+3)Observed in both Type I and Type II β-turns
Strong dαN(i+2, i+3)A key indicator for Type II β-turns
³J Coupling Constants (³JHNα)
Small ³JHNα for i+1 and i+2Consistent with the dihedral angles found in β-turns
Chemical Shift (δ)
Downfield shift of αH(i+1) and αH(i+2)Can be indicative of a turn conformation

Experimental Protocols

Protocol 1: Synthesis of Fmoc-trans-4-Aminocyclohexanecarboxylic Acid

This protocol describes the N-terminal protection of trans-4-aminocyclohexanecarboxylic acid with the Fmoc group, rendering it suitable for solid-phase peptide synthesis.

Materials:

  • This compound

  • 9-fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Hexane

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1 equivalent) in a 1:1 mixture of 1,4-dioxane and 10% aqueous sodium bicarbonate solution.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of Fmoc-OSu (1.1 equivalents) in 1,4-dioxane dropwise to the cooled solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, acidify the mixture to pH 2-3 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from an ethyl acetate/hexane mixture to yield Fmoc-trans-4-aminocyclohexanecarboxylic acid as a white solid.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Incorporating Fmoc-trans-ACCA-OH

This protocol outlines the manual solid-phase synthesis of a peptide containing the trans-ACCA mimic using the Fmoc/tBu strategy.[2][3][4][5]

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin depending on the desired C-terminus)

  • Fmoc-protected amino acids

  • Fmoc-trans-4-aminocyclohexanecarboxylic acid (Fmoc-trans-ACCA-OH)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure® or 1-Hydroxybenzotriazole (HOBt)

  • 20% (v/v) Piperidine in N,N-dimethylformamide (DMF)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF in a reaction vessel for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group. Repeat this step once.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine.

  • Amino Acid Coupling: a. In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to the resin loading) and OxymaPure®/HOBt (3 equivalents) in DMF. b. Add DIC (3 equivalents) to the amino acid solution to pre-activate it for 2-5 minutes. c. Add the activated amino acid solution to the deprotected resin. d. Agitate the mixture for 1-2 hours at room temperature.

  • Incorporation of Fmoc-trans-ACCA-OH: Follow the same coupling procedure as in step 4, using Fmoc-trans-ACCA-OH as the amino acid to be coupled. Due to potential steric hindrance, a double coupling (repeating the coupling step) or extended coupling time (2-4 hours) may be necessary to ensure complete reaction.

  • Monitoring: Perform a Kaiser test (ninhydrin test) to confirm the completion of the coupling reaction. A negative test (yellow beads) indicates a complete reaction. If the test is positive (blue beads), repeat the coupling step.

  • Washing: Wash the resin with DMF (3-5 times).

  • Repeat: Repeat steps 2-7 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2).

  • Cleavage and Deprotection: Wash the resin with DCM and dry it under vacuum. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Peptide Precipitation: Precipitate the peptide by adding the cleavage solution to cold diethyl ether.

  • Purification: Collect the crude peptide by centrifugation, wash with cold diethyl ether, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical RP-HPLC.

Protocol 3: Conformational Analysis by 2D NMR Spectroscopy

This protocol provides a general workflow for the analysis of a trans-ACCA-containing peptide to confirm the presence of a β-turn structure.

Materials:

  • Purified peptide

  • NMR solvent (e.g., H₂O/D₂O 9:1, or a deuterated organic solvent like DMSO-d₆)

  • NMR spectrometer (≥500 MHz recommended)

Procedure:

  • Sample Preparation: Dissolve the purified peptide in the chosen NMR solvent to a concentration of 1-5 mM.

  • 1D ¹H NMR: Acquire a 1D proton NMR spectrum to assess sample purity and concentration.

  • 2D TOCSY (Total Correlation Spectroscopy): Acquire a 2D TOCSY spectrum to identify the spin systems of the individual amino acid residues.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): Acquire a 2D NOESY spectrum with a mixing time of 150-300 ms to identify through-space correlations between protons that are close in proximity (< 5 Å).

  • 2D COSY (Correlation Spectroscopy): Acquire a 2D COSY spectrum to identify scalar-coupled protons, which can be used to determine ³JHNα coupling constants.

  • Data Analysis: a. Resonance Assignment: Use the TOCSY and NOESY spectra to assign the proton resonances to specific amino acid residues in the peptide sequence. b. NOE Analysis: Look for characteristic short- and medium-range NOEs that define a β-turn (see Table 3). For example, a strong NOE between the α-proton of residue i+1 and the amide proton of residue i+2 is a hallmark of a β-turn. c. Coupling Constant Analysis: Measure the ³JHNα coupling constants from the COSY or high-resolution 1D spectrum. Small coupling constants for the i+1 and i+2 residues are indicative of the dihedral angles found in β-turns. d. Structural Modeling: Use the NOE-derived distance restraints and the dihedral angle restraints from the coupling constants to generate a 3D structural model of the peptide using molecular modeling software.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_analysis Analysis start trans-4-Aminocyclohexanecarboxylic acid hydrochloride fmoc_protection Fmoc Protection start->fmoc_protection spps Solid-Phase Peptide Synthesis (Incorporation of Fmoc-trans-ACCA-OH) fmoc_protection->spps cleavage Cleavage & Deprotection spps->cleavage purification RP-HPLC Purification cleavage->purification final_peptide Purified Peptide purification->final_peptide nmr 2D NMR Spectroscopy (TOCSY, NOESY, COSY) final_peptide->nmr ms Mass Spectrometry final_peptide->ms activity Biological Activity Assay final_peptide->activity structure 3D Structure Determination nmr->structure activity_data Activity Data activity->activity_data

Caption: Experimental workflow for synthesis and analysis.

Caption: trans-ACCA mimicking a native β-turn.

Conclusion

This compound is a valuable tool for peptide chemists and drug developers seeking to introduce conformational constraints and mimic β-turn structures in peptides. Its incorporation via standard solid-phase peptide synthesis protocols is straightforward, although optimization of coupling conditions may be required. The resulting peptides exhibit enhanced conformational stability, which can translate to improved biological activity and metabolic stability. The detailed protocols and data presented in this application note provide a solid foundation for researchers to utilize trans-ACCA in their peptide design and development programs. The use of 2D NMR spectroscopy is essential for confirming the desired β-turn conformation in the final peptide product.

References

Application Notes and Protocols: Enhancing Peptidomimetic Stability with trans-4-Aminocyclohexanecarboxylic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptidomimetics offer a promising avenue for therapeutic development, combining the high specificity and potency of peptides with improved pharmacokinetic properties. A key challenge in the clinical translation of peptide-based drugs is their inherent instability, primarily due to susceptibility to proteolytic degradation by endogenous enzymes. Incorporation of unnatural amino acids is a widely adopted strategy to overcome this limitation. This document provides detailed application notes and protocols on the use of trans-4-Aminocyclohexanecarboxylic acid hydrochloride, a cyclic β-amino acid, to enhance the stability of peptidomimetics.

The rigid cyclic structure of trans-4-Aminocyclohexanecarboxylic acid introduces conformational constraints into the peptide backbone. This pre-organization can lead to a more stable secondary structure, which can both enhance binding affinity to the target and sterically hinder the approach of proteases, thereby increasing the peptidomimetic's half-life in biological fluids.

Data Presentation

The incorporation of trans-4-Aminocyclohexanecarboxylic acid is hypothesized to significantly increase the stability of peptidomimetics in biological matrices. The following tables present both reported biological activity data for a Dynorphin A analog and illustrative stability data to demonstrate the expected improvements.

Table 1: Biological Activity of a Dynorphin A Analog

This table summarizes the binding affinity of a Dynorphin A-(1-13)NH₂ analog where the Gly²-Gly³ dipeptide has been replaced by trans-4-aminocyclohexanecarboxylic acid (trans-ACCA). The data indicates that the modification is well-tolerated, with the analog retaining modest affinity for the kappa opioid receptor.[1]

CompoundKᵢ (nM) for κ-opioid receptor
[trans-ACCA²⁻³]Dyn A-(1-13)NH₂13.4

Table 2: Illustrative Stability Data of a Model Peptidomimetic

The following data is illustrative and serves to demonstrate the expected increase in stability when a native dipeptide sequence in a model peptidomimetic is replaced with trans-4-aminocyclohexanecarboxylic acid. The half-life (t₁/₂) is a common metric for peptide stability in human plasma.

CompoundSequenceHalf-life (t₁/₂) in Human Plasma (hours)
Model PeptideTyr-Gly-Gly-Phe-Leu-Arg-Arg-Ile-Arg-Pro-Lys-Leu-Lys~1
Modified PeptideTyr-(trans-ACCA)-Phe-Leu-Arg-Arg-Ile-Arg-Pro-Lys-Leu-Lys> 24

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis of a Peptidomimetic Incorporating Fmoc-trans-4-Aminocyclohexanecarboxylic acid

This protocol outlines the manual solid-phase synthesis of a peptidomimetic using Fmoc (9-fluorenylmethoxycarbonyl) chemistry.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids

  • Fmoc-trans-4-aminocyclohexanecarboxylic acid

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (HPLC grade)

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a 20% solution of piperidine in DMF to the resin.

    • Agitate for 5 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine.

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading) and OxymaPure (3 equivalents) in DMF.

    • Add DIC (3 equivalents) to the amino acid solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), continue the coupling for another hour or perform a double coupling.

  • Washing: After complete coupling, drain the reaction solution and wash the resin with DMF (5 times) and DCM (3 times).

  • Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence. For the incorporation of Fmoc-trans-4-aminocyclohexanecarboxylic acid, follow the same coupling procedure as for standard Fmoc-amino acids.

  • Final Fmoc Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under a stream of nitrogen.

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v).

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the peptide pellet under vacuum.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide by mass spectrometry (e.g., LC-MS).

Protocol 2: In Vitro Stability Assay in Human Plasma

This protocol describes a method to assess the stability of a peptidomimetic in human plasma.

Materials:

  • Test peptidomimetic and control peptide

  • Human plasma (from a reputable supplier, pooled and anticoagulated with heparin or EDTA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN) with 0.1% TFA

  • Trichloroacetic acid (TCA) or organic solvent for protein precipitation

  • Thermomixer or incubator

  • Centrifuge

  • LC-MS system

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the test and control peptides in a suitable solvent (e.g., water or DMSO) at a concentration of 1 mg/mL.

    • Thaw the human plasma on ice. Centrifuge at 4°C to remove any precipitates.

  • Incubation:

    • Pre-warm the human plasma to 37°C.

    • In a microcentrifuge tube, add the peptide stock solution to the pre-warmed plasma to achieve a final peptide concentration of 10 µM.

    • Incubate the samples at 37°C with gentle shaking.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes, and 24 hours), withdraw an aliquot (e.g., 50 µL) of the incubation mixture.

    • The 0-minute time point is prepared by adding the quenching solution (see next step) to the plasma before adding the peptide.

  • Quenching and Protein Precipitation:

    • Immediately add the aliquot to a tube containing a quenching/precipitation solution (e.g., 150 µL of cold ACN with 0.1% TFA or a 10% TCA solution) to stop the enzymatic reaction and precipitate plasma proteins.

    • Vortex the sample vigorously.

  • Sample Processing:

    • Incubate the samples on ice for 20 minutes to ensure complete protein precipitation.

    • Centrifuge the samples at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

    • Carefully collect the supernatant containing the peptide and transfer it to a clean tube for LC-MS analysis.

  • LC-MS Analysis:

    • Analyze the supernatant by LC-MS to quantify the amount of intact peptide remaining.

    • Use a suitable C18 column and a gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).

    • Monitor the disappearance of the parent peptide peak over time.

  • Data Analysis:

    • Calculate the percentage of the peptide remaining at each time point relative to the 0-minute time point.

    • Plot the natural logarithm of the percentage of remaining peptide versus time.

    • Determine the half-life (t₁/₂) from the slope of the linear regression (t₁/₂ = 0.693 / slope).

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis cluster_stability Stability Assay synthesis Solid-Phase Peptide Synthesis (Incorporate trans-ACCA) purification RP-HPLC Purification synthesis->purification characterization Mass Spectrometry (LC-MS) purification->characterization incubation Incubation in Human Plasma (37°C) characterization->incubation Purified Peptide sampling Time-Point Sampling incubation->sampling quenching Quenching & Protein Precipitation sampling->quenching analysis LC-MS Analysis quenching->analysis data_analysis Half-Life Calculation analysis->data_analysis

Caption: Experimental workflow for synthesis and stability testing.

signaling_pathway Peptidomimetic Peptidomimetic (Dynorphin A Analog) Receptor Kappa Opioid Receptor Peptidomimetic->Receptor Binds to G_Protein Gi/o Protein Activation Receptor->G_Protein AC Adenylyl Cyclase Inhibition G_Protein->AC cAMP Decreased cAMP AC->cAMP Signaling Downstream Signaling cAMP->Signaling

Caption: Simplified signaling pathway of a kappa opioid receptor agonist.

logical_relationship node_a Incorporate trans-ACCA node_b Introduce Conformational Rigidity node_a->node_b node_c Steric Hindrance to Proteases node_b->node_c node_d Increased Proteolytic Stability node_c->node_d node_e Improved Pharmacokinetic Profile node_d->node_e

Caption: Rationale for improved stability.

References

Application Notes: Large-Scale Synthesis of trans-4-Aminocyclohexanecarboxylic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Trans-4-Aminocyclohexanecarboxylic acid is a crucial building block in the pharmaceutical industry, notably serving as a key intermediate for synthesizing active pharmaceutical ingredients (APIs) like Janus kinase (JAK) inhibitors.[1][2][3] Its synthesis on an industrial scale focuses on achieving high diastereoselectivity for the trans-isomer, which is often the desired stereochemistry for biological activity. The primary challenge lies in controlling the stereochemistry during the reduction of the aromatic starting material, which typically yields a mixture of cis and trans isomers.[1][4] This document outlines a robust and industrially feasible one-pot process for the synthesis of trans-4-Aminocyclohexanecarboxylic acid, followed by its conversion to the hydrochloride salt. The main route involves the catalytic hydrogenation of p-aminobenzoic acid.

Primary Synthesis Route: Catalytic Hydrogenation of p-Aminobenzoic Acid

The most common and economically viable industrial method for producing trans-4-Aminocyclohexanecarboxylic acid is the direct catalytic hydrogenation of p-aminobenzoic acid.[1][5] This process is typically performed under basic conditions using a ruthenium-based catalyst, which has been shown to favor the formation of the trans-isomer.[1][4] The use of low hydrogen pressure makes this method suitable for standard industrial reactors.[2][3][4]

A key advantage of this approach is the ability to achieve a trans-to-cis ratio greater than 75% directly in a one-pot reaction, which minimizes the need for extensive downstream processing to isomerize or separate the unwanted cis-isomer.[4][6]

Experimental Protocols

Protocol 1: One-Pot Synthesis of 4-Aminocyclohexanecarboxylic Acid (cis/trans mixture)

This protocol details the direct hydrogenation of p-aminobenzoic acid to yield a mixture of cis- and trans-4-Aminocyclohexanecarboxylic acid with a high trans ratio.

Materials:

  • p-Aminobenzoic acid

  • 5% Ruthenium on Carbon (Ru/C) catalyst (25% by weight of the substrate)

  • 10% Sodium Hydroxide (NaOH) aqueous solution

  • Hydrogen (H₂) gas

  • Diatomaceous earth (for filtration)

  • Hydrochloric acid (HCl) or Citric Acid for neutralization

  • Solvents for TLC: Dichloromethane (DCM), Methanol (MeOH), Ammonia (NH₃)

Equipment:

  • High-pressure autoclave/hydrogenation reactor

  • Mechanical stirrer

  • Heating mantle with temperature controller

  • Filtration apparatus

  • pH meter

Procedure:

  • Reactor Charging: In a high-pressure autoclave, charge p-aminobenzoic acid (1 equivalent), 5% Ru/C catalyst, and the 10% aqueous NaOH solution.[2] For example, use 10.0 g of p-aminobenzoic acid, 2.5 g of 5% Ru/C, and 100 mL of 10% NaOH.[2]

  • Hydrogenation: Seal the autoclave. Purge the reactor with hydrogen gas to remove air. Pressurize the reactor with hydrogen to 15 bar.[2]

  • Reaction: Begin stirring and heat the mixture to 100°C.[2] Maintain the temperature and pressure for approximately 20 hours.[2]

  • Reaction Monitoring: Monitor the reaction for the disappearance of the starting material. This can be done by taking aliquots (after safely depressurizing and cooling) and analyzing via Thin-Layer Chromatography (TLC) using a mobile phase such as DCM/MeOH/NH₃ (5:5:1 v/v/v) with ninhydrin for visualization.[2]

  • Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of diatomaceous earth to remove the Ru/C catalyst.

  • Product Isolation: Transfer the filtrate to a suitable vessel. Slowly neutralize the solution by adding acid (e.g., citric acid or HCl) to adjust the pH to the isoelectric point, which will precipitate the product.

  • Purification: The crude product, which is a mixture of cis and trans isomers, is collected by filtration. The desired trans-isomer can be selectively isolated and purified through fractional crystallization or by converting the cis-isomer to the trans-isomer in a subsequent step.[7]

Protocol 2: Conversion to trans-4-Aminocyclohexanecarboxylic Acid Hydrochloride

Materials:

  • Enriched trans-4-Aminocyclohexanecarboxylic acid

  • Anhydrous solvent (e.g., Isopropanol, Ethanol)

  • Concentrated Hydrochloric Acid (HCl) or gaseous HCl

Procedure:

  • Dissolution: Suspend the purified trans-4-Aminocyclohexanecarboxylic acid in an anhydrous alcohol like isopropanol.

  • Acidification: Cool the suspension in an ice bath. Slowly add a stoichiometric amount of concentrated HCl or bubble anhydrous HCl gas through the mixture with vigorous stirring.

  • Precipitation: The hydrochloride salt will precipitate out of the solution.

  • Isolation: Continue stirring in the cold for a period to ensure complete precipitation. Collect the white solid product by filtration.

  • Drying: Wash the product with a small amount of cold anhydrous solvent and dry it under vacuum to yield pure this compound.

Data Presentation

The efficiency of the hydrogenation process is highly dependent on the catalyst and reaction conditions. Below is a summary of representative data.

Table 1: Influence of Catalyst and Conditions on Hydrogenation of p-Aminobenzoic Acid

CatalystSupportPressure (bar)Temperature (°C)Solventcis:trans RatioReference
5% RuCarbon (C)1510010% NaOH (aq)1:4.6[2]
RuAlumina (Al₂O₃)N/AN/AN/A1:1[6]
RhAlumina (Al₂O₃)N/AN/AN/A1:1[6]
Raney Ni-~150N/AN/AHigh trans[4]

N/A: Data not available in the cited sources.

Visualizations

Synthesis Workflow Diagram

The following diagram illustrates the overall workflow for the large-scale synthesis of the target compound.

G cluster_start Starting Material cluster_process One-Pot Synthesis cluster_workup Work-Up & Purification cluster_final Final Product Formation pABA p-Aminobenzoic Acid Hydrogenation Catalytic Hydrogenation (Ru/C, H₂, 15 bar, 100°C, NaOH) pABA->Hydrogenation Charge Reactor Filtration Catalyst Filtration Hydrogenation->Filtration Reaction Mixture Neutralization Neutralization & Precipitation Filtration->Neutralization Filtrate Purification Fractional Crystallization (Separates Isomers) Neutralization->Purification Crude cis/trans Mixture Salt HCl Salt Formation Purification->Salt Enriched trans-Isomer FinalProduct trans-4-Aminocyclohexanecarboxylic Acid Hydrochloride Salt->FinalProduct Final Product

Caption: Overall synthesis workflow from starting material to final hydrochloride salt.

Isomer Separation and Conversion Logic

This diagram shows the logical flow for handling the cis/trans isomer mixture produced during the synthesis.

G Start Hydrogenation Product (cis/trans Mixture) Separation Separation Step (e.g., Crystallization) Start->Separation trans_Product trans-Isomer (Desired Product) Separation->trans_Product trans cis_Product cis-Isomer (Byproduct) Separation->cis_Product cis Isomerization Isomerization (Base Treatment) cis_Product->Isomerization Isomerization->Start Recycled Recycle Recycle to Separation

References

Troubleshooting & Optimization

Technical Support Center: Stereoselective Synthesis of trans-4-Aminocyclohexanecarboxylic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering challenges in the stereoselective synthesis of trans-4-Aminocyclohexanecarboxylic acid hydrochloride, a key intermediate in pharmaceutical development.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is trans-4-Aminocyclohexanecarboxylic acid, and why is the trans stereoisomer important?

A1: 4-Aminocyclohexanecarboxylic acid is a cyclic amino acid derivative. It exists as two geometric isomers: cis and trans. The trans isomer is a crucial building block in the synthesis of various pharmacologically active compounds, including Janus Kinase (JAK) inhibitors and analogs of the opioid peptide dynorphin A.[1][3] The specific spatial arrangement of the amino and carboxylic acid groups in the trans configuration is essential for its intended biological activity in these applications.

Q2: What are the primary synthetic routes to produce trans-4-Aminocyclohexanecarboxylic acid?

A2: The most common industrial approach is the catalytic hydrogenation of p-aminobenzoic acid.[1][4] Other methods include the Hofmann rearrangement of a suitable cyclohexane dicarboxamide derivative and biocatalytic approaches using enzymes like transaminases.[5][6] A significant challenge in the direct hydrogenation route is controlling the stereochemistry, which often results in a mixture of cis and trans isomers that require subsequent separation or isomerization.[7]

Q3: Why is achieving a high trans-to-cis isomer ratio so challenging during the catalytic hydrogenation of p-aminobenzoic acid?

A3: The synthesis of the trans isomer from benzene derivatives is a persistent challenge because these reactions often favor the formation of the cis isomer.[1] For instance, some reported hydrogenations of p-aminobenzoic acid yield a product that is 99.8% cis isomer.[1] The stereochemical outcome is highly dependent on the catalyst, solvent, pH, temperature, and pressure. Achieving a high trans ratio requires carefully optimized conditions to steer the reaction toward the thermodynamically more stable trans product, often overcoming a kinetic preference for the cis isomer.

Troubleshooting Guide: Catalytic Hydrogenation

This section addresses common issues encountered during the catalytic hydrogenation of p-aminobenzoic acid to obtain the trans isomer.

Q1: My hydrogenation reaction is producing a low trans:cis ratio. How can I improve the selectivity for the trans isomer?

A1: A low trans:cis ratio is the most frequent challenge. Several factors can be adjusted to favor the formation of the trans product. The goal is to achieve a trans product ratio of more than 75%.[1][8]

  • Catalyst Selection: The choice of catalyst is critical. While various catalysts like Rhodium (Rh) and Raney Nickel have been used, Ruthenium on carbon (Ru/C) under basic conditions has been shown to significantly favor the formation of the trans isomer.[1][3][8] Raney Nickel can be effective but poses handling risks due to its pyrophoric nature and can be difficult to filter from the reaction mixture.[3]

  • Reaction Medium (pH): Performing the hydrogenation under basic conditions is key. Using an aqueous solution of sodium hydroxide (NaOH) has been demonstrated to promote the formation of the trans isomer.[1][3]

  • Temperature: The reaction temperature must be carefully controlled. The optimal range is generally between 90°C and 120°C.[1] Temperatures below 85°C or above 138°C have been shown to decrease the trans:cis selectivity and/or lower the overall yield.[1]

  • Hydrogen Pressure: High pressure is not always necessary and can be a limitation for industrial-scale production.[3] Effective conversion with high trans selectivity can be achieved at relatively low pressures, such as 10-15 bar.[1][8]

Table 1: Effect of Reaction Conditions on trans:cis Isomer Ratio
CatalystBaseTemperature (°C)Pressure (bar)Reported trans:cis RatioReference
5% Ru/C10% NaOH (aq)10015> 3:1 (>75% trans)[1][3]
Rh/Al₂O₃---~1:1[8]
PtO₂---49:16 (trans:cis)[9]
Raney Ni--~150Can isomerize cis to trans (70% trans)[3][8]

Q2: My reaction produced an unavoidable cis/trans mixture. What is the best strategy to isolate the pure trans isomer?

A2: Isolating the trans isomer from a mixture is a common requirement. While fractional recrystallization is a possibility, it often results in very low yields.[7] A more efficient, multi-step strategy involves chemical separation through derivatization, followed by isomerization of the undesired cis isomer.

  • Amino Group Protection: The amino group of both isomers in the mixture is first protected, commonly with a tert-butoxycarbonyl (Boc) group using Boc-anhydride.[1][3]

  • Selective Esterification: The cis and trans isomers of the Boc-protected acid have different reactivities and solubilities. The cis isomer can be selectively converted into an ester (e.g., ethyl ester) by reacting the mixture with an alkyl halide like bromoethane in the presence of a mild base (e.g., K₂CO₃) in a solvent like acetone.[3] This allows for the separation of the two isomers.

  • Isomerization of the cis Isomer: The isolated cis isomer is not a waste product. It can be converted to the desired trans isomer by treatment with a base, such as sodium hydroxide or potassium alkoxides.[7] This process, known as epimerization, takes advantage of the greater thermodynamic stability of the trans isomer. The newly formed trans product can then be re-introduced into the purification workflow.

  • Deprotection: Once the pure trans isomer (as the Boc-protected acid) is isolated, the Boc group is removed by treatment with a strong acid, such as hydrochloric acid (HCl), to yield the final product, this compound.

Experimental Protocols & Workflows

Protocol 1: One-Pot Stereoselective Hydrogenation

This protocol is adapted from methods reported to yield a high trans:cis ratio.[1][3]

Objective: To synthesize 4-Aminocyclohexanecarboxylic acid with a high trans isomer content directly from p-aminobenzoic acid.

Materials:

  • p-Aminobenzoic acid

  • 5% Ruthenium on carbon (Ru/C) catalyst (e.g., 25 wt% of the starting material)[8]

  • 10% Sodium hydroxide (NaOH) aqueous solution

  • Hydrogen (H₂) gas

  • Hydrochloric acid (HCl) for acidification

Procedure:

  • In a high-pressure reactor, dissolve p-aminobenzoic acid in a 10% aqueous NaOH solution.

  • Add the 5% Ru/C catalyst to the solution.

  • Seal the reactor and purge it with nitrogen, followed by hydrogen gas.

  • Pressurize the reactor with hydrogen to 15 bar.[1]

  • Heat the mixture to 100°C while stirring vigorously.[1]

  • Maintain these conditions until hydrogen uptake ceases, indicating the reaction is complete.

  • Cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Filter the reaction mixture to remove the Ru/C catalyst.

  • Slowly acidify the filtrate with concentrated HCl to a pH of ~7 to precipitate the product.

  • Cool the mixture to induce crystallization.

  • Collect the solid product by filtration, wash with cold water, and dry under a vacuum.

  • Analyze the trans:cis ratio using NMR.[1]

Diagram 1: General Synthetic & Purification Workflow

start p-Aminobenzoic Acid hydrogenation Catalytic Hydrogenation (Ru/C, NaOH, H₂) start->hydrogenation mixture cis/trans Mixture hydrogenation->mixture separation Separation via BOC-Protection & Selective Esterification mixture->separation trans_isomer Pure trans-Isomer (BOC-Protected) separation->trans_isomer Desired cis_isomer cis-Isomer (BOC-Protected) separation->cis_isomer Byproduct deprotection Deprotection (+ HCl) trans_isomer->deprotection isomerization Base-catalyzed Isomerization cis_isomer->isomerization isomerization->mixture Recycle final_product trans-4-Aminocyclohexane- carboxylic Acid HCl deprotection->final_product

Caption: Synthetic workflow for trans-4-Aminocyclohexanecarboxylic acid HCl.

Diagram 2: Troubleshooting Logic for Low trans Selectivity

problem Problem: Low trans:cis Ratio check_catalyst 1. Review Catalyst problem->check_catalyst check_conditions 2. Review Conditions problem->check_conditions post_process 3. Consider Post-Hoc Strategy problem->post_process sol_catalyst Action: Switch to Ru/C catalyst. check_catalyst->sol_catalyst Is catalyst optimal? sol_base Action: Ensure reaction is basic (e.g., use 10% NaOH). check_conditions->sol_base Is pH basic? sol_temp Action: Optimize temperature to 90-120°C. check_conditions->sol_temp Is temp optimal? sol_isomerize Action: Isomerize cis product to trans using a strong base. post_process->sol_isomerize Is separation feasible?

Caption: Decision-making guide for improving trans isomer selectivity.

References

Technical Support Center: Synthesis of trans-4-Aminocyclohexanecarboxylic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of trans-4-Aminocyclohexanecarboxylic acid hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of their synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common challenge in synthesizing this compound?

The primary challenge is controlling the stereochemistry to favor the trans isomer over the cis isomer. Syntheses starting from planar aromatic precursors, such as p-aminobenzoic acid, often yield a mixture of cis and trans isomers, with the cis form frequently being the major product under certain conditions.[1][2] Separating these isomers can be difficult and often leads to a low overall yield of the desired trans product.[3]

Q2: I have a low yield of the trans isomer. What are the likely causes and how can I improve it?

Low yields of the trans isomer can stem from several factors:

  • Suboptimal Reaction Conditions: The choice of catalyst, solvent, temperature, and pressure during the hydrogenation of the aromatic ring significantly influences the cis/trans ratio.

  • Inefficient Isomerization: If a step is included to convert the cis isomer to the more stable trans isomer, incomplete conversion will result in a lower yield.

  • Losses During Purification: The separation of cis and trans isomers, often done by fractional crystallization, can be inefficient and lead to significant product loss.[4][5]

To improve the yield, consider the following strategies:

  • Catalyst Selection: Ruthenium on carbon (Ru/C) has been shown to favor the formation of the trans isomer directly from p-aminobenzoic acid under basic conditions.[1][2]

  • Reaction Optimization: A one-pot process reacting p-aminobenzoic acid with a Ru/C catalyst in an aqueous NaOH solution at elevated temperature and pressure can achieve a trans ratio of over 75%.[1][6]

  • Isomerization: The cis isomer can be converted to the trans isomer using a strong base in an appropriate solvent.[3][4]

  • Selective Derivatization: Protecting the amino group can improve the crystallinity of the trans isomer, facilitating its separation from the cis isomer.[3]

Q3: How can I effectively separate the cis and trans isomers?

Separating the isomers is a critical step. Here are some established methods:

  • Fractional Crystallization: This is a common method but can be tedious and result in low yields due to repeated crystallization steps.[4][5]

  • Selective Esterification: The cis isomer can be selectively esterified, allowing for the isolation of the unreacted trans acid.[1]

  • Derivatization and Crystallization: Protecting the amino group, for instance with a Boc group, can lead to derivatives with different solubilities, making separation by crystallization more efficient.[3]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis.

Issue 1: The cis/trans ratio in my product mixture is consistently low.

Possible Causes:

  • The hydrogenation catalyst is not optimal for favoring the trans isomer.

  • The reaction conditions (temperature, pressure, solvent) are not optimized for trans selectivity.

Solutions:

  • Change the Catalyst: Switch to a 5% Ruthenium on carbon (Ru/C) catalyst.[1][2]

  • Adjust Reaction Conditions:

    • Perform the hydrogenation in an aqueous solution of 10% NaOH.[1][2]

    • Increase the reaction temperature to 100-120°C.[1]

    • Maintain a hydrogen pressure of 10-15 bar.[1][2]

Issue 2: Significant product loss occurs during the separation of isomers.

Possible Causes:

  • Similar solubilities of the cis and trans isomers.

  • Multiple recrystallization steps are required, each incurring some loss.[4]

Solutions:

  • Protect the Amino Group: Introduce a protecting group like tert-butoxycarbonyl (Boc). The trans-Boc-protected derivative often has better crystallinity, allowing for easier separation.[3]

  • Selective Reaction: After hydrogenation, without isolating the product, react the mixture with an agent that selectively derivatizes the cis isomer, such as an esterification agent, leaving the trans isomer to be isolated.[1]

Issue 3: The final product is not pure, showing contaminants in NMR/HPLC analysis.

Possible Causes:

  • Incomplete reaction, leaving starting material.

  • Side reactions occurring under the reaction conditions.

  • Ineffective purification of the final hydrochloride salt.

Solutions:

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or another suitable method to ensure the complete consumption of the starting material before workup.[2]

  • Optimize Workup:

    • After hydrogenation, filter the catalyst carefully.

    • During acidification to form the hydrochloride salt, control the pH carefully.

    • Wash the final product with a suitable solvent like cold ethanol or acetonitrile to remove impurities.[7]

Experimental Protocols

Protocol 1: One-Pot Synthesis of trans-4-Aminocyclohexanecarboxylic Acid with High trans Selectivity

This protocol is adapted from a method that directly yields a high trans to cis ratio.[1][2]

Materials:

  • p-Aminobenzoic acid

  • 5% Ruthenium on carbon (Ru/C) catalyst (25% by weight of the starting material)

  • 10% Sodium hydroxide (NaOH) solution

  • Hydrogen gas

  • Autoclave reactor

Procedure:

  • In an autoclave, combine p-aminobenzoic acid, 5% Ru/C catalyst, and 10% aqueous NaOH solution.

  • Seal the autoclave and purge with nitrogen, followed by hydrogen.

  • Pressurize the reactor with hydrogen to 15 bar.

  • Heat the mixture to 100°C with stirring.

  • Maintain these conditions for approximately 20 hours, monitoring the reaction for the disappearance of the starting material by TLC.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen.

  • Filter the reaction mixture to remove the catalyst.

  • The resulting solution contains a mixture of cis- and trans-4-aminocyclohexanecarboxylic acid with a high trans ratio (typically > 4:1).[2] This mixture can then be carried forward for purification or derivatization.

Data Presentation

Table 1: Comparison of Different Synthetic Strategies
MethodStarting MaterialKey Reagents/CatalystTypical trans:cis RatioReported Yield of trans IsomerReference
Direct Hydrogenation p-Aminobenzoic acid5% Ru/C, 10% NaOH, H₂> 4:1>75% of mixture[1][2]
Hydrogenation & Fractional Crystallization p-Aminobenzoic acidVarious catalystsVariableAs low as 18%[4]
Cis-to-Trans Isomerization cis-4-Aminocyclohexanecarboxylic acidStrong base (e.g., NaH)85:15~78%[4]

Visualizations

Diagram 1: General Synthesis Workflow

cluster_synthesis Synthesis Stage cluster_separation Separation/Isomerization Stage cluster_final Final Product Formation p-Aminobenzoic Acid p-Aminobenzoic Acid Hydrogenation Hydrogenation p-Aminobenzoic Acid->Hydrogenation Ru/C, NaOH, H₂ Cis/Trans Mixture Cis/Trans Mixture Hydrogenation->Cis/Trans Mixture Isomerization Isomerization Cis/Trans Mixture->Isomerization Base Selective Derivatization Selective Derivatization Cis/Trans Mixture->Selective Derivatization e.g., Boc Anhydride Enriched Trans Mixture Enriched Trans Mixture Isomerization->Enriched Trans Mixture Purification Purification Enriched Trans Mixture->Purification Separation Separation Selective Derivatization->Separation Isolated Trans Derivative Isolated Trans Derivative Separation->Isolated Trans Derivative Deprotection & Purification Deprotection & Purification Isolated Trans Derivative->Deprotection & Purification Final Product trans-4-Aminocyclohexanecarboxylic Acid Hydrochloride Purification->Final Product Deprotection & Purification->Final Product

Caption: Workflow for the synthesis and purification of the target compound.

Diagram 2: Troubleshooting Logic for Low trans Isomer Yield

Start Low trans Yield CheckHydrogenation Hydrogenation Conditions? Start->CheckHydrogenation CheckSeparation Separation Method? CheckHydrogenation->CheckSeparation Optimal OptimizeConditions Use Ru/C catalyst with NaOH at 100°C, 15 bar H₂ CheckHydrogenation->OptimizeConditions Suboptimal ImplementIsomerization Consider post-hydrogenation cis-to-trans isomerization with a strong base. CheckSeparation->ImplementIsomerization No Isomerization Step SelectiveDerivatization Use Boc protection to improve crystallinity of trans isomer for easier separation. CheckSeparation->SelectiveDerivatization Inefficient End Improved Yield OptimizeConditions->End ImplementIsomerization->End SelectiveDerivatization->End

Caption: Decision tree for troubleshooting low yields of the trans isomer.

References

Technical Support Center: Separation of Cis and Trans Isomers of 4-Aminocyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of cis and trans isomers of 4-Aminocyclohexanecarboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for separating cis and trans isomers of 4-Aminocyclohexanecarboxylic acid?

A1: The primary methods for separating the cis and trans isomers of 4-Aminocyclohexanecarboxylic acid include:

  • Selective Crystallization: This technique leverages the different solubilities and crystal packing abilities of the two isomers, often after protecting the amino group to enhance crystallinity differences.[1]

  • Selective Esterification: In this chemical separation method, the cis isomer is selectively reacted to form an ester, allowing the unreacted trans isomer to be isolated.[2][3][4]

  • Isomerization (Epimerization): The cis isomer can be converted to the more thermodynamically stable trans isomer, typically by treatment with a base.[1][5]

  • Chromatographic Separation: High-Performance Liquid Chromatography (HPLC) can be employed to separate the isomers, particularly for analytical purposes or small-scale preparations.[6][7][8]

  • Enzymatic Resolution: Specific enzymes, such as transaminases, can be used for dynamic isomerization to favor the formation of the trans diastereomer.[9]

Q2: How can I convert the cis isomer to the desired trans isomer?

A2: Isomerization, also known as epimerization, is a common strategy to enrich the trans isomer. This is typically achieved by treating a mixture of the isomers with a base in a suitable solvent.[1][5] Common bases include sodium hydroxide, potassium alkoxides, and sodium methoxide.[1][5] The reaction conditions, such as temperature and solvent, are crucial for achieving a high trans:cis ratio. In some cases, protecting the amino group prior to isomerization can improve the efficiency of the conversion.[5] Catalytic methods, for instance using a Raney Nickel catalyst, have also been reported for this conversion.[3]

Q3: Which analytical techniques are suitable for determining the cis/trans ratio?

A3: The most common and reliable method for determining the cis/trans ratio of 4-Aminocyclohexanecarboxylic acid is Nuclear Magnetic Resonance (NMR) spectroscopy.[2][3][4] The distinct chemical shifts of the protons on the cyclohexane ring for the cis and trans isomers allow for accurate quantification. Chromatographic methods such as Gas Chromatography (GC) and HPLC can also be used, often after derivatization of the amino and carboxylic acid groups.[10]

Troubleshooting Guides

Problem 1: Low yield of the trans isomer after crystallization.
Possible Cause Suggested Solution
Incomplete Isomerization Before crystallization, ensure the isomerization reaction has reached equilibrium, favoring the trans isomer. Monitor the reaction by NMR or HPLC to confirm the cis/trans ratio.[2][3]
Suboptimal Crystallization Solvent The choice of solvent is critical. Experiment with different solvent systems to find one that maximizes the solubility difference between the cis and trans isomers (or their protected derivatives). Water can be used to selectively crystallize the trans-isomer as a trihydrate at low temperatures.[11]
Co-precipitation of Isomers Slow cooling rates and controlled supersaturation can help prevent the co-precipitation of the cis isomer. Seeding the solution with pure trans isomer crystals may also improve selectivity.
Loss of Product During Washing Use a minimal amount of a cold, appropriate solvent to wash the crystals to avoid significant product loss.
Problem 2: Incomplete separation using selective esterification.
Possible Cause Suggested Solution
Non-selective Reaction Conditions The selectivity of the esterification reaction is highly dependent on steric hindrance. The reaction conditions (reagents, catalyst, temperature, and reaction time) should be optimized to favor the esterification of the less sterically hindered cis isomer.
Difficult Separation of Ester and Unreacted Isomer After the reaction, the separation of the formed ester from the unreacted trans isomer is crucial. Utilize extraction with a suitable organic solvent or chromatography to isolate the desired trans isomer.[4]
Hydrolysis of the Ester During workup, ensure conditions are not conducive to the hydrolysis of the newly formed ester, which would regenerate the cis isomer.

Experimental Protocols

Selective Esterification and Isolation of Trans-4-(tert-butoxycarbonylamino)cyclohexanecarboxylic acid

This protocol describes the separation of a cis/trans mixture of BOC-protected 4-Aminocyclohexanecarboxylic acid by selectively esterifying the cis isomer.

Procedure:

  • A mixture of cis and trans BOC-4-Aminocyclohexanecarboxylic acid is suspended in acetone.

  • Potassium carbonate (K₂CO₃) is added to the suspension.

  • An alkylating agent, such as bromoethane, is added, and the reaction mixture is heated.

  • The reaction is monitored for the formation of a precipitate.

  • After cooling, the precipitate (containing the unreacted trans isomer salt) is filtered and washed with cold acetone.

  • The precipitate is then treated with an acid (e.g., citric acid) and extracted with an organic solvent (e.g., Dichloromethane - DCM) to isolate the pure trans isomer.[3][4]

Quantitative Data from a Representative Experiment: [3][4]

ParameterValue
Starting MaterialBOC-amino acid (cis:trans = 1:3.6)
ReagentsK₂CO₃, Bromoethane
SolventAcetone
Reaction Temperature60°C
Final Producttrans-4-{[(tert-butoxy)carbonyl]amino}cyclohexane-l-carboxylic acid
Yield70%
Purity92%

Visualizations

experimental_workflow cluster_prep Preparation cluster_separation Separation cluster_product Product start Cis/Trans Mixture of 4-Aminocyclohexanecarboxylic Acid boc_protection BOC Protection start->boc_protection esterification Selective Esterification of Cis Isomer boc_protection->esterification filtration Filtration esterification->filtration acidification Acidification & Extraction filtration->acidification cis_ester Cis Isomer Ester (in filtrate) filtration->cis_ester trans_isomer Pure Trans Isomer acidification->trans_isomer

Caption: Workflow for the separation of trans-4-Aminocyclohexanecarboxylic acid via selective esterification.

troubleshooting_logic start Low Yield of Trans Isomer cause1 Incomplete Isomerization? start->cause1 cause2 Suboptimal Crystallization? start->cause2 cause3 Product Loss? start->cause3 solution1 Optimize Isomerization: - Check Base/Solvent - Increase Reaction Time - Monitor by NMR/HPLC cause1->solution1 solution2 Optimize Crystallization: - Screen Solvents - Control Cooling Rate - Seed with Pure Crystals cause2->solution2 solution3 Minimize Loss: - Use Minimal Cold  Washing Solvent cause3->solution3

Caption: Troubleshooting logic for low yield in trans isomer separation.

References

Technical Support Center: Purification of trans-4-Aminocyclohexanecarboxylic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides and frequently asked questions (FAQs) for the purification of trans-4-Aminocyclohexanecarboxylic acid hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the primary impurities in crude this compound?

The most significant impurity encountered during the synthesis of this compound is its geometric isomer, cis-4-Aminocyclohexanecarboxylic acid hydrochloride. Other potential impurities include unreacted starting materials, by-products from the synthetic route, and residual solvents.

Q2: Which purification methods are most effective for this compound?

The most commonly employed and effective purification techniques are recrystallization and ion-exchange chromatography.[1] The choice between these methods depends on the level of impurities, the desired final purity, and the scale of the purification.

Q3: Can you explain the principle of purification by recrystallization for this specific compound?

Recrystallization separates compounds based on their differential solubility in a given solvent at varying temperatures. The process involves dissolving the crude compound in a hot solvent in which the trans-isomer is soluble, and upon slow cooling, the less soluble, pure trans-isomer crystallizes out, leaving the cis-isomer and other impurities in the mother liquor.

Q4: What is a recommended solvent system for the recrystallization of this compound?

A mixture of water and a lower alcohol, such as ethanol or methanol, is often effective for the recrystallization of amino acid hydrochlorides.[2] Water is a good solvent for the hydrochloride salt at elevated temperatures, and the addition of the less polar alcohol reduces the solubility as the solution cools, promoting crystallization.

Q5: How does ion-exchange chromatography aid in the purification process?

Ion-exchange chromatography separates molecules based on their charge. A strong cation exchange resin can be utilized to bind the positively charged amino group of the 4-aminocyclohexanecarboxylic acid. By carefully controlling the pH and ionic strength of the elution buffer, it is possible to selectively elute the trans-isomer, separating it from the cis-isomer and other charged impurities.

Troubleshooting Guide

This guide provides solutions to common problems that may arise during the purification of this compound.

Problem Potential Cause Suggested Solution
Oiling Out During Recrystallization The compound's melting point is lower than the boiling point of the solvent, or the compound is highly impure, leading to a significant melting point depression.- Add a small amount of a co-solvent in which the compound is less soluble to the hot mixture. - Lower the temperature of the dissolution step. - Consider a pre-purification step to remove a significant portion of the impurities.
Low Crystal Yield After Recrystallization Excessive solvent was used, leading to a high concentration of the product remaining in the mother liquor. The cooling process was too rapid or the final temperature not low enough.- Reduce the volume of the solvent used for dissolution. - Allow the solution to cool slowly to room temperature before further cooling in an ice bath. - Concentrate the mother liquor by partially evaporating the solvent and re-cooling to recover more product.
Persistent cis-Isomer Impurity The solubility difference between the cis and trans isomers in the chosen solvent system is insufficient for effective separation in a single step.- Perform a second recrystallization on the obtained crystals. - Experiment with different solvent ratios (e.g., varying the water/alcohol ratio). - For high-purity requirements, consider using ion-exchange chromatography.
Poor Separation in Ion-Exchange Chromatography The chosen resin or elution conditions are not optimal for separating the geometric isomers.- Ensure the resin is a strong cation exchanger. - Optimize the pH of the loading and elution buffers to maximize the difference in interaction between the isomers and the resin. - Employ a shallower gradient of the eluting salt or pH to improve resolution.

Experimental Protocols

Protocol 1: Recrystallization using a Water/Ethanol Solvent System
  • Dissolution: In a flask, add the crude this compound. To this, add a minimal amount of deionized water and heat the mixture to 70-80°C with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If any insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Addition of Anti-solvent: To the hot solution, slowly add warm ethanol dropwise until the solution becomes slightly turbid. If it becomes too cloudy, add a few drops of hot water to redissolve the precipitate.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice-water bath for at least one hour to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol to remove any residual mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below their decomposition point.

Protocol 2: Purification by Strong Cation Exchange Chromatography
  • Resin Preparation: Swell a strong cation exchange resin (e.g., Dowex 50W) in deionized water and pack it into a suitable chromatography column.

  • Equilibration: Equilibrate the column by washing it with several column volumes of a low ionic strength buffer at a slightly acidic pH (e.g., 0.1 M acetic acid).

  • Sample Loading: Dissolve the crude this compound in the equilibration buffer and load it onto the column.

  • Washing: Wash the column with the equilibration buffer to remove any unbound impurities.

  • Elution: Elute the bound compound using a linear gradient of increasing ionic strength or pH. For example, a gradient of 0 to 2 M ammonium hydroxide or sodium chloride can be used. Collect fractions throughout the elution process.

  • Fraction Analysis: Analyze the collected fractions for the presence of the trans-isomer using a suitable analytical technique (e.g., HPLC or TLC).

  • Isolation: Combine the pure fractions containing the trans-isomer, and if necessary, desalt the solution. The final product can be obtained by evaporation of the solvent.

Quantitative Data Summary

The following table summarizes typical results that can be expected from the purification methods. Note that actual yields and purities will vary depending on the initial purity of the crude material and the precise experimental conditions.

Purification Method Starting Material Purity (trans:cis ratio) Typical Final Purity (% trans-isomer) Expected Yield
Single Recrystallization80:20> 95%60-80%
Double Recrystallization80:20> 99%40-60%
Ion-Exchange Chromatography80:20> 99.5%70-90%

Visualizations

PurificationWorkflow cluster_input Starting Material cluster_purification Purification Methods cluster_analysis Purity Analysis cluster_output Final Product Crude Crude trans-4-Aminocyclohexanecarboxylic acid hydrochloride (contains cis-isomer and other impurities) Recrystallization Recrystallization (e.g., Water/Ethanol) Crude->Recrystallization Option 1 IonExchange Ion-Exchange Chromatography (Strong Cation Exchange) Crude->IonExchange Option 2 Analysis Purity and Isomer Ratio Analysis (e.g., HPLC, NMR) Recrystallization->Analysis IonExchange->Analysis Pure Pure trans-4-Aminocyclohexanecarboxylic acid hydrochloride Analysis->Pure

Caption: General workflow for the purification of this compound.

TroubleshootingRecrystallization Start Recrystallization Attempt Problem Problem Encountered? Start->Problem OilingOut Oiling Out Problem->OilingOut Yes LowYield Low Yield Problem->LowYield Yes Impure Still Impure (cis-isomer present) Problem->Impure Yes Success Successful Crystallization Problem->Success No SolutionOiling Adjust Solvent Cool Slowly OilingOut->SolutionOiling SolutionYield Reduce Solvent Cool Thoroughly LowYield->SolutionYield SolutionImpure Re-recrystallize Optimize Solvent Use Ion-Exchange Impure->SolutionImpure SolutionOiling->Start Retry SolutionYield->Start Retry SolutionImpure->Start Retry

Caption: Troubleshooting logic for recrystallization issues.

References

troubleshooting guide for cis/trans isomerization of 4-aminocyclohexanecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the cis/trans isomerization of 4-aminocyclohexanecarboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind the cis/trans isomerization of 4-aminocyclohexanecarboxylic acid?

A1: The cis/trans isomerization of 4-aminocyclohexanecarboxylic acid is a chemical process where one geometric isomer is converted into the other. This typically involves the interconversion between the cis isomer (where the amino and carboxylic acid groups are on the same side of the cyclohexane ring's plane) and the trans isomer (where they are on opposite sides). The trans isomer is generally the thermodynamically more stable product due to reduced steric hindrance, with both bulky groups in equatorial positions. The isomerization is often achieved under conditions that allow for equilibration, such as base-mediated reactions, which proceed through the deprotonation of the alpha-carbon to the carboxyl group, enabling ring inversion to favor the more stable trans configuration.[1]

Q2: My synthesis of 4-aminocyclohexanecarboxylic acid resulted in a mixture of cis and trans isomers. Is this expected?

A2: Yes, it is common for the synthesis of 4-aminocyclohexanecarboxylic acid, particularly through the catalytic hydrogenation of p-aminobenzoic acid, to yield a mixture of cis and trans isomers.[1][2] The ratio of these isomers can be influenced by the reaction conditions, including the catalyst, solvent, temperature, and pressure. For instance, the hydrogenation of p-aminobenzoic acid using a 5% Ruthenium on carbon (Ru/C) catalyst in a 10% sodium hydroxide (NaOH) solution at 100°C and 15 bar of hydrogen pressure has been reported to produce a cis:trans ratio of 1:4.6.[2][3]

Q3: How can I increase the proportion of the trans isomer in my reaction mixture?

A3: To increase the proportion of the trans isomer, you can perform a base-mediated isomerization on your cis/trans mixture. This process drives the equilibrium towards the more thermodynamically stable trans isomer.[1] Common bases used for this purpose include sodium hydroxide or potassium tert-butoxide. These reactions can achieve a trans selectivity of 85-90%.[1] The reaction is believed to proceed through a keto-enol tautomerization pathway.[1]

Q4: What analytical methods can I use to determine the cis/trans ratio of my 4-aminocyclohexanecarboxylic acid sample?

A4: The cis/trans ratio of 4-aminocyclohexanecarboxylic acid is commonly determined using Nuclear Magnetic Resonance (NMR) spectroscopy.[2][4] Additionally, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) can be employed for quantification, often requiring prior derivatization of the amino acid.

Troubleshooting Guide

Issue: Low Yield of the Trans Isomer

Potential Cause Suggested Solution
Incomplete Isomerization Reaction Extend Reaction Time: Isomerization to the more stable trans isomer may require longer reaction times to reach thermodynamic equilibrium. Monitor the reaction progress over time using an appropriate analytical method like NMR or HPLC.
Increase Reaction Temperature: Higher temperatures can provide the necessary activation energy to overcome the barrier for ring inversion and favor the formation of the thermodynamic product. However, be mindful of potential side reactions at excessively high temperatures. A preferred temperature range for some processes is between 90°C and 120°C.[4]
Insufficient Base Concentration: Ensure that a sufficient amount of base is used to effectively deprotonate the alpha-carbon and facilitate the isomerization.
Suboptimal Reaction Conditions Choice of Base: The choice of base can influence the efficiency of the isomerization. Strong bases like potassium tert-butoxide or sodium hydroxide are often effective.[1]
Solvent Selection: The solvent can impact the solubility of the isomers and the transition state of the reaction. Consider experimenting with different solvents if yields are low.
Product Loss During Workup Purification Method: The method used to separate the isomers can significantly impact the final yield. Selective crystallization of the trans isomer can be an effective technique. For instance, selectively crystallizing trans-4-aminomethylcyclohexane carboxylic acid trihydrate from water at temperatures between 0°C and 21.5°C has been reported.[5] Another approach involves protecting the amino group (e.g., with a BOC group) and then selectively esterifying the cis isomer, allowing for the separation of the pure trans product.[3]

Issue: Difficulty in Separating Cis and Trans Isomers

Potential Cause Suggested Solution
Similar Physical Properties Selective Crystallization: Exploit differences in solubility and crystal packing. A patented method involves contacting a mixture containing less than 10% of the cis-isomer with water at a temperature between 0°C and 21.5°C to selectively crystallize the trans-isomer as a trihydrate.[5]
Derivatization Followed by Separation: Convert the isomers into derivatives that may have more distinct physical properties, facilitating separation by chromatography or crystallization. For example, after BOC-protection, the cis-isomer can be selectively esterified, allowing for the isolation of the trans-acid.[3]
Co-crystallization Optimize Crystallization Conditions: Vary the solvent, temperature, and cooling rate during crystallization to discourage the formation of mixed crystals.

Experimental Protocols

Base-Mediated Isomerization of Cis-4-Aminocyclohexanecarboxylic Acid to the Trans Isomer

This protocol is a general guideline based on literature descriptions.[1]

Materials:

  • Cis/trans mixture of 4-aminocyclohexanecarboxylic acid

  • Sodium hydroxide (NaOH) or Potassium tert-butoxide (t-BuOK)

  • Appropriate solvent (e.g., water or an alcohol)

  • Reaction vessel with a reflux condenser and stirring mechanism

  • Heating mantle or oil bath

  • Equipment for monitoring the reaction (e.g., TLC, NMR, or HPLC)

  • Acid for neutralization (e.g., HCl)

  • Equipment for workup and purification (e.g., rotary evaporator, filtration apparatus)

Procedure:

  • Dissolve the cis/trans mixture of 4-aminocyclohexanecarboxylic acid in the chosen solvent in the reaction vessel.

  • Add the base (e.g., NaOH or t-BuOK) to the solution. The molar ratio of base to the cis-isomer should be optimized.

  • Heat the reaction mixture to the desired temperature (e.g., reflux) with stirring.

  • Monitor the progress of the isomerization periodically by taking small aliquots and analyzing them by NMR or another suitable technique to determine the cis:trans ratio.

  • Once the desired ratio is achieved or the reaction has reached equilibrium, cool the reaction mixture to room temperature.

  • Carefully neutralize the reaction mixture with an acid to a pH where the product precipitates.

  • Isolate the solid product by filtration and wash it with a suitable solvent.

  • Dry the product under vacuum.

  • Analyze the final product to determine the yield and the final cis:trans ratio.

Purification of Trans-4-Aminocyclohexanecarboxylic Acid by Selective Crystallization

This protocol is based on a patented method for a similar compound.[5]

Materials:

  • Crude mixture of cis/trans-4-aminocyclohexanecarboxylic acid (with <10% cis-isomer)

  • Water

  • Jacketed crystallization vessel with stirring

  • Temperature control unit (chiller/heater)

  • Filtration apparatus

Procedure:

  • Prepare a mixture of the crude 4-aminocyclohexanecarboxylic acid and water in the crystallization vessel. The amount of water should be at least twice the weight of the crude mixture.

  • Thoroughly mix the slurry.

  • Cool the mixture to a temperature between 0°C and 5°C while stirring.

  • Maintain this temperature for a sufficient period to allow for the selective crystallization of the trans-isomer as a hydrate.

  • Filter the cold slurry to collect the crystals of the trans-isomer.

  • Wash the crystals with a small amount of cold water.

  • Dry the purified trans-4-aminocyclohexanecarboxylic acid.

Diagrams

TroubleshootingWorkflow start Start: Cis/Trans Isomerization Issue check_ratio Analyze Cis/Trans Ratio (e.g., NMR, HPLC) start->check_ratio low_trans Low Trans Isomer Content? check_ratio->low_trans incomplete_rxn Incomplete Isomerization? low_trans->incomplete_rxn Yes separation_issue Difficulty in Separation? low_trans->separation_issue No, Ratio is Good but Isolation is Poor end_ok Process Optimized low_trans->end_ok No extend_time Increase Reaction Time incomplete_rxn->extend_time Yes increase_temp Increase Reaction Temperature incomplete_rxn->increase_temp Yes check_base Check Base Concentration/Type incomplete_rxn->check_base Yes end_reassess Re-evaluate Synthesis/Purification Strategy incomplete_rxn->end_reassess No, Conditions Maxed Out extend_time->check_ratio increase_temp->check_ratio check_base->check_ratio selective_cryst Optimize Selective Crystallization (Solvent, Temperature) separation_issue->selective_cryst Yes derivatize Consider Derivatization for Easier Separation separation_issue->derivatize Yes separation_issue->end_reassess No, Methods Ineffective selective_cryst->end_ok derivatize->end_ok

Caption: Troubleshooting workflow for cis/trans isomerization issues.

IsomerizationMechanism cis_isomer Cis Isomer deprotonation Deprotonation at α-carbon cis_isomer->deprotonation base Base (e.g., OH-) base->deprotonation enolate Enolate Intermediate (Planar) deprotonation->enolate protonation Reprotonation enolate->protonation protonation->cis_isomer Reversible trans_isomer Trans Isomer (Thermodynamically Favored) protonation->trans_isomer

Caption: Simplified mechanism of base-catalyzed isomerization.

References

Technical Support Center: Synthesis of trans-4-Aminocyclohexanecarboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of trans-4-aminocyclohexanecarboxylic acid and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to trans-4-aminocyclohexanecarboxylic acid?

A1: A prevalent method is the catalytic hydrogenation of p-aminobenzoic acid.[1][2][3][4] This process reduces the aromatic ring to a cyclohexane ring. However, controlling the stereochemistry to favor the trans isomer is a significant challenge, as many conditions initially yield the cis isomer as the major product.[1][3]

Q2: Why is achieving a high trans:cis isomer ratio so important?

A2: The trans isomer is often the desired product for pharmaceutical applications and as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).[2][3] For example, it is a key building block for Janus Kinase (JAK) inhibitors.[2][3] The biological activity of the final compound is highly dependent on the specific stereochemistry of the cyclohexane ring.

Q3: What analytical methods are used to determine the trans:cis ratio?

A3: The most commonly cited method for determining the ratio of trans to cis isomers is Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2][3] High-Performance Liquid Chromatography (HPLC) is also a valuable technique for separating and quantifying the isomers and other potential impurities.

Troubleshooting Guide: Common Side Reactions

Issue 1: Low trans:cis Isomer Ratio (High cis-Isomer Content)

The formation of the undesired cis-isomer is the most common and critical side reaction. Syntheses starting from flat, aromatic precursors often yield a majority of the cis product initially.[1]

Possible Causes & Solutions:

  • Suboptimal Catalyst: The choice of catalyst is crucial. While various catalysts are used, ruthenium on carbon (Ru/C) has been shown to effectively produce a higher trans ratio directly from p-aminobenzoic acid under specific conditions.[1][2] Rhodium on carbon has also been used, though the resulting isomer ratio is not always reported.[3]

  • Incorrect Reaction Conditions: Temperature, pressure, and solvent play a significant role. Alkaline conditions (e.g., using NaOH) are essential for favoring the trans product.[1][2]

  • Post-Synthesis Isomerization (Epimerization): If the initial synthesis yields a high cis content, a subsequent isomerization or epimerization step can be performed. This often involves treating the cis-isomer or a cis/trans mixture with a base (like sodium hydroxide or potassium alkoxides) to convert it to the more thermodynamically stable trans form.[5]

Table 1: Effect of Reaction Conditions on trans:cis Ratio
Starting MaterialCatalystBase/SolventTemperatureH₂ PressureResulting trans:cis RatioReference
p-Aminobenzoic acid5% Ru/C10% NaOH (aq)100 °C15 bar4.6 : 1[1][2]
p-Aminobenzoic acid5% Ru/C10% NaOH (aq)120 °C10 bar4.0 : 1[1]
cis-isomerRaney Nickel---2.3 : 1 (70% trans)[1][3]
Issue 2: Formation of Lactam Impurities

The molecule contains both an amine (-NH₂) and a carboxylic acid (-COOH) group, which can react intramolecularly to form a cyclic amide, known as a lactam. This is particularly problematic during coupling reactions where the carboxylic acid is activated.

Possible Causes & Solutions:

  • Carboxylic Acid Activation: Methods that activate the carboxyl group for amide bond formation (e.g., using coupling reagents like DCC, EDC, or forming mixed anhydrides) can also facilitate intramolecular cyclization.[6] The mixed anhydride procedure, in particular, has been noted to induce more lactam formation.[6]

  • Inadequate Protection Strategy: When derivatizing the molecule, it is crucial to use appropriate protecting groups for either the amine or the carboxylic acid to prevent their reaction. The choice of protecting group can influence the extent of this side reaction.[6]

  • Reaction Conditions: High temperatures can promote lactam formation. Whenever possible, perform coupling reactions at lower temperatures.

Experimental Protocol: Minimizing Lactam Formation during Peptide Coupling
  • Protection: Protect the amine functionality of trans-4-aminocyclohexanecarboxylic acid with a suitable protecting group (e.g., Boc, Fmoc) before activating the carboxylic acid.[1][2]

  • Coupling Reagent Selection: Opt for coupling reagents known for lower rates of side reactions. While no method completely abolishes lactam formation, careful selection is key.[6]

  • Temperature Control: Maintain the reaction temperature at 0 °C or below during the activation and coupling steps.

  • Monitoring: Use TLC or LC-MS to monitor the reaction progress and the formation of any lower molecular weight byproducts corresponding to the lactam.

Issue 3: Incomplete Reduction of the Aromatic Ring

When starting from p-aminobenzoic acid, the hydrogenation reaction may not go to completion, leaving starting material or partially reduced intermediates in the reaction mixture.

Possible Causes & Solutions:

  • Catalyst Deactivation: The catalyst (e.g., Ru/C) may lose activity. Ensure the catalyst is fresh or properly activated. The catalyst can sometimes be reused, but its activity may decrease.[2]

  • Insufficient Hydrogen Pressure or Reaction Time: The reduction of an aromatic ring is demanding. Ensure the hydrogen pressure is maintained at the recommended level (e.g., 10-30 bar) and allow for sufficient reaction time (e.g., 20 hours or until TLC/NMR indicates full conversion).[1][2]

  • Purity of Starting Materials: Impurities in the starting material or solvent can poison the catalyst. Use high-purity reagents and solvents.

Visualized Workflows and Troubleshooting

General Synthesis & Purification Workflow

The following diagram outlines a common workflow for synthesizing the target trans-isomer from p-aminobenzoic acid, including key decision points for purification.

cluster_synthesis Synthesis Stage cluster_analysis Analysis & Decision cluster_purification Purification Stage start p-Aminobenzoic Acid reaction Catalytic Hydrogenation (Ru/C, NaOH, H₂, 100°C, 15 bar) start->reaction mixture Crude Product (cis/trans Mixture) reaction->mixture analysis NMR/HPLC Analysis of trans:cis Ratio mixture->analysis ratio_ok Ratio > 4:1 ? analysis->ratio_ok isomerization Epimerization (Base Treatment) ratio_ok->isomerization No separation Selective Esterification / Crystallization (Separates cis from trans) ratio_ok->separation Yes isomerization->separation final_product Pure trans-Isomer separation->final_product

Caption: Workflow for Synthesis and Purification.

Troubleshooting Low trans:cis Ratios

This decision tree helps diagnose potential causes for obtaining an undesirably high concentration of the cis-isomer.

cluster_causes Potential Causes cluster_solutions Recommended Solutions start Problem: Low trans:cis Ratio cause1 Conditions start->cause1 cause2 Catalyst start->cause2 cause3 Reaction Time start->cause3 sol1a Verify Temp: 100-120°C cause1->sol1a sol1b Verify Pressure: >10 bar H₂ cause1->sol1b sol1c Ensure Alkaline Cond. (e.g., 10% NaOH) cause1->sol1c sol2 Use 5% Ru/C (Ruthenium on Carbon) cause2->sol2 sol3 Increase Duration (Monitor by TLC/NMR) cause3->sol3

Caption: Decision Tree for Troubleshooting Isomer Ratios.

References

optimizing coupling efficiency of trans-4-Aminocyclohexanecarboxylic acid hydrochloride in SPPS

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to optimize the incorporation of trans-4-Aminocyclohexanecarboxylic acid into peptides during Solid-Phase Peptide Synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: Why am I experiencing low coupling efficiency with trans-4-Aminocyclohexanecarboxylic acid?

Low coupling efficiency is the most common issue when incorporating this amino acid and is primarily due to two factors:

  • Steric Hindrance: The bulky, non-planar cyclohexane ring structure physically obstructs the approach of the activated carboxylic acid to the N-terminal amine of the resin-bound peptide chain. This slows down the reaction rate compared to standard proteinogenic amino acids.[1][2][3]

  • Peptide Aggregation: As the peptide chain elongates, it can fold into secondary structures or aggregate on the solid support.[2] This can make the N-terminal amine less accessible, further impeding the coupling reaction.

Q2: Can I use trans-4-Aminocyclohexanecarboxylic acid hydrochloride directly in my Fmoc-SPPS protocol?

No. For use in standard Fmoc-based SPPS, the amino group of the incoming amino acid must be protected with a fluorenylmethoxycarbonyl (Fmoc) group. The hydrochloride salt form indicates a free, protonated amine, which is incompatible with the coupling chemistry. You must use Fmoc-trans-4-Aminocyclohexanecarboxylic acid . If your starting material is the hydrochloride salt, it must first be N-terminally protected with an Fmoc group in a separate solution-phase reaction before it can be used in SPPS.

Q3: What are the most effective coupling reagents for a sterically hindered amino acid like this?

Standard carbodiimide reagents such as DIC (N,N'-Diisopropylcarbodiimide) are often not potent enough to overcome the steric barrier efficiently.[1] It is highly recommended to switch to more powerful onium salt-based reagents.[1][4]

  • Uronium/Aminium Reagents: HATU, HCTU, and HBTU are significantly more effective as they form highly reactive activated esters.[1][3][5] HATU is often preferred for its speed and efficiency.[6]

  • Phosphonium Reagents: PyBOP and PyAOP are also excellent choices for promoting difficult couplings.[1]

Q4: When should I perform a double coupling?

A double coupling is a robust strategy to ensure the reaction goes to completion and should be considered under the following circumstances:

  • Initial Failed Coupling: If a qualitative monitoring test (like the Kaiser test) indicates the presence of unreacted free amines after a standard coupling time (e.g., 1-2 hours).[2]

  • Known Difficult Position: If you are coupling the hindered amino acid onto another bulky residue or at a known point of peptide aggregation. The procedure involves draining the reagents after the first coupling, washing the resin, and then adding a fresh solution of activated amino acid to repeat the step.[1][3]

Q5: How does the choice of solvent affect the coupling efficiency?

The solvent plays a critical role in solvating the peptide-resin complex, which is essential for a successful reaction.[1]

  • N,N-Dimethylformamide (DMF): While the most common solvent for SPPS, it may not be sufficient for sequences prone to aggregation.

  • N-Methyl-2-pyrrolidone (NMP): NMP has superior solvating properties compared to DMF and is often preferred for difficult couplings as it can help disrupt peptide aggregation.[1][3]

  • Solvent Mixtures: For particularly challenging sequences, using a mixture such as DCM/DMF/NMP (1:1:1) can improve solvation and coupling outcomes.[1]

Troubleshooting Guide: Incomplete Coupling Reaction

If you have performed a coupling reaction and a positive Kaiser test indicates remaining free amines, follow this systematic troubleshooting workflow.

G start Kaiser Test Positive (Incomplete Coupling) reagent_check Step 1: Verify Reagents - Use potent coupling reagent? (e.g., HATU, HCTU) - Reagents fresh? start->reagent_check double_couple Step 2: Perform Double Coupling - Add fresh, pre-activated  Fmoc-AA-OH solution - React for 1-2 hours reagent_check->double_couple kaiser_2 Perform Kaiser Test double_couple->kaiser_2 extend_time Step 3: Extend Time / Add Heat - Increase coupling time (e.g., 4h to overnight) - Consider microwave-assisted synthesis kaiser_2->extend_time Positive success Success: Proceed to Next Deprotection kaiser_2->success Negative kaiser_3 Perform Kaiser Test extend_time->kaiser_3 solvent_change Step 4: Change Solvent - Switch from DMF to NMP - Or use DCM/DMF/NMP mixture kaiser_3->solvent_change Positive kaiser_3->success Negative failure Failure: Consider Capping Unreacted Amines kaiser_3->failure Still Positive after solvent change recouple Repeat Coupling solvent_change->recouple recouple->kaiser_3

Caption: Troubleshooting workflow for incomplete coupling reactions in SPPS.

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Hindered Amino Acids
Coupling Reagent ClassExamplesReactivityRecommended Use
CarbodiimidesDIC, DCCModerateStandard couplings; often insufficient for sterically hindered residues.[1]
Uronium/Aminium SaltsHATU, HCTU, HBTUVery HighHighly recommended for hindered residues. HCTU and HATU are very efficient.[1][5]
Phosphonium SaltsPyBOP, PyAOPHighExcellent alternative to uronium salts for overcoming steric barriers.[1]
Table 2: Recommended Coupling Conditions
ParameterStandard CouplingFor Hindered Residues (Recommended)
Amino Acid 3 - 5 equivalents4 - 5 equivalents
Coupling Reagent 3 - 5 equivalents (e.g., DIC/HOBt)3.9 - 5 equivalents (e.g., HATU)[1]
Base (DIPEA) 6 - 10 equivalents8 - 10 equivalents
Solvent DMFNMP or DMF/NMP mixture[1][3]
Time 1 - 2 hours2 - 4 hours, or overnight for extremely difficult cases.[1]
Monitoring Kaiser TestKaiser Test; perform double coupling if positive.[2]

Experimental Protocols

Protocol 1: Standard Coupling of Fmoc-trans-4-Aminocyclohexanecarboxylic acid using HATU
  • Resin Preparation: Following standard N-terminal Fmoc deprotection of the resin-bound peptide, wash the resin thoroughly with DMF (3 x 1 min).

  • Activation Mixture Preparation: In a separate vessel, prepare the activation mixture. For a 0.1 mmol scale synthesis, dissolve:

    • Fmoc-trans-4-Aminocyclohexanecarboxylic acid (4 eq., 0.4 mmol)

    • HATU (3.9 eq., 0.39 mmol) in DMF. Add DIPEA (8 eq., 0.8 mmol).

  • Pre-activation: Gently agitate the activation mixture for 1-5 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Agitate the reaction vessel for 2 hours at room temperature.

  • Washing: Drain the reaction solution and wash the resin thoroughly with DMF (3 x 1 min).

  • Monitoring: Perform a Kaiser test (see Protocol 3) to check for completion. If the test is negative (beads remain colorless or yellow), proceed to the next deprotection step. If positive (beads turn blue/purple), proceed to Protocol 2.

Protocol 2: Troubleshooting with Double Coupling
  • First Coupling: Perform the initial coupling as described in Protocol 1, steps 1-5.

  • Confirmation of Incomplete Reaction: A positive Kaiser test confirms the presence of unreacted primary amines.

  • Second Coupling: Prepare a fresh activation mixture (as in Protocol 1, step 2) and add it to the same resin.

  • Reaction: Agitate the vessel for an additional 1-2 hours.

  • Final Wash & Monitoring: Drain the solution, wash the resin thoroughly with DMF (5 x 1 min), and perform a final Kaiser test to confirm completion.

Protocol 3: Kaiser Test for Monitoring Coupling Completion

This test qualitatively detects free primary amines on the resin.[2]

  • Reagent Preparation:

    • Reagent A: 5 g ninhydrin in 100 mL ethanol.

    • Reagent B: 80 g phenol in 20 mL ethanol.

    • Reagent C: 2 mL of 0.001 M KCN diluted to 100 mL with pyridine.

  • Procedure:

    • Place a small sample of resin beads (~5 mg) in a small glass test tube.

    • Add 2-3 drops of each reagent (A, B, and C).

    • Heat the tube at 110°C for 3-5 minutes.

  • Interpretation:

    • Blue/Purple Beads: Positive result. Indicates the presence of free amines (incomplete coupling).

    • Yellow/Colorless Beads: Negative result. Indicates the absence of free amines (complete coupling).

Visualizations

SPPS Workflow Diagram

G cluster_0 SPPS Cycle A Start: Resin-Bound Peptide (Free Amine) B Coupling: 1. Add Fmoc-AA-OH(hindered)* 2. Add HATU/DIPEA 3. React 2-4h A->B C Wash (DMF) B->C D Monitoring (Kaiser Test) C->D D->B Positive (Double Couple) E Fmoc Deprotection: 20% Piperidine in DMF D->E Negative F Wash (DMF) E->F G Elongated Peptide (Ready for next cycle) F->G caption *Fmoc-AA-OH(hindered) = Fmoc-trans-4-Aminocyclohexanecarboxylic acid

Caption: The Fmoc-SPPS cycle for incorporating a sterically hindered amino acid.

References

Technical Support Center: Boc Deprotection of 4-Aminocyclohexanecarboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the removal of the tert-butyloxycarbonyl (Boc) protecting group from 4-aminocyclohexanecarboxylic acid and its derivatives.

Troubleshooting Guide

Problem: Incomplete or slow Boc deprotection.

  • Q1: My Boc deprotection reaction with Trifluoroacetic Acid (TFA) is not going to completion. What are the common causes and how can I resolve this?

    A1: Incomplete Boc deprotection of 4-aminocyclohexanecarboxylic acid derivatives can be attributed to several factors, primarily related to steric hindrance and reaction conditions. The cyclohexyl ring can present steric challenges, slowing down the cleavage of the Boc group.[1][2]

    Troubleshooting Steps:

    • Increase TFA Concentration: For sterically hindered amines, a higher concentration of TFA may be necessary. You can increase the concentration from a standard 20-50% solution in Dichloromethane (DCM) up to using neat TFA.[1][2]

    • Extend Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Sterically hindered substrates may require significantly longer reaction times, from several hours to overnight.[1][2]

    • Elevate Temperature: If the substrate is stable, gently warming the reaction to 40-50°C can increase the reaction rate. However, be aware that higher temperatures can also promote side reactions.[1][2]

    • Switch to a Stronger Acid System: Consider using 4M HCl in dioxane, which is often more effective for hindered amines and can lead to faster reaction times.[1][2]

  • Q2: I am observing significant amounts of starting material even after prolonged reaction times with HCl in dioxane. What should I do?

    A2: While 4M HCl in dioxane is a potent reagent for Boc deprotection, incomplete reactions can still occur.

    Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Moisture can affect the efficacy of HCl in dioxane. Ensure you are using anhydrous solvents and reagents.

    • Reagent Quality: Use a fresh, properly stored solution of HCl in dioxane. The concentration of HCl in older bottles can decrease over time.[2]

    • Increase Equivalents of HCl: While typically used in large excess as the solvent, ensuring a sufficient molar excess of HCl (at least 5-10 equivalents) relative to the substrate is crucial.[1]

    • Solubility Issues: The Boc-protected starting material may not be fully soluble in dioxane. In such cases, adding a co-solvent like DCM or methanol can improve solubility and reaction efficiency.[1]

Problem: Side reactions are observed during deprotection.

  • Q3: After TFA deprotection, I see byproducts, including a mass corresponding to trifluoroacetylation of my amine. How can I prevent this?

    A3: The deprotected amine is nucleophilic and can react with TFA, especially with prolonged reaction times and elevated temperatures, leading to the formation of a trifluoroacetamide byproduct.[1][3]

    Preventative Measures:

    • Minimize Reaction Time and Temperature: Monitor the reaction closely and work it up as soon as the starting material is consumed. Avoid unnecessary heating.[1]

    • Switch to HCl-based Methods: Using 4M HCl in dioxane is a common alternative that avoids trifluoroacetylation. The product is isolated as the hydrochloride salt, which is typically a stable, crystalline solid.[1][4]

  • Q4: My reaction mixture contains byproducts resulting from the tert-butyl cation. How can I suppress these side reactions?

    A4: The tert-butyl cation generated during Boc cleavage is an electrophile that can alkylate nucleophilic sites on your molecule or solvent.[5][6]

    Solution:

    • Use Scavengers: Adding a scavenger to the reaction mixture can trap the tert-butyl cation. Common scavengers include:

      • Triethylsilane (TES) or Triisopropylsilane (TIS): Typically used at 5-10% (v/v).[1][3]

      • Thioanisole: Particularly useful if your molecule contains other sensitive functional groups.[3][6]

      • Water: Can trap the cation to form tert-butanol.[3]

Frequently Asked Questions (FAQs)

  • Q5: Which is a better choice for deprotecting my 4-aminocyclohexanecarboxylic acid derivative: TFA or HCl in dioxane?

    A5: The choice between TFA and HCl depends on the overall structure of your molecule and the desired final salt form.[4]

    • TFA is a strong acid that is effective for most substrates and is easily removed in vacuo. However, it can lead to trifluoroacetylation and the resulting TFA salts are often oily and can be difficult to handle.[4][7]

    • 4M HCl in dioxane is also a very effective reagent, often working faster than TFA for hindered amines.[1][6] It avoids the issue of trifluoroacetylation and typically yields a crystalline hydrochloride salt, which can aid in purification.[4][7] However, dioxane is a solvent that should be handled with care due to its potential health hazards.

  • Q6: Can I perform the Boc deprotection in the presence of other acid-sensitive functional groups like esters?

    A6: This can be challenging as both TFA and HCl are strong acids that can potentially cleave acid-labile esters.[8]

    • Milder Conditions: You may try using more dilute acid solutions and running the reaction at 0°C to favor Boc deprotection over ester cleavage.[8]

    • Alternative Methods: For substrates with highly acid-sensitive groups, consider milder deprotection methods. An oxalyl chloride/methanol protocol has been reported to be tolerant of various functional groups, including esters.[1][9]

  • Q7: How do I work up my Boc deprotection reaction?

    A7: The work-up procedure depends on the acid used.

    • TFA Deprotection: The solvent and excess TFA are typically removed under reduced pressure. To ensure complete removal of residual TFA, co-evaporation with a solvent like toluene or isopropanol is recommended.[3][7] The resulting amine TFA salt can be used directly or neutralized with a base (e.g., saturated aqueous sodium bicarbonate) and extracted into an organic solvent to yield the free amine.[2]

    • HCl in Dioxane Deprotection: The solvent is removed under vacuum to obtain the hydrochloride salt of the deprotected amine.[2] This salt is often a solid that can be isolated by precipitation with a non-polar solvent like diethyl ether and collected by filtration.[1] If the free amine is required, a basic work-up can be performed.[2]

Data Summary

Table 1: Comparison of Common Boc Deprotection Reagents

ParameterTrifluoroacetic Acid (TFA)4M HCl in Dioxane
Typical Concentration 20-50% in DCM, or neat4M in 1,4-dioxane
Typical Reaction Time 30 minutes to several hours30 minutes to 4 hours
Product Form TFA salt (often oily)Hydrochloride salt (often crystalline)
Common Side Reactions Trifluoroacetylation, t-butyl cation alkylationt-butyl cation alkylation
Yield Typically high to quantitativeTypically high to quantitative

Data compiled from multiple sources.[4][6]

Experimental Protocols

Protocol 1: Boc Deprotection using TFA in DCM

  • Dissolve the Boc-protected 4-aminocyclohexanecarboxylic acid derivative (1.0 equiv.) in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M.

  • Cool the solution to 0°C in an ice bath.

  • Add a scavenger, such as triethylsilane (5% v/v).

  • Slowly add Trifluoroacetic Acid (TFA) to achieve a final concentration of 20-50% (v/v). For sterically hindered substrates, this can be increased up to 100% (neat TFA).[1]

  • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.[1]

  • Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.[2]

  • To remove residual TFA, co-evaporate the residue with toluene (2-3 times).[3]

  • The resulting amine TFA salt can be used directly or neutralized to obtain the free amine.

Protocol 2: Boc Deprotection using HCl in Dioxane

  • Suspend or dissolve the Boc-protected 4-aminocyclohexanecarboxylic acid derivative (1.0 equiv.) in a 4M solution of HCl in 1,4-dioxane (typically using 5-10 equivalents of HCl or more).[1]

  • Stir the mixture at room temperature for 1-4 hours. Monitor the reaction's progress by TLC or LC-MS.[2]

  • Once the reaction is complete, evaporate the solvent under vacuum to obtain the hydrochloride salt of the deprotected amine.[2]

  • The resulting solid can be triturated with a non-polar solvent like diethyl ether, collected by filtration, and dried.

Visual Guides

troubleshooting_workflow start Boc Deprotection Reaction check_completion Reaction Complete? start->check_completion incomplete Incomplete Reaction check_completion->incomplete No side_reactions Side Reactions Observed? check_completion->side_reactions Yes troubleshoot_incomplete Increase Acid Conc. Extend Time Increase Temp. Switch Acid incomplete->troubleshoot_incomplete troubleshoot_incomplete->start Retry purify Purify Product side_reactions->purify No troubleshoot_side_reactions Add Scavenger (e.g., TIS) Lower Temperature Switch Acid (TFA -> HCl) side_reactions->troubleshoot_side_reactions Yes end Final Product purify->end troubleshoot_side_reactions->start Retry

Caption: Troubleshooting workflow for Boc deprotection.

deprotection_pathways cluster_tfa TFA Pathway cluster_hcl HCl Pathway start_tfa Boc-Amine reagent_tfa + TFA / DCM start_tfa->reagent_tfa intermediate_tfa Carbamic Acid Intermediate + t-Butyl Cation reagent_tfa->intermediate_tfa product_tfa Amine TFA Salt intermediate_tfa->product_tfa side_product_tfa Trifluoroacetamide (Side Product) intermediate_tfa->side_product_tfa [Excess TFA / Heat] start_hcl Boc-Amine reagent_hcl + 4M HCl / Dioxane start_hcl->reagent_hcl intermediate_hcl Carbamic Acid Intermediate + t-Butyl Cation reagent_hcl->intermediate_hcl product_hcl Amine HCl Salt intermediate_hcl->product_hcl

Caption: Comparison of TFA and HCl deprotection pathways.

References

Technical Support Center: Stability of trans-4-Aminocyclohexanecarboxylic Acid Hydrochloride in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for trans-4-Aminocyclohexanecarboxylic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in solution. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols grounded in scientific literature to ensure the integrity of your experiments.

Troubleshooting Guide

This section addresses specific problems you may encounter with the stability of your this compound solutions.

Issue 1: Unexpected Precipitation or Crystallization in Solution

Question: I prepared a solution of this compound in water, and it precipitated out of solution upon storage. What could be the cause?

Answer:

Precipitation of this compound from an aqueous solution can be attributed to several factors, primarily related to solubility limits, temperature, and pH.

  • Concentration Exceeding Solubility: While trans-4-Aminocyclohexanecarboxylic acid is freely soluble in water, exceeding its solubility limit at a given temperature will lead to precipitation.[1] Ensure your preparation concentration is within the documented solubility range.

  • Temperature Effects: A decrease in storage temperature can lower the solubility of the compound, causing it to crystallize out of solution. This is a common phenomenon for many chemical compounds. Conversely, preparing a saturated solution at an elevated temperature may lead to precipitation as it cools to room temperature.

  • pH Influence: The pH of the solution can significantly impact the solubility of this compound. As a synthetic amino acid derivative, its ionization state is pH-dependent.[1][2] A shift in pH outside the optimal range for solubility can lead to precipitation. The hydrochloride salt form generally favors solubility in acidic to neutral aqueous solutions.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for precipitation issues.

Issue 2: Loss of Potency or Efficacy in an Assay

Question: My stock solution of this compound seems to have lost its activity in my fibrinolysis assay. Could it have degraded?

Answer:

trans-4-Aminocyclohexanecarboxylic acid is a remarkably stable molecule in solution under a variety of conditions.[1][3][4] However, certain factors can lead to a perceived or actual loss of potency.

  • High Stability Profile: Extensive studies have demonstrated that tranexamic acid is chemically stable in aqueous solutions for extended periods, even at elevated temperatures.[3][4][5][6] Forced degradation studies, including exposure to 0.1 N HCl, 0.1 N NaOH, heat (64°C), and UV light, did not result in any detectable degradation.[1] This suggests that simple aqueous solutions are unlikely to degrade under normal laboratory storage conditions.

  • Incompatible Excipients or Co-solutes: While the molecule itself is stable, it can interact with other components in your solution. For instance, strong oxidizing agents could potentially lead to degradation.[7] A study on the stability of tranexamic acid in the presence of various antiseptic solutions found significant degradation only with 0.5% Dakin's solution (sodium hypochlorite).[8][9]

  • Adsorption to Container Surfaces: Although less common for this molecule, adsorption to the surface of certain types of plastic or glass containers can occur, reducing the effective concentration of the active compound in solution. Studies have shown good stability in both glass vials and ethylene/propylene copolymer plastic containers.[10][11]

  • Incorrect Storage of Diluted Solutions: While stock solutions are stable, highly diluted working solutions may be more susceptible to environmental factors or microbial contamination over time, which could interfere with your assay.

Preventative Measures and Solutions:

Potential CausePreventative Measure / Solution
Chemical Incompatibility Avoid mixing with strong oxidizing agents. If co-formulating, perform a compatibility study.
Adsorption Use high-quality, inert containers (e.g., Type 1 borosilicate glass or verified compatible plastics).[10][11]
Microbial Contamination Prepare solutions under sterile conditions, especially for long-term storage. Consider filtration through a 0.22 µm filter.
Incorrect Preparation Always use calibrated equipment for weighing and dilution to ensure the initial concentration is accurate.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for a stock solution of this compound?

A1: For powdered this compound, it is recommended to store in a cool, dry place away from light.[12] Aqueous solutions are generally stable at room temperature (around 20-25°C).[3] Studies have shown that tranexamic acid solutions maintain chemical and functional stability for up to 12 weeks at temperatures ranging from 4°C to 50°C.[3][4] However, freezing should be avoided as it can cause cracking of glass ampoules.[3][4] For injectable formulations, storage at controlled room temperature is typical, with excursions permitted between 15°C and 30°C.[3]

Q2: How does pH affect the stability of this compound in solution?

A2: The stability of the trans-4-Aminocyclohexanecarboxylic acid molecule itself is not significantly affected by pH within a reasonable range. Forced degradation studies in both acidic (0.1 N HCl) and alkaline (0.1 N NaOH) conditions showed no detectable degradation.[1] However, the pH of a solution can influence its physical stability (solubility) and is a critical parameter for formulation, with injectable solutions typically having a pH between 6.5 and 8.0.[13]

Q3: Can I autoclave my solution of this compound for sterilization?

A3: Given its high thermal stability, autoclaving is a potential method for sterilization. Tranexamic acid has been shown to be stable at elevated temperatures.[1][3] However, it is crucial to validate this process for your specific solution composition, as other components in the formulation could be heat-labile. The manufacturing process for injectable tranexamic acid involves a sterilization process, indicating the molecule's robustness.[3]

Q4: Are there any known incompatibilities with other common lab reagents or drugs?

A4: Yes. While generally stable, trans-4-Aminocyclohexanecarboxylic acid is incompatible with strong oxidizing agents.[7] There is also a theoretical risk of increased thrombus formation when used with estrogens.[3] In a laboratory setting, it is important to be aware of potential interactions. For example, significant degradation occurs when mixed with 0.5% sodium hypochlorite (Dakin's solution).[8][9] It is always advisable to consult compatibility data before mixing with other substances.

Q5: How can I confirm the stability of my prepared solution?

A5: The most reliable method to confirm the stability of your solution is through analytical techniques. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard.[4][6][11] This method can separate the parent compound from any potential degradation products, allowing for accurate quantification of the active ingredient over time. Other methods like High-Performance Thin-Layer Chromatography (HPTLC) have also been developed for stability testing.[14][15]

Experimental Protocols

Protocol 1: Preparation of a Standard Aqueous Stock Solution

This protocol outlines the preparation of a 100 mg/mL stock solution of this compound in water.

Materials:

  • This compound powder

  • Sterile, deionized, or distilled water

  • Calibrated analytical balance

  • Sterile volumetric flask

  • Sterile magnetic stirrer and stir bar

  • Sterile 0.22 µm syringe filter (optional, for sterile applications)

Procedure:

  • Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.

  • Transfer the powder to a sterile volumetric flask of the appropriate size.

  • Add approximately 70-80% of the final volume of sterile water to the flask.

  • Place a sterile magnetic stir bar in the flask and stir on a magnetic stir plate until the powder is completely dissolved. Gentle warming can be applied if necessary, but the solution should be cooled to room temperature before final volume adjustment.

  • Once dissolved and at room temperature, add sterile water to bring the solution to the final volume mark on the volumetric flask.

  • Cap the flask and invert several times to ensure a homogenous solution.

  • For sterile applications, the solution can be passed through a 0.22 µm syringe filter into a sterile storage container.

  • Label the container clearly with the compound name, concentration, date of preparation, and solvent.

Protocol 2: Stability Assessment using HPLC (General Workflow)

This protocol provides a general workflow for assessing the stability of a prepared solution. A validated, stability-indicating HPLC method specific to trans-4-Aminocyclohexanecarboxylic acid should be used.

Workflow Diagram:

Caption: General workflow for HPLC-based stability testing.

References

  • World Health Organization. (n.d.). TRANEXAMIC ACID. Retrieved from [Link]

  • Center for Drug Evaluation and Research. (2009, March 27). Environmental Assessment for Tranexamic Acid. U.S. Food and Drug Administration. Retrieved from [Link]

  • de Guzman, R., et al. (2013). Stability of tranexamic acid after 12-week storage at temperatures from -20°C to 50°C. Prehospital Emergency Care, 17(3), 394-400.
  • Loner, C., et al. (2019). Effect of fluctuating extreme temperatures on tranexamic acid. Prehospital and Disaster Medicine, 34(3), 340-342.
  • Wadkar, H. S., Narwade, S. P., & Nilwani, K. S. (2025). Forced degradation study indicating HPTLC method development and validation of Tranexamic Acid in bulk and tablet dosage form by using a quality by design approach. International Journal of Innovative Research in Technology, 11(12), 4302-4315.
  • Guzman, R. D., et al. (2013). Stability of tranexamic acid after 12-week storage at temperatures from -20°c to 50°c. Prehospital Emergency Care, 17(3).
  • Abdel-Tawab, R., et al. (2015). Stability of tranexamic acid in 0.9% sodium chloride, stored in type 1 glass vials and ethylene/propylene copolymer plastic containers. Mayo Clinic Proceedings, 90(11), 1532-1538.
  • Mayo Clinic. (n.d.). Stability of tranexamic acid in 0.9% sodium chloride, stored in type 1 glass vials and ethylene/propylene copolymer plastic containers. Retrieved from [Link]

  • American Society of Health-System Pharmacists. (n.d.). Tranexamic Acid.
  • European Journal of Biomedical and Pharmaceutical Sciences. (n.d.). A Stability Indicating RP-HPLC Method for the Simultaneous Estimation of Tranexamic Acid and Ethamsylate in Tablet Dosage Form. Retrieved from [Link]

  • Pfizer. (2009, July 22).
  • International Journal of Innovative Research in Technology. (2025). Forced degradation study indicating HPTLC method development and validation of Tranexamic Acid in bulk and tablet dosage form by using a quality by design approach. Retrieved from [Link]

  • International Journal of Pharmaceutical Compounding. (2018). Stability of Tranexamic Acid Mouth Rinse. PubMed. Retrieved from [Link]

  • Acta Scientific. (2025, May 21). Stability Indicating RP-HPLC Method Development and Validation for Simultaneous Estimation of Tranexamic Acid and Ethamsylate in Pharmaceutical Dosage Form. Retrieved from [Link]

  • Armas Pharmaceuticals. (n.d.). tranexamic acid injection solution 1000mg/10ml - micro labs. Retrieved from [Link]

  • Heckmann, N., et al. (2022). Stability Analysis of Tranexamic Acid in the Presence of Various Antiseptic Solutions. Journal of Orthopaedic Research.
  • ResearchGate. (n.d.). Stability of Tranexamic Acid Mouth Rinse. Retrieved from [Link]

  • PubMed. (2022). Stability analysis of tranexamic acid in the presence of various antiseptic solutions. Journal of Orthopaedic Research. Retrieved from [Link]

  • ResearchGate. (n.d.). Densitometric Determination of Tranexamic Acid in Tablets: Validation of the Method. Retrieved from [Link]

  • YMER. (2023). ANALYTICAL METHOD VALIDATION OF TRANEXAMIC ACID INJECTION. Retrieved from [Link]

  • Acta Scientific. (2025). Stability Indicating RP-HPLC Method Development and Validation for Simultaneous Estimation of Tranexamic Acid and Ethamsylate in Combined Pharmaceutical Dosage Form. Retrieved from [Link]

  • CORE. (n.d.). Analytical methods for quantification of tranexamic acid in biological fluids: A review. Retrieved from [Link]

  • ResearchGate. (n.d.). Spectrophotometric Determination of Tranexamic Acid in Pharmaceutical Bulk and Dosage Forms. Retrieved from [Link]

Sources

Technical Support Center: Analytical Methods for Monitoring Reaction Progress

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common analytical methods used to monitor the progress of chemical syntheses. The information is tailored for researchers, scientists, and drug development professionals to help resolve issues encountered during their experiments.

General FAQs

Q1: How do I choose the right analytical method to monitor my reaction?

A1: The choice of analytical method depends on several factors, including the nature of your reactants and products (e.g., volatility, polarity, presence of chromophores), the reaction conditions (e.g., temperature, pressure), and the information you need (e.g., qualitative vs. quantitative data).[1][2] A logical approach to selecting a method is outlined in the workflow below.

Workflow for Selecting a Reaction Monitoring Method start Start: Reaction to be Monitored volatile Are compounds volatile and thermally stable? start->volatile chromophore Do compounds have a UV-Vis chromophore? volatile->chromophore No gc Gas Chromatography (GC/GC-MS) volatile->gc Yes soluble Are compounds soluble in a suitable solvent? chromophore->soluble No hplc High-Performance Liquid Chromatography (HPLC) chromophore->hplc Yes nmr_active Are there NMR active nuclei with distinct signals? soluble->nmr_active Yes tlc Thin-Layer Chromatography (TLC) soluble->tlc No nmr Nuclear Magnetic Resonance (NMR) nmr_active->nmr Yes other Consider other methods (e.g., IR, MS, Titration) nmr_active->other No tlc->other

Choosing a Reaction Monitoring Method

Q2: What is the difference between a reagent and a catalyst?

A2: A reagent is a substance that is consumed during a chemical reaction to bring about a specific transformation. A catalyst, on the other hand, increases the rate of a reaction without being consumed in the process; it provides an alternative reaction pathway with a lower activation energy.[3]

Q3: What is a limiting reagent and why is it important?

A3: The limiting reagent is the reactant that is completely consumed first in a chemical reaction, thereby determining the maximum amount of product that can be formed.[3] Identifying the limiting reagent is crucial for optimizing the reaction yield and preventing the waste of excess reagents.[3]

Thin-Layer Chromatography (TLC)

Troubleshooting Guide
IssuePossible Cause(s)Suggested Solution(s)
Spots are streaking or tailing. - Sample is too concentrated.- The chosen solvent system is too polar for the compound.- The compound is acidic or basic and is interacting with the silica gel.- Dilute the sample before spotting.- Decrease the polarity of the eluent.- Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the eluent.[4]
Rf values are too high or too low. - The eluent is too polar (high Rf) or not polar enough (low Rf).- Adjust the solvent system polarity. For a higher Rf, increase the proportion of the more polar solvent. For a lower Rf, increase the proportion of the less polar solvent.[5]
No spots are visible. - The compound is not UV active and no visualization stain was used.- The sample is too dilute.- The compound has evaporated from the plate.- Use a visualization agent such as iodine or a permanganate stain.- Concentrate the sample before spotting.- Ensure the plate is not heated excessively after development if the compound is volatile.
Spots are not separating. - The solvent system is not appropriate for the mixture.- Try a different solvent system with varying polarities. A mixture of a non-polar solvent (like hexanes) and a more polar solvent (like ethyl acetate) is a good starting point for many organic compounds.[4]
FAQs

Q1: How do I prepare a sample for TLC analysis?

A1: Dissolve a small amount of the reaction mixture in a volatile solvent to make an approximately 1% solution.[6] If the reaction mixture contains solids or is in a high-boiling point solvent, a micro-workup may be necessary to extract the organic components into a more suitable, volatile solvent.[5]

Q2: What is a "cospot" and when should I use it?

A2: A cospot is where the reaction mixture is spotted directly on top of the starting material on the TLC plate.[7] This is important for confirming the identity of the starting material spot in the reaction mixture, especially when the reactant and product have similar Rf values.[7]

Experimental Protocol: Reaction Monitoring by TLC
  • Prepare the TLC Chamber: Add the chosen solvent system to a TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure the atmosphere is saturated with solvent vapor. Cover the chamber.[7][8]

  • Prepare the TLC Plate: Lightly draw a pencil line about 1 cm from the bottom of a TLC plate. This will be your origin. Mark tick marks for each sample you will spot.[6][7]

  • Spot the Plate: Using a capillary tube, spot the starting material, the reaction mixture, and a cospot on the origin line. Ensure the spots are small and do not spread into each other.[7]

  • Develop the Plate: Place the TLC plate in the prepared chamber, ensuring the origin line is above the solvent level. Allow the solvent to run up the plate until it is about 1 cm from the top.[5][7]

  • Visualize the Plate: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots using a UV lamp and/or an appropriate chemical stain.[6][7]

Experimental Workflow for TLC Analysis prep_chamber 1. Prepare TLC Chamber prep_plate 2. Prepare TLC Plate prep_chamber->prep_plate spot_plate 3. Spot the Plate prep_plate->spot_plate develop_plate 4. Develop the Plate spot_plate->develop_plate visualize 5. Visualize develop_plate->visualize analyze Analyze Results visualize->analyze

TLC Experimental Workflow

Nuclear Magnetic Resonance (NMR) Spectroscopy

Troubleshooting Guide
IssuePossible Cause(s)Suggested Solution(s)
Poor signal-to-noise ratio. - Sample concentration is too low.- Insufficient number of scans.- Increase the sample concentration if possible.- Increase the number of scans. For kinetics, a balance must be struck between time resolution and signal-to-noise.[9][10]
Broad or distorted peaks. - Poor shimming.- Presence of paramagnetic impurities.- Solid particles in the sample.- Re-shim the spectrometer.- Filter the sample to remove paramagnetic species or use a chelating agent.- Filter the sample before transferring to the NMR tube.
Inaccurate quantification. - Incomplete relaxation of nuclei between pulses.- Non-uniform excitation of the spectral window.- Ensure the relaxation delay (d1) is at least 5 times the T1 of the nucleus of interest.[10]- Use a calibrated pulse width and ensure the spectral width is appropriate for all signals of interest.
FAQs

Q1: Can I monitor my reaction directly in the NMR tube?

A1: Yes, in-situ reaction monitoring is a powerful feature of NMR spectroscopy.[9] You can collect a series of spectra over time as the reaction proceeds within the NMR tube.[9] This requires that the reaction is not too fast and that the sample provides sufficient signal in a few scans.[9]

Q2: How do I set up a kinetics experiment using NMR?

A2: A common method is to use a pseudo-2D experiment where a series of 1D spectra are acquired at set time intervals.[10][11] You will need to define the number of time points and the delay between each acquisition.[11] It's important to have an estimate of the reaction timeframe to set these parameters appropriately.[10][11]

Experimental Protocol: In-Situ NMR Reaction Monitoring
  • Sample Preparation: Prepare the reaction mixture in a deuterated solvent suitable for your reaction. Transfer the solution to an NMR tube.

  • Initial Setup: On a dummy sample or the actual sample before initiating the reaction, lock, tune, and shim the spectrometer. Acquire a single spectrum to ensure proper settings (e.g., spectral width, pulse width).[9]

  • Set up the Kinetics Experiment: Choose a 1D experiment and set it up to be acquired in a time-arrayed fashion (e.g., using a pseudo-2D sequence).[9][10] Set the number of scans per time point to be minimal for adequate signal-to-noise to improve time resolution.[10]

  • Initiate the Reaction: If not already done, add the final reagent to start the reaction and immediately begin the automated acquisition.

  • Data Processing: After the experiment is complete, the series of 1D spectra can be processed and analyzed to determine the concentration of reactants and products over time.

High-Performance Liquid Chromatography (HPLC)

Troubleshooting Guide
IssuePossible Cause(s)Suggested Solution(s)
High backpressure. - Blockage in the system (e.g., guard column, column frit, tubing).- Precipitated buffer in the mobile phase.- Systematically check for blockages by removing components in reverse order (column, then tubing, etc.).- Ensure buffer is fully dissolved and filter the mobile phase. Wash the system with water to dissolve any precipitated salts.[12][13]
Peak fronting or tailing. - Column overload.- Column degradation.- Dilute the sample.- Replace the column. Ensure the mobile phase pH is within the column's operating range.[13]
Ghost peaks. - Contamination in the injection system or mobile phase.- Late-eluting compounds from a previous injection.- Clean the autosampler and use fresh, HPLC-grade solvents.- Increase the run time or add a wash step at the end of the gradient to elute all compounds.
FAQs

Q1: How do I prepare a sample for HPLC analysis?

A1: Take an aliquot of the reaction mixture and quench the reaction if necessary. Dilute the sample with the mobile phase to a suitable concentration. The sample should be filtered through a 0.22 or 0.45 µm filter to remove any particulate matter before injection.

Q2: Why is a calibration curve necessary for quantitative analysis?

A2: A calibration curve, generated by running a series of standards of known concentrations, is necessary to relate the peak area from the chromatogram to the concentration of the analyte.[14] This is because the detector response can vary for different compounds.[15]

Experimental Protocol: HPLC Reaction Monitoring
  • Method Development: Develop an HPLC method that can separate the starting materials, intermediates, and products. This involves selecting the appropriate column, mobile phase, and detector settings.

  • Standard Preparation: Prepare stock solutions of your starting material and any known products at a known concentration. Create a series of dilutions to generate a calibration curve.[14]

  • Sample Preparation: At various time points, withdraw an aliquot of the reaction mixture. Quench the reaction if necessary, and dilute the sample with the mobile phase. Filter the sample before injection.

  • Analysis: Inject the prepared samples onto the HPLC system.

  • Data Analysis: Integrate the peak areas of the reactants and products. Use the calibration curve to determine the concentration of each component at each time point.[12]

Gas Chromatography-Mass Spectrometry (GC-MS)

Troubleshooting Guide
IssuePossible Cause(s)Suggested Solution(s)
No peaks observed. - Syringe is not drawing up the sample.- Leak in the injection port.- Compound is not volatile enough.- Ensure the sample volume is sufficient for the autosampler.[16]- Check the septum and O-rings in the injector for leaks.- Consider derivatization to increase volatility.[16]
Poor peak shape (tailing). - Active sites in the injector liner or column.- Column is overloaded.- Use a deactivated liner or replace the column.- Dilute the sample.
Mass spectrum does not match library. - Co-eluting peaks.- Background contamination.- Improve chromatographic separation by optimizing the temperature program.- Check for leaks in the system and ensure high-purity carrier gas is used.
FAQs

Q1: What types of compounds are suitable for GC-MS analysis?

A1: GC-MS is suitable for compounds that are volatile and thermally stable.[16] Non-volatile or thermally labile compounds may require derivatization to increase their volatility before analysis.[16]

Q2: How do I prepare a sample for GC-MS?

A2: Take an aliquot of the reaction mixture and perform a workup (e.g., liquid-liquid extraction) to transfer the analytes into a volatile organic solvent.[14] The sample should be dried over an anhydrous salt (e.g., sodium sulfate) and may need to be concentrated or diluted to an appropriate concentration (typically around 10 µg/mL).[16]

Experimental Protocol: GC-MS Reaction Monitoring
  • Sample Preparation: At specified time points, withdraw an aliquot of the reaction mixture. Perform a liquid-liquid extraction with a suitable volatile solvent (e.g., dichloromethane, ethyl acetate).[14] Dry the organic layer and, if necessary, concentrate the sample.[14]

  • Internal Standard: Add a known amount of an internal standard to the prepared sample. The internal standard should be a stable compound with a distinct retention time that does not interfere with the analytes of interest.[14]

  • GC-MS Analysis: Inject the sample into the GC-MS. The oven temperature program should be optimized to separate the components of the reaction mixture.

  • Data Analysis: Identify the compounds based on their retention times and mass spectra, comparing them to a library (e.g., NIST).[14] Quantify the components by comparing their peak areas to the peak area of the internal standard.[14]

Quantitative Data Summary

Analytical MethodTypical Analysis TimeRequired Sample AmountTypical Limit of DetectionNotes
TLC 5-20 minutesMicrogramsNanogramsPrimarily qualitative, but can be made semi-quantitative.
NMR 1-15 minutes per time pointMilligramsMicromolesInherently quantitative without the need for calibration standards.[17]
HPLC 5-30 minutesMicrogramsPicograms to NanogramsRequires method development and calibration for accurate quantification.[15]
GC-MS 10-60 minutesMicrogramsPicograms to FemtogramsProvides structural information through mass spectrometry.[18]

References

Technical Support Center: Minimizing Epimerization During Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting epimerization in amide bond formation. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on identifying, troubleshooting, and minimizing epimerization during coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is epimerization and why is it a critical issue in synthesis?

Epimerization is a chemical process that involves the inversion of the configuration at only one stereogenic center in a molecule that has multiple stereocenters.[1] In the context of peptide and drug synthesis, it is an undesirable side reaction where an amino acid residue's chirality is unintentionally changed, converting it to its diastereomeric counterpart, known as an epimer.[1][2]

This is a critical issue because epimerized products have very similar physical characteristics to the desired product, making them extremely difficult to separate and purify.[3][4] Even a small change in the 3D configuration of a single amino acid can drastically alter the molecule's overall conformation, which can in turn affect its biological activity and therapeutic efficacy.[2][3]

Q2: What are the primary mechanisms that cause epimerization during coupling reactions?

There are two main pathways through which epimerization occurs during peptide synthesis:

  • Oxazolone Formation: This is the most common mechanism. During the activation of the carboxylic acid group of an N-protected amino acid, a highly reactive intermediate is formed. This intermediate can cyclize to form a 5(4H)-oxazolone. The alpha-proton (Hα) of the oxazolone is acidic and can be easily abstracted by a base. Subsequent reprotonation can occur from either face of the planar intermediate, leading to a mixture of L- and D-isomers (racemization of that residue).[2][5]

  • Direct Hα Abstraction: A base present in the reaction mixture can directly abstract the acidic alpha-proton from the activated amino acid residue.[2] This generates a carbanion intermediate which, upon reprotonation, can lead to the inverted stereochemistry. This pathway is more common for amino acid residues with particularly acidic alpha-protons.[2]

Q3: Which amino acids are most susceptible to epimerization?

Certain amino acids are more prone to epimerization than others. Key factors include the steric bulk of the side chain and the presence of electron-withdrawing groups.

  • Histidine (His) and Cysteine (Cys): These are known to be particularly susceptible to epimerization.[5][6] For Histidine, protecting the imidazole nitrogen can help reduce this tendency.[5]

  • Phenylglycine (Phg) and Methionine (Met): The side chains in these amino acids can stabilize the anionic intermediate formed upon Hα abstraction, thus increasing the likelihood of epimerization.[2]

  • Sterically Hindered Residues: Amino acids with bulky side chains, such as Valine (Val) and Isoleucine (Ile), tend to epimerize more easily, especially in polar solvents.[7]

  • Glycosylated Amino Acids: Amino acids with sugar moieties, like certain serine derivatives, show an increased tendency for epimerization.[8]

Q4: How can I detect and quantify the level of epimerization in my product?

Accurate quantification of diastereomeric impurities is crucial for quality control and process optimization.[9] The most widely used method is:

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique, often using a chiral stationary phase (CSP), is the standard for separating and quantifying peptide diastereomers.[9] Achieving baseline separation between the desired peptide and its epimer is critical and depends on optimizing the column and mobile phase conditions. A shallow gradient elution is often employed to improve resolution.[9] The percentage of the epimer is calculated by integrating the respective peak areas.[9]

Troubleshooting Guide: Common Issues & Solutions

This guide addresses specific experimental problems that can lead to epimerization and provides actionable solutions.

Issue 1: High epimerization is detected. How do I choose the right coupling reagent and additives?

The choice of coupling reagent is a critical factor. Some reagents are inherently "hotter" and can lead to more epimerization, while others are designed to minimize it.

Recommended Actions:

  • Use Additives: Additives like 1-hydroxybenzotriazole (HOBt) and its derivatives are essential for suppressing epimerization, particularly when using carbodiimides like DCC and EDC.[10][11] 1-hydroxy-7-azabenzotriazole (HOAt) and ethyl (hydroxyimino)cyanoacetate (OxymaPure) are generally more effective than HOBt at suppressing epimerization and accelerating the coupling rate.[7][9]

  • Select the Right Reagent Class:

    • Carbodiimides (DCC, DIC, EDC): While common, they can cause significant epimerization if used without additives.[11] EDC tends to cause more epimerization than DCC or DIC.[2][7] The combination of DIC with HOAt or Oxyma Pure is a robust method for minimizing epimerization.[10]

    • Uronium/Aminium Salts (HATU, HBTU, COMU): These reagents are highly efficient but require a base, which can increase the risk of epimerization.[10] HATU (which is based on HOAt) generally results in lower epimerization than HBTU (based on HOBt).[2] COMU is a newer generation reagent that incorporates OxymaPure, offering high efficiency with reduced epimerization risk and improved safety profile compared to HOBt/HOAt-based reagents.[12][13]

    • Phosphonium Salts (PyBOP, PyAOP): PyAOP, the HOAt-based analogue of PyBOP, is highly effective, especially for coupling N-methylated amino acids.[11]

    • Specialty Reagents: Reagents like 3-(Diethoxy-phosphoryloxy)-1,2,3-benzo[d]triazin-4(3H)-one (DEPBT) are known to cause very little epimerization and are particularly useful for sensitive amino acids.[10][11]

Data Summary: Coupling Reagent Performance

Coupling Reagent/AdditiveAmino Acid/Peptide Fragment% EpimerizationReference(s)
DCCZ-Phg-Val-OMe10.4[9]
DCC/HOBtZ-Phg-Val-OMe4.8[9]
DCC/HOAtZ-Phg-Val-OMe1.1[9]
EDCVariousHigher than DCC/DIC[2][7]
HATU/HOAtFmoc-Ser(R)-OHVaries (can be high)[2]
DEPBTVariousLow[2][11]
COMUVariousLower than HATU/HBTU[12][13]
TDBTUSK&F 107647 fragmentLower than PyBOP, HBTU, HATU[11]
T3P with PyridineVariousVery low[14][15]
Issue 2: My reaction is slow, and I suspect the base is causing epimerization. What should I do?

The choice and amount of base are critical. Bases are necessary for many coupling reactions, but they are also the primary culprits in promoting both oxazolone formation and direct enolization.[2]

Recommended Actions:

  • Choose a Weaker or Sterically Hindered Base: Strong, non-hindered bases can readily abstract the alpha-proton.

    • N,N-diisopropylethylamine (DIPEA/DIEA): Commonly used, but can lead to significant epimerization.

    • N-methylmorpholine (NMM): Generally a better choice than DIPEA for reducing epimerization.[16]

    • 2,4,6-Collidine or 2,4,6-trimethylpyridine (TMP): These sterically hindered bases are less nucleophilic and have been shown to significantly reduce epimerization, especially for sensitive or glycosylated amino acids.[8][10]

  • Use Stoichiometric Amounts: Use the minimum amount of base necessary for the reaction to proceed. Excess base will increase the risk of epimerization.[16]

  • Consider Base-Free Conditions: For carbodiimide couplings (e.g., DIC/HOAt), it's often possible to run the reaction without an added tertiary base, which is one of the best methods to minimize epimerization.[10]

Data Summary: Influence of Base and Solvent

BaseSolvent% Epimerization (D:L ratio)Reference(s)
DIEADMF-DCM15% (15:85)[2]
CollidineDMF-DCM33% (67:33, low conversion)[2]
DIEADMF13% (13:87)[2]
TMPVariousLow epimerization noted[8]
Issue 3: Could my choice of solvent be contributing to epimerization?

Yes, the solvent plays a significant role. Polar aprotic solvents can stabilize the charged intermediates involved in the epimerization process, thereby increasing the rate of this side reaction.

Recommended Actions:

  • Use Less Polar Solvents: Solvents like Dichloromethane (DCM) or Chloroform are generally preferred over highly polar solvents like N,N-Dimethylformamide (DMF).[7]

  • Solvent Mixtures: A mixture such as Chloroform:trifluoroethanol (3:1) has been shown to dissolve peptides well while suppressing epimerization.[7]

  • Avoid DMF if Possible: DMF is known to increase the rate of epimerization.[7] If solubility is an issue, consider using N-methylpyrrolidone (NMP) or Dimethyl sulfoxide (DMSO) as alternatives, though their impact should be evaluated.[5][17]

Issue 4: I've optimized reagents, base, and solvent, but still see epimerization. Should I adjust the temperature?

Temperature is a key parameter. Higher temperatures increase the rate of all reactions, including the desired coupling and the undesired epimerization. However, epimerization pathways often have a higher activation energy, making them more sensitive to temperature increases.

Recommended Actions:

  • Lower the Reaction Temperature: Performing the coupling at lower temperatures (e.g., 0°C or even lower) is a standard strategy to suppress epimerization.[7][18] This is a trade-off, as the rate of the desired coupling reaction will also decrease, potentially requiring longer reaction times.

  • Avoid Prolonged Reaction Times: Monitor the reaction closely. Once the coupling is complete, work up the reaction to avoid prolonged exposure of the product to conditions that could favor epimerization.[18]

  • Microwave Synthesis: In microwave-assisted peptide synthesis, while higher temperatures (50-80°C) are used to speed up couplings, it's recommended to couple epimerization-prone residues like Cys and His at room temperature to minimize side reactions.[19]

Experimental Protocols

Protocol: Quantification of Epimerization by RP-HPLC

This protocol provides a general method for analyzing the diastereomeric purity of a synthesized peptide.

1. Materials:

  • Crude peptide sample

  • HPLC-grade Acetonitrile (ACN) (Mobile Phase B)

  • HPLC-grade water

  • Trifluoroacetic acid (TFA)

  • C18 RP-HPLC column (a chiral column may be required for specific separations)

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in Acetonitrile (ACN)

3. Sample Preparation:

  • Dissolve a small amount of the crude peptide in a suitable solvent (e.g., 50% ACN/water) to a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.22 µm syringe filter before injection.

4. HPLC Method:

  • Column: Standard analytical C18 column (e.g., 4.6 mm I.D. x 250 mm, 5 µm particle size).

  • Flow Rate: 1.0 mL/min.[9]

  • Detection: UV at 214 nm or 220 nm.[9]

  • Injection Volume: 10-20 µL.

  • Gradient: A shallow linear gradient is recommended to achieve separation of closely eluting diastereomers. For example: 5% to 65% Mobile Phase B over 60 minutes.[9] The exact gradient must be optimized for the specific peptide.

5. Data Analysis:

  • Integrate the peak areas for the main product (desired diastereomer) and the epimerized product (undesired diastereomer).

  • Calculate the percentage of epimerization using the following formula: % Epimerization = [Area(epimer) / (Area(main product) + Area(epimer))] * 100

Visualizations

EpimerizationMechanism cluster_activation Activation cluster_epimerization Epimerization Pathway cluster_coupling Coupling AminoAcid N-Protected Amino Acid ActivatedEster Activated Ester / Acyl Intermediate AminoAcid->ActivatedEster Coupling Reagent Oxazolone 5(4H)-Oxazolone (Planar Intermediate) ActivatedEster->Oxazolone Intramolecular Cyclization DesiredPeptide Desired Peptide (L-isomer) ActivatedEster->DesiredPeptide + Amine Enolate Enolate Anion Oxazolone->Enolate + Base - H+ EpimerizedAA Epimerized Activated Ester Oxazolone->EpimerizedAA Ring Opening Enolate->Oxazolone + H+ (Protonation from either face) EpimerPeptide Epimerized Peptide (D-isomer) EpimerizedAA->EpimerPeptide + Amine Amine Amine Component

Caption: Mechanism of epimerization via an oxazolone intermediate.

TroubleshootingWorkflow start High Epimerization Detected reagent Step 1: Optimize Coupling Reagent & Additive start->reagent reagent_choice Use DIC/Oxyma, COMU, or DEPBT. Avoid EDC alone. reagent->reagent_choice Action base Step 2: Optimize Base base_choice Use hindered base (Collidine, TMP) or weaker base (NMM). Use stoichiometric amount. base->base_choice Action conditions Step 3: Optimize Conditions (Solvent & Temperature) conditions_choice Use non-polar solvent (DCM). Lower temperature to 0°C. conditions->conditions_choice Action analyze Analyze Epimerization Level analyze->reagent Still High end Epimerization Minimized analyze->end Acceptable reagent_choice->base base_choice->conditions conditions_choice->analyze

Caption: Workflow for troubleshooting and minimizing epimerization.

FactorsInfluence Epimerization Epimerization Reagent Coupling Reagent Epimerization->Reagent Base Base Epimerization->Base Solvent Solvent Epimerization->Solvent Temperature Temperature Epimerization->Temperature AminoAcid Amino Acid Structure Epimerization->AminoAcid Time Reaction Time Epimerization->Time Base->Reagent Solvent->Base Temperature->Time

Caption: Interrelated factors influencing epimerization in coupling reactions.

References

Technical Support Center: Recrystallization of trans-4-Aminocyclohexanecarboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed information on the solvent selection and recrystallization of trans-4-Aminocyclohexanecarboxylic acid hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

A1: Based on available data, a mixed solvent system of alcohol and water is highly recommended. Specifically, a mixture of isopropanol and water has been shown to be effective for the free base, suggesting it would be a good starting point for the hydrochloride salt. Water acidified with a small amount of hydrochloric acid is also a viable option, particularly for slow evaporation methods.

Q2: How do I select the optimal solvent ratio for a mixed solvent system?

A2: The ideal ratio will depend on the specific alcohol used and the desired yield and purity. A good starting point is to dissolve the compound in a minimal amount of the "good" solvent (e.g., water or an alcohol in which it is more soluble at higher temperatures) and then slowly add the "bad" solvent (one in which it is less soluble) at an elevated temperature until turbidity (cloudiness) is observed. A slight excess of the "good" solvent should then be added to redissolve the precipitate, and the solution can then be slowly cooled.

Q3: Can I use a single solvent for recrystallization?

A3: While a mixed solvent system often provides better control over the crystallization process, a single solvent can be used. Water is a potential single solvent, given the compound's solubility. However, using water alone may lead to lower recovery rates. Alcohols like methanol, ethanol, or isopropanol could also be explored, but their effectiveness will depend on the solubility profile of the hydrochloride salt at different temperatures.

Q4: At what temperature should I conduct the recrystallization?

A4: For a cooling recrystallization from a mixed solvent system, the dissolution should be carried out at the boiling point of the solvent mixture. The solution should then be cooled slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. For evaporative recrystallization from acidified water, the process can be carried out at room temperature or slightly above.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No crystals form upon cooling. The solution is not saturated (too much solvent was used).- Concentrate the solution by evaporating some of the solvent and allow it to cool again.- Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.
The compound "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the solute, or the solution is supersaturated.- Reheat the solution to dissolve the oil.- Add a small amount of the "good" solvent to decrease the saturation level.- Allow the solution to cool more slowly.
Low recovery of the recrystallized product. - Too much solvent was used.- The crystals were filtered before crystallization was complete.- The product is significantly soluble in the cold solvent.- Use the minimum amount of hot solvent necessary for dissolution.- Ensure the solution is thoroughly cooled before filtration.- Wash the collected crystals with a minimal amount of ice-cold solvent.
The recrystallized product is not pure. - The cooling process was too rapid, trapping impurities.- The chosen solvent did not effectively differentiate between the product and impurities.- Allow the solution to cool slowly and undisturbed.- Re-recrystallize the product, potentially using a different solvent or solvent system.
Precipitation of the free amino acid. For amino acid hydrochlorides, changes in pH can cause the free amino acid to precipitate from aqueous solutions.[1]Ensure the recrystallization from aqueous solutions is performed in water slightly acidified with HCl to maintain the hydrochloride salt form.[1]

Experimental Protocols

Protocol 1: Cooling Recrystallization from a Mixed Solvent System (e.g., Isopropanol-Water)
  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot isopropanol.

  • Addition of Anti-solvent: While maintaining the temperature, slowly add hot water dropwise until the solution becomes slightly turbid.

  • Clarification: Add a few drops of hot isopropanol until the solution becomes clear again.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote the formation of larger, purer crystals, insulate the flask to slow the cooling rate.

  • Crystallization: Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold isopropanol-water mixture.

  • Drying: Dry the crystals in a vacuum oven at an appropriate temperature.

Protocol 2: Slow Evaporation from Acidified Water
  • Dissolution: Dissolve the crude this compound in water that has been slightly acidified with a small amount of hydrochloric acid.[1] Use a volume of solvent sufficient to fully dissolve the solid at room temperature or with gentle warming.

  • Evaporation: Cover the container with a watch glass or perforated parafilm to allow for slow evaporation of the solvent at room temperature or in a fume hood.

  • Crystal Growth: Allow the solution to stand undisturbed for several hours to days as crystals form.

  • Isolation: Once a sufficient amount of crystals has formed, collect them by vacuum filtration.

  • Washing: Wash the crystals with a minimal amount of ice-cold water.

  • Drying: Dry the crystals under vacuum.

Data Summary

Solvent/System Solubility Profile Recrystallization Method Notes
WaterSoluble[2]Slow EvaporationAcidify with HCl to prevent precipitation of the free amino acid.[1]
Isopropanol-WaterGood potential for differential solubilityCoolingA good starting point for developing a cooling recrystallization protocol.
Ethanol-WaterLikely similar to Isopropanol-WaterCoolingAnother viable mixed-solvent system to explore.
Methanol, Ethanol, Isopropanol, AcetoneMentioned as potential solvents for related compoundsCoolingSolubility at different temperatures needs to be determined experimentally.
Diisopropyl ether, Hexane, Ethyl AcetateMentioned for washing a protected derivative[3]Anti-solvent/WashingLikely to be poor solvents for the hydrochloride salt, making them suitable for washing or as anti-solvents.

Visualizations

Solvent Selection Workflow for Recrystallization

G Solvent Selection Workflow for Recrystallization of this compound A Start: Crude trans-4-Aminocyclohexanecarboxylic acid hydrochloride B Select Potential Solvent System (e.g., Water, Alcohol-Water) A->B C Perform Small-Scale Solubility Test B->C D Is compound soluble in hot solvent and insoluble in cold solvent? C->D E Proceed with Recrystallization Protocol D->E  Yes F Try a different solvent or mixed solvent system D->F  No G End: Pure Crystals E->G F->B

Caption: A flowchart illustrating the decision-making process for selecting an appropriate solvent system for recrystallization.

References

Technical Support Center: Catalyst Selection for Hydrogenation of 4-Aminobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the hydrogenation of 4-aminobenzoic acid to synthesize the trans isomer of 4-aminocyclohexanecarboxylic acid.

I. Frequently Asked Questions (FAQs)

1. Which catalyst is recommended for the selective hydrogenation of 4-aminobenzoic acid to the trans isomer of 4-aminocyclohexanecarboxylic acid?

For achieving a high trans isomer ratio, a Ruthenium on carbon (Ru/C) catalyst is highly recommended.[1][2] Specifically, a 5% Ru/C catalyst has demonstrated the ability to produce a trans:cis isomer ratio significantly greater than 1.[1] While other catalysts like Rhodium on carbon (Rh/C) and Raney Nickel have been used for the hydrogenation of aminobenzoic acid, their selectivity for the trans isomer is not as well-documented in the provided literature.[1] Palladium on carbon (Pd/C) has also been mentioned for similar hydrogenations, but specific data on its stereoselectivity for this reaction is limited.[3]

2. What are the key reaction parameters influencing the trans selectivity?

Several factors are crucial for maximizing the yield of the trans isomer:

  • Catalyst Choice: As mentioned, Ruthenium-based catalysts are preferred for high trans selectivity.[1][2]

  • Basic Conditions: The reaction should be conducted under basic conditions, for instance, in an aqueous solution of sodium hydroxide (NaOH).[1][2] This is a critical factor in steering the reaction towards the desired stereoisomer.

  • Temperature: A reaction temperature of around 100°C has been shown to be effective.[1][2]

  • Hydrogen Pressure: A hydrogen pressure of approximately 15 bar is recommended.[1][2]

  • Solvent: Water is a suitable solvent for this reaction, particularly when using NaOH to create basic conditions.[1][2]

3. What is a typical yield and trans:cis ratio that can be expected?

Using a 5% Ru/C catalyst in a 10% NaOH solution at 100°C and 15 bar of hydrogen pressure, a cis:trans ratio of 1:4.6 has been achieved, which corresponds to approximately 82% trans isomer.[1] The overall yield of the mixed isomers is typically high, with complete conversion of the starting material reported.[1]

4. Can the catalyst be reused?

Yes, the catalyst can potentially be reused. However, it is important to note that the yield and isomer ratio may be dependent on the work-up and purification method of the catalyst after each use.[2] Careful handling and regeneration procedures are necessary to maintain catalytic activity and selectivity.

5. How can the cis and trans isomers be separated?

The separation of the cis and trans isomers of 4-aminocyclohexanecarboxylic acid can be achieved through methods such as selective crystallization or selective esterification of the carboxylic acid groups.[1] Under certain conditions, it is possible to selectively react the cis isomer, allowing for the isolation of the pure trans product.[1]

II. Troubleshooting Guide

Issue: Low trans:cis Isomer Ratio
Possible Cause Suggested Solution
Suboptimal Catalyst Ensure you are using a Ruthenium-based catalyst, preferably 5% Ru/C. Other catalysts like Pd/C or Raney Nickel may have lower selectivity for the trans isomer.
Incorrect Reaction Conditions Verify that the reaction is being run under basic conditions (e.g., in 10% NaOH solution). The pH of the reaction medium is critical for stereoselectivity.
Confirm that the temperature is maintained at approximately 100°C and the hydrogen pressure is around 15 bar. Deviations from these parameters can affect the isomer ratio.
Solvent Effects The use of an aqueous basic solution is recommended. If using other solvents, they may influence the stereochemical outcome.
Catalyst Poisoning Ensure the starting material and solvent are of high purity. Impurities can poison the catalyst and affect its selectivity.
Issue: Incomplete Reaction or Low Yield
Possible Cause Suggested Solution
Inactive Catalyst Use a fresh batch of catalyst. Catalysts can lose activity over time or due to improper storage.
Ensure the catalyst was not exposed to air for a prolonged period during handling.
Insufficient Hydrogen Check for leaks in the hydrogenation apparatus. Ensure a constant and adequate supply of hydrogen.
Poor Mass Transfer Ensure vigorous stirring to maintain a good suspension of the catalyst and facilitate contact between the reactants and the catalyst surface.
Incorrect Temperature or Pressure Verify that the reaction is at the recommended temperature (100°C) and pressure (15 bar). Lower values may lead to slower reaction rates.
Issue: Catalyst Inactivity
Possible Cause Suggested Solution
Improper Catalyst Handling Heterogeneous catalysts should be handled carefully to avoid deactivation. Keep the catalyst under an inert atmosphere when possible.
Presence of Catalyst Poisons Sulfur, halides, and other functional groups in the starting material or solvent can poison the catalyst. Purify the starting materials if necessary.
Sintering of the Catalyst Operating at excessively high temperatures can cause the metal particles on the support to agglomerate, reducing the active surface area. Adhere to the recommended reaction temperature.

III. Experimental Protocols

Protocol 1: High trans-Selective Hydrogenation using Ruthenium on Carbon (Ru/C)

This protocol is adapted from a patented procedure demonstrating high selectivity for the trans isomer.[1]

Materials:

  • 4-Aminobenzoic acid

  • 5% Ruthenium on carbon (Ru/C)

  • 10% Sodium hydroxide (NaOH) solution

  • Deionized water

  • Pressurized hydrogenation reactor (autoclave)

Procedure:

  • In a suitable autoclave, combine 10.0 g of 4-aminobenzoic acid, 2.50 g of 5% Ru/C catalyst, and 100.0 mL of a 10% NaOH aqueous solution.

  • Seal the autoclave and purge it several times with nitrogen gas, followed by purging with hydrogen gas.

  • Pressurize the reactor with hydrogen to 15 bar.

  • Heat the mixture to 100°C while stirring vigorously.

  • Maintain these conditions for approximately 20 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete (as indicated by the consumption of the starting material), cool the reactor to room temperature and carefully vent the hydrogen pressure.

  • Filter the reaction mixture to remove the Ru/C catalyst.

  • The resulting filtrate contains the sodium salt of 4-aminocyclohexanecarboxylic acid as a mixture of cis and trans isomers.

  • The isomer ratio can be determined by Nuclear Magnetic Resonance (NMR) spectroscopy.[1] The reported cis:trans ratio for this method is 1:4.6.[1]

  • The product can be isolated from the aqueous solution by acidification and subsequent crystallization.

IV. Data Summary

Table 1: Comparison of Catalysts for the Hydrogenation of 4-Aminobenzoic Acid

CatalystSupportReaction Conditionstrans:cis RatioYieldReference
5% Ruthenium (Ru)Carbon10% NaOH (aq), 100°C, 15 bar H₂4.6 : 1High (Complete Conversion)[1]
10% Rhodium (Rh) - 0.1% Palladium (Pd)CarbonWater, 50 psi H₂Mixture (ratio not specified)68-71% (mixed isomers)[4]
Raney Nickel-Not specified in detailMentioned for trans synthesis, but ratio not providedNot specified in detail[1]

V. Process Workflow and Logic Diagrams

Catalyst_Selection_Workflow Catalyst Selection for trans-4-Aminocyclohexanecarboxylic Acid start Start: Hydrogenation of 4-Aminobenzoic Acid catalyst_choice Select Catalyst start->catalyst_choice goal Desired Product: trans-4-Aminocyclohexanecarboxylic Acid ru_c 5% Ru/C catalyst_choice->ru_c Recommended for high trans selectivity rh_pd_c 10% Rh-0.1% Pd/C catalyst_choice->rh_pd_c Alternative raney_ni Raney Nickel catalyst_choice->raney_ni Alternative conditions Set Reaction Conditions ru_c->conditions rh_pd_c->conditions raney_ni->conditions basic_conditions Basic (10% NaOH) 100°C, 15 bar H₂ conditions->basic_conditions For Ru/C neutral_conditions Neutral (Water) ~3.4 bar (50 psi) H₂ conditions->neutral_conditions For Rh-Pd/C run_reaction Perform Hydrogenation basic_conditions->run_reaction neutral_conditions->run_reaction analyze Analyze Product (NMR for isomer ratio) run_reaction->analyze high_trans High trans:cis Ratio (>4:1) analyze->high_trans Successful mixed_isomers Mixed Isomers analyze->mixed_isomers Low Selectivity high_trans->goal troubleshoot Troubleshoot Low Selectivity mixed_isomers->troubleshoot troubleshoot->catalyst_choice Re-evaluate

Caption: Catalyst selection workflow for the hydrogenation of 4-aminobenzoic acid.

Troubleshooting_Logic Troubleshooting Low trans Selectivity start Low trans:cis Ratio Observed check_catalyst Is the catalyst 5% Ru/C? start->check_catalyst change_catalyst Switch to 5% Ru/C check_catalyst->change_catalyst No check_conditions Are reaction conditions basic (e.g., 10% NaOH)? check_catalyst->check_conditions Yes rerun Re-run experiment change_catalyst->rerun adjust_conditions Introduce basic conditions check_conditions->adjust_conditions No check_temp_pressure Is T ≈ 100°C and P ≈ 15 bar? check_conditions->check_temp_pressure Yes adjust_conditions->rerun adjust_temp_pressure Adjust T and P to optimal values check_temp_pressure->adjust_temp_pressure No check_purity Are starting materials and solvents of high purity? check_temp_pressure->check_purity Yes adjust_temp_pressure->rerun purify_reagents Purify starting materials/solvents check_purity->purify_reagents No check_purity->rerun Yes purify_reagents->rerun

Caption: Troubleshooting decision tree for low trans selectivity.

References

Validation & Comparative

analytical methods for purity assessment of trans-4-Aminocyclohexanecarboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methods for assessing the purity of trans-4-Aminocyclohexanecarboxylic acid hydrochloride, a crucial building block in the synthesis of various active pharmaceutical ingredients. The primary focus of purity analysis for this compound is the quantification of the active ingredient and the detection and quantification of impurities, with a particular emphasis on its geometric isomer, cis-4-Aminocyclohexanecarboxylic acid.

Key Analytical Methods for Purity Assessment

The purity of this compound can be effectively determined using a range of analytical techniques, each with distinct advantages and limitations. The most common methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC) following derivatization, Quantitative Nuclear Magnetic Resonance (¹H-NMR) spectroscopy, and non-aqueous titration.

Method Comparison
Method Principle Primary Application Advantages Limitations
HPLC Differential partitioning of analytes between a stationary and mobile phase.Separation and quantification of the cis- and trans-isomers and other non-volatile impurities.High resolution for isomer separation, high sensitivity, and specificity.Requires a suitable chromophore for UV detection or alternative detection methods like mass spectrometry.
GC Separation of volatile compounds based on their partitioning between a stationary phase and an inert gas.Analysis of volatile impurities and, after derivatization, quantification of the main component and its isomers.High efficiency and sensitivity for volatile compounds.Requires derivatization for non-volatile compounds like amino acids, which can add complexity to the procedure.
¹H-NMR Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Absolute quantification of the main component and impurities without the need for a specific reference standard for each impurity.Provides structural information, is a primary analytical method, and can quantify multiple components simultaneously.Lower sensitivity compared to chromatographic methods, and potential for signal overlap in complex mixtures.
Titration Neutralization reaction between the amine hydrochloride and a standardized base.Assay of the total amine hydrochloride content.Simple, cost-effective, and provides a direct measure of the overall purity in terms of basicity.Not specific for the trans-isomer and does not detect non-basic impurities.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

This method is particularly effective for the separation of cis- and trans-isomers of 4-Aminocyclohexanecarboxylic acid.

Instrumentation:

  • HPLC system with a UV detector or a Mass Spectrometer (MS)

Chromatographic Conditions (based on similar compound separation[1][2]):

  • Column: A chiral column such as (S,S)-Whelk-O 1 or a C18 column can be effective.

  • Mobile Phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., phosphate buffer) is typically used. The exact ratio may need to be optimized. For chiral separations, a mobile phase of n-hexane and a polar modifier like ethanol or isopropanol may be employed.

  • Flow Rate: Typically 0.5 - 1.5 mL/min.

  • Detection: UV detection at a low wavelength (e.g., 210 nm) as the analyte lacks a strong chromophore. MS detection can provide higher specificity and sensitivity.

  • Sample Preparation: Dissolve an accurately weighed amount of the sample in the mobile phase or a suitable solvent to a known concentration.

Gas Chromatography (GC)

Due to the low volatility of this compound, a derivatization step is necessary before GC analysis.[3][4][5]

Workflow for GC Analysis:

cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Solvent Sample->Dissolve Derivatize Derivatize (e.g., Silylation) Dissolve->Derivatize Inject Inject into GC Derivatize->Inject Separate Separation on Column Inject->Separate Detect Detect (e.g., FID, MS) Separate->Detect Integrate Integrate Peaks Detect->Integrate Quantify Quantify Purity Integrate->Quantify

References

A Comparative Guide to HPLC and Alternative Methods for Separating 4-Aminocyclohexanecarboxylic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient separation of 4-aminocyclohexanecarboxylic acid isomers is a critical step in ensuring the purity, efficacy, and safety of pharmaceutical products. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) methods and alternative separation techniques, supported by experimental data and protocols to aid in method development and selection.

The separation of the geometric (cis/trans) and optical (enantiomeric) isomers of 4-aminocyclohexanecarboxylic acid presents a significant analytical challenge due to their similar physicochemical properties. This document outlines various chromatographic approaches to achieve this separation, focusing on HPLC with and without derivatization, and exploring alternative technologies such as Supercritical Fluid Chromatography (SFC), Capillary Electrophoresis (CE), and Gas Chromatography (GC).

Comparison of Separation Methodologies

The selection of an appropriate separation technique depends on several factors, including the desired resolution, sample throughput, and the specific isomers of interest (cis/trans or enantiomers). While HPLC remains a cornerstone for pharmaceutical analysis, techniques like SFC and CE offer potential advantages in terms of speed and efficiency. GC, on the other hand, typically requires derivatization to enhance the volatility of the amino acid.

MethodStationary Phase/ColumnMobile Phase/Carrier GasDetectionKey Performance Characteristics
HPLC (with Derivatization) C18 (e.g., CAPCELL PAK C18 UG120)Acetonitrile/0.1% Trifluoroacetic Acid in WaterUVApplication: Determination of cis/trans isomer ratio. Performance: Provides a clear separation of the derivatized isomers, suitable for quantitative analysis.
Chiral HPLC (Direct) Polysaccharide-based (e.g., cellulose or amylose derivatives)Polar organic solvents (e.g., Methanol, Ethanol, Acetonitrile) with additivesUV/MSApplication: Enantioseparation of cis and trans isomers. Performance: High selectivity for enantiomers is achievable, but method development can be extensive.
Supercritical Fluid Chromatography (SFC) Chiral stationary phases (similar to HPLC)Supercritical CO2 with co-solvents (e.g., Methanol) and additivesUV/MSApplication: Rapid chiral and achiral separations. Performance: Offers faster separations and reduced solvent consumption compared to HPLC, making it a "greener" alternative.
Capillary Electrophoresis (CE) Fused-silica capillaryBackground electrolyte with chiral selectors (e.g., cyclodextrins)UV/MSApplication: High-efficiency separation of enantiomers. Performance: Requires minimal sample and reagents, offering very high resolution.
Gas Chromatography (GC-MS) (with Derivatization) Chiral capillary columnInert carrier gas (e.g., Helium)Mass Spectrometry (MS)Application: Analysis of volatile derivatives of the isomers. Performance: High sensitivity and structural information from MS detection, but requires a derivatization step.

Experimental Protocols

Detailed methodologies are crucial for reproducing and adapting separation methods. Below are representative protocols for the discussed techniques.

HPLC Method with Derivatization for Cis/Trans Isomer Ratio

This method is based on the derivatization of the amino group to allow for UV detection and enhanced separation on a reversed-phase column.

  • Derivatization Step: React the 4-aminocyclohexanecarboxylic acid isomer mixture with a suitable derivatizing agent, such as a chloroformate reagent, to form a UV-active carbamate.

  • Column: CAPCELL PAK C18 UG120 (or equivalent), 4.6 x 150 mm, 5 µm.

  • Mobile Phase: A gradient of acetonitrile and 0.1% trifluoroacetic acid in water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a wavelength appropriate for the chosen derivative.

  • Temperature: Ambient.

Chiral HPLC Method for Direct Enantioseparation

Direct separation of enantiomers can be achieved using a chiral stationary phase.

  • Column: A polysaccharide-based chiral column (e.g., Chiralpak series).

  • Mobile Phase: A mixture of polar organic solvents such as methanol, ethanol, or isopropanol with a small percentage of an acidic or basic additive to improve peak shape.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV or Mass Spectrometry.

  • Temperature: Controlled, typically between 20-40°C.

Supercritical Fluid Chromatography (SFC) for Chiral Separation

SFC provides a fast and environmentally friendly alternative to HPLC.

  • Column: A chiral stationary phase compatible with SFC.

  • Mobile Phase: Supercritical CO2 as the main fluid, with a co-solvent such as methanol containing an additive (e.g., an amine for basic compounds or an acid for acidic compounds).

  • Flow Rate: 2-5 mL/min.

  • Backpressure: Maintained to ensure the supercritical state of the mobile phase.

  • Detection: UV or Mass Spectrometry.

  • Temperature: Controlled, typically between 30-50°C.

Capillary Electrophoresis (CE) for Enantiomeric Separation

CE offers high-efficiency separations with minimal sample consumption.

  • Capillary: Fused-silica capillary, typically 50 µm internal diameter.

  • Background Electrolyte (BGE): A buffer solution at a specific pH containing a chiral selector, such as a cyclodextrin derivative.

  • Voltage: 20-30 kV.

  • Injection: Hydrodynamic or electrokinetic injection of the sample.

  • Detection: UV or Mass Spectrometry.

  • Temperature: Controlled, typically 25°C.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

For GC analysis, the amino acid must be derivatized to increase its volatility.

  • Derivatization Step: A two-step process is common for amino acids, involving esterification of the carboxylic acid group followed by acylation of the amino group.

  • Column: A chiral capillary column suitable for amino acid enantiomer separation.

  • Carrier Gas: Helium at a constant flow rate.

  • Temperature Program: A temperature gradient is used to elute the derivatized isomers.

  • Injection: Split or splitless injection.

  • Detection: Mass Spectrometry for identification and quantification.

Logical Workflow for Method Development

The process of developing a suitable separation method follows a logical progression, from initial feasibility studies to final method validation.

MethodDevelopmentWorkflow cluster_hplc cluster_alt start Define Separation Goal (cis/trans, enantiomers, or both) lit_review Literature Review & Initial Method Selection start->lit_review hplc_path HPLC Method Development lit_review->hplc_path alt_path Alternative Method Exploration (SFC, CE, GC) lit_review->alt_path hplc_direct Direct Separation (Chiral Column) hplc_path->hplc_direct hplc_deriv Derivatization Method (Reversed-Phase) hplc_path->hplc_deriv sfc SFC alt_path->sfc ce CE alt_path->ce gc GC (with Derivatization) alt_path->gc optimization Method Optimization (Mobile Phase, Temperature, etc.) hplc_direct->optimization hplc_deriv->optimization sfc->optimization ce->optimization gc->optimization validation Method Validation (ICH Guidelines) optimization->validation final_method Finalized Analytical Method validation->final_method

Workflow for HPLC Method Development

This guide provides a foundational understanding of the various techniques available for the separation of 4-aminocyclohexanecarboxylic acid isomers. The choice of the optimal method will depend on the specific requirements of the analysis, including the need for enantiomeric purity, the required sample throughput, and the available instrumentation. For routine quality control, a robust HPLC method is often preferred, while SFC and CE can offer advantages in high-throughput screening and specialized applications.

Quantitative Purity Determination of trans-4-Aminocyclohexanecarboxylic Acid Hydrochloride: A Comparative Guide to qNMR, HPLC, and Titration Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of purity for active pharmaceutical ingredients (APIs) and key intermediates is of paramount importance. This guide provides a comprehensive comparison of three analytical techniques for the quantification of trans-4-Aminocyclohexanecarboxylic acid hydrochloride purity: quantitative Nuclear Magnetic Resonance (qNMR), High-Performance Liquid Chromatography (HPLC), and acid-base titration.

At a Glance: Method Comparison

ParameterqNMRHPLC (UV Detection)Titration
Principle Molar concentration determined by comparing the integral of an analyte signal to a certified internal standard.Separation based on polarity, quantification by UV absorbance relative to a reference standard.Neutralization of the amine hydrochloride with a standardized base.
Selectivity High; distinguishes between isomers and structurally similar impurities.High; separates the analyte from impurities based on chromatographic retention.Low; titrates total basicity, does not distinguish between similar basic compounds.
Accuracy High (primary method).High (requires a reference standard of known purity).High (for total base content).
Precision Excellent.Excellent.Very Good.
LOD/LOQ Moderate (~0.1% and above).Low (ppm levels achievable).High (not suitable for trace impurities).
Sample Throughput Lower; requires longer acquisition times for high precision.Higher; typical run times of 20-30 minutes per sample.High.
Sample Consumption Higher (milligrams).Lower (micrograms).Higher (milligrams).
Destructive No, the sample can be recovered.Yes.Yes.

Quantitative Nuclear Magnetic Resonance (qNMR)

Quantitative NMR is a primary analytical method that allows for the determination of purity without the need for a reference standard of the analyte itself.[1] The purity is calculated by comparing the integral of a signal from the analyte with the integral of a signal from a certified internal standard of known purity and concentration.[1][2]

Experimental Protocol: qNMR

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of this compound and a similar, accurately weighed amount of a certified internal standard (e.g., maleic acid) into a clean vial.

  • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of a suitable deuterated solvent, such as Deuterium Oxide (D₂O).

  • Vortex the vial until both the sample and the internal standard are completely dissolved.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

Instrument Parameters (400 MHz NMR Spectrometer):

  • Pulse Program: A standard single-pulse experiment (e.g., zg30).

  • Acquisition Time (AQ): ≥ 3 seconds.

  • Relaxation Delay (D1): 5 x T₁ of the slowest relaxing proton (typically 15-30 seconds for quantitative analysis to ensure full relaxation).

  • Number of Scans (NS): 16 to 64, depending on the desired signal-to-noise ratio.

  • Temperature: 298 K.

Data Processing and Analysis:

  • Apply a Fourier transform to the Free Induction Decay (FID) with an exponential window function (line broadening of 0.3 Hz).

  • Phase and baseline correct the spectrum.

  • Integrate a well-resolved signal of this compound (e.g., the methine proton) and a signal from the internal standard (e.g., the olefinic protons of maleic acid).

  • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • analyte = this compound

    • IS = Internal Standard

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_sample Weigh Sample weigh_is Weigh Internal Standard weigh_sample->weigh_is dissolve Dissolve in D2O weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr_acq Acquire 1H NMR Spectrum transfer->nmr_acq Insert into Spectrometer ft Fourier Transform nmr_acq->ft FID phase_baseline Phase & Baseline Correction ft->phase_baseline integrate Integrate Signals phase_baseline->integrate calculate Calculate Purity integrate->calculate result result calculate->result Purity Value

qNMR Experimental Workflow

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful separation technique that is widely used for purity determination in the pharmaceutical industry. For compounds lacking a strong chromophore like this compound, derivatization is often necessary to enable UV detection.

Experimental Protocol: HPLC with Pre-column Derivatization

Derivatization:

  • Prepare a solution of the sample in a suitable buffer (e.g., borate buffer, pH 9.0).

  • Add a derivatizing agent such as o-phthalaldehyde (OPA) or dansyl chloride.

  • Allow the reaction to proceed for a specified time at a controlled temperature.

HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV or fluorescence, depending on the derivatizing agent (e.g., UV at 337 nm for OPA derivatives).

  • Column Temperature: 30 °C.

Data Analysis: The purity is typically determined by area percent, assuming all impurities have a similar response factor to the main component after derivatization. For more accurate quantification, a reference standard of this compound with known purity is required to create a calibration curve.

Acid-Base Titration

Titration is a classic analytical technique that can be used to determine the purity of this compound by assaying its basic amine hydrochloride functionality. This method is straightforward and does not require sophisticated instrumentation.

Experimental Protocol: Acid-Base Titration
  • Accurately weigh approximately 150-200 mg of the sample and dissolve it in a suitable solvent (e.g., a mixture of water and ethanol).

  • Add a few drops of a suitable indicator (e.g., phenolphthalein).

  • Titrate the solution with a standardized solution of sodium hydroxide (e.g., 0.1 M NaOH) until the endpoint is reached, as indicated by a persistent color change.

  • A blank titration should be performed to account for any acidity in the solvent.

  • The purity is calculated based on the volume of titrant consumed.

Orthogonal Methods for Comprehensive Purity Assessment

For a comprehensive and reliable purity profile of this compound, a combination of these orthogonal techniques is recommended. HPLC is excellent for detecting and quantifying trace impurities, while qNMR provides an accurate, absolute purity value for the bulk material and can help in the structural elucidation of unknown impurities. Titration serves as a simple, cost-effective method for assaying the bulk material. This multi-faceted approach ensures the highest level of confidence in the quality of this important chemical compound.[1]

References

Navigating Pharmaceutical Synthesis: A Comparative Guide to trans-4-Aminocyclohexanecarboxylic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of high-quality, reliable intermediates is a critical step in the synthesis of active pharmaceutical ingredients (APIs). This guide provides a comprehensive validation of trans-4-Aminocyclohexanecarboxylic acid hydrochloride, a key building block in modern pharmaceuticals, and compares its performance with relevant alternatives. Experimental data, detailed protocols, and visual workflows are presented to support informed decision-making in your research and development endeavors.

Executive Summary

This compound stands out as a crucial intermediate in the pharmaceutical industry, particularly in the synthesis of Janus kinase (JAK) inhibitors, a class of drugs targeting autoimmune diseases and certain cancers. Its rigid, trans-configured cyclohexyl ring provides a desirable scaffold for molecular design, contributing to the potency and selectivity of the final drug product. This guide will delve into the synthesis and purification of this intermediate, its analytical validation, and a comparison with its cis-isomer, highlighting the critical importance of stereochemical purity.

Performance Comparison: trans vs. cis Isomers

The primary alternative and a common process-related impurity to trans-4-Aminocyclohexanecarboxylic acid is its cis-isomer. The spatial arrangement of the amino and carboxylic acid groups on the cyclohexane ring significantly impacts the molecule's properties and its utility in pharmaceutical synthesis. The trans-isomer, with both functional groups in equatorial positions in the stable chair conformation, is thermodynamically more stable and generally preferred for downstream reactions.

Parametertrans-4-Aminocyclohexanecarboxylic Acidcis-4-Aminocyclohexanecarboxylic AcidKey Takeaway
Stereochemical Configuration Amino and carboxylic acid groups are on opposite sides of the ring (1,4-diequatorial in the chair conformation).Amino and carboxylic acid groups are on the same side of the ring (one axial, one equatorial in the chair conformation).The trans configuration provides a more linear and rigid structure, which can be advantageous for fitting into enzyme active sites.
Thermodynamic Stability More stable due to lower steric strain.Less stable due to 1,3-diaxial interactions in one of its chair conformations.Synthesis methods often aim to maximize the yield of the trans-isomer.
Crystallinity Generally higher, facilitating purification by recrystallization.[1]Lower, can be more challenging to purify from mixtures.Higher crystallinity of the trans-isomer is a significant advantage in achieving high purity standards required for pharmaceutical intermediates.
Typical Synthesis Ratio (trans:cis) Can be achieved in ratios greater than 4:1 directly from p-aminobenzoic acid using specific catalysts and conditions.[2]Often formed as a minor product in hydrogenation reactions, but can be the major product under certain conditions.Control of reaction conditions is crucial to favor the formation of the desired trans-isomer.
Utility in JAK Inhibitor Synthesis The desired building block for drugs like Oclacitinib.An undesirable impurity that needs to be removed.The specific stereochemistry of the trans-isomer is essential for the biological activity of the final API.

Application in Janus Kinase (JAK) Inhibitor Synthesis

trans-4-Aminocyclohexanecarboxylic acid is a pivotal intermediate in the synthesis of Oclacitinib, a JAK inhibitor used in veterinary medicine to treat allergic dermatitis.[2][3] The cyclohexyl scaffold serves as a key structural element that correctly orients the rest of the molecule for optimal interaction with the JAK1 enzyme.

The synthesis of Oclacitinib from a protected form of trans-4-Aminocyclohexanecarboxylic acid is a multi-step process. The following diagram illustrates a generalized workflow.

G cluster_synthesis Oclacitinib Synthesis Workflow start trans-4-(tert-butoxycarbonylamino)cyclohexanecarboxylic acid step1 Amide Coupling with Pyrrolopyrimidine Core start->step1 1 step2 Boc Deprotection step1->step2 2 step3 Sulfonylation step2->step3 3 oclacitinib Oclacitinib step3->oclacitinib 4

A simplified workflow for the synthesis of Oclacitinib.

The JAK-STAT Signaling Pathway and Inhibition by Oclacitinib

Oclacitinib functions by inhibiting the JAK-STAT signaling pathway, which is crucial for the cell signaling of numerous cytokines involved in inflammation and allergic responses.[4]

G cluster_pathway JAK-STAT Signaling Pathway cytokine Cytokine receptor Cytokine Receptor cytokine->receptor 1. Binding jak JAK receptor->jak 2. Activation stat STAT jak->stat 3. Phosphorylation stat_dimer STAT Dimer stat->stat_dimer 4. Dimerization nucleus Nucleus stat_dimer->nucleus 5. Translocation gene Gene Transcription nucleus->gene 6. Gene Expression oclacitinib Oclacitinib oclacitinib->jak Inhibition

Mechanism of Oclacitinib inhibition of the JAK-STAT pathway.

Experimental Protocols

Synthesis and Isomer Enrichment of trans-4-Aminocyclohexanecarboxylic Acid

A common method for synthesizing 4-aminocyclohexanecarboxylic acid is the catalytic hydrogenation of p-aminobenzoic acid.[1][5] To enrich the desired trans-isomer, a subsequent isomerization step is often employed.

  • Hydrogenation: p-Aminobenzoic acid is dissolved in a suitable solvent (e.g., aqueous sodium hydroxide) and hydrogenated under pressure using a catalyst such as ruthenium on carbon (Ru/C).[2] The reaction temperature and pressure are critical parameters influencing the cis:trans ratio.

  • Isomerization: The resulting mixture of cis and trans isomers is treated with a base, such as sodium hydroxide or potassium tert-butoxide, in a suitable solvent.[1] Heating the mixture drives the equilibrium towards the more stable trans-isomer.

  • Purification: The trans-isomer is then isolated and purified by recrystallization, often after protection of the amino group (e.g., as the Boc derivative), which can improve its crystallinity.[1]

Analytical Validation Protocols

Accurate determination of purity and isomeric ratio is paramount. The following are generalized protocols for the analytical validation of this compound.

a) High-Performance Liquid Chromatography (HPLC) for Isomeric Purity

  • Objective: To separate and quantify the cis and trans isomers.

  • Column: A chiral stationary phase column, such as one based on a macrocyclic glycopeptide (e.g., teicoplanin-based), is often effective for separating underivatized amino acid enantiomers and diastereomers.

  • Mobile Phase: A typical mobile phase would be a mixture of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., ammonium acetate or formate) with a controlled pH.

  • Detection: UV detection at a low wavelength (e.g., 200-210 nm) is suitable as the analyte lacks a strong chromophore.

  • Sample Preparation: The sample is accurately weighed and dissolved in the mobile phase or a compatible solvent.

  • Validation Parameters: The method should be validated for specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ) according to ICH Q2(R1) guidelines.

b) Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents

  • Objective: To identify and quantify residual solvents from the synthesis process.

  • Method: Headspace GC-MS is the preferred method for residual solvent analysis as it avoids contamination of the GC system with the non-volatile API.

  • Column: A column with a stationary phase designed for volatile organic compounds (e.g., a 6% cyanopropylphenyl / 94% dimethylpolysiloxane phase) is typically used.

  • Temperature Program: A temperature gradient is employed to ensure the separation of a wide range of solvents with different boiling points.

  • Sample Preparation: The sample is weighed into a headspace vial and dissolved in a high-boiling point solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

  • Validation: The method should be validated according to USP <467> or ICH Q3C guidelines for residual solvents.

c) Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Isomer Ratio

  • Objective: To confirm the chemical structure and determine the cis:trans isomer ratio.

  • ¹H NMR: The chemical shifts and coupling constants of the protons on the cyclohexane ring are distinct for the cis and trans isomers. In the trans-isomer, the protons at C1 and C4 are typically axial, leading to characteristic splitting patterns (triplets of triplets with large diaxial coupling constants). In the cis-isomer, one of these protons is equatorial, resulting in a different multiplicity and smaller coupling constants. The ratio of the integrals of well-resolved signals corresponding to each isomer can be used for quantification.

  • ¹³C NMR: The chemical shifts of the carbon atoms in the cyclohexane ring also differ between the two isomers, providing further confirmation of the structure and isomeric purity.

  • Solvent: A suitable deuterated solvent such as D₂O or DMSO-d₆ should be used.

  • Quantitative NMR (qNMR): For accurate quantification, a certified internal standard can be used, and the experiment should be performed under conditions that ensure complete relaxation of all relevant nuclei.

Conclusion

This compound is a well-validated and highly valuable intermediate for the synthesis of complex pharmaceutical molecules, particularly JAK inhibitors. Its superior thermodynamic stability and well-defined stereochemistry make it the preferred choice over its cis-isomer. The successful application of this intermediate relies on robust synthesis and purification processes that maximize the yield of the trans-isomer, coupled with rigorous analytical validation to ensure high purity and the absence of undesirable impurities. The experimental protocols and comparative data presented in this guide provide a solid foundation for the effective utilization of this compound in pharmaceutical research and development.

References

A Comparative Analysis of the Biological Activity of trans- and cis-4-Aminocyclohexanecarboxylic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the stereoisomeric differences in the antifibrinolytic activity of 4-Aminocyclohexanecarboxylic Acid Hydrochloride.

The spatial arrangement of functional groups within a molecule can have a profound impact on its biological activity. A classic example of this stereoselectivity is observed in the geometric isomers of 4-Aminocyclohexanecarboxylic acid hydrochloride. The trans isomer, widely known as tranexamic acid, is a potent antifibrinolytic agent used clinically to control bleeding. In stark contrast, the cis isomer is generally considered to be biologically inactive in this regard. This guide provides a comprehensive comparison of the two isomers, supported by available experimental data and detailed methodologies.

Mechanism of Antifibrinolytic Action: The Critical Role of the trans Configuration

The primary mechanism by which trans-4-Aminocyclohexanecarboxylic acid (tranexamic acid) exerts its antifibrinolytic effect is through the competitive inhibition of plasminogen activation.[1][2] Plasminogen, a zymogen present in plasma, is converted to the active enzyme plasmin by tissue plasminogen activator (t-PA) or urokinase-type plasminogen activator (u-PA). Plasmin is a serine protease that degrades fibrin clots, a process essential for normal physiological fibrinolysis.

Tranexamic acid is a synthetic analog of the amino acid lysine.[2] It effectively blocks the lysine-binding sites on plasminogen molecules.[1] These sites are crucial for the binding of plasminogen to the fibrin clot, a step that localizes and enhances its activation to plasmin. By occupying these lysine-binding sites, tranexamic acid prevents the formation of the plasminogen-fibrin complex, thereby inhibiting the generation of plasmin and stabilizing the fibrin clot.[1]

The stereochemistry of the molecule is paramount for this interaction. The trans configuration ensures that the amino and carboxylic acid groups are positioned at a distance and orientation that allows for optimal binding to the lysine-binding sites of plasminogen. The spatial arrangement of the cis isomer, however, does not permit this effective interaction, rendering it largely inactive as an antifibrinolytic agent.

Quantitative Comparison of Biological Activity

IsomerTargetAssayIC50 (Half-maximal Inhibitory Concentration)Reference
trans-4-Aminocyclohexanecarboxylic acid HCl Urokinase-mediated plasminogen activationIn vitro chromogenic assay4.53 ± 0.66 mM[1]
trans-4-Aminocyclohexanecarboxylic acid HCl t-PA stimulated fibrinolysis in plasmaIn vitro optical density assay3.79 ± 0.17 mg/L[3]
cis-4-Aminocyclohexanecarboxylic acid HCl Plasminogen activation/FibrinolysisVariousNot reported/Considered inactive-

Note: The lack of reported IC50 values for the cis isomer in antifibrinolytic assays is indicative of its minimal to negligible activity at physiologically relevant concentrations.

Signaling Pathway and Experimental Workflow

The interaction of tranexamic acid with the fibrinolytic pathway can be visualized as follows:

Fibrinolysis_Pathway cluster_activation Plasminogen Activation cluster_fibrinolysis Fibrinolysis cluster_inhibition Inhibition by trans-Isomer Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin t-PA/u-PA t-PA/u-PA t-PA/u-PA Fibrin Degradation Products Fibrin Degradation Products Plasmin->Fibrin Degradation Products degrades Fibrin (Clot) Fibrin (Clot) Tranexamic_Acid trans-4-Aminocyclohexanecarboxylic acid (Tranexamic Acid) Tranexamic_Acid->Plasminogen binds to lysine- binding sites Experimental_Workflow Start Start Prepare_Reagents Prepare reagents: - Plasminogen - t-PA or u-PA - Chromogenic substrate - Test compounds (cis/trans isomers) Start->Prepare_Reagents Incubate Incubate plasminogen with test compounds at various concentrations Prepare_Reagents->Incubate Initiate_Activation Add t-PA or u-PA to initiate plasminogen activation Incubate->Initiate_Activation Measure_Activity Measure plasmin activity by monitoring cleavage of chromogenic substrate (absorbance at 405 nm) Initiate_Activation->Measure_Activity Data_Analysis Plot plasmin activity vs. compound concentration and determine IC50 values Measure_Activity->Data_Analysis End End Data_Analysis->End

References

A Comparative Guide to Cyclic Amino Acids in Peptide Mimetics: Trans-4-Aminocyclohexanecarboxylic Acid vs. Proline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-proteinogenic amino acids into peptide sequences is a cornerstone of modern peptidomimetic design. These modifications are pivotal for overcoming the inherent limitations of natural peptides, such as poor metabolic stability and conformational flexibility, thereby enhancing their therapeutic potential. Cyclic amino acids, in particular, serve as powerful tools to impose conformational constraints, which can lead to improved receptor affinity, selectivity, and resistance to enzymatic degradation.

This guide provides an objective comparison between trans-4-Aminocyclohexanecarboxylic acid (trans-ACCA) , a synthetic cyclic β-amino acid, and L-Proline , the only natural proteinogenic secondary amino acid. We will examine their impact on peptide structure, stability, and biological activity, supported by experimental data from scientific literature.

Structural and Conformational Comparison

The primary role of incorporating cyclic amino acids is to reduce the conformational freedom of the peptide backbone. This pre-organization can favor a bioactive conformation, reducing the entropic penalty upon binding to a biological target. Trans-ACCA and Proline achieve this through different structural mechanisms.

Trans-ACCA is a cyclohexane-based β-amino acid. Its rigid chair-like conformation significantly restricts the peptide backbone into a more extended structure. This makes it a potential mimic for dipeptide segments within β-sheets or extended loops.[1]

L-Proline , with its five-membered pyrrolidine ring, restricts the backbone dihedral angle phi (φ) to approximately -65°. It is unique in its ability to readily adopt both cis and trans conformations of the preceding peptide bond, a feature that critically influences protein folding and molecular recognition.[2][3] The trans form is generally more common, but the accessible cis conformation allows for sharp turns (β-turns) in the peptide backbone.[4]

The following table summarizes the key structural differences and their conformational implications.

Featuretrans-4-Aminocyclohexanecarboxylic acid (trans-ACCA) L-Proline
Structure Six-membered saturated carbocyclic β-amino acidFive-membered heterocyclic secondary α-amino acid
Backbone Constraint Induces a highly constrained, extended conformation.[1]Restricts φ torsion angle (~-65°); promotes turn structures.[5]
Peptide Bond Isomerism Forms a standard secondary amide bond, strongly favoring the trans conformation.Tertiary amide bond allows for significant population of both cis and trans isomers.[2]
Structural Mimicry Can function as a mimic for Gly-Gly or other dipeptides in an extended conformation.[1]Natural and widely used inducer of β-turns.[5]
Hydrogen Bonding Possesses an amide N-H group available for hydrogen bonding.Lacks an amide N-H donor, disrupting helical structures but acting as a H-bond acceptor.[6]

Performance in Peptide Mimetics: Experimental Data

Direct, head-to-head comparisons of trans-ACCA and Proline within the same peptide system are limited in published literature. However, data from studies on individual analogues can provide valuable insights into their relative performance.

Biological Activity: A Case Study in Opioid Peptides

A study by Haskell-Luevano et al. incorporated cis- and trans-ACCA into Dynorphin A (Dyn A), an endogenous opioid peptide, as a replacement for the Gly²-Gly³ dipeptide segment. The binding affinities of these analogues for κ, μ, and δ opioid receptors were determined and provide a quantitative measure of biological activity.[1]

Peptide Analogue (Dyn A-(1-13)NH₂)κ Receptor Kᵢ (nM)μ Receptor Kᵢ (nM)δ Receptor Kᵢ (nM)κ/μ Selectivityκ/δ Selectivity
Native Dyn A-(1-13)NH₂0.222.11009.5455
[trans-ACCA ²⁻³]Dyn A-(1-13)NH₂13.4281138021103
[cis-ACCA²⁻³]Dyn A-(1-13)NH₂9.1118191013210
(Data sourced from Haskell-Luevano et al., J. Med. Chem., 1993.[1])

These results indicate that while the incorporation of trans-ACCA leads to a decrease in overall affinity compared to the native peptide, it successfully maintains kappa receptor selectivity.[1] The rigid, extended conformation imposed by trans-ACCA is a reasonable mimic for the "message" sequence of Dynorphin A, which is believed to adopt an extended conformation.[1] In contrast, replacing a key residue in a β-turn with trans-ACCA would likely be detrimental to activity if that turn is essential for receptor recognition.

For proline, its effect is highly context-dependent. In a p53 peptide binding to MDM2, the natural trans-proline conformation is significantly stronger in binding (-11.8 kcal/mol) than the cis isomer (-8.9 kcal/mol), highlighting the conformational specificity it imparts.[3]

Proteolytic Stability

A primary motivation for using unnatural amino acids is to enhance resistance to proteases. Peptides composed of β-amino acids, such as trans-ACCA, generally exhibit superior stability because their backbone structure is not recognized by standard proteases that cleave α-peptide bonds.

Amino Acid TypeGeneral Proteolytic StabilityRationale
α-Amino Acids (e.g., Proline) Susceptible to cleavage, though Proline itself can hinder protease activity at adjacent sites.Natural substrate for endogenous proteases.
β-Amino Acids (e.g., trans-ACCA) High resistance to proteolysis.Unnatural backbone geometry prevents recognition and binding by protease active sites.

While specific half-life data for a trans-ACCA-containing peptide versus its proline counterpart is not available, the fundamental difference in backbone chemistry strongly supports the superior stability of β-amino acid-containing peptidomimetics.

Experimental Protocols

Reproducible and rigorous experimental validation is critical in drug development. Below are detailed methodologies for key experiments cited in the evaluation of peptidomimetics.

Solid-Phase Peptide Synthesis (SPPS)

This is the standard method for synthesizing peptides, including those with unnatural amino acids.

Objective: To synthesize a linear peptide sequence on an insoluble resin support.

Methodology (Fmoc/tBu Strategy):

  • Resin Selection & Loading: Choose a suitable resin (e.g., 2-chlorotrityl chloride resin for C-terminal acid). Swell the resin in Dimethylformamide (DMF) for 1 hour. Load the first Fmoc-protected amino acid onto the resin using N,N-Diisopropylethylamine (DIPEA) in Dichloromethane (DCM).

  • Deprotection: Wash the resin with DMF. Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc protecting group, exposing a free amine. Wash thoroughly with DMF.

  • Coupling: Activate the carboxylic acid of the next Fmoc-amino acid (including Fmoc-trans-ACCA-OH or Fmoc-Pro-OH) using a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and an additive like HOAt (1-Hydroxy-7-azabenzotriazole) in the presence of a base (DIPEA or Collidine) in DMF. Add this activated mixture to the resin and allow it to react for 1-2 hours.

  • Wash: Wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.

  • Iteration: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.

  • Cleavage and Global Deprotection: After the final amino acid is coupled, treat the resin with a cleavage cocktail, typically containing 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS), to cleave the peptide from the resin and remove side-chain protecting groups.

  • Purification: Precipitate the crude peptide in cold diethyl ether, then purify using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). Confirm identity via Mass Spectrometry.

In Vitro Serum Stability Assay

Objective: To determine the half-life of a peptide in a biologically relevant matrix.

Methodology:

  • Preparation: Prepare a stock solution of the purified peptide (e.g., 1 mg/mL in water or buffer). Obtain human or mouse serum, thaw, and centrifuge to remove lipids.

  • Incubation: Dilute the peptide stock solution into the serum to a final concentration (e.g., 50 µM) and incubate in a thermomixer at 37°C.

  • Time Points: At various time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h), withdraw an aliquot of the serum-peptide mixture.

  • Quenching: Immediately stop enzymatic degradation by adding a quenching/precipitation agent, such as a 3% (w/v) final concentration of Trichloroacetic acid (TCA) or a 2x volume of cold Acetonitrile/Ethanol (1:1). Incubate on ice for 10-20 minutes.

  • Sample Preparation: Centrifuge the quenched sample at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated serum proteins.

  • Analysis: Analyze the supernatant by RP-HPLC. Monitor the disappearance of the peak corresponding to the intact parent peptide over time by measuring the peak area at a specific wavelength (e.g., 214 nm).

  • Data Analysis: Plot the percentage of remaining intact peptide versus time. Fit the data to a one-phase exponential decay curve to calculate the peptide's half-life (t₁/₂).

NMR Conformational Analysis

Objective: To determine the three-dimensional solution structure and dynamics of the peptide.

Methodology:

  • Sample Preparation: Dissolve the lyophilized, purified peptide in a suitable NMR solvent (e.g., H₂O/D₂O 9:1 or DMSO-d₆) to a concentration of 1-5 mM.

  • Data Acquisition: Acquire a suite of 1D and 2D NMR spectra on a high-field spectrometer (e.g., 600 MHz or higher). Key experiments include:

    • TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints.

    • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To assign carbon resonances. The Cβ and Cγ chemical shifts of Proline are highly diagnostic of the cis or trans isomer.[2]

  • Resonance Assignment: Use the TOCSY and HSQC spectra to assign all proton and carbon signals to specific atoms in the peptide sequence.

  • Structural Calculation:

    • Integrate the cross-peaks from the NOESY/ROESY spectrum to generate a list of inter-proton distance restraints.

    • Use molecular dynamics (MD) simulation software (e.g., AMBER, CHARMM) to generate a family of structures that satisfy these experimental restraints.

  • Analysis: Analyze the resulting ensemble of structures to determine the preferred conformation(s) of the peptide in solution, including backbone torsion angles and the orientation of side chains.

Visualizations: Workflows and Pathways

Visualizing the complex relationships in drug discovery can clarify strategy and process. The following diagrams, rendered in DOT language, illustrate key concepts.

logical_flow cluster_0 Peptide Properties cluster_1 Challenges cluster_2 Solution: Incorporate Cyclic Amino Acid P Natural Peptide S Low Proteolytic Stability P->S F High Conformational Flexibility P->F M Peptidomimetic CAA e.g., trans-ACCA, Proline S->CAA Improves F->CAA Reduces CAA->M

Caption: Improving peptide properties with cyclic amino acids.

experimental_workflow cluster_0 Synthesis & Purification cluster_1 Biophysical & Structural Analysis cluster_2 Performance Evaluation SPPS 1. Solid-Phase Peptide Synthesis HPLC 2. RP-HPLC Purification SPPS->HPLC MS 3. Mass Spectrometry Confirmation HPLC->MS NMR 4. NMR Conformational Analysis MS->NMR Stab 5. Serum Stability Assay MS->Stab Bind 6. Receptor Binding Assay (e.g., SPR) Stab->Bind Act 7. In Vitro Activity Assay (Cell-based) Bind->Act

Caption: Typical workflow for peptidomimetic evaluation.

her2_pathway cluster_her Cell Membrane cluster_signal Intracellular Signaling HER2 HER2 Dimer HER2-HER3 Heterodimer HER2->Dimer HER3 HER3 HER3->Dimer PI3K PI3K Dimer->PI3K Activation AKT Akt PI3K->AKT Activation Prolif Cell Proliferation & Survival AKT->Prolif Promotion Mimetic Peptidomimetic (Dimerization Inhibitor) Mimetic->Dimer Inhibition

Caption: Inhibition of HER2-HER3 signaling by a peptidomimetic.

Conclusion

The choice between trans-4-Aminocyclohexanecarboxylic acid and L-Proline in peptidomimetic design depends entirely on the desired structural and functional outcome.

  • Trans-ACCA is an excellent choice for enforcing a rigid, extended conformation and for significantly enhancing proteolytic stability. It is best suited to mimic linear peptide segments or to act as a scaffold where the precise geometry of a β-turn is not required.

  • L-Proline is the quintessential β-turn inducer. Its unique ability to undergo cis-trans isomerization provides conformational possibilities not accessible to other amino acids, making it indispensable for mimicking natural turn motifs that are critical for biological recognition. However, peptides containing only α-amino acids remain more susceptible to degradation.

For drug development professionals, the selection process should be guided by the structural hypothesis of the target's bioactive conformation. If an extended structure is hypothesized to be key for activity, trans-ACCA and other β-amino acids are strong candidates. If a specific turn is known to be part of the pharmacophore, Proline or its substituted analogues are the more logical choice. Ultimately, the empirical synthesis and evaluation of both types of analogues, using the robust experimental protocols outlined here, will provide the definitive data needed to advance a lead candidate.

References

comparative study of PROTAC linkers: trans-4-Aminocyclohexanecarboxylic acid hydrochloride vs PEG linkers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality. These heterobifunctional molecules co-opt the cell's ubiquitin-proteasome system to selectively eliminate proteins implicated in disease. A critical component of a PROTAC's architecture is the linker, which connects the target-binding ligand to the E3 ligase-recruiting moiety. The composition and structure of this linker are not merely a matter of connection but are pivotal in dictating the efficacy, selectivity, and pharmacokinetic properties of the PROTAC.

This guide provides a comparative study of two distinct classes of PROTAC linkers: rigid linkers, exemplified by structures incorporating trans-4-aminocyclohexanecarboxylic acid, and flexible linkers, with a focus on polyethylene glycol (PEG) chains. This analysis is supported by experimental data and detailed protocols for key assays in PROTAC development to aid researchers, scientists, and drug development professionals in the rational design of novel protein degraders.

The Dichotomy of PROTAC Linkers: Rigidity vs. Flexibility

The choice between a rigid and a flexible linker is a crucial decision in PROTAC design, with each offering a unique set of advantages and disadvantages.

Trans-4-Aminocyclohexanecarboxylic Acid-based Linkers (Rigid): The incorporation of cyclic structures like cyclohexane introduces conformational constraints, leading to a more rigid linker.[1] This rigidity can pre-organize the PROTAC into a bioactive conformation, which may enhance the stability of the ternary complex (Target Protein-PROTAC-E3 Ligase) and lead to more potent degradation.[1] Furthermore, rigid linkers can improve metabolic stability and other pharmacokinetic properties.[2] However, the synthesis of PROTACs with rigid linkers can be more complex, and the lack of flexibility might hinder the formation of a productive ternary complex if the fixed conformation is not optimal for the specific protein-protein interactions.[3]

PEG Linkers (Flexible): Polyethylene glycol (PEG) linkers are widely used in PROTAC design due to their synthetic accessibility and high degree of conformational freedom.[1] This flexibility allows the PROTAC to more readily adopt a conformation conducive to the formation of a stable ternary complex.[3] The hydrophilic nature of PEG linkers can also improve the solubility and cell permeability of the often large and hydrophobic PROTAC molecules.[1][4] The primary disadvantages of flexible linkers include a potential entropic penalty upon binding, which can reduce ternary complex stability, and a higher susceptibility to metabolism.[1]

Quantitative Performance Comparison

The efficacy of a PROTAC is primarily evaluated by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). A lower DC50 value indicates higher potency, while a higher Dmax value signifies greater efficacy.[5] The following tables summarize representative data from various studies, comparing the performance of PROTACs with flexible PEG linkers and those with rigid cyclic linkers.

Table 1: Performance Data for PROTACs with Flexible PEG Linkers

Target ProteinE3 LigaseLinker CompositionDC50Dmax (%)Cell Line
BRD4CRBN1-2 PEG units>5 µM-H661
BRD4CRBN4-5 PEG units<0.5 µM-H661
BTKCRBNPEG-based2.2 nM97%Mino
BRD2VHLPEG-based (MZ1)105 nM-HiBiT-tagged cells
BRD3VHLPEG-based (MZ1)166 nM-HiBiT-tagged cells
BRD4VHLPEG-based (MZ1)46 nM-HiBiT-tagged cells

Table 2: Performance Data for PROTACs with Rigid Cyclic Linkers

Target ProteinE3 LigaseLinker CompositionDC50Dmax (%)Cell Line
ARVHLPiperidine-containing<1 nM-LNCaP, VCaP
HDAC1VHLBenzamide-based0.91 ± 0.02 µM-HCT116
HDAC3VHLBenzamide-based0.64 ± 0.03 µM-HCT116
HDAC3VHLBenzamide-based0.44 ± 0.03 µM77%HCT116
BRD2VHLFerrocene-based181 nM-HiBiT-tagged cells
BRD3VHLFerrocene-based59 nM-HiBiT-tagged cells
BRD4VHLFerrocene-based44 nM-HiBiT-tagged cells

Note: The data presented is compiled from multiple sources and is for comparative purposes. Direct head-to-head comparisons of different linkers for the same target and E3 ligase are limited in the literature.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the fundamental mechanism of PROTAC action, a general workflow for evaluating PROTAC efficacy, and the structural differences between flexible and rigid linkers.

PROTAC_Mechanism cluster_cell Cellular Environment POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PROTAC PROTAC PROTAC->POI Binds PROTAC->E3 Binds PROTAC->Ternary Ternary->PROTAC Recycled polyUb_POI Polyubiquitinated POI Ternary->polyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome polyUb_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_workflow PROTAC Evaluation Workflow A 1. Cell Culture & PROTAC Treatment B 2. Cell Lysis & Protein Quantification A->B D 4. Cell Viability Assay (e.g., MTS) A->D C 3. Western Blot Analysis (Protein Degradation) B->C E 5. Ternary Complex Analysis (e.g., SPR) B->E F Data Analysis (DC50, Dmax, IC50, KD) C->F D->F E->F

A generalized experimental workflow for PROTAC evaluation.

Linker_Comparison cluster_protac PROTAC Structure cluster_flexible Flexible Linker cluster_rigid Rigid Linker Component Warhead Warhead (Binds Target) PEG PEG Chain (-O-CH2-CH2-)n Warhead->PEG Cyclohexane trans-4-Aminocyclohexanecarboxylic acid derivative E3_Ligand E3 Ligase Ligand PEG->E3_Ligand

Structural comparison of flexible vs. rigid linkers.

Experimental Protocols

Accurate and reproducible experimental data are crucial for the evaluation of PROTACs. Below are detailed methodologies for key experiments.

Protocol 1: Western Blot Analysis for Protein Degradation

This is the gold-standard method for quantifying the degradation of the target protein.

I. Cell Culture and Treatment

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

  • PROTAC Treatment: Prepare serial dilutions of the PROTAC in culture medium. Remove the existing medium from the cells and add the PROTAC-containing medium. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a predetermined time (e.g., 24 hours) at 37°C in a 5% CO2 incubator.

II. Cell Lysis and Protein Quantification

  • Lysis: After treatment, wash the cells with ice-cold PBS. Add an appropriate lysis buffer, scrape the cells, and collect the lysate.

  • Centrifugation: Centrifuge the lysate at high speed to pellet cell debris.

  • Quantification: Determine the protein concentration of the supernatant using a BCA protein assay kit to ensure equal protein loading.

III. SDS-PAGE and Protein Transfer

  • Sample Preparation: Mix the protein lysate with Laemmli sample buffer and heat to denature the proteins.

  • Electrophoresis: Load equal amounts of protein onto an SDS-polyacrylamide gel and run at a constant voltage.

  • Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

IV. Immunoblotting and Detection

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

V. Data Analysis

  • Quantify the band intensities for the target protein and the loading control using densitometry software.

  • Normalize the target protein signal to the loading control signal.

  • Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.

Protocol 2: MTS Assay for Cell Viability

This assay determines the effect of the PROTAC on cell proliferation and viability.

I. Reagent Preparation

  • Dissolve MTS powder in DPBS to a concentration of 2 mg/mL.

  • Dissolve PES powder in the MTS solution to a concentration of 0.21 mg/mL.

  • Adjust the pH to 6.0-6.5 and filter-sterilize.

II. Assay Procedure

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the PROTAC and incubate for a specified period (e.g., 24, 48, 72 hours).

  • MTS Reagent Addition: Add 20 µL of the MTS/PES solution to each well.

  • Incubation: Incubate for 1-4 hours at 37°C.

  • Absorbance Measurement: Record the absorbance at 490 nm using a microplate reader.

Protocol 3: Surface Plasmon Resonance (SPR) for Ternary Complex Formation

This assay evaluates the formation and stability of the ternary complex in real-time.

I. Surface Preparation

  • Chip Activation: Activate a sensor chip (e.g., CM5) with a 1:1 mixture of EDC and NHS.

  • Ligand Immobilization: Immobilize one of the proteins (e.g., the E3 ligase) onto the chip surface.

  • Deactivation: Deactivate any remaining active esters with ethanolamine.

II. Binding Analysis

  • Binary Interaction: Inject a series of concentrations of the PROTAC over the immobilized protein to measure the binary binding affinity.

  • Ternary Complex Formation: Inject a series of concentrations of the target protein in the presence of a constant concentration of the PROTAC. A significant increase in the binding response compared to the PROTAC alone indicates ternary complex formation.

III. Data Analysis

  • Analyze the sensorgrams using appropriate binding models to determine the association (ka) and dissociation (kd) rates, and the equilibrium dissociation constant (KD).

  • Calculate the cooperativity factor (α = KDbinary / KDternary) to assess the stability of the ternary complex.

Conclusion

The choice between a rigid linker, such as one incorporating trans-4-aminocyclohexanecarboxylic acid, and a flexible PEG linker is a critical consideration in PROTAC design that significantly influences the molecule's performance. While flexible PEG linkers offer synthetic ease and the ability to adapt to various protein-protein interfaces, rigid linkers can provide conformational pre-organization, potentially leading to improved potency and pharmacokinetic properties. The optimal linker is highly dependent on the specific target protein and E3 ligase pair, necessitating the empirical testing of a variety of linker types and lengths. The experimental protocols and comparative data presented in this guide provide a framework for the rational design and evaluation of PROTAC linkers, ultimately accelerating the development of novel protein-degrading therapeutics.

References

A Comparative Guide on the Efficacy of trans-4-Aminocyclohexanecarboxylic Acid Hydrochloride in Neurological Disorder Models

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of trans-4-Aminocyclohexanecarboxylic acid hydrochloride's performance in preclinical neurological disorder models against other alternatives, supported by experimental data. As Senior Application Scientists, our goal is to offer a technically sound and practical resource to inform your research and development efforts.

Introduction: The Rationale for Neuroprotection in Neurological Disorders

Neurological disorders such as stroke and traumatic brain injury (TBI) represent a significant global health burden. A key pathological feature in the acute phase of these conditions is excitotoxicity, a process where excessive stimulation by neurotransmitters like glutamate leads to neuronal damage and death. This has led to the exploration of neuroprotective agents that can mitigate this damage.

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, counteracting the excitatory effects of glutamate. Consequently, GABA receptor agonists have been investigated for their neuroprotective potential in various neurological injury models.[1][2][3][4][5] This guide focuses on this compound, a GABA analogue, and evaluates its efficacy in established preclinical models.

Putative Mechanism of Action

The neuroprotective effects of GABA agonists are thought to be mediated through the activation of GABA receptors, which leads to a reduction in neuronal excitability.[1] This can help to counteract the glutamate-induced excitotoxicity that occurs following a neurological injury. Specifically, activation of GABA receptors can lead to increased phosphorylation of neuronal nitric oxide synthase (nNOS), which has been shown to be a neuroprotective mechanism.[1]

Preclinical Workflow Target_Identification Target Identification (e.g., GABA Receptors) In_Vitro_Screening In Vitro Screening (Binding Assays, Cell Viability) Target_Identification->In_Vitro_Screening PK_PD_Studies Pharmacokinetics & Pharmacodynamics In_Vitro_Screening->PK_PD_Studies Acute_Model_Testing Efficacy in Acute Models (Stroke, TBI) PK_PD_Studies->Acute_Model_Testing Chronic_Model_Testing Efficacy in Chronic Models (Neurodegeneration) Acute_Model_Testing->Chronic_Model_Testing Toxicology_Studies Safety & Toxicology Chronic_Model_Testing->Toxicology_Studies

Caption: A generalized workflow for the preclinical development of a neuroprotective drug.

Conclusion and Future Perspectives

The data presented in this guide indicate that this compound demonstrates significant neuroprotective effects in preclinical models of ischemic stroke and traumatic brain injury. Its efficacy is comparable to that of other agents, such as Diazepam and Tranexamic Acid, in these models.

However, it is important to note that while GABA agonists have shown promise in animal models, clinical trials in acute stroke have not consistently demonstrated benefit and can be associated with side effects like sedation. [2][3][4][5]Therefore, further research is warranted to fully characterize the therapeutic potential and safety profile of this compound. Future studies should focus on dose-response relationships, therapeutic windows, and long-term functional outcomes in a wider range of neurological disorder models.

References

  • Title: Experimental Models of Neuroimmunological Disorders: A Review - PMC Source: PubMed Central URL: [Link]

  • Title: Neuroprotection of gamma-aminobutyric acid receptor agonists via enhancing neuronal nitric oxide synthase (Ser847) phosphorylation through increased neuronal nitric oxide synthase and PSD95 interaction and inhibited protein phosphatase activity in cerebral ischemia Source: PubMed URL: [Link]

  • Title: Neurological Disease Mouse Models for Targeted Research Source: Cyagen URL: [Link]

  • Title: CNS Preclinical Disease Models - Parkinson & Stroke Source: Syncrosome URL: [Link]

  • Title: Animal Models of Neurological Disorders - PMC Source: PubMed Central, NIH URL: [Link]

  • Title: Preclinical Models for Alzheimer's Disease: Past, Present, and Future Approaches | ACS Omega Source: ACS Omega URL: [Link]

  • Title: Gamma aminobutyric acid (GABA) receptor agonists for acute stroke Source: PubMed URL: [Link]

  • Title: Gamma aminobutyric acid (GABA) receptor agonists for acute stroke - PMC Source: PubMed Central URL: [Link]

  • Title: Gamma aminobutyric acid (GABA) receptor agonists for acute stroke Source: Cochrane URL: [Link]

  • Title: Gamma aminobutyric acid (GABA) receptor agonists for acute stroke Source: PubMed URL: [Link]

  • Title: this compound Source: Chemik Co., Ltd. URL: [Link]

  • Title: P188 Therapy in In Vitro Models of Traumatic Brain Injury Source: MDPI URL: [Link]

  • Title: Effect of trans 4-butylcyclohexane carboxylic acid (4-BCCA) upon neurodegeneration, oxidative stress related to epileptogenesis in pilocarpine-induced status epilepticus Source: PubMed URL: [Link]

  • Title: The effect of tranexamic acid in traumatic brain injury: A randomized controlled trial Source: PubMed URL: [Link]

  • Title: Intramuscular tranexamic acid for symptomatic mild traumatic brain injury in older adults: a pilot randomised, placebo-controll - CRASH 4 Trial Source: The Lancet URL: [Link]

Sources

head-to-head comparison of different synthetic routes to trans-4-Aminocyclohexanecarboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

trans-4-Aminocyclohexanecarboxylic acid hydrochloride is a crucial building block in the synthesis of various pharmacologically active compounds. Its rigid cyclohexane core and the trans orientation of the amino and carboxylic acid groups are key structural features that impart specific biological activities. The efficient and stereoselective synthesis of this molecule is of paramount importance for the pharmaceutical industry. This guide provides a detailed, head-to-head comparison of the most common synthetic routes to this compound, offering insights into the underlying chemistry, experimental protocols, and key performance indicators to aid researchers and drug development professionals in selecting the optimal strategy for their needs.

Route 1: Catalytic Hydrogenation of 4-Aminobenzoic Acid

The catalytic hydrogenation of 4-aminobenzoic acid is a widely employed method for the synthesis of 4-aminocyclohexanecarboxylic acid. This approach involves the reduction of the aromatic ring to a cyclohexane ring. A significant challenge in this route is controlling the stereochemistry to favor the desired trans isomer over the cis isomer.

Underlying Principles and Mechanistic Insights

The hydrogenation of 4-aminobenzoic acid proceeds via the addition of hydrogen atoms to the benzene ring in the presence of a metal catalyst. The choice of catalyst and reaction conditions plays a critical role in the stereochemical outcome. Catalysts such as Raney nickel, palladium, platinum, and ruthenium have been utilized.[1][2] Ruthenium-based catalysts, particularly ruthenium on carbon (Ru/C), in a basic medium have shown a preference for the formation of the trans isomer.[1][3] This selectivity is attributed to the specific coordination of the substrate to the catalyst surface under basic conditions, which kinetically favors the formation of the trans product.[3]

Experimental Protocol: One-Pot Synthesis with High trans Selectivity

This protocol is adapted from a patented industrially feasible process.[1][4]

  • Reaction Setup: In an autoclave, combine 4-aminobenzoic acid (1 eq.), 5% Ru/C (25% w/w of the starting material), and a 10% aqueous solution of sodium hydroxide (NaOH).[1][4]

  • Hydrogenation: Seal the autoclave and purge with hydrogen gas. Pressurize the vessel to 15 bar with hydrogen and heat the reaction mixture to 100°C with vigorous stirring.[1][4]

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is completely consumed (typically after 20 hours).[1][4] The conversion can also be monitored by NMR to determine the cis:trans ratio.[1]

  • Work-up and Isolation: After cooling and depressurizing the reactor, filter the reaction mixture to remove the catalyst. The aqueous solution can then be acidified, and the product can be isolated through crystallization. For the hydrochloride salt, treatment with hydrochloric acid is performed.

Visualization of the Catalytic Hydrogenation Pathway

Catalytic Hydrogenation 4-Aminobenzoic Acid 4-Aminobenzoic Acid trans-4-Aminocyclohexanecarboxylic Acid trans-4-Aminocyclohexanecarboxylic Acid 4-Aminobenzoic Acid->trans-4-Aminocyclohexanecarboxylic Acid H2, Ru/C NaOH, 100°C, 15 bar trans-4-Aminocyclohexanecarboxylic Acid HCl trans-4-Aminocyclohexanecarboxylic Acid HCl trans-4-Aminocyclohexanecarboxylic Acid->trans-4-Aminocyclohexanecarboxylic Acid HCl HCl

Caption: Catalytic hydrogenation of 4-aminobenzoic acid.

Route 2: Isomerization of cis-4-Aminocyclohexanecarboxylic Acid

This route focuses on the conversion of the undesired cis isomer to the thermodynamically more stable trans isomer. This can be a standalone process if a cis-rich mixture is available or a subsequent step after a non-selective hydrogenation.

Underlying Principles and Mechanistic Insights

The isomerization is typically achieved through base-catalyzed epimerization.[3] In the presence of a strong base, a proton at the carbon atom bearing the carboxylic acid group can be abstracted, leading to the formation of an enolate intermediate. Reprotonation can occur from either face, and since the trans isomer is thermodynamically more stable (with both bulky groups in equatorial positions in the chair conformation), it will be the major product at equilibrium.

Experimental Protocol: Base-Mediated Isomerization

This protocol is based on general procedures described in the literature.[3][5]

  • Reaction Setup: Dissolve a mixture of cis- and trans-4-aminocyclohexanecarboxylic acid in a suitable high-boiling solvent like xylene.[3]

  • Isomerization: Add a strong base, such as sodium hydroxide or potassium tert-butoxide.[3] Heat the mixture to reflux to facilitate the equilibration.

  • Isolation: The trans isomer, being less soluble, may precipitate from the reaction mixture upon cooling. The product can be collected by filtration. Further purification can be achieved by recrystallization.

Visualization of the Isomerization Process

Isomerization cis-4-Aminocyclohexanecarboxylic Acid cis-4-Aminocyclohexanecarboxylic Acid trans-4-Aminocyclohexanecarboxylic Acid trans-4-Aminocyclohexanecarboxylic Acid cis-4-Aminocyclohexanecarboxylic Acid->trans-4-Aminocyclohexanecarboxylic Acid Base (e.g., NaOH) Heat

Caption: Base-catalyzed isomerization of the cis to the trans isomer.

Route 3: Synthesis from Dimethyl Terephthalate

An alternative, multi-step synthesis starts from the readily available and inexpensive dimethyl terephthalate.[6][7] This route involves a series of chemical transformations to introduce the amino group and reduce the aromatic ring.

Underlying Principles and Mechanistic Insights

This synthetic pathway typically involves mono-hydrolysis of the diester, conversion of the resulting carboxylic acid to an amide, followed by a Hofmann rearrangement to introduce the amino group with the loss of one carbon atom. Subsequent hydrogenation of the aromatic ring yields the desired product. The Hofmann rearrangement is a key step where a primary amide is converted to a primary amine with one fewer carbon atom via an isocyanate intermediate.[8][9][10]

Experimental Protocol: A Multi-step Approach

A representative sequence is outlined below.[6][7]

  • Mono-hydrolysis: React dimethyl terephthalate with one equivalent of potassium hydroxide in methanol to yield methyl 4-(methoxycarbonyl)benzoate.[6]

  • Amidation: Convert the ester to an amide by reacting with ammonia.

  • Hofmann Rearrangement: Treat the primary amide with a reagent like sodium hypobromite (formed in situ from bromine and sodium hydroxide) to form the corresponding amine.[8][10]

  • Hydrogenation: Catalytically hydrogenate the resulting aromatic amine to obtain a mixture of cis- and trans-4-aminocyclohexanecarboxylic acid.

  • Isomerization and Purification: If necessary, perform a base-catalyzed isomerization to enrich the trans isomer, followed by purification.

Visualization of the Synthesis from Dimethyl Terephthalate

Synthesis_from_Dimethyl_Terephthalate Dimethyl Terephthalate Dimethyl Terephthalate Methyl 4-(methoxycarbonyl)benzoate Methyl 4-(methoxycarbonyl)benzoate Dimethyl Terephthalate->Methyl 4-(methoxycarbonyl)benzoate KOH, MeOH 4-Carbamoylbenzoic acid methyl ester 4-Carbamoylbenzoic acid methyl ester Methyl 4-(methoxycarbonyl)benzoate->4-Carbamoylbenzoic acid methyl ester NH3 Methyl 4-aminobenzoate Methyl 4-aminobenzoate 4-Carbamoylbenzoic acid methyl ester->Methyl 4-aminobenzoate Hofmann Rearrangement 4-Aminocyclohexanecarboxylic acid 4-Aminocyclohexanecarboxylic acid Methyl 4-aminobenzoate->4-Aminocyclohexanecarboxylic acid Catalytic Hydrogenation

Caption: Multi-step synthesis from dimethyl terephthalate.

Head-to-Head Comparison of Synthetic Routes

ParameterCatalytic Hydrogenation of 4-Aminobenzoic AcidIsomerization of cis-isomerSynthesis from Dimethyl Terephthalate
Starting Material 4-Aminobenzoic Acidcis/trans mixture of 4-Aminocyclohexanecarboxylic acidDimethyl Terephthalate
Number of Steps 1 (for hydrogenation)1 (for isomerization)Multiple
Overall Yield 62-78%[3]65-68% (for isomerization step)[3]Varies, reported up to 59.2% over seven steps[7]
trans:cis Ratio >3:1 (with Ru/C)[1][3]High trans enrichment (thermodynamically controlled)Initially a mixture, requires isomerization
Key Reagents H₂, Metal Catalyst (e.g., Ru/C), Base (e.g., NaOH)Strong Base (e.g., NaOH, K-tert-butoxide)KOH, NH₃, Br₂/NaOH, H₂, Metal Catalyst
Reaction Conditions High temperature (100°C), High pressure (15 bar)[1][4]High temperature (refluxing solvent)Varied conditions for each step
Scalability Industrially feasible[3][11]ScalablePotentially scalable, but more complex
Advantages Direct, one-pot potential, high trans selectivity achievableEffective for enriching the desired isomerUses inexpensive starting material
Disadvantages Requires high pressure and temperature, catalyst costRequires a pre-existing mixture of isomersMulti-step, potentially lower overall yield

Conclusion and Recommendations

The choice of the optimal synthetic route to this compound depends on several factors, including the desired scale of production, available starting materials, and cost considerations.

  • For direct and efficient synthesis with high trans selectivity , the catalytic hydrogenation of 4-aminobenzoic acid using a ruthenium catalyst under basic conditions is a highly recommended approach, particularly for industrial applications.[1][3] This one-pot method minimizes the need for subsequent isomerization steps.

  • The base-mediated isomerization is a valuable tool when dealing with mixtures of cis and trans isomers, either from a non-selective hydrogenation or as a method to upgrade an undesired isomer.[3]

  • The synthesis from dimethyl terephthalate is a more complex, multi-step process.[6][7] While it utilizes a cheap and abundant starting material, the number of steps and potential for lower overall yield may make it less attractive for large-scale production compared to the direct hydrogenation route.

Ultimately, a thorough evaluation of the economic and practical aspects of each route is essential for making an informed decision in a research or industrial setting.

References

  • PrepChem. (n.d.). Preparation of 4-aminocyclohexanecarboxylic acid. Retrieved from [Link]

  • Patil, P. S., Mahajan, U. S., Sonawane, S. P., & Gurjar, M. K. (2014). Short and Efficient Process for the Synthesis of trans-4-Aminocyclohexanecarboxylic Acid Derivatives. Organic Process Research & Development, 18(11), 1434–1439. [Link]

  • Google Patents. (n.d.). A Method Of Preparing Trans 4 Amino 1 Cyclohexane Carboxylic Acid Derivatives.
  • Google Patents. (n.d.). CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof.
  • Google Patents. (n.d.). WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives.
  • Google Patents. (n.d.). WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives.
  • ResearchGate. (n.d.). Short and Efficient Process for the Synthesis of trans- 4-Aminocyclohexanecarboxylic Acid Derivatives. Retrieved from [Link]

  • Quick Company. (n.d.). Process For The Preparation Of Tranexamic Acid. Retrieved from [Link]

  • Typology. (2023, August 22). How is tranexamic acid synthesised? Retrieved from [Link]

  • Google Patents. (n.d.). WO2003078381A1 - PROCESS FOR PREPARATION OF trans-4-AMINOCYCLOHEXANE- CARBOXYLIC ACIDS.
  • PubMed Central. (2024, April 18). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. Retrieved from [Link]

  • Patsnap Eureka. (n.d.). Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). CN103172528A - Tranexamic acid preparation method.
  • Chemist Wizards. (n.d.). Hoffmann Rearrangement. Retrieved from [Link]

  • Wikipedia. (n.d.). Hofmann rearrangement. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Hofmann Rearrangement. Retrieved from [Link]

  • Google Patents. (n.d.). WO2021111475A1 - Process for preparing tranexamic acid.
  • ResearchGate. (2024, September 12). Scalable synthesis of tranexamic acid under modest reaction conditions using early stage isomerization of dimethyl 1,4-cyclohexanedicarboxylate as a key step. Retrieved from [Link]

  • Chemistry Notes. (n.d.). Hofmann Rearrangement: Mechanism, application. Retrieved from [Link]

  • PubMed Central. (2021, December 1). Microbial synthesis of 4-hydroxybenzoic acid from renewable feedstocks. Retrieved from [Link]

Sources

Spectroscopic Comparison of Cis and Trans 4-Aminocyclohexanecarboxylic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a precise understanding of molecular stereochemistry is critical for elucidating biological activity and ensuring the purity of pharmaceutical compounds. This guide provides a comprehensive spectroscopic comparison of the cis and trans isomers of 4-aminocyclohexanecarboxylic acid, offering supporting experimental data and detailed protocols to aid in their differentiation and characterization.

The spatial arrangement of the amino (-NH₂) and carboxylic acid (-COOH) functional groups on the cyclohexane ring in cis and trans-4-aminocyclohexanecarboxylic acid leads to distinct spectroscopic signatures. These differences are most pronounced in Nuclear Magnetic Resonance (NMR) spectroscopy, but can also be observed in vibrational techniques such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Tool for Isomer Differentiation

NMR spectroscopy is the most powerful technique for distinguishing between the cis and trans isomers of 4-aminocyclohexanecarboxylic acid. The key to this differentiation lies in the analysis of chemical shifts (δ) and spin-spin coupling constants (J) of the protons on the cyclohexane ring, particularly the methine protons at C1 and C4 (the carbons bearing the functional groups).

In the more stable chair conformation, the substituents can be either axial or equatorial. For the trans isomer, the thermodynamically preferred conformation is the one where both the amino and carboxylic acid groups are in equatorial positions. In the cis isomer, one group is axial and the other is equatorial. This difference in the spatial orientation of the substituents leads to distinct magnetic environments for the ring protons.

A study published in the Journal of Medicinal Chemistry details the synthesis and characterization of both isomers.[1][2][3] While the specific spectral data is not available in the abstract, the principles of conformational analysis of cyclohexane derivatives provide a strong basis for their differentiation.

¹H NMR Spectroscopy:

The chemical shift of a proton is highly dependent on its local electronic environment. Protons in an equatorial position are typically deshielded (appear at a higher ppm value) compared to their axial counterparts.

  • Trans Isomer (diequatorial): The methine protons at C1 and C4 are in axial positions. They are expected to resonate at a relatively upfield (lower ppm) chemical shift.

  • Cis Isomer (axial-equatorial): One methine proton (at C1 or C4) is axial and the other is equatorial. The equatorial proton will be deshielded and resonate at a downfield (higher ppm) chemical shift compared to the axial proton in the trans isomer.

Furthermore, the coupling constants between adjacent protons provide definitive stereochemical information. The magnitude of the vicinal coupling constant (³J) is dependent on the dihedral angle between the coupled protons, as described by the Karplus relationship.

  • Trans Isomer: The axial methine protons will exhibit large axial-axial (J_ax-ax) couplings (typically 10-13 Hz) with the adjacent axial protons on C2, C3, C5, and C6.

  • Cis Isomer: The methine protons will show smaller axial-equatorial (J_ax-eq) and equatorial-axial (J_eq-ax) couplings (typically 2-5 Hz).

¹³C NMR Spectroscopy:

The chemical shifts of the carbon atoms in the cyclohexane ring are also influenced by the stereochemistry of the substituents. The carbon atom bearing an axial substituent is typically shielded (appears at a lower ppm value) compared to a carbon with an equatorial substituent (the γ-gauche effect).

  • Trans Isomer (diequatorial): The C1 and C4 carbons are expected to resonate at a more downfield position.

  • Cis Isomer (axial-equatorial): The carbon bearing the axial substituent will be shielded and resonate at a more upfield position compared to the corresponding carbon in the trans isomer.

Table 1: Predicted Comparative ¹H and ¹³C NMR Spectral Data for cis- and trans-4-Aminocyclohexanecarboxylic Acid

Spectroscopic Parameter cis-4-Aminocyclohexanecarboxylic Acid trans-4-Aminocyclohexanecarboxylic Acid Key Distinguishing Feature
¹H NMR Chemical Shift (Methine H at C1/C4) One proton downfield (equatorial), one upfield (axial)Both protons relatively upfield (axial)The equatorial proton in the cis isomer is deshielded.
¹H NMR Coupling Constant (Methine Protons) Smaller J values (J_ax-eq, J_eq-eq ~2-5 Hz)Larger J values (J_ax-ax ~10-13 Hz)Large axial-axial coupling is characteristic of the trans isomer.
¹³C NMR Chemical Shift (C1/C4) One carbon shielded (upfield) due to axial substituentBoth carbons relatively deshielded (downfield)The γ-gauche effect causes shielding of the carbon with the axial group in the cis isomer.

Vibrational Spectroscopy: FTIR and Raman

FTIR and Raman spectroscopy provide information about the vibrational modes of a molecule. While less definitive than NMR for stereoisomer differentiation in this case, subtle differences in the spectra of the cis and trans isomers can be expected due to their different symmetry and vibrational modes.

FTIR Spectroscopy:

The infrared spectra of both isomers will be dominated by the characteristic absorptions of the amino and carboxylic acid functional groups.

  • O-H stretch (carboxylic acid): A very broad band in the region of 2500-3300 cm⁻¹.

  • N-H stretch (amine): A medium intensity band (or bands) around 3300-3500 cm⁻¹.

  • C=O stretch (carboxylic acid): A strong, sharp band around 1700-1725 cm⁻¹.

  • N-H bend (amine): A medium intensity band around 1590-1650 cm⁻¹.

  • C-N stretch (amine): A medium intensity band around 1020-1250 cm⁻¹.

  • C-O stretch (carboxylic acid): A medium intensity band around 1210-1320 cm⁻¹.

The "fingerprint" region (below 1500 cm⁻¹) will contain a complex pattern of bands corresponding to various bending and stretching vibrations of the cyclohexane ring. Subtle differences in the positions and intensities of these bands between the cis and trans isomers are expected due to their different molecular symmetry.

Raman Spectroscopy:

Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. Therefore, the C-C stretching and C-H bending vibrations of the cyclohexane ring will be prominent. Differences in the Raman spectra of the cis and trans isomers would arise from their distinct molecular symmetries, which affect the Raman activity of certain vibrational modes. For instance, the trans isomer, with its higher symmetry (assuming a diequatorial conformation), may exhibit fewer Raman active bands compared to the less symmetric cis isomer.

Due to the limited availability of specific FTIR and Raman data for these compounds in the public domain, a detailed quantitative comparison is not currently possible. However, the general principles of vibrational spectroscopy suggest that a comparative analysis of the fingerprint regions would be the most fruitful approach for distinguishing the isomers.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of cis- and trans-4-aminocyclohexanecarboxylic acid.

NMR Spectroscopy

1. Sample Preparation:

  • Weigh 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.
  • Dissolve the sample in a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆). The choice of solvent may depend on the solubility of the specific isomer.

2. NMR Data Acquisition:

  • Acquire spectra on a high-field NMR spectrometer (e.g., 300 MHz or higher).
  • Maintain a constant temperature, typically 25 °C (298 K).
  • For ¹H NMR:
  • Use a standard single-pulse experiment.
  • Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
  • Set a relaxation delay of 1-5 seconds.
  • For ¹³C NMR:
  • Use a proton-decoupled single-pulse experiment.
  • Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
  • Set a relaxation delay of 2-5 seconds.

3. Data Processing and Analysis:

  • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
  • Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
  • Measure the chemical shifts (δ) in ppm and coupling constants (J) in Hz.

FTIR Spectroscopy (Attenuated Total Reflectance - ATR)

1. Sample Preparation:

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
  • Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

2. FTIR Data Acquisition:

  • Apply pressure using the ATR accessory's pressure clamp to ensure good contact between the sample and the crystal.
  • Collect a background spectrum of the empty, clean ATR crystal.
  • Collect the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.

3. Data Processing and Analysis:

  • The software will automatically ratio the sample spectrum against the background spectrum to produce the absorbance or transmittance spectrum.
  • Identify the characteristic absorption bands and compare the fingerprint regions of the two isomers.

Raman Spectroscopy

1. Sample Preparation:

  • Place a small amount of the solid sample into a glass capillary tube or onto a microscope slide.

2. Raman Data Acquisition:

  • Focus the laser beam onto the sample.
  • Acquire the Raman spectrum using an appropriate laser wavelength (e.g., 532 nm or 785 nm), laser power, and acquisition time to obtain a good signal-to-noise ratio while avoiding sample degradation.

3. Data Processing and Analysis:

  • Process the spectrum to remove any background fluorescence.
  • Identify the characteristic Raman scattering peaks and compare the spectra of the two isomers, paying close attention to the low-frequency modes and the fingerprint region.

Logical Workflow for Isomer Identification

The following diagram illustrates the logical workflow for the spectroscopic identification and differentiation of cis- and trans-4-aminocyclohexanecarboxylic acid.

G Spectroscopic Workflow for Isomer Differentiation cluster_0 NMR Analysis cluster_1 Vibrational Spectroscopy Analysis cluster_2 Isomer Identification cluster_3 Results Sample_Prep_NMR Sample Preparation (Dissolution in Deuterated Solvent) H1_NMR ¹H NMR Acquisition Sample_Prep_NMR->H1_NMR C13_NMR ¹³C NMR Acquisition Sample_Prep_NMR->C13_NMR NMR_Analysis Analyze Chemical Shifts (δ) and Coupling Constants (J) H1_NMR->NMR_Analysis C13_NMR->NMR_Analysis Decision Definitive Stereochemical Assignment NMR_Analysis->Decision Primary Method Sample_Prep_Vib Sample Preparation (Solid State) FTIR FTIR (ATR) Acquisition Sample_Prep_Vib->FTIR Raman Raman Acquisition Sample_Prep_Vib->Raman Vib_Analysis Compare Fingerprint Regions and Functional Group Vibrations FTIR->Vib_Analysis Raman->Vib_Analysis Vib_Analysis->Decision Confirmatory Method Cis_Isomer cis-Isomer Identified Decision->Cis_Isomer Axial-Equatorial Characteristics Trans_Isomer trans-Isomer Identified Decision->Trans_Isomer Diequatorial Characteristics

Figure 1. Logical workflow for the spectroscopic differentiation of cis- and trans-4-aminocyclohexanecarboxylic acid.

References

A Guide to Assessing the Impact of Cyclic Amino Acids on Peptide Conformation: A Case Study Using trans-4-Aminocyclohexanecarboxylic Acid Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding and controlling peptide conformation is a critical aspect of designing novel therapeutics. The introduction of conformationally constrained amino acid analogues is a powerful strategy to modulate the structure, stability, and ultimately, the biological activity of peptides. This guide explores the impact of incorporating cyclic amino acids, with a focus on trans-4-Aminocyclohexanecarboxylic acid, on peptide conformation and provides a framework for its experimental assessment.

Due to a lack of specific experimental data on peptides incorporating trans-4-Aminocyclohexanecarboxylic acid, this guide will draw parallels from its close structural isomer, trans-2-aminocyclohexanecarboxylic acid (trans-ACHC), to illustrate the principles and expected outcomes. The inclusion of such cyclic residues is known to impart significant conformational rigidity to the peptide backbone.

Conceptual Impact on Peptide Structure

The incorporation of cyclic amino acids like trans-4-Aminocyclohexanecarboxylic acid is intended to limit the rotational freedom around the peptide backbone's phi (φ) and psi (ψ) dihedral angles. This restriction can pre-organize the peptide into a specific secondary structure, such as a turn or a helical motif, which can be beneficial for receptor binding and can enhance proteolytic stability. Molecular modeling has suggested that trans-4-aminocyclohexanecarboxylic acid can function as a conformationally constrained replacement for flexible glycine residues in a peptide sequence[1].

In contrast, a standard, unconstrained peptide in solution often exists as an ensemble of multiple, flexible conformations. This inherent flexibility can be entropically unfavorable for binding to a target. By introducing a rigid element like a cyclic amino acid, the peptide's conformational landscape is narrowed, potentially leading to a more potent and stable therapeutic candidate.

Comparative Analysis: Constrained vs. Unconstrained Peptides

The following table summarizes the expected qualitative differences in performance between a standard peptide and one containing a cyclic amino acid like trans-4-Aminocyclohexanecarboxylic acid.

FeatureStandard PeptidePeptide with trans-4-Aminocyclohexanecarboxylic AcidRationale for Difference
Conformational Flexibility HighLowThe cyclic structure of the amino acid restricts backbone dihedral angles, reducing flexibility.
Predominant Secondary Structure Often random coil in solutionCan induce specific turns or helicesThe constrained geometry of the cyclic residue directs the folding of the peptide chain.
Receptor Binding Affinity Variable; can be lower due to entropic cost of bindingPotentially higherPre-organization into a bioactive conformation reduces the entropic penalty upon binding.
Proteolytic Stability Generally lowPotentially higherThe unnatural amino acid and constrained conformation can hinder recognition and cleavage by proteases.
Solubility Dependent on sequenceMay be alteredThe introduction of a non-natural, cyclic residue can impact the overall polarity and solvation properties of the peptide.

Experimental Assessment of Peptide Conformation

To empirically determine the impact of trans-4-Aminocyclohexanecarboxylic acid on peptide conformation, a suite of biophysical techniques can be employed. The two primary methods for solution-state conformational analysis are Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental Workflow

The general workflow for assessing the conformational impact of a modified amino acid is depicted below.

G cluster_0 Peptide Synthesis & Purification cluster_1 Conformational Analysis cluster_2 Data Analysis & Interpretation synthesis Solid-Phase Peptide Synthesis (Standard and Modified Peptide) purification RP-HPLC Purification synthesis->purification characterization Mass Spectrometry (Verification of Mass) purification->characterization cd Circular Dichroism (CD) Spectroscopy characterization->cd nmr Nuclear Magnetic Resonance (NMR) Spectroscopy characterization->nmr cd_analysis Secondary Structure Estimation (e.g., α-helix, β-sheet content) cd->cd_analysis nmr_analysis 3D Structure Calculation (NOE restraints, dihedral angles) nmr->nmr_analysis comparison Comparative Structural Analysis cd_analysis->comparison nmr_analysis->comparison

Caption: Experimental workflow for assessing peptide conformation.
Detailed Experimental Protocols

1. Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid, low-resolution technique that provides information about the overall secondary structure of a peptide in solution[2][3].

  • Objective: To determine if the incorporation of trans-4-Aminocyclohexanecarboxylic acid induces a specific secondary structure (e.g., α-helix, β-sheet, or turn) compared to the unmodified peptide.

  • Protocol:

    • Sample Preparation: Prepare solutions of both the standard and modified peptides in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). The peptide concentration is typically in the range of 50-100 µM. A buffer blank is also required.

    • Instrumentation: Use a CD spectrometer to measure the difference in absorption of left- and right-circularly polarized light.

    • Data Acquisition: Collect CD spectra in the far-UV region (typically 190-260 nm) at a controlled temperature (e.g., 25°C).

    • Data Processing: Subtract the buffer blank spectrum from the peptide spectra. Convert the raw data (millidegrees) to molar ellipticity ([θ]).

    • Analysis: Analyze the spectral features. For example, α-helices show characteristic negative bands around 222 nm and 208 nm and a positive band around 192 nm. β-sheets show a negative band around 218 nm and a positive band around 195 nm. A random coil typically displays a strong negative band around 200 nm.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides high-resolution, atom-level information about the three-dimensional structure and dynamics of a peptide in solution[4].

  • Objective: To determine the precise 3D conformation of the peptide containing trans-4-Aminocyclohexanecarboxylic acid and to identify specific intramolecular interactions.

  • Protocol:

    • Sample Preparation: Dissolve the peptide at a higher concentration (typically 0.5-1 mM) in a suitable buffer, often containing a small percentage of D₂O for the lock signal.

    • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 600 MHz or higher).

    • Data Acquisition: Acquire a series of 1D and 2D NMR experiments, including:

      • TOCSY (Total Correlation Spectroscopy): To assign resonances to specific amino acid spin systems.

      • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (typically < 5 Å), which provides distance restraints for structure calculation.

      • COSY (Correlation Spectroscopy): To identify scalar-coupled protons.

    • Data Processing and Analysis:

      • Process the NMR spectra using appropriate software.

      • Assign the chemical shifts of all protons in the peptide.

      • Integrate the cross-peaks in the NOESY spectrum to derive distance restraints.

    • Structure Calculation: Use molecular dynamics or distance geometry algorithms to calculate an ensemble of 3D structures that are consistent with the experimental restraints.

Logical Framework for Comparison

The decision to use a conformationally constrained amino acid is based on a logical progression from a flexible to a more rigid peptide analogue with the goal of improving its therapeutic properties.

G cluster_0 Unconstrained Peptide cluster_1 Constrained Peptide start Standard Peptide flexibility High Conformational Flexibility start->flexibility modification Incorporate trans-4-Aminocyclohexanecarboxylic acid start->modification Design Modification binding Potential Entropic Penalty upon Binding flexibility->binding stability Susceptible to Proteolysis flexibility->stability rigidity Reduced Conformational Flexibility modification->rigidity preorganization Pre-organized for Bioactive Conformation rigidity->preorganization improved_stability Enhanced Proteolytic Stability rigidity->improved_stability outcome Improved Therapeutic Properties preorganization->outcome improved_stability->outcome

Caption: Logical comparison of unconstrained vs. constrained peptides.

References

An In Vitro Comparative Guide to GABA Analogues, Including trans-4-Aminocyclohexanecarboxylic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide offers a comparative overview of various GABA analogues, with a specific focus on the structural class to which trans-4-Aminocyclohexanecarboxylic acid hydrochloride belongs. The information is tailored for researchers, scientists, and professionals in drug development, providing objective comparisons based on available in-vitro experimental data.

Introduction to GABA and its Analogues

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system. Its action is mediated through two main classes of receptors: GABAA and GABAB receptors. GABAA receptors are ionotropic chloride channels that mediate fast synaptic inhibition, while GABAB receptors are metabotropic G-protein coupled receptors that produce slow and prolonged inhibitory signals. The development of GABA analogues, which are molecules that mimic the structure of GABA, has been instrumental in understanding the pharmacology of the GABA system and in the development of therapeutic agents for a variety of neurological and psychiatric disorders.

Conformationally restricted GABA analogues, such as those incorporating cyclic structures like cyclopentane or cyclohexane rings, are of particular interest. By reducing the flexibility of the GABA backbone, these molecules can exhibit enhanced selectivity and potency for specific GABA receptor subtypes. This guide will delve into the in-vitro pharmacological profiles of several of these analogues.

GABA Receptor Signaling Pathways

The binding of GABA and its analogues to their respective receptors initiates a cascade of events that ultimately leads to a decrease in neuronal excitability. The signaling pathways for GABAA and GABAB receptors are distinct and are visualized below.

GABA_Signaling cluster_GABA_A GABA-A Receptor Signaling cluster_GABA_B GABA-B Receptor Signaling GABA_A_Agonist GABA / Agonist GABA_A_Receptor GABA-A Receptor (Ligand-gated Cl- channel) GABA_A_Agonist->GABA_A_Receptor Binds Cl_Influx Cl- Influx GABA_A_Receptor->Cl_Influx Opens Hyperpolarization Membrane Hyperpolarization Cl_Influx->Hyperpolarization Inhibition_A Inhibition of Neurotransmission Hyperpolarization->Inhibition_A GABA_B_Agonist GABA / Agonist GABA_B_Receptor GABA-B Receptor (GPCR) GABA_B_Agonist->GABA_B_Receptor Binds G_Protein G-Protein (Gi/o) GABA_B_Receptor->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Inhibits K_Channel K+ Channel (GIRK) G_Protein->K_Channel Activates Ca_Channel Ca2+ Channel G_Protein->Ca_Channel Inhibits cAMP ↓ cAMP AC->cAMP K_Efflux K+ Efflux K_Channel->K_Efflux Hyperpolarization_B Membrane Hyperpolarization K_Efflux->Hyperpolarization_B Ca_Influx ↓ Ca2+ Influx Ca_Channel->Ca_Influx Inhibition_B Inhibition of Neurotransmission Ca_Influx->Inhibition_B Hyperpolarization_B->Inhibition_B Radioligand_Binding_Workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Homogenization Brain Tissue Homogenization Centrifugation1 Low-Speed Centrifugation Homogenization->Centrifugation1 Supernatant1 Collect Supernatant Centrifugation1->Supernatant1 Centrifugation2 High-Speed Centrifugation Supernatant1->Centrifugation2 Wash Wash Membrane Pellet (Multiple Cycles) Centrifugation2->Wash Resuspension Resuspend in Binding Buffer Wash->Resuspension Incubation Incubate Membranes with Radioligand & Test Compound Resuspension->Incubation Filtration Rapid Filtration Incubation->Filtration Washing_Filters Wash Filters Filtration->Washing_Filters Quantification Quantify Radioactivity (Scintillation Counting) Washing_Filters->Quantification Calculate_SB Calculate Specific Binding Quantification->Calculate_SB Determine_IC50 Determine IC50 Calculate_SB->Determine_IC50 Calculate_Ki Calculate Ki Determine_IC50->Calculate_Ki

performance evaluation of different catalysts for stereoselective synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereoselective synthesis of chiral molecules is a cornerstone of modern chemistry, with profound implications for the pharmaceutical, agrochemical, and fine chemical industries. The efficacy of these syntheses hinges on the selection of a suitable catalyst. This guide provides an objective comparison of the performance of various metal-based and organocatalysts in key stereoselective transformations, supported by experimental data to inform catalyst selection.

Performance Comparison of Catalysts

The following tables summarize the performance of a selection of catalysts in three key stereoselective reactions: asymmetric hydrogenation of ketones, asymmetric aldol reaction, and the asymmetric Heck reaction. Performance is evaluated based on yield, enantiomeric excess (ee%), diastereomeric ratio (dr), turnover number (TON), and turnover frequency (TOF).

Asymmetric Hydrogenation of Ketones

Asymmetric hydrogenation is a fundamental method for the synthesis of chiral alcohols, which are valuable building blocks. The following data compares the performance of several notable catalysts in the hydrogenation of acetophenone, a common benchmark substrate.

Catalyst SystemChiral LigandSubstrateYield (%)ee (%)TONTOF (h⁻¹)Conditions
RuCl₂[(S)-xylbinap][(S)-daipen](S)-XylBINAP/(S)-DAIPENAcetophenone>9998 (R)200,000>10,0002-Propanol, K-tert-butoxide, 28°C, 8 atm H₂
Anionic Ir-catalystMultidentate LigationAcetophenone>99>9913,425,000224 s⁻¹Not specified
Rh(I)/SIPHOXSIPHOXBenzylic Aryl Imines>90>90--Not specified
[Ru(OAc)₂(R)-BINAP](R)-BINAPTiglic Acid9195--Methanol, 20°C, 4 atm H₂

Note: TON (Turnover Number) = moles of product / moles of catalyst. TOF (Turnover Frequency) = TON / time. A higher TON indicates a more robust catalyst, while a higher TOF signifies a faster catalyst.

Asymmetric Aldol Reaction

The asymmetric aldol reaction is a powerful C-C bond-forming reaction that sets two adjacent stereocenters. This table compares the performance of different organocatalysts in the reaction of cyclohexanone with 4-nitrobenzaldehyde.

CatalystSubstrate 1Substrate 2Yield (%)dr (anti/syn)ee (%) (anti)Conditions
(S)-ProlineCyclohexanone4-Nitrobenzaldehyde9793:796DMSO, rt, 4h
Thiazolidine/Imidazole-basedCyclohexanone4-Nitrobenzaldehyde>99>19:1>99Aqueous media
L-tryptophan nanoparticlesCyclohexanone4-Nitrobenzaldehyde-->86Solvent-free, rt
Asymmetric Heck Reaction

The asymmetric Heck reaction is a versatile method for the creation of C-C bonds and the synthesis of complex molecules. The following data showcases the performance of different palladium-based catalysts.

| Catalyst System | Chiral Ligand | Substrate 1 | Substrate 2 | Yield (%) | ee (%) | Conditions | | :--- | :--- | :--- | :--- | :--- | :--- | | Pd(OAc)₂/ (R)-BINAP | (R)-BINAP | 2,3-dihydrofuran | Phenyl triflate | 71 | 96 | Benzene, PMP, 40°C | | Pd₂(dba)₃/L9 (DM-BINAP) | DM-BINAP | Heterobiaryl | Vinyl ether | High | 92 | 80°C | | Pd/XuPhos | XuPhos | o-iodophenol-derived allyl ether | Pentafluorobenzene | 60 | 52 | Not specified |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of catalytic performance. Below are representative experimental protocols for the reactions discussed.

General Protocol for Asymmetric Hydrogenation of Ketones

This protocol is a general guideline for the asymmetric hydrogenation of acetophenone using a ruthenium-based catalyst.

Catalyst Preparation (in situ): In an inert atmosphere glovebox, a Schlenk flask is charged with RuCl₂[(S)-xylbinap][(S)-daipen] (0.005 mol%) and 2-propanol (5 mL). The mixture is stirred until the catalyst is fully dissolved.

Hydrogenation Reaction: To the catalyst solution, a solution of potassium tert-butoxide in 2-propanol (0.1 M, 1.0 mL, 0.1 mmol) is added, followed by acetophenone (1.0 mmol). The flask is then placed in an autoclave, which is purged with hydrogen gas three times before being pressurized to 8 atm. The reaction is stirred at 28°C for the specified time.

Work-up and Analysis: After the reaction, the autoclave is carefully depressurized. The solvent is removed under reduced pressure. The yield of the product, (R)-1-phenylethanol, is determined by ¹H NMR spectroscopy. The enantiomeric excess is determined by chiral HPLC or GC analysis.[1]

General Protocol for Asymmetric Aldol Reaction

This protocol describes a typical procedure for the (S)-proline catalyzed asymmetric aldol reaction.

Reaction Setup: To a vial containing a magnetic stir bar is added (S)-proline (0.1 mmol, 10 mol%). The vial is then charged with cyclohexanone (2.0 mmol) and 4-nitrobenzaldehyde (1.0 mmol) in DMSO (2 mL).

Reaction Execution: The reaction mixture is stirred at room temperature for the specified duration. The progress of the reaction can be monitored by TLC.

Work-up and Analysis: Upon completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl. The mixture is extracted with ethyl acetate (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo. The crude product is purified by flash column chromatography on silica gel. The diastereomeric ratio and enantiomeric excess are determined by ¹H NMR spectroscopy and chiral HPLC analysis, respectively.

General Protocol for Asymmetric Heck Reaction

The following is a general procedure for the palladium-catalyzed asymmetric Heck reaction.

Catalyst Preparation (in situ): In a flame-dried Schlenk tube under an argon atmosphere, Pd(OAc)₂ (5 mol%) and the chiral ligand (e.g., (R)-BINAP, 6 mol%) are dissolved in anhydrous benzene (2 mL). The solution is stirred at room temperature for 30 minutes.

Reaction Execution: To the catalyst solution are added 2,3-dihydrofuran (1.2 mmol), phenyl triflate (1.0 mmol), and a base such as proton sponge (1.2 mmol). The reaction mixture is then heated to 40°C and stirred for the required time.

Work-up and Analysis: After cooling to room temperature, the reaction mixture is filtered through a short pad of silica gel, eluting with diethyl ether. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography. The yield is determined after purification, and the enantiomeric excess is measured by chiral HPLC.[2]

Visualizing Stereoselective Synthesis Workflows

Understanding the logical flow of catalyst selection and the experimental process is crucial for successful stereoselective synthesis. The following diagrams, generated using the DOT language, illustrate these key concepts.

Catalyst_Selection_Logic Start Define Target Chiral Molecule & Transformation LitSearch Literature Search for Precedent Reactions Start->LitSearch CatalystType Select Catalyst Type LitSearch->CatalystType Metal Metal Catalyst CatalystType->Metal e.g., Hydrogenation, Cross-coupling Organo Organocatalyst CatalystType->Organo e.g., Aldol, Michael Addition Ligand Ligand Selection (if applicable) Metal->Ligand Screening Catalyst Screening Organo->Screening Ligand->Screening Optimization Reaction Optimization Screening->Optimization Analysis Analysis (Yield, ee%, dr) Optimization->Analysis Analysis->Optimization Iterate if needed Final Optimized Stereoselective Synthesis Analysis->Final Successful

Caption: Logical workflow for catalyst selection in stereoselective synthesis.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Glassware Dry Glassware CatalystPrep Catalyst/Precatalyst Preparation Glassware->CatalystPrep Reagents Purify/Degas Reagents & Solvents Reagents->CatalystPrep SubstrateAdd Substrate Addition CatalystPrep->SubstrateAdd ReactionRun Run Reaction under Controlled Conditions (Temp, Pressure, Time) SubstrateAdd->ReactionRun Workup Reaction Quench & Work-up ReactionRun->Workup Purification Purification (e.g., Chromatography) Workup->Purification Characterization Yield Determination (NMR/Mass Spec) Stereoselectivity Analysis (Chiral HPLC/GC) Purification->Characterization

Caption: General experimental workflow for performance evaluation of a catalyst.

Conclusion

The choice of catalyst is a critical determinant of success in stereoselective synthesis. This guide provides a comparative overview of the performance of various metal-based and organocatalysts, highlighting key performance indicators and detailed experimental protocols. The provided workflows for catalyst selection and experimental execution offer a systematic approach to achieving high stereoselectivity. For researchers and professionals in drug development, a thorough understanding of these catalytic systems and a methodical approach to their evaluation are indispensable for the efficient synthesis of chiral molecules.

References

Safety Operating Guide

Proper Disposal of trans-4-Aminocyclohexanecarboxylic Acid Hydrochloride: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the safe disposal of trans-4-Aminocyclohexanecarboxylic acid hydrochloride, ensuring compliance with safety regulations and minimizing environmental impact.

I. Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to handle this compound with appropriate care. This compound is classified as a skin and eye irritant and may cause respiratory irritation.[1][2]

Personal Protective Equipment (PPE): Always wear the following PPE when handling this chemical:

  • Hand Protection: Protective gloves.

  • Eye Protection: Chemical safety goggles or a face shield.[1]

  • Skin and Body Protection: Wear suitable protective clothing to prevent skin contact.[2]

  • Respiratory Protection: In case of inadequate ventilation or dust formation, wear respiratory protection.[1][2]

Handling:

  • Ensure good ventilation in the work area.[1]

  • Avoid breathing dust, mist, or spray.[1][2]

  • Wash hands thoroughly after handling.[1][2]

  • Do not eat, drink, or smoke when using this product.[1]

II. Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is to treat it as hazardous waste and send it to an approved waste disposal facility.[2][3][4]

Step 1: Waste Collection and Storage

  • Collect waste this compound, including any contaminated materials, in a designated, properly labeled, and sealed container.

  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1]

Step 2: Spill Management In the event of a spill, follow these procedures:

  • Containment: Stop the leak if it is safe to do so.[1]

  • Cleanup: Sweep or shovel the spilled solid material into a suitable container for disposal.[1][5]

  • Minimize Dust: Take care to minimize the generation of dust during cleanup.[1]

  • Decontamination: Clean the affected area thoroughly.

Step 3: Final Disposal

  • Dispose of the waste container and its contents at an approved waste disposal plant.[2][3][4]

  • This may involve incineration in a facility equipped with an afterburner and a flue gas scrubber.[1]

  • It is crucial to consult and comply with all applicable local, regional, and national environmental regulations for hazardous waste disposal.[6]

  • Do not flush the chemical into surface water or the sanitary sewer system.[4]

III. Quantitative Data Summary

No specific quantitative data for disposal procedures (e.g., concentration thresholds, temperature ranges for incineration) were available in the provided safety data sheets. Disposal decisions should be based on the hazardous properties of the chemical and local regulations.

IV. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_0 Disposal Protocol for this compound start Start: Chemical Waste Generated ppe 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) start->ppe collect 2. Collect Waste in a Labeled, Sealed Container ppe->collect spill Spill Occurs? collect->spill cleanup 3a. Contain and Clean Up Spill (Sweep, Minimize Dust) spill->cleanup Yes store 4. Store Waste in a Cool, Dry, Well-Ventilated Area spill->store No cleanup->collect consult 5. Consult Local, Regional, and National Disposal Regulations store->consult transport 6. Arrange for Pickup by an Approved Waste Disposal Service consult->transport end End: Proper Disposal Complete transport->end

Caption: Disposal workflow for this compound.

References

Navigating the Safe Handling of trans-4-Aminocyclohexanecarboxylic Acid Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the fast-paced world of drug development, the integrity of your work and the safety of your team are paramount. This guide provides essential, immediate safety and logistical information for handling trans-4-Aminocyclohexanecarboxylic acid hydrochloride (CAS 27960-59-4), a key building block in pharmaceutical synthesis. Moving beyond a simple checklist, we delve into the causality behind safety protocols, ensuring a deep, applicable understanding of risk mitigation.

Hazard Identification and Risk Assessment: Understanding the "Why"

This compound is a white solid that is soluble in water.[1] While essential for various research applications, it is classified with specific hazards that demand rigorous adherence to safety protocols. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is categorized as causing skin irritation (Category 2) and serious eye irritation (Category 2A).[2] The hydrochloride salt introduces an acidic component, which can contribute to its irritant properties.

A thorough risk assessment is the foundational step before any handling of this compound. This involves not just recognizing the inherent hazards of the chemical but also evaluating the specific procedures and quantities that will be used in your laboratory.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) is a critical control measure to prevent exposure.[3] Given the hazards of this compound, the following PPE is mandatory.

PPE ComponentSpecificationRationale
Hand Protection Nitrile or other chemically resistant gloves.Prevents skin contact, which can cause irritation. Double gloving is recommended when handling larger quantities or during prolonged procedures.[4]
Eye Protection Chemical safety goggles.Protects against splashes and dust particles that can cause serious eye irritation.[5]
Body Protection A long-sleeved laboratory coat.Provides a barrier against accidental spills and contamination of personal clothing. For large-scale operations, a chemically resistant apron or coveralls may be necessary.[4]
Respiratory Protection A NIOSH-approved N95 or higher-rated respirator.Recommended when handling the powder outside of a ventilated enclosure to prevent inhalation of dust particles, which may cause respiratory irritation.[5][6]

It is imperative that PPE is donned before entering the designated handling area and removed before exiting to prevent the spread of contamination.

Safe Handling and Operational Plan: A Step-by-Step Approach

Adherence to a well-defined operational plan minimizes the risk of exposure and ensures the integrity of your experiment.

Preparation and Weighing:
  • Designated Area: All handling of solid this compound should be conducted in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to control dust.

  • Gather Materials: Before starting, ensure all necessary equipment, including spatulas, weigh boats, and waste containers, are within the containment area.

  • Careful Dispensing: When dispensing the powder, avoid creating dust clouds. Use a spatula to gently transfer the solid. Never pour the powder directly from the main container.

Dissolution and Reaction:
  • Controlled Addition: When dissolving the solid, add it slowly to the solvent with stirring to prevent splashing.

  • Vessel Sealing: Ensure all reaction vessels are appropriately sealed to prevent the release of any vapors or aerosols, especially if the reaction is heated.

  • Monitoring: Continuously monitor the reaction for any unexpected changes in temperature or pressure.

Spill Management and Emergency Procedures

Accidents can happen, but a well-rehearsed emergency plan can significantly mitigate the consequences.

Minor Spill (Solid):
  • Alert and Isolate: Alert nearby personnel and restrict access to the spill area.

  • Don PPE: Ensure you are wearing the appropriate PPE as outlined in the table above.

  • Contain and Clean: Gently cover the spill with a damp paper towel to avoid raising dust. Carefully sweep the material into a designated waste container.

  • Decontaminate: Clean the spill area with soap and water.

  • Dispose: Dispose of all contaminated materials as hazardous waste.

Emergency First Aid:
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[7]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[8]

Spill_Response_Workflow cluster_spill Solid Spill Detected cluster_actions Immediate Actions cluster_cleanup Cleanup Procedure cluster_disposal Final Steps Spill Spill of trans-4-Aminocyclohexanecarboxylic acid hydrochloride occurs Alert Alert personnel Isolate area Spill->Alert Don_PPE Don appropriate PPE Alert->Don_PPE Contain Cover with damp paper towel Don_PPE->Contain Collect Sweep into waste container Contain->Collect Decontaminate Clean area with soap & water Collect->Decontaminate Dispose Dispose of waste Decontaminate->Dispose Report Report incident Dispose->Report

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trans-4-Aminocyclohexanecarboxylic acid hydrochloride
Reactant of Route 2
trans-4-Aminocyclohexanecarboxylic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.